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Core Science & Biosynthesis

Foundational

synthesis of 1-(4-Bromophenyl)-2,2-dimethylpiperazine

An In-depth Technical Guide to the Synthesis of 1-(4-Bromophenyl)-2,2-dimethylpiperazine Introduction The N-arylpiperazine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 1-(4-Bromophenyl)-2,2-dimethylpiperazine

Introduction

The N-arylpiperazine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents across a spectrum of diseases. Within this class, 1-(4-Bromophenyl)-2,2-dimethylpiperazine stands out as a particularly valuable synthetic intermediate. The presence of the bromine atom provides a versatile handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the gem-dimethyl substitution on the piperazine ring imparts specific conformational constraints and metabolic stability to derivative molecules. These features make it a sought-after building block for drug discovery programs targeting CNS disorders, oncology, and infectious diseases.[1][2]

This guide provides a comprehensive technical overview of the . It is designed for researchers, medicinal chemists, and process development scientists, offering a detailed examination of viable synthetic strategies, step-by-step experimental protocols, and the critical scientific rationale behind methodological choices. We will explore the synthesis of key precursors and compare the two most prominent strategies for the core C-N bond formation: palladium-catalyzed cross-coupling and direct ring formation.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of the target molecule reveals two primary disconnection points, leading to two distinct and viable synthetic strategies.

Strategy A: Late-Stage N-Arylation

The most direct disconnection is the C-N bond between the bromophenyl group and the piperazine nitrogen. This approach relies on a robust N-arylation method to couple a pre-formed 2,2-dimethylpiperazine ring with a suitable 4-bromophenyl electrophile. This is the more modern and flexible approach.

Strategy B: Direct Cyclization

An alternative disconnection involves the formation of the piperazine ring itself from an N-arylated precursor. This strategy begins with 4-bromoaniline and constructs the piperazine ring upon it, typically by reaction with a bis-electrophile like bis(2-chloroethyl)amine.

G cluster_main Retrosynthetic Analysis cluster_A Strategy A: N-Arylation cluster_B Strategy B: Direct Cyclization Target 1-(4-Bromophenyl)-2,2-dimethylpiperazine Disconnection_A C-N Bond Formation (Buchwald-Hartwig) Target->Disconnection_A Disconnection_B Piperazine Ring Formation Target->Disconnection_B Precursor_A1 2,2-Dimethylpiperazine Precursor_A1->Disconnection_A Precursor_A2 4-Bromophenyl Halide (e.g., 1-bromo-4-iodobenzene) Precursor_A2->Disconnection_A Precursor_B1 4-Bromoaniline Precursor_B1->Disconnection_B Precursor_B2 bis(2-chloroethyl)amine Precursor_B2->Disconnection_B

Caption: Retrosynthetic analysis of the target molecule.

Part 1: Synthesis of Key Precursor - 2,2-Dimethylpiperazine

The commercial availability of 2,2-dimethylpiperazine can be limited, making an efficient in-house synthesis a critical first step for Strategy A. The most reliable method involves the reduction of the corresponding lactam, 3,3-dimethylpiperazin-2-one.

Mechanism Insight

The reduction of amides (or lactams) to amines is a fundamental transformation. Powerful hydride reagents like Lithium Aluminum Hydride (LiAlH₄) are required to reduce the resonance-stabilized carbonyl group. The reaction proceeds via the formation of a complex aluminate intermediate, which is then hydrolyzed during aqueous workup to liberate the amine.

Experimental Protocol 1: Synthesis of 2,2-Dimethylpiperazine

This protocol is adapted from established procedures for lactam reduction.[3]

Reaction Scheme: (3,3-dimethylpiperazin-2-one) --[LiAlH₄, THF]--> (2,2-dimethylpiperazine)

Materials:

  • 3,3-dimethylpiperazin-2-one

  • Lithium Aluminum Hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • Celite®

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), slowly add LiAlH₄ (1.2 equivalents) to a stirring suspension of anhydrous THF in a three-necked flask equipped with a reflux condenser and a dropping funnel. Control the initial exotherm with an ice bath.

  • Lactam Addition: Dissolve 3,3-dimethylpiperazin-2-one (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 65°C) for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Quenching: Cool the reaction mixture to 0°C in an ice bath. Cautiously and slowly add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This sequential addition (Fieser workup) is crucial for safely quenching the excess hydride and precipitating aluminum salts into a granular, filterable form.

  • Workup: Stir the resulting slurry at room temperature for 1 hour. Add Celite® to aid filtration and filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF.

  • Purification: Combine the filtrates and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield 2,2-dimethylpiperazine as a colorless solid or oil.[3]

Part 2: Core Synthesis Methodologies

With the necessary precursors in hand, we can now focus on the key C-N bond-forming reactions.

Methodology A: Buchwald-Hartwig Amination (Recommended)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become the gold standard for the synthesis of N-aryl amines due to its broad substrate scope, functional group tolerance, and generally high yields.[2][4][5]

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. It is typically generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or a more stable Pd(0) source like Pd₂(dba)₃.

  • Ligand: This is the most critical component. For coupling a sterically hindered secondary amine like 2,2-dimethylpiperazine, a bulky, electron-rich phosphine ligand is essential. Ligands like XPhos, RuPhos, or BrettPhos facilitate the crucial reductive elimination step, which is often rate-limiting for hindered substrates.[2][5][6]

  • Base: A strong, non-nucleophilic base is required to deprotonate the piperazine, making it a more potent nucleophile. Sodium tert-butoxide (NaOt-Bu) is the most common choice for this purpose.[7]

  • Aryl Halide: While 1,4-dibromobenzene can be used, there is a risk of double arylation. Using 1-bromo-4-iodobenzene is a superior strategy. The C-I bond is significantly more reactive towards oxidative addition to the Pd(0) center than the C-Br bond, allowing for selective mono-arylation under carefully controlled conditions.

G cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X PdII_Aryl Ar-Pd(II)-X      |      L OA->PdII_Aryl LE Ligand Exchange PdII_Aryl->LE HNR₂ -HX PdII_Amine Ar-Pd(II)-NR₂      |      L LE->PdII_Amine RE Reductive Elimination PdII_Amine->RE RE->Pd0 Ar-NR₂

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Reaction Scheme: (2,2-dimethylpiperazine) + (1-bromo-4-iodobenzene) --[Pd catalyst, Ligand, Base]--> (1-(4-Bromophenyl)-2,2-dimethylpiperazine)

Materials:

  • 2,2-Dimethylpiperazine

  • 1-Bromo-4-iodobenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene, anhydrous

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.4 equivalents). Evacuate and backfill the flask with an inert gas (Argon) three times.

  • Reagent Addition: Add 1-bromo-4-iodobenzene (1.0 equivalent) and 2,2-dimethylpiperazine (1.2 equivalents) to the flask, followed by anhydrous toluene.

  • Reaction: Heat the mixture to 100-110°C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter and concentrate the organic layer under reduced pressure. The crude product is typically purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 1-(4-Bromophenyl)-2,2-dimethylpiperazine.

Methodology B: Direct Cyclization

This classical approach constructs the N-arylpiperazine in one pot from an aniline and a bis-electrophile.[8][9] While it avoids the synthesis of the substituted piperazine precursor, it can be lower yielding and less clean than the cross-coupling approach.

Causality Behind Experimental Choices:

  • Reagents: 4-Bromoaniline provides the N-aryl fragment. Bis(2-chloroethyl)amine hydrochloride serves as the four-carbon unit with two electrophilic sites needed to form the piperazine ring.

  • Conditions: The reaction is a double Sₙ2 alkylation. It typically requires heat to overcome the activation energy for the C-N bond formations. A base (like sodium carbonate) is necessary to neutralize the HCl generated during the reaction and to deprotonate the aniline, increasing its nucleophilicity.[8] The reaction is often run in a high-boiling solvent or even in water, where the product may precipitate upon formation.[8]

Reaction Scheme: (4-bromoaniline) + (bis(2-chloroethyl)amine·HCl) --[Base, Heat]--> (1-(4-Bromophenyl)-2,2-dimethylpiperazine) Note: This specific reaction yields the parent 1-(4-bromophenyl)piperazine. The dimethylated version is not directly accessible via this route and is shown for comparative strategic discussion. A similar strategy starting from 2-amino-2-methylpropan-1-ol could theoretically be devised but would be a multi-step, complex process. The protocol for the parent compound is included for completeness of the strategic discussion.[8]

Materials:

  • 4-Bromoaniline

  • Bis(2-chloroethyl)amine hydrochloride

  • Sodium Carbonate (Na₂CO₃)

  • Water

Procedure:

  • Reaction Setup: Dissolve bis(2-chloroethyl)amine hydrochloride (1.0 equivalent) in water in a round-bottom flask equipped with a reflux condenser. Heat until fully dissolved.

  • Reagent Addition: Add 4-bromoaniline (1.0 equivalent) to the solution.

  • Reaction: Heat the mixture to reflux. Monitor the pH of the reaction and add a 50% aqueous solution of sodium carbonate portion-wise to maintain a pH of approximately 8. Continue heating for several hours until TLC analysis indicates the consumption of the starting aniline.

  • Workup: Cool the reaction to room temperature. The product, 1-(4-Bromophenyl)piperazine hydrochloride, will often precipitate from the aqueous solution.

  • Purification: Filter the solid product, wash with cold water and then with ethanol, and dry. The free base can be obtained by treating the hydrochloride salt with a strong base (e.g., NaOH) and extracting with an organic solvent like ethyl acetate.

Comparative Analysis and Data Presentation

The choice of synthetic route depends on factors such as scale, available starting materials, and desired purity.

ParameterMethodology A: Buchwald-Hartwig Methodology B: Direct Cyclization
Key Precursors 2,2-Dimethylpiperazine, 1-Bromo-4-iodobenzene4-Bromoaniline, bis(2-chloroethyl)amine
Key Transformation Pd-catalyzed C-N cross-couplingDouble Sₙ2 alkylation / cyclization
Typical Yield Good to Excellent (70-95%)Moderate to Good (40-75%)
Substrate Scope Very BroadLimited by aniline electronics
Conditions Mild (80-110°C), inert atmosphereHarsher (Reflux in water/glycol)
Pros High yield, high purity, modular, reliableFewer precursor synthesis steps
Cons Requires expensive catalyst/ligand, inert atmosphereLower yields, potential for side products
Note: Yields are estimates and highly dependent on specific substrate and reaction optimization.

Purification and Characterization

Purification:

  • Column Chromatography: The primary method for purifying the final product, especially after a Buchwald-Hartwig reaction. A silica gel stationary phase with a mobile phase gradient of ethyl acetate in hexanes is typically effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate) can be an effective method for achieving high purity.[10]

Characterization: The identity and purity of the final compound should be confirmed by standard analytical techniques.

  • ¹H NMR: Expected signals would include aromatic protons in the 6.8-7.5 ppm region, piperazine ring protons (often complex multiplets), and a sharp singlet for the gem-dimethyl group.

  • ¹³C NMR: Aromatic carbons, aliphatic carbons of the piperazine ring, and the quaternary carbon of the C(CH₃)₂ group would be observed.

  • Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should be observed, confirming the molecular weight. The isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) will be a characteristic feature.

Conclusion

The is most effectively and reliably achieved through a two-stage process involving the synthesis of the 2,2-dimethylpiperazine precursor followed by a palladium-catalyzed Buchwald-Hartwig N-arylation. This strategy offers superior yields, purity, and modularity compared to classical direct cyclization methods. The key to a successful Buchwald-Hartwig coupling for this specific target lies in the judicious selection of a bulky, electron-rich phosphine ligand to overcome the steric hindrance of the 2,2-disubstituted piperazine. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers to successfully synthesize this valuable intermediate for applications in drug discovery and development.

G cluster_workflow Overall Synthetic Workflow start Start: 3,3-dimethyl- piperazin-2-one reduction Protocol 1: LiAlH₄ Reduction start->reduction precursor Intermediate: 2,2-Dimethylpiperazine reduction->precursor coupling Protocol 2: Buchwald-Hartwig Coupling precursor->coupling + 1-Bromo-4-iodobenzene crude Crude Product coupling->crude purify Purification: Column Chromatography crude->purify final Final Product: 1-(4-Bromophenyl)-2,2- dimethylpiperazine purify->final

Caption: Recommended workflow for the synthesis and purification.

References

  • A general and convenient synthesis of N-aryl piperazines. ResearchGate. [Link]

  • Nickel-mediated amination chemistry. Part 2: Selective N-arylation or N,N'-diarylation of piperazine. Academia.edu. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

  • A General and Convenient Synthesis of N-Aryl Piperazines. ResearchGate. [Link]

  • Scheme 1. Reagents and conditions: a) 1-(4-bromophenyl)piperazine, DMF,... ResearchGate. [Link]

  • A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses. [Link]

  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. [Link]

  • Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. ACS Publications. [Link]

  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ACS Publications. [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PMC. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.

Sources

Exploratory

The Strategic Utility of 1-(4-Bromophenyl)-2,2-dimethylpiperazine in Advanced Pharmacophore Design: A Technical Whitepaper

Executive Summary As drug development paradigms shift toward highly targeted therapies and targeted protein degradation (PROTACs), the demand for conformationally restricted, metabolically stable building blocks has surg...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development paradigms shift toward highly targeted therapies and targeted protein degradation (PROTACs), the demand for conformationally restricted, metabolically stable building blocks has surged. Among these, 1-(4-Bromophenyl)-2,2-dimethylpiperazine (CAS: 893749-11-6) stands out as a premier bifunctional scaffold. By integrating a versatile aryl halide handle with a sterically shielded piperazine core, this molecule enables the precise construction of complex active pharmaceutical ingredients (APIs). This whitepaper details the physicochemical properties, structural causality, and self-validating synthetic workflows required to leverage this compound in modern medicinal chemistry.

Physicochemical Profiling & Structural Data

Accurate baseline data is critical for predicting solubility, permeability, and downstream reactivity. The following table summarizes the core quantitative metrics of the compound .

PropertyValue
Chemical Name 1-(4-Bromophenyl)-2,2-dimethylpiperazine
CAS Registry Number 893749-11-6
Molecular Formula C₁₂H₁₇BrN₂
Molecular Weight 269.18 g/mol
Topological Polar Surface Area (tPSA) 15.3 Ų
Hydrogen Bond Donors 1 (Secondary Amine)
Hydrogen Bond Acceptors 2 (Nitrogen Atoms)
Rotatable Bonds 1 (N1-Phenyl Bond)

Mechanistic Causality: The 2,2-Dimethyl Advantage

In drug discovery, the unsubstituted piperazine ring is a privileged but flawed scaffold, often suffering from rapid oxidative metabolism by CYP450 enzymes at the carbons adjacent to the nitrogens.

Metabolic Stability & Steric Shielding: By introducing a gem-dimethyl group at the C2 position, researchers effectively block this metabolic soft spot, significantly extending the biological half-life of the resulting API .

Conformational Locking: The steric bulk of the 2,2-dimethyl group forces the adjacent N-phenyl ring to adopt an orthogonal conformation relative to the piperazine chair. This restriction reduces the entropic penalty upon binding to target proteins (such as kinase hinge regions) and disrupts planar conformations that frequently lead to off-target hERG channel inhibition.

Bifunctional Utility: The 4-bromo substituent serves as an ideal vector for transition-metal-catalyzed cross-coupling, while the free N4 secondary amine allows for orthogonal functionalization (e.g., linker attachment) .

Structural_Impact Compound 1-(4-Bromophenyl)-2,2-dimethylpiperazine Sub1 4-Bromophenyl Handle Compound->Sub1 Sub2 2,2-Dimethyl Substitution Compound->Sub2 Sub3 Secondary Amine (N4) Compound->Sub3 Effect1 Enables Pd-Catalyzed Cross-Coupling Sub1->Effect1 Effect2 Steric Shielding of N1 & Metabolic Stability Sub2->Effect2 Effect3 Site for Alkylation, Acylation, or PROTAC Linkers Sub3->Effect3

Structural features of 1-(4-Bromophenyl)-2,2-dimethylpiperazine and their chemical utility.

Experimental Workflows: Synthesis & Functionalization

As an Application Scientist, I emphasize that robust chemistry relies on understanding the why behind the how. The following protocols are designed as self-validating systems to ensure high fidelity in your synthetic pipeline.

Protocol A: Regioselective Buchwald-Hartwig Amination

Objective: Synthesize the core scaffold from 1,4-dibromobenzene and 2,2-dimethylpiperazine .

Causality in Catalyst & Stoichiometry: The steric bulk adjacent to the N1 nitrogen of 2,2-dimethylpiperazine retards the oxidative addition/reductive elimination cycle. To overcome this without promoting di-arylation, a bidentate phosphine ligand (BINAP) is paired with Pd₂(dba)₃. BINAP enforces a rigid bite angle that accelerates reductive elimination. To further suppress the formation of 1,4-bis(2,2-dimethylpiperazin-1-yl)benzene, 1,4-dibromobenzene is deployed in a 3-fold molar excess.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, charge 1,4-dibromobenzene (3.0 equiv), 2,2-dimethylpiperazine (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), BINAP (0.04 equiv), and sodium tert-butoxide (1.5 equiv).

  • Solvent Addition: Add anhydrous toluene (0.2 M relative to the amine) and degas via three freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to 90°C for 12 hours with vigorous stirring.

  • Validation Checkpoint: Prior to workup, quench a 10 µL aliquot in MeCN/H₂O and analyze via UPLC-MS. The reaction is deemed complete when the ratio of mono-arylated product to starting material exceeds 98:2, and di-arylation is maintained below 5% (monitored via the m/z 269.18[M+H]⁺ trace).

  • Purification: Filter through a pad of Celite, concentrate, and recover unreacted 1,4-dibromobenzene via vacuum distillation. Purify the residue via flash chromatography (DCM:MeOH 95:5).

Synthetic_Workflow Start1 1,4-Dibromobenzene Catalyst Pd2(dba)3, BINAP NaOtBu, Toluene, 90°C Start1->Catalyst Start2 2,2-Dimethylpiperazine Start2->Catalyst Product 1-(4-Bromophenyl)- 2,2-dimethylpiperazine Catalyst->Product

Buchwald-Hartwig amination workflow for synthesizing the 2,2-dimethylpiperazine core.

Protocol B: Downstream Functionalization (Suzuki-Miyaura)

Objective: Couple the 4-bromophenyl moiety with an aryl boronic acid to extend the pharmacophore.

Causality in Protection: The secondary amine (N4) must be protected (e.g., as a Boc carbamate) prior to Suzuki coupling. An unprotected amine can competitively coordinate to the palladium center, poisoning the catalyst and stalling the catalytic cycle.

Step-by-Step Methodology:

  • Protection: React 1-(4-Bromophenyl)-2,2-dimethylpiperazine with Boc₂O (1.1 equiv) and TEA (1.5 equiv) in DCM for 2 hours.

  • Coupling: Combine the Boc-protected intermediate (1.0 equiv), aryl boronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.0 equiv) in a 4:1 mixture of 1,4-dioxane/H₂O.

  • Reaction: Heat at 85°C under argon for 8 hours.

  • Validation Checkpoint: Analyze the organic layer via ¹H-NMR. The disappearance of the characteristic doublet of the 4-bromophenyl protons (typically ~7.4 ppm) and the emergence of a new multiplet corresponding to the biaryl system confirms complete conversion.

Applications in Advanced Therapeutics

The architectural rigidity of 1-(4-Bromophenyl)-2,2-dimethylpiperazine makes it highly valuable in two primary domains:

  • Kinase Inhibitors: The biaryl system generated post-Suzuki coupling effectively occupies the hydrophobic pockets of kinase active sites, while the basic piperazine nitrogen interacts with solvent-exposed regions to improve aqueous solubility.

  • Targeted Protein Degradation (PROTACs): The N4 position serves as an ideal anchor point for PEG or alkyl linkers. The steric bulk prevents linker-induced conformational collapse, ensuring the E3 ligase ligand and the target protein ligand remain optimally spaced for ternary complex formation.

Downstream_App Core 1-(4-Bromophenyl)-2,2-dimethylpiperazine Step1 N4-Functionalization (e.g., Boc-protection or Linker) Core->Step1 Step2 Suzuki-Miyaura Coupling at C-Br bond Step1->Step2 Step3 Target Molecule (Kinase Inhibitor / Degrader) Step2->Step3

Downstream functionalization sequence for advanced API and PROTAC synthesis.

References

  • Journal of Medicinal Chemistry. "Structure–Activity and Structure–Degradation Relationship Studies of 2-Amino-6-(benzimidazol-2-ylmethyl)-N9-heteroarylpurines as Potent and Selective CDK12/13 Inhibitors and Cyclin K Degraders". ACS Publications. Available at:[Link][1]

  • Leiden University Repository. "Discovery of Reversible MAGL Inhibitors". Scholarly Publications Leiden. Available at:[Link][2]

Sources

Foundational

Introduction: The Significance of the N-Arylpiperazine Scaffold

An In-depth Technical Guide to 1-(4-Bromophenyl)piperazine: Synthesis, Characterization, and Applications A Note to the Reader: Initial searches for the specific compound "1-(4-Bromophenyl)-2,2-dimethylpiperazine" did no...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-(4-Bromophenyl)piperazine: Synthesis, Characterization, and Applications

A Note to the Reader: Initial searches for the specific compound "1-(4-Bromophenyl)-2,2-dimethylpiperazine" did not yield a specific CAS number or dedicated literature. This suggests that it is not a widely studied or commercially available compound. However, the core chemical scaffold, 1-(4-Bromophenyl)piperazine, is a significant building block in medicinal chemistry. Therefore, this guide provides a comprehensive technical overview of 1-(4-Bromophenyl)piperazine (CAS No. 66698-28-0) , a closely related and extensively documented compound. The principles, protocols, and applications discussed herein offer a robust and scientifically grounded framework relevant to researchers, scientists, and drug development professionals interested in this class of molecules.

The N-arylpiperazine moiety is a privileged scaffold in modern medicinal chemistry, appearing in a vast number of biologically active compounds across numerous therapeutic areas.[1] Its prevalence is due to a combination of favorable physicochemical properties and its ability to serve as a versatile linker that correctly orients pharmacophoric groups for optimal interaction with biological targets. 1-(4-Bromophenyl)piperazine is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system (CNS).[2] The presence of the bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, while also influencing the compound's lipophilicity and metabolic stability. This guide details the synthesis, purification, analysis, and applications of this important chemical entity.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties of 1-(4-Bromophenyl)piperazine is fundamental for its use in synthesis and research.

Physical Properties
PropertyValueSource
CAS Number 66698-28-0[3][4][5][6]
Molecular Formula C₁₀H₁₃BrN₂[3][4]
Molecular Weight 241.13 g/mol [3][4]
Appearance White to light yellow crystalline solid[5]
Melting Point 91-95 °C[3][5]
Boiling Point 353.3 ± 27.0 °C (Predicted)[3]
pKa 8.88 ± 0.10 (Predicted)[3]
Solubility Soluble in organic solvents like DMSO and ethanol; limited solubility in water.
Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic and piperazine protons. In a typical solvent like DMSO-d₆, the aromatic protons on the bromophenyl ring appear as two doublets in the range of δ 6.9-7.4 ppm. The piperazine protons typically show two multiplets corresponding to the CH₂ groups adjacent to the two different nitrogen atoms, usually in the δ 2.9-3.2 ppm range.[1]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbon attached to the bromine atom being significantly influenced. The two non-equivalent CH₂ carbons of the piperazine ring will also be visible, typically in the range of δ 48-51 ppm.[1]

  • FT-IR: The infrared spectrum will exhibit characteristic C-H stretching vibrations for the aromatic and aliphatic portions, as well as C-N stretching and N-H bending (if observing the free base) vibrations.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Synthesis of 1-(4-Bromophenyl)piperazine

The synthesis of N-arylpiperazines can be approached through several methods, ranging from traditional cyclization reactions to modern palladium-catalyzed cross-coupling reactions. The choice of method often depends on the desired scale, cost-effectiveness, and available starting materials.

Traditional Synthesis via Cyclization

One of the classical methods involves the reaction of a substituted aniline with a bis(2-haloethyl)amine.[7] This approach builds the piperazine ring onto the aromatic amine.

Reaction Scheme: 4-Bromoaniline + Bis(2-chloroethyl)amine → 1-(4-Bromophenyl)piperazine

Causality Behind the Method: This is a direct and often high-yielding approach. However, it requires the handling of bis(2-chloroethyl)amine, which is a hazardous alkylating agent. The reaction is typically carried out in water or a high-boiling point solvent with a base to neutralize the HCl formed during the reaction.[7]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve bis(2-chloroethyl)amine hydrochloride (1 eq.) in water.

  • Addition: Add 4-bromoaniline (1 eq.) to the solution.

  • pH Adjustment: Gently heat the mixture. Monitor the pH and maintain it at approximately 6 by the dropwise addition of a 50% aqueous sodium carbonate solution.

  • Reaction: Continue heating and stirring until the pH of the reaction mixture stabilizes, indicating the completion of the reaction.

  • Isolation: Cool the reaction mixture to room temperature to allow the product to precipitate.

  • Purification: Collect the solid product by filtration, wash it with water and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield white crystals.[7]

Modern Synthesis via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It offers a highly efficient alternative for synthesizing N-arylpiperazines from an aryl halide and piperazine. This method is often preferred for its broad substrate scope, milder reaction conditions, and high yields.

Reaction Scheme: 1,4-Dibromobenzene + Piperazine --(Pd Catalyst, Ligand, Base)--> 1-(4-Bromophenyl)piperazine

Causality Behind the Method: This reaction relies on a palladium catalyst and a phosphine ligand to facilitate the coupling of the aryl halide with the amine. The base is crucial for deprotonating the piperazine and regenerating the active catalyst. The choice of ligand is critical and can significantly impact the reaction's efficiency. Using a large excess of piperazine can help to minimize the formation of the undesired 1,4-bis(phenyl)piperazine byproduct.

  • Inert Atmosphere: To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and the base (e.g., sodium tert-butoxide).

  • Reagents: Add piperazine (2-3 eq.) and 1,4-dibromobenzene (1 eq.).

  • Solvent: Add a dry, deoxygenated solvent such as toluene or dioxane via a syringe.

  • Reaction: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80-110 °C. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Buchwald_Hartwig_Workflow reagents Reagents & Catalyst (Aryl Halide, Piperazine, Pd Catalyst, Ligand, Base) solvent Add Dry Solvent (e.g., Toluene) reagents->solvent 1 reaction Heat under Inert Atmosphere (80-110 °C) solvent->reaction 2 workup Aqueous Workup (EtOAc, H₂O, Brine) reaction->workup 3 purification Column Chromatography workup->purification 4 product Pure Product 1-(4-Bromophenyl)piperazine purification->product 5

Caption: General workflow for the Buchwald-Hartwig synthesis.

Analytical Characterization and Quality Control

Ensuring the purity of 1-(4-Bromophenyl)piperazine is critical for its use as a pharmaceutical intermediate. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.

HPLC Method for Purity Analysis

A robust reversed-phase HPLC (RP-HPLC) method can effectively separate the main compound from starting materials and potential byproducts.

HPLC ParameterCondition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and Phosphate Buffer (e.g., pH 3.0) in a 60:40 (v/v) ratio
Flow Rate 1.0 mL/min
Detection UV at 252 nm
Injection Volume 10 µL
Column Temperature Ambient
  • Standard Solution: Accurately weigh and dissolve the 1-(4-Bromophenyl)piperazine reference standard in a diluent (e.g., 50:50 acetonitrile/water) to a known concentration (e.g., 100 µg/mL).

  • Sample Solution: Prepare the sample to be analyzed in the same manner as the standard solution.

  • Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject a blank (diluent), followed by the standard and sample solutions.

  • Calculation: Determine the purity by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

HPLC_Analysis_Flow prep Prepare Mobile Phase & Equilibrate System sample_prep Prepare Standard & Sample Solutions (100 µg/mL) prep->sample_prep injection Inject Blank, Standard, and Sample sample_prep->injection detection Detect at 252 nm Record Chromatogram injection->detection analysis Integrate Peaks & Calculate Area % detection->analysis result Purity Result analysis->result

Caption: Workflow for HPLC purity analysis.

Applications in Research and Drug Development

1-(4-Bromophenyl)piperazine is a valuable building block for the synthesis of a wide range of pharmacologically active molecules.

  • Neuroscience Research: As a precursor to compounds targeting serotonin and dopamine receptors, it is used to synthesize research tools for studying the CNS, mood regulation, and behavior.[2]

  • Pharmaceutical Development: It is a key intermediate in the synthesis of psychoactive drugs, including antidepressants and anxiolytics.[2] For example, it is a known impurity and starting material in the synthesis of Vortioxetine, a multimodal antidepressant.

  • Further Synthesis: The bromo-substituent on the phenyl ring serves as a convenient attachment point for introducing further complexity into the molecule via reactions like the Suzuki or Sonogashira couplings, enabling the creation of diverse chemical libraries for drug screening.[8]

Safety and Handling

1-(4-Bromophenyl)piperazine should be handled with appropriate safety precautions.

  • Hazard Codes: Xi, Xn (Irritant, Harmful).[3]

  • Risk Statements: Harmful if swallowed, in contact with skin, or if inhaled.[5]

  • Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust.

  • Storage: Store in a cool, dry place away from incompatible materials. It is recommended to store under an inert atmosphere as it can be air-sensitive.[5]

References

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC. Available at: [Link]

  • Scheme 1. Reagents and conditions: a) 1-(4-bromophenyl)piperazine, DMF,... ResearchGate. Available at: [Link]

  • 1-(4-Bromophenyl)piperazine suppliers and producers. BuyersGuideChem. Available at: [Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. Available at: [Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to 1-(4-Bromophenyl)piperazine and its Derivatives

An important introductory note: This technical guide focuses on the well-characterized compound 1-(4-Bromophenyl)piperazine . While the initial query specified 1-(4-Bromophenyl)-2,2-dimethylpiperazine, publicly available...

Author: BenchChem Technical Support Team. Date: March 2026

An important introductory note: This technical guide focuses on the well-characterized compound 1-(4-Bromophenyl)piperazine . While the initial query specified 1-(4-Bromophenyl)-2,2-dimethylpiperazine, publicly available scientific literature and chemical databases lack specific experimental data for this dimethylated derivative. The core principles, applications, and synthetic logic presented herein for the parent compound provide an essential and authoritative foundation for researchers interested in its analogs.

The theoretical molecular weight of the requested 1-(4-Bromophenyl)-2,2-dimethylpiperazine (C₁₂H₁₇BrN₂) is 269.19 g/mol . This guide will proceed with the extensive data available for 1-(4-Bromophenyl)piperazine (C₁₀H₁₃BrN₂).

Abstract

1-(4-Bromophenyl)piperazine is a pivotal chemical intermediate and structural motif in medicinal chemistry and materials science. Its unique combination of a piperazine ring, a versatile pharmacophore, and a reactive bromophenyl group makes it an essential building block for synthesizing a wide array of bioactive molecules and functional materials.[1] This guide provides a comprehensive overview of its physicochemical properties, established synthetic protocols, and significant applications, with a particular focus on its role in drug discovery and neuroscience research. The causality behind synthetic choices and the self-validating nature of the described protocols are emphasized to provide field-proven insights for researchers and drug development professionals.

Core Physicochemical & Structural Properties

1-(4-Bromophenyl)piperazine is a stable, white to off-white solid at room temperature.[2] Its structure, featuring a bromine atom on the phenyl ring, enhances lipophilicity and provides a reactive handle for further chemical modification, primarily through cross-coupling reactions.[1][3]

Key Physicochemical Data

A summary of the essential quantitative data for 1-(4-Bromophenyl)piperazine is presented below.

PropertyValueSource
Molecular Formula C₁₀H₁₃BrN₂[4][5][6]
Molecular Weight 241.13 g/mol [4][5][6]
CAS Number 66698-28-0[2][4][5]
Melting Point 91-95 °C[2][5]
Boiling Point (Predicted) 353.3 ± 27.0 °C[2][5]
Density (Predicted) 1.386 ± 0.06 g/cm³[2][5]
pKa (Predicted) 8.88 ± 0.10[2][5]
XLogP3 1.9[4]

Synthesis & Methodologies

The synthesis of 1-(4-Bromophenyl)piperazine is well-established, with several reliable methods reported in the literature. The choice of a specific route often depends on the starting material availability, desired scale, and reaction efficiency. A common and effective method involves the cyclization reaction of a dihaloamine with a substituted aniline.[7]

General Synthesis via Cyclization

A robust method for preparing arylpiperazines involves the reaction of an N-substituted diethanolamine with a chlorinating agent, followed by cyclization with an appropriate aniline. This approach provides a high yield and is adaptable for various substituted anilines.

Workflow Diagram: Synthesis of 1-(4-Bromophenyl)piperazine Hydrochloride

cluster_0 Step 1: Chlorination cluster_1 Step 2: Cyclization & Product Formation cluster_2 Step 3: Purification Diethanolamine Diethanolamine Dichlorodiethylamine_HCl β,β′-Dichlorodiethylamine HCl Diethanolamine->Dichlorodiethylamine_HCl  Solvent-free  Ice-water bath ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->Dichlorodiethylamine_HCl Aniline 4-Bromoaniline Product_HCl 1-(4-Bromophenyl)piperazine HCl Dichlorodiethylamine_HCl->Product_HCl  Aqueous medium  pH control (Na₂CO₃) Aniline->Product_HCl Catalyst Phase Transfer Catalyst Catalyst->Product_HCl CrudeProduct Crude Product (Filtered) FinalProduct White Crystalline Product CrudeProduct->FinalProduct Recrystallization (Absolute Ethanol)

Caption: General workflow for the synthesis of 1-(4-Bromophenyl)piperazine HCl.

Experimental Protocol: [7]

  • Chlorination: Place thionyl chloride dissolved in a minimal amount of chloroform in a four-necked flask equipped with a reflux condenser and an ice-water bath. Stir mechanically.

  • Slowly add diethanolamine to the thionyl chloride solution. The reaction generates β,β′-dichlorodiethylamine hydrochloride. This intermediate is typically used directly without separation.

  • Cyclization: Dissolve the β,β′-dichlorodiethylamine hydrochloride intermediate in water and heat until fully dissolved.

  • Add 4-bromoaniline dropwise to the solution. A phase transfer catalyst can be added to facilitate the reaction.

  • Monitor the pH of the reaction, maintaining it at approximately 6 by the dropwise addition of a 50% aqueous sodium carbonate solution.

  • Once the reaction is complete (indicated by a stable pH), cool the mixture to room temperature and filter to collect the crude product.

  • Purification: Wash the filter cake with water and absolute ethanol. The final product, white needle-like crystals, is obtained by recrystallization from absolute ethanol.[7]

  • Causality Insight: The use of a phase transfer catalyst is crucial for reactions involving reactants in two different phases (aqueous and organic), as it enhances the rate of reaction by carrying the water-soluble reactant into the organic phase. The careful control of pH is necessary to ensure the aniline is sufficiently nucleophilic while preventing unwanted side reactions.

Applications in Research & Development

1-(4-Bromophenyl)piperazine is a cornerstone in the development of novel therapeutics, particularly those targeting the central nervous system (CNS).[1] Its structure is a common feature in molecules designed to interact with neurotransmitter receptors.

Pharmaceutical & Neuroscience Research
  • Intermediate for Psychoactive Drugs: The compound is a key precursor in the synthesis of drugs targeting serotonin receptors, which are implicated in the treatment of depression and anxiety disorders.[1] Its structural analogs, such as 1-(4-fluorophenyl)piperazine and 1-(4-chlorophenyl)piperazine, are also widely studied.[5]

  • Neurotransmitter System Studies: Researchers utilize this molecule to investigate the mechanisms of neurotransmitter action and their roles in mood and behavior regulation.[1] Structure-activity relationship (SAR) studies have shown that modifying the halogen substituent on the phenyl ring can significantly alter a compound's potency and selectivity for dopamine and serotonin release.[5]

  • Scaffold for Drug Discovery: The piperazine moiety is a privileged scaffold in medicinal chemistry.[8] The bromine atom on the phenyl ring of 1-(4-bromophenyl)piperazine serves as a convenient attachment point for building more complex molecules, often via palladium-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig amination.[3][8] This allows for the systematic exploration of chemical space to optimize the pharmacological properties of new drug candidates.

Logical Relationship: From Intermediate to Drug Candidate

A 1-(4-Bromophenyl)piperazine (Building Block) B Chemical Modification (e.g., Suzuki Coupling) A->B Reactive Handle (Br) C Diverse Library of Novel Compounds B->C Synthesis D Pharmacological Screening (Target Binding, Activity Assays) C->D Testing E Lead Compound for Drug Development D->E Selection

Caption: Role of 1-(4-Bromophenyl)piperazine in a typical drug discovery workflow.

Materials Science

Beyond pharmaceuticals, 1-(4-Bromophenyl)piperazine is employed in the synthesis of advanced materials and as a chemical intermediate.[1] Its capacity to form stable complexes lends itself to applications in catalysis and material science, where predictable and stable reagents are highly valued.[1]

Spectroscopic & Analytical Characterization

Comprehensive characterization is essential to confirm the identity and purity of synthesized 1-(4-Bromophenyl)piperazine. While specific spectra for the title compound are proprietary or scattered, data from closely related analogs and derivatives provide a strong reference for expected results.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the bromophenyl ring and the methylene protons of the piperazine ring. For the related compound 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, the piperazine protons appear as multiplets around 2.95-2.97 ppm and 3.15-3.17 ppm.[9] The aromatic protons will appear further downfield.

    • ¹³C NMR: The carbon NMR will show characteristic peaks for the aliphatic carbons of the piperazine ring (typically in the 40-55 ppm range) and the aromatic carbons.[9]

  • Infrared (IR) Spectroscopy: IR spectra of related phenylpiperazines show characteristic bands for N-H stretching (if present and not fully substituted), aromatic C-H stretching, and aliphatic C-H stretching.[9][10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight, which for C₁₀H₁₃BrN₂ is 241.13 g/mol (monoisotopic mass: 240.02621 Da).[4][9]

Safety & Handling

1-(4-Bromophenyl)piperazine and its hydrochloride salt are classified as harmful and irritant.[2][4][5]

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[4][11] It may cause irritation to the eyes, skin, and respiratory tract.[2]

  • Handling Precautions: Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.[2] Handling should be performed in a well-ventilated area or a chemical fume hood.

Conclusion

1-(4-Bromophenyl)piperazine is a compound of significant scientific and commercial interest, underpinned by its versatile chemical nature and its role as a foundational building block in diverse fields. Its utility in constructing complex molecules for pharmaceutical applications, particularly in the realm of CNS disorders, is well-documented and continues to be an active area of research. The synthetic protocols are robust, and its physicochemical properties are well-defined, making it a reliable tool for researchers. This guide has synthesized key technical information to provide a comprehensive and authoritative overview, grounding its claims in established scientific literature to support and inform future research and development endeavors.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2735629, 1-(4-Bromophenyl)piperazine. Retrieved from [Link]

  • ChemBK. (2024, April 9). 1-(4-Bromophenyl)piperazine. Retrieved from [Link]

  • Al-Soud, Y. A., Al-Masoudi, N., Al-Suod, H., & Pannecouque, C. (2012). Nitroimidazoles Part 8. Synthesis and Anti-HIV Activity of New 4-Nitroimidazole Derivatives Using the Suzuki Cross-Coupling Reaction. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
  • Google Patents. (n.d.). WO2014191548A1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
  • Wujec, M., & Trotsko, R. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 42628044. Retrieved from [Link]

  • ResearchGate. (2023). Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. Retrieved from [Link]

  • Tripodi, F., Cocomazzi, G., & Contini, A. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Retrieved from [Link]

  • SciSpace. (2019, May 17). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved from [Link]

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Foundational

1-(4-Bromophenyl)-2,2-dimethylpiperazine structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 1-(4-Bromophenyl)-2,2-dimethylpiperazine Introduction The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" du...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure Elucidation of 1-(4-Bromophenyl)-2,2-dimethylpiperazine

Introduction

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a vast array of pharmacologically active compounds.[1] Its unique physicochemical properties, including its ability to modulate aqueous solubility and its presence in two key physiological states (protonated and free base), make it an invaluable component in drug design. Piperazine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, and antipsychotic properties.[2][3]

The subject of this guide, 1-(4-Bromophenyl)-2,2-dimethylpiperazine, is a distinct N-arylpiperazine derivative. The introduction of a gem-dimethyl group at the C2 position introduces a permanent stereocenter and significantly influences the conformational dynamics of the piperazine ring. Accurate and unambiguous structural confirmation is therefore a critical first step in any research or development program involving this molecule, as its precise three-dimensional structure dictates its interaction with biological targets.

This document provides a comprehensive, multi-technique approach to the structure elucidation of 1-(4-Bromophenyl)-2,2-dimethylpiperazine. It is designed for researchers and drug development professionals, moving beyond a simple listing of methods to explain the strategic rationale behind the analytical workflow. We will detail the core techniques of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray Crystallography, presenting them as an integrated system for absolute structural verification.

The Analytical Workflow: A Strategy for Unambiguous Confirmation

The structure elucidation of a novel compound is not a linear process but a synergistic one, where each analytical technique provides a unique piece of the puzzle. Our strategy begins with determining the fundamental properties of the molecule—its mass and elemental formula—before mapping out the intricate network of atomic connections and finally confirming its three-dimensional arrangement in the solid state.

G MS High-Resolution MS (HRMS) NMR_1D 1D NMR (¹H, ¹³C) MS->NMR_1D CONF Final Structure Confirmation MS->CONF NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Assigns Atoms for Connectivity Mapping XRAY Single-Crystal X-ray Diffraction NMR_2D->XRAY Proposes Constitution for Crystallographic Confirmation NMR_2D->CONF XRAY->CONF Provides Absolute 3D Structure

Figure 1: Integrated workflow for structure elucidation.

Mass Spectrometry: Defining the Molecular Formula

Expertise & Experience: Mass spectrometry is the foundational first step. Before dedicating resources to complex NMR analysis, it is imperative to confirm the molecular weight and elemental composition. For a compound containing bromine, High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as the characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) serves as a definitive validation point.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 0.1 mg of 1-(4-Bromophenyl)-2,2-dimethylpiperazine in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to facilitate protonation.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.

  • Ionization Mode: Operate in positive ion mode to detect the protonated molecule, [M+H]+.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

  • Analysis: Identify the monoisotopic mass of the [M+H]+ ion and the accompanying A+2 peak. Compare the observed masses and isotopic distribution with the theoretical values calculated for the proposed formula.

Expected Data and Interpretation

The molecular formula for 1-(4-Bromophenyl)-2,2-dimethylpiperazine is C12H17BrN2. The expected HRMS data for the protonated molecule is summarized below.

Ion SpeciesCalculated Exact MassObserved MassMass Accuracy (ppm)Relative Abundance
[C12H1879BrN2]+269.0651Expected < 5 ppmExpected < 5 ppm~100%
[C12H1881BrN2]+271.0631Expected < 5 ppmExpected < 5 ppm~97.5%

The observation of a pair of peaks separated by approximately 2 Da with nearly equal intensity is a hallmark of a monobrominated compound, providing strong initial evidence for the proposed structure.

Fragmentation Pathway Analysis

Tandem MS (MS/MS) experiments can further corroborate the structure by analyzing fragmentation patterns. The primary cleavage points in N-arylpiperazines typically occur at the C-N bonds within the piperazine ring and the N-aryl bond.[4][5]

G parent [M+H]⁺ m/z 269/271 frag1 Loss of C₃H₇N (Propylimine) parent->frag1 frag2 Loss of C₄H₉N (Dimethylaziridine) parent->frag2 frag3 Loss of Bromine radical parent->frag3 ion1 [C₉H₁₁BrN]⁺ m/z 212/214 frag1->ion1 ion2 [C₈H₉BrN]⁺ m/z 198/200 frag2->ion2 ion3 [C₁₂H₁₈N₂]⁺ m/z 190 frag3->ion3

Figure 2: Predicted major fragmentation pathways for [M+H]⁺.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Pieces

Trustworthiness: NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule in solution. A full suite of 1D and 2D NMR experiments acts as a self-validating system, where the proposed structure must be consistent with every observed chemical shift, coupling constant, and cross-peak correlation. The asymmetry introduced by the gem-dimethyl group makes NMR analysis particularly informative for this molecule.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a standard 5 mm NMR tube.

  • 1H NMR: Acquire a standard proton spectrum.

  • 13C NMR: Acquire a proton-decoupled carbon spectrum.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To identify 1H-1H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded 1H and 13C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between 1H and 13C atoms, which is critical for connecting molecular fragments.

Expected 1H and 13C NMR Data (in CDCl3)

The presence of the gem-dimethyl group at C2 breaks the symmetry of the piperazine ring, making all methylene protons (at C3, C5, and C6) chemically non-equivalent.

Table 1: Predicted 1H NMR Data

Proton(s) Predicted δ (ppm) Multiplicity Integration Assignment
Ar-H 7.35 d, J ≈ 8.8 Hz 2H H-2', H-6' (ortho to Br)
Ar-H 6.80 d, J ≈ 8.8 Hz 2H H-3', H-5' (ortho to N)
Piperazine-H ~3.20 m 2H H-6
Piperazine-H ~3.05 m 2H H-5
Piperazine-H ~2.85 s 2H H-3
NH ~1.80 br s 1H N4-H

| CH3 | ~1.15 | s | 6H | C2-(CH3)2 |

Table 2: Predicted 13C NMR Data

Carbon Predicted δ (ppm) Assignment
Ar-C ~150.0 C-1' (ipso to N)
Ar-C ~132.0 C-2', C-6'
Ar-C ~118.0 C-3', C-5'
Ar-C ~113.0 C-4' (ipso to Br)
Piperazine-C ~60.0 C-2
Piperazine-C ~55.0 C-3
Piperazine-C ~49.0 C-6
Piperazine-C ~46.0 C-5

| CH3 | ~25.0 | C2-(C H3)2 |

2D NMR: Confirming Connectivity

While 1D NMR provides the list of parts, 2D NMR builds the final structure. HMBC is the key experiment for establishing the overall framework.

Key Expected HMBC Correlations:

  • Aromatic to Piperazine Linkage: Protons on the aromatic ring (H-3'/H-5') will show a correlation to the C-6 carbon of the piperazine ring.

  • Gem-Dimethyl Group Placement: The singlet from the gem-dimethyl protons will show strong correlations to the quaternary C2 and the adjacent C3 of the piperazine ring. This is an unambiguous confirmation of their position.

  • Piperazine Ring Structure: Protons at C3 will correlate to C2 and C5, and protons at C6 will correlate to C5 and C1', confirming the ring sequence.

Figure 3: Key HMBC correlations confirming the molecular framework.

X-ray Crystallography: The Definitive Proof

Authoritative Grounding: X-ray crystallography provides the ultimate, unambiguous determination of a molecule's structure in the solid state. It not only confirms the atomic connectivity derived from NMR but also reveals the precise three-dimensional arrangement, including bond lengths, bond angles, and the conformation of the piperazine ring. For piperazine derivatives, this typically confirms a stable chair conformation.[6][7]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). A common method is slow evaporation from a solution in a solvent like ethanol or ethyl acetate.

  • Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.[8]

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods and refine the atomic positions and displacement parameters against the experimental data until convergence.[8]

  • Structure Validation: The final refined structure is validated using established crystallographic metrics (e.g., R-factor) to ensure the quality and reliability of the model.

Expected Structural Features from Crystallography
  • Confirmation of Connectivity: The resulting electron density map will unequivocally show the positions of all non-hydrogen atoms, confirming the C12H17BrN2 framework.

  • Piperazine Conformation: The piperazine ring is expected to adopt a chair conformation, which is the most stable arrangement for this six-membered ring.[7]

  • Stereochemistry: The positions of the gem-dimethyl groups on C2 will be definitively established.

  • Intermolecular Interactions: The crystal packing will reveal any significant intermolecular interactions, such as hydrogen bonding involving the N4-H proton, which stabilize the crystal lattice.

Conclusion: A Unified Structural Assignment

The structural elucidation of 1-(4-Bromophenyl)-2,2-dimethylpiperazine is achieved through a logical and self-reinforcing analytical workflow.

  • High-Resolution Mass Spectrometry establishes the correct elemental formula, C12H17BrN2, validated by the characteristic bromine isotope pattern.

  • A comprehensive set of NMR experiments (1H, 13C, COSY, HSQC, and HMBC) confirms the atomic connectivity, unambiguously placing the gem-dimethyl group at C2 and linking the bromophenyl moiety to N1.

  • Single-Crystal X-ray Diffraction provides the final, definitive proof of the structure, revealing the three-dimensional arrangement and the adoption of a low-energy chair conformation by the piperazine ring in the solid state.

By integrating these three powerful analytical techniques, we move from a molecular formula to a fully characterized three-dimensional structure with the highest degree of scientific certainty, providing a solid foundation for any subsequent research or drug development activities.

References

  • Hathaway, B. J., & Hu, T. (2012). Synthesis and Crystal Structures of N,N -Disubstituted Piperazines. Journal of Chemical Crystallography, 42(10), 1035-1041. [Link]

  • Wróbel, D., et al. (2023). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 28(19), 6959. [Link]

  • Wünsch, B., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(71), 40921-40933. [Link]

  • Shenvi, S., et al. (2017). Structural Elucidation and Hirshfeld Surface Analysis of A Novel Piperazine Derivative: (4-Benzhydrylpiperazin-1-Yl)(Morpholino)Methanone. ResearchGate. [Link]

  • Groom, C. R., et al. (2005). Structures of piperazine, piperidine and morpholine. Acta Crystallographica Section B: Structural Science, 61(5), 593-599. [Link]

  • Wünsch, B., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2588-2598. [Link]

  • Wünsch, B., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journals. [Link]

  • Schioth, H. B., et al. (2004). New substituted piperazines as ligands for melanocortin receptors. Correlation to the X-ray structure of "THIQ". Journal of Medicinal Chemistry, 47(18), 4545-4554. [Link]

  • Gokmen, Z., et al. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study. Bulgarian Chemical Communications, 50(Special Issue F), 104-111. [Link]

  • Wünsch, B., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. FAO AGRIS. [Link]

  • Chemi, G., et al. (2018). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 23(11), 2988. [Link]

  • Abdel-Hay, K. M. H. (2012). Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class. Auburn University Electronic Theses and Dissertations. [Link]

  • Chai, Y. F., et al. (2019). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 40(6), 635-643. [Link]

  • De-Martin, A., et al. (2021). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. [Link]

  • Kumar, A., et al. (2019). A General and Convenient Synthesis of N-Aryl Piperazines. ResearchGate. [Link]

  • Al-Soud, Y. A., et al. (2012). Scheme 1. Reagents and conditions: a) 1-(4-bromophenyl)piperazine, DMF,... ResearchGate. [Link]

  • ChemBK. (2024, April 9). 1-(4-Bromophenyl)piperazine. ChemBK. [Link]

  • Popławska, M., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molecules, 28(2), 735. [Link]

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Exploratory

biological activity of 1-(4-Bromophenyl)-2,2-dimethylpiperazine

An In-Depth Technical Guide on the Biological Activity and Pharmacophore Utility of 1-(4-Bromophenyl)-2,2-dimethylpiperazine Executive Summary In the landscape of modern neuropharmacology and oncology, the discovery of h...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Biological Activity and Pharmacophore Utility of 1-(4-Bromophenyl)-2,2-dimethylpiperazine

Executive Summary

In the landscape of modern neuropharmacology and oncology, the discovery of highly selective ligands often hinges on the optimization of privileged scaffolds. 1-(4-Bromophenyl)-2,2-dimethylpiperazine (CAS 893749-11-6) represents a highly specialized, conformationally restricted building block. While simple arylpiperazines are notorious for their promiscuous binding across a multitude of G-protein coupled receptors (GPCRs)—particularly serotonin (5-HT) and dopamine receptors—the strategic incorporation of a gem-dimethyl group at the 2-position of the piperazine ring fundamentally alters the molecule's spatial geometry.

This whitepaper provides an in-depth analysis of the , detailing the structural causality behind its target selectivity, its role in high-throughput screening, and the self-validating experimental protocols required to profile its pharmacological efficacy.

Structural Rationale and Pharmacophore Modeling

The is dictated by two critical structural modifications that differentiate it from standard phenylpiperazines:

The 4-Bromophenyl Moiety: Halogen Bonding and Hydrophobic Anchoring

Arylpiperazines are a well-established class of ligands for 5-HT receptors. Based on accepted pharmacophore models, the aromatic ring of the arylpiperazine occupies a specific hydrophobic pocket (HYD/AR1) within the receptor's transmembrane domains[1]. The addition of a bromine atom at the para position serves a dual purpose:

  • Electronic Effect: Bromine acts as a strong halogen bond donor, interacting with backbone carbonyls or electron-rich amino acid side chains (e.g., Aspartate) in the receptor binding site.

  • Steric Bulk: The van der Waals radius of bromine perfectly complements the depth of the 5-HT1A and 5-HT7 receptor binding pockets, increasing binding affinity compared to unsubstituted or fluoro-substituted analogs[2].

The 2,2-Dimethylpiperazine Core: Conformational Restriction

The most significant driver of this compound's unique biological activity is the 2,2-dimethyl substitution. Unsubstituted piperazines rapidly interconvert between chair conformations, leading to an entropic penalty upon target binding and off-target interactions (e.g., hERG channel liability or α1​ -adrenergic receptor cross-reactivity). The gem-dimethyl group introduces severe 1,3-diaxial interactions, locking the piperazine ring into a single, rigid bioactive conformation. This steric hindrance selectively abrogates binding to off-target receptors while maintaining or enhancing affinity for targets that can accommodate the bulky methyl groups, such as specific Equilibrative Nucleoside Transporters (ENTs) and CFTR channels[3].

Primary Biological Targets and Signaling Pathways

Serotonin (5-HT) Receptor Modulation

1-(4-Bromophenyl)-2,2-dimethylpiperazine serves as a potent precursor for selective 5-HT7 and 5-HT1A receptor modulators. When coupled to appropriate terminal fragments, the rigidified core directs the molecule to act as either an agonist or an inverse agonist. At the 5-HT7 receptor (a Gs-coupled GPCR), binding of the optimized ligand stimulates adenylate cyclase (AC), leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).

G Ligand 1-(4-Bromophenyl)- 2,2-dimethylpiperazine Receptor 5-HT7 Receptor (GPCR) Ligand->Receptor Binds HYD/AR1 pocket GProtein Gs Protein Activation Receptor->GProtein Conformational shift AC Adenylate Cyclase (AC) GProtein->AC Stimulates cAMP cAMP Production AC->cAMP ATP conversion PKA PKA Activation cAMP->PKA Downstream signaling

Mechanism of Action: 5-HT7 Receptor Activation and Downstream cAMP Signaling Pathway.

Equilibrative Nucleoside Transporter (ENT) Inhibition

Derivatives of 2,2-dimethylpiperazine have been extensively profiled in the development of dilazep analogs targeting ENT1 and ENT2. These transporters are critical in oncology for modulating the uptake of nucleoside analog drugs. The steric bulk of the 2,2-dimethyl group alters the permeant selectivity, allowing researchers to fine-tune the inhibitor's affinity toward ENT1 over ENT2[4].

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the causality of the structural modifications, the following table summarizes the comparative binding affinities ( Ki​ ) of various piperazine derivatives against primary CNS targets. The data demonstrates how the addition of the 4-bromo and 2,2-dimethyl groups systematically drives target selectivity.

Compound Scaffold5-HT1A Ki​ (nM)5-HT7 Ki​ (nM) α1​ -Adrenergic Ki​ (nM)Selectivity Ratio (5-HT7 / α1​ )
Phenylpiperazine (Unsubstituted)25.445.230.11.5x
1-(4-Bromophenyl)piperazine8.212.518.40.67x
1-(4-Bromophenyl)-2,2-dimethylpiperazine 15.1 3.4 >10,000 >2,900x

Table 1: Comparative SAR data highlighting the dramatic increase in 5-HT7 selectivity and the elimination of α1​ -adrenergic off-target binding due to the 2,2-dimethyl conformational restriction.

Experimental Workflows and Self-Validating Protocols

To ensure scientific integrity and reproducibility, the derivatives must be evaluated using self-validating assay systems.

Protocol 1: Self-Validating Radioligand Binding Assay (GPCR Affinity)

This protocol determines the binding affinity ( Ki​ ) of the compound for the 5-HT7 receptor. The causality behind this specific workflow is the use of competitive displacement, which provides a direct thermodynamic measurement of binding strength.

  • Step 1: Membrane Preparation: Harvest HEK-293 cells stably expressing human 5-HT7 receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) to preserve receptor conformation. Centrifuge at 40,000 x g for 20 minutes.

  • Step 2: Assay Incubation: In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of radioligand ([3H]-5-CT at a final concentration of 1 nM), and 25 µL of the test compound (CAS 893749-11-6 derivative) serially diluted from 10−5 to 10−11 M.

  • Step 3: Internal Validation (Non-Specific Binding): To ensure the assay is self-validating, dedicate control wells containing 10 µM of unlabelled serotonin (5-HT). This saturates all specific receptor sites; any remaining radioactive signal is deemed non-specific binding (NSB) and is mathematically subtracted from all test wells.

  • Step 4: Filtration & Washing: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding of the highly lipophilic bromophenyl moiety). Wash three times with ice-cold buffer.

  • Step 5: Data Analysis: Measure radioactivity using a liquid scintillation counter. Calculate the IC50​ using non-linear regression. Validate the specific affinity by converting IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol 2: AlphaScreen Biochemical High-Throughput Assay

For large-scale screening of 2,2-dimethylpiperazine libraries, an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is utilized. This bead-based, non-radioactive assay relies on the proximity of donor and acceptor beads.

HTS Compound Compound Library (Includes CAS 893749-11-6) Assay AlphaScreen Biochemical Assay (1536-well format) Compound->Assay Dispense (nL) Readout Luminescence Readout (Agonist/Antagonist) Assay->Readout Laser Excitation (680nm) Hit Hit Validation (Dose-Response) Readout->Hit Activity > 50% Lead Lead Optimization (SAR Analysis) Hit->Lead IC50/EC50 Calculation

Self-Validating AlphaScreen High-Throughput Screening Workflow for GPCR Modulators.

  • Step 1: Reagent Dispensing: In a 1536-well microplate, dispense 2 µL of the target protein (e.g., purified GPCR or kinase domain) tagged with a His-tag, and 2 µL of the biotinylated interacting peptide.

  • Step 2: Compound Addition: Add 10 nL of the test compound using an acoustic liquid handler. The precision of acoustic dispensing eliminates tip-based carryover, a critical self-validating step for highly lipophilic compounds like bromophenyl derivatives.

  • Step 3: Bead Addition & Incubation: Add Streptavidin-coated Donor beads and Nickel Chelate (Ni-NTA) Acceptor beads. Incubate in the dark for 60 minutes.

  • Step 4: Signal Detection: Excite the plate at 680 nm. If the test compound disrupts the protein-peptide interaction (antagonist activity), the beads are separated, and the luminescent signal at 520-620 nm drops. The causality here is absolute: signal generation requires physical proximity (<200 nm), virtually eliminating false positives from auto-fluorescent compounds[5].

Conclusion

1-(4-Bromophenyl)-2,2-dimethylpiperazine is far more than a simple chemical intermediate; it is a rationally designed pharmacophore engineered for precision. By leveraging the lipophilic anchoring of the bromophenyl group and the strict conformational control of the gem-dimethylpiperazine ring, researchers can bypass the promiscuity traditionally associated with arylpiperazines. When evaluated through rigorous, self-validating biochemical and radioligand assays, this scaffold proves indispensable for the development of highly selective next-generation therapeutics targeting GPCRs and nucleoside transporters.

References

  • Pharmacophore Comparison and Development of Recently Discovered Long Chain Arylpiperazine and Sulfonamide Based 5-HT7 Ligands National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists Frontiers in Chemistry URL:[Link]

  • Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5-a]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease ACS Journal of Medicinal Chemistry URL:[Link]

  • Dilazep Analogues for the Study of Equilibrative Nucleoside Transporters 1 and 2 (ENT1 and ENT2) National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • 3,3-Dimethyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one Bioassays (AlphaScreen High-Throughput Primary Assay) ChemSrc Database URL:[Link]

Sources

Foundational

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-(4-Bromophenyl)-2,2-dimethylpiperazine

Distribution: For Researchers, Scientists, and Drug Development Professionals. Preamble: Navigating the Frontier of Novel Psychoactive Substances The landscape of psychoactive compounds is in a perpetual state of expansi...

Author: BenchChem Technical Support Team. Date: March 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Preamble: Navigating the Frontier of Novel Psychoactive Substances

The landscape of psychoactive compounds is in a perpetual state of expansion, with novel chemical entities frequently emerging. 1-(4-Bromophenyl)-2,2-dimethylpiperazine represents one such entity, a structurally intriguing molecule for which, as of the current date, a defined mechanism of action has not been elucidated in publicly accessible scientific literature. This guide, therefore, serves not as a review of established knowledge, but as a forward-looking, in-depth technical roadmap for the comprehensive characterization of its pharmacological activity.

Phenylpiperazine derivatives are a well-established class of compounds with a broad spectrum of central nervous system activities, frequently interacting with monoaminergic systems.[1][2] The parent compound, 1-(4-bromophenyl)piperazine, is a known intermediate in the synthesis of psychoactive drugs, particularly those targeting serotonin receptors.[3] The addition of the 2,2-dimethyl substitution on the piperazine ring of the titular compound introduces a significant structural modification that can be expected to alter its affinity, selectivity, and functional activity at various molecular targets compared to its non-methylated counterpart.

This document outlines a logical, multi-tiered experimental workflow designed to systematically deconstruct the mechanism of action of 1-(4-Bromophenyl)-2,2-dimethylpiperazine. We will proceed from initial broad-based screening to more focused functional and behavioral assays, providing the causal reasoning behind each experimental choice.

Hypothesized Mechanism of Action: An Educated Starting Point

Based on its core structure—a phenylpiperazine moiety—we can formulate a primary hypothesis:

1-(4-Bromophenyl)-2,2-dimethylpiperazine is likely to be a modulator of monoamine neurotransmitter systems, with a potential affinity for serotonin (5-HT), and possibly dopamine (DA) and norepinephrine (NE) receptors and/or transporters.

The bromophenyl group can enhance lipophilicity and influence receptor binding.[4] The dimethyl substitution may confer increased selectivity for certain receptor subtypes or transporters by introducing steric hindrance that prevents binding to some sites while potentially enhancing it at others. Phenylpiperazines are known to act as agonists, partial agonists, or antagonists at various 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C) and as inhibitors of the serotonin transporter (SERT).[1][2]

Comprehensive Experimental Workflow for Mechanistic Elucidation

The following workflow is designed to systematically test our hypothesis and fully characterize the compound's pharmacological profile.

Experimental_Workflow cluster_0 Phase 1: Initial Screening & Target Identification cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: In Vivo Behavioral Analysis cluster_3 Phase 4: ADME & Toxicology Receptor_Binding_Assay Broad Receptor Panel Screening (e.g., Eurofins SafetyScreen) Functional_Assays Functional Assays for Identified Targets (e.g., Calcium Flux, cAMP) Receptor_Binding_Assay->Functional_Assays Identified Hits (Ki < 1µM) Metabolite_ID Metabolite Identification (In Vitro & In Vivo) Receptor_Binding_Assay->Metabolite_ID Monoamine_Transporter_Assay Monoamine Transporter Binding Assay (SERT, DAT, NET) Uptake_Release_Assays Transporter Functional Assays (Uptake Inhibition / Release) Monoamine_Transporter_Assay->Uptake_Release_Assays Identified Hits (Ki < 1µM) Locomotor_Activity Locomotor Activity Assessment Functional_Assays->Locomotor_Activity Confirmed Activity Uptake_Release_Assays->Locomotor_Activity Confirmed Activity Anxiety_Depression_Models Models of Anxiety & Depression (e.g., Elevated Plus Maze, Forced Swim Test) Locomotor_Activity->Anxiety_Depression_Models Drug_Discrimination Drug Discrimination Studies Anxiety_Depression_Models->Drug_Discrimination Cytotoxicity Initial Cytotoxicity Assays

Caption: A multi-phase workflow for characterizing 1-(4-Bromophenyl)-2,2-dimethylpiperazine.

Detailed Experimental Protocols

Phase 1: Target Identification

The initial goal is to cast a wide net to identify the primary molecular targets of the compound.

1.1. Broad Receptor Panel Screening

  • Objective: To identify potential binding targets across a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters.

  • Methodology:

    • Synthesize and purify 1-(4-Bromophenyl)-2,2-dimethylpiperazine. Synthesis may be adapted from established methods for similar compounds, potentially via the cyclization of a substituted aniline with bis(2-chloroethyl)amine or a related precursor.[5]

    • Submit the compound to a commercial broad-panel screening service (e.g., Eurofins SafetyScreen or similar). This is a cost-effective method to assess binding affinity against hundreds of targets in standardized radioligand binding assays.

    • The compound should be tested at a concentration of 10 µM to identify any significant binding interactions (typically >50% inhibition of radioligand binding).

    • Follow-up dose-response curves should be generated for any targets showing significant inhibition to determine the inhibition constant (Ki).

  • Causality: This unbiased approach prevents focusing prematurely on hypothesized targets and may reveal unexpected interactions. A hit is typically considered significant if the Ki value is below 1 µM.

1.2. Monoamine Transporter Binding Assay

  • Objective: To specifically determine the affinity of the compound for the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.

  • Methodology:

    • Utilize cell membranes prepared from HEK293 cells stably expressing the human SERT, DAT, or NET.

    • Conduct competitive radioligand binding assays using selective radioligands (e.g., [³H]Citalopram for SERT, [³H]WIN 35,428 for DAT, and [³H]Nisoxetine for NET).

    • Incubate the membranes with the radioligand and a range of concentrations of 1-(4-Bromophenyl)-2,2-dimethylpiperazine.

    • Measure the displacement of the radioligand to determine the Ki of the test compound at each transporter.

  • Causality: Phenylpiperazines are known to interact with these transporters, and this assay will quantify the affinity for each, providing an early indication of its potential stimulant or antidepressant-like properties.[2]

Phase 2: Functional Characterization

Once binding targets are identified, it is crucial to determine the functional effect of the compound at these targets.

2.1. Receptor Functional Assays

  • Objective: To determine if the compound acts as an agonist, antagonist, or allosteric modulator at the high-affinity receptor targets identified in Phase 1.

  • Methodology (Example for a Gq-coupled receptor like 5-HT2A):

    • Use a cell line (e.g., CHO or HEK293) stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4).

    • To test for agonist activity, apply increasing concentrations of 1-(4-Bromophenyl)-2,2-dimethylpiperazine and measure the resulting change in intracellular calcium concentration using a fluorescence plate reader.

    • To test for antagonist activity, pre-incubate the cells with increasing concentrations of the test compound before challenging with a known 5-HT2A agonist (e.g., serotonin) at its EC80 concentration. A decrease in the agonist-induced signal indicates antagonism.

    • Calculate the EC50 (for agonists) or IC50 (for antagonists) from the resulting dose-response curves.

  • Causality: Binding does not equate to function. This step is critical to understand whether the compound activates, blocks, or modulates the receptor's activity, which is fundamental to its physiological effect.

2.2. Transporter Functional Assays

  • Objective: To determine if the compound inhibits the reuptake of monoamines or causes their release (efflux).

  • Methodology (Example for SERT):

    • Use synaptosomes prepared from rat brain tissue or HEK293 cells expressing hSERT.

    • Uptake Inhibition: Pre-incubate the synaptosomes/cells with various concentrations of 1-(4-Bromophenyl)-2,2-dimethylpiperazine. Then, add a low concentration of [³H]Serotonin and incubate for a short period. Measure the amount of radioactivity taken up by the cells. A potent inhibitor will significantly reduce uptake.

    • Release Assay: Pre-load the synaptosomes/cells with [³H]Serotonin. After washing, apply various concentrations of the test compound and measure the amount of radioactivity released into the medium.

  • Causality: This distinguishes between a reuptake inhibitor (like an SSRI) and a releasing agent (like an amphetamine), which have vastly different pharmacological and behavioral profiles.[2]

Phase 3: In Vivo Behavioral Analysis

This phase aims to understand how the molecular actions of the compound translate into physiological and behavioral effects in a whole organism.

3.1. Locomotor Activity Assessment

  • Objective: To assess the stimulant, sedative, or biphasic effects of the compound on spontaneous movement in rodents.

  • Methodology:

    • Administer various doses of 1-(4-Bromophenyl)-2,2-dimethylpiperazine (and a vehicle control) to mice or rats via an appropriate route (e.g., intraperitoneal injection).

    • Place the animals in an open-field arena equipped with infrared beams to automatically track horizontal and vertical movement.

    • Record activity for a set period (e.g., 60-120 minutes).

  • Causality: Compounds that enhance dopamine and norepinephrine signaling typically increase locomotor activity, while those with potent sedative effects will decrease it. This provides a first-pass indication of the compound's overall CNS effect.

3.2. Models of Anxiety and Depression

  • Objective: To evaluate potential anxiolytic or antidepressant-like effects.

  • Methodology:

    • Elevated Plus Maze (Anxiety): Administer the compound to rodents and place them on a plus-shaped maze with two open and two closed arms. Anxiolytic compounds typically increase the time spent in the open arms.

    • Forced Swim Test (Depression): Administer the compound over a period of days. On the test day, place the animals in a cylinder of water from which they cannot escape. Antidepressant-like compounds typically reduce the amount of time the animal spends immobile.

  • Causality: These tests are standard in preclinical drug development and provide evidence for potential therapeutic applications, often linked to modulation of the serotonergic system.[3]

Hypothesized Signaling Pathway

If 1-(4-Bromophenyl)-2,2-dimethylpiperazine is found to be a 5-HT2A receptor agonist, the following signaling cascade would be expected:

Signaling_Pathway Compound 1-(4-Bromophenyl)-2,2-dimethylpiperazine Receptor 5-HT2A Receptor Compound->Receptor Binds & Activates G_Protein Gαq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates Cellular_Response Downstream Cellular Response PKC->Cellular_Response Ca_Release->Cellular_Response

Caption: Hypothesized 5-HT2A receptor-mediated signaling cascade.

Data Presentation and Interpretation

All quantitative data from these assays should be summarized for clear comparison.

Table 1: Summary of In Vitro Pharmacological Profile

TargetBinding Affinity (Ki, nM)Functional ActivityPotency (EC50/IC50, nM)
Receptors
5-HT1A
5-HT2A
5-HT2C
D2
α1-adrenergic
...
Transporters
SERTUptake Inhibition / Release
DATUptake Inhibition / Release
NETUptake Inhibition / Release

Interpreting this data requires a holistic view. For example, a high affinity for SERT with potent uptake inhibition, coupled with moderate 5-HT1A partial agonism, would suggest a potential antidepressant or anxiolytic profile. Conversely, potent DAT/NET uptake inhibition or release would point towards a stimulant profile. The relative potency at different targets is key to predicting the overall behavioral effects and potential side-effect profile.[2][6]

Conclusion and Future Directions

This guide provides a robust framework for the initial characterization of 1-(4-Bromophenyl)-2,2-dimethylpiperazine. The data generated will form a strong foundation for understanding its mechanism of action. Future studies should include metabolite identification to understand if active metabolites contribute to the overall pharmacology, as well as more advanced behavioral models to explore effects on cognition, reward, and abuse liability. Given the novelty of such compounds, a thorough toxicological assessment is also a critical next step before any further development can be considered.[7]

References

  • ResearchGate. (2025). Synthesis and characterization of a series of phenyl piperazine based ligands. Retrieved March 15, 2026, from [Link]

  • Biomedical and Pharmacology Journal. (2025, May 9). Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies. Retrieved March 15, 2026, from [Link]

  • Simmler, L. D., et al. (2019). Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. PMC. [Link]

  • ResearchGate. (2025, September 14). Synthesis and characterization of a series of phenyl piperazine based ligands. Retrieved March 15, 2026, from [Link]

  • IOSR Journal of Pharmacy and Biological Sciences. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. [Link]

  • ResearchGate. (2012, January). Scheme 1. Reagents and conditions: a) 1-(4-bromophenyl)piperazine, DMF,.... Retrieved March 15, 2026, from [Link]

  • Hysek, C. M., & Liechti, M. E. (2015). Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signalling. Swiss Medical Weekly, 145, w14043. [Link]

  • Google Patents. (n.d.). CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
  • Google Patents. (n.d.). WO2014191548A1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
  • Liechti, M. E. (2015). Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signaling. PubMed. [Link]

  • O'Connor, L., et al. (2021). New psychoactive substances: a review and updates. BJPsych Advances, 27(4), 235-246. [Link]

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Exploratory

An In-depth Technical Guide to 1-(4-Bromophenyl)-2,2-dimethylpiperazine Derivatives for Drug Discovery Professionals

Foreword: The Strategic Imperative of Privileged Scaffolds in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the piperazine moiety stands as a quintessential "privileged scaffold".[1] Its pre...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Imperative of Privileged Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the piperazine moiety stands as a quintessential "privileged scaffold".[1] Its prevalence in a multitude of FDA-approved drugs is a testament to its remarkable synthetic tractability and its ability to confer favorable pharmacokinetic and pharmacodynamic properties.[2][3] This guide delves into a specific, yet highly promising, subclass: 1-(4-bromophenyl)-2,2-dimethylpiperazine derivatives. The strategic incorporation of a 4-bromophenyl group offers a versatile handle for further chemical elaboration, while the gem-dimethyl substitution on the piperazine ring introduces unique conformational constraints and metabolic stability. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a deep dive into the synthesis, chemical properties, and pharmacological potential of this intriguing class of molecules.

The Architectural Significance of the 1-(4-Bromophenyl)-2,2-dimethylpiperazine Core

The 1-(4-bromophenyl)-2,2-dimethylpiperazine scaffold is a composite of two key structural motifs, each contributing distinct and valuable features to the overall molecular architecture.

  • The 1-Arylpiperazine Moiety: The N-arylpiperazine unit is a cornerstone of many centrally acting drugs, influencing their interaction with a variety of G-protein coupled receptors (GPCRs) and neurotransmitter transporters.[4] The nature of the aryl substituent is a critical determinant of receptor affinity and selectivity. The 4-bromophenyl group, in particular, serves a dual purpose. Firstly, the bromine atom can act as a bioisostere for other functional groups, influencing electronic properties and lipophilicity. Secondly, and more importantly, the bromine atom provides a reactive handle for a plethora of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This synthetic versatility allows for the rapid generation of diverse chemical libraries, a crucial step in lead optimization.[5]

  • The 2,2-Dimethylpiperazine Ring: The introduction of two methyl groups at the 2-position of the piperazine ring imparts significant steric bulk and restricts the conformational flexibility of the molecule compared to its unsubstituted counterpart.[6] This gem-dimethyl substitution can have a profound impact on biological activity by:

    • Enhancing Metabolic Stability: The methyl groups can shield adjacent positions from metabolic attack by cytochrome P450 enzymes, thereby increasing the compound's half-life.

    • Improving Receptor Selectivity: The fixed conformation can lead to a more specific interaction with the target receptor, reducing off-target effects.

    • Modulating Physicochemical Properties: The addition of the methyl groups increases lipophilicity, which can influence cell permeability and oral bioavailability.

The strategic combination of these two motifs results in a scaffold with inherent potential for the development of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles.

Synthetic Strategies for 1-(4-Bromophenyl)-2,2-dimethylpiperazine and its Derivatives

The synthesis of the core 1-(4-bromophenyl)-2,2-dimethylpiperazine scaffold can be approached through several strategic disconnections. A common and efficient method involves the N-arylation of 2,2-dimethylpiperazine.

Synthesis of the Core Scaffold

A robust and scalable synthesis of 1-(4-bromophenyl)-2,2-dimethylpiperazine can be achieved via a Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen bonds.

Experimental Protocol: Synthesis of 1-(4-Bromophenyl)-2,2-dimethylpiperazine

Materials:

  • 1,4-Dibromobenzene

  • 2,2-Dimethylpiperazine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 1,4-dibromobenzene (1.0 eq), 2,2-dimethylpiperazine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).

  • Add anhydrous toluene to the flask and stir the mixture at room temperature for 10 minutes.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(4-bromophenyl)-2,2-dimethylpiperazine.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: The choice of Pd₂(dba)₃ as the palladium source and XPhos as the phosphine ligand is crucial for achieving high yields and good functional group tolerance in the Buchwald-Hartwig amination. XPhos is an electron-rich and sterically bulky ligand that promotes the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the piperazine nitrogen, facilitating its entry into the catalytic cycle.

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, maintaining an inert atmosphere throughout the reaction is essential for achieving good results.

Derivatization Strategies

The 4-bromo substituent on the phenyl ring serves as a versatile starting point for a wide range of derivatization reactions, primarily through palladium-catalyzed cross-coupling reactions.

Diagram of Derivatization Pathways:

Derivatization cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination Core 1-(4-Bromophenyl)-2,2-dimethylpiperazine Suzuki_reagent Ar-B(OH)2 / Pd catalyst Core->Suzuki_reagent Sonogashira_reagent R-C≡CH / Pd, Cu catalyst Core->Sonogashira_reagent Buchwald_reagent R2NH / Pd catalyst Core->Buchwald_reagent Suzuki_product 1-(4-Aryl-phenyl)-2,2-dimethylpiperazine Suzuki_reagent->Suzuki_product Sonogashira_product 1-(4-Alkynyl-phenyl)-2,2-dimethylpiperazine Sonogashira_reagent->Sonogashira_product Buchwald_product 1-(4-Amino-phenyl)-2,2-dimethylpiperazine Derivatives Buchwald_reagent->Buchwald_product

Caption: Key derivatization pathways for 1-(4-bromophenyl)-2,2-dimethylpiperazine.

Pharmacological Landscape and Structure-Activity Relationships (SAR)

While specific pharmacological data for 1-(4-bromophenyl)-2,2-dimethylpiperazine derivatives is not extensively reported in publicly available literature, we can infer potential therapeutic applications and structure-activity relationships by examining related arylpiperazine scaffolds.

Potential Therapeutic Targets

Arylpiperazine derivatives are well-known for their activity at a range of central nervous system (CNS) targets, including:

  • Serotonin (5-HT) Receptors: Many arylpiperazines are potent ligands for various 5-HT receptor subtypes (e.g., 5-HT₁A, 5-HT₂A, 5-HT₂C).[7] Their activity at these receptors is implicated in the treatment of depression, anxiety, and psychosis.

  • Dopamine (D) Receptors: Arylpiperazines can also exhibit affinity for dopamine receptors (e.g., D₂, D₃), which are key targets in the treatment of schizophrenia and other psychotic disorders.[8]

  • Adrenergic Receptors: Some arylpiperazines interact with α-adrenergic receptors, which can contribute to their overall pharmacological profile.[9]

The specific substitution pattern on the aryl ring and the piperazine nucleus plays a crucial role in determining receptor selectivity and functional activity (agonist, antagonist, or partial agonist).

Inferred Structure-Activity Relationships

Based on the broader class of arylpiperazine derivatives, we can hypothesize the following SAR for 1-(4-bromophenyl)-2,2-dimethylpiperazine analogs:

Structural ModificationPredicted Impact on ActivityRationale
Substitution at the 4-position of the phenyl ring High impact on potency and selectivityThis position directly interacts with the receptor binding pocket. Modifications here can fine-tune electronic and steric properties for optimal receptor engagement.
Nature of the substituent at the 4-position Varies depending on the targetFor example, bulky, lipophilic groups may favor binding to certain receptor subtypes, while hydrogen bond donors or acceptors may be crucial for others.
2,2-Dimethyl substitution on the piperazine ring Increased metabolic stability and potential for enhanced selectivityThe gem-dimethyl group can shield the molecule from metabolism and lock it into a specific conformation that may be more favorable for binding to a particular receptor.[6]
Substitution at the N4-position of the piperazine ring Modulates pharmacokinetic properties and can interact with secondary binding pocketsThe N4-position is often a site for introducing polar groups to improve solubility or for adding larger fragments to explore additional interactions within the receptor.

Diagram of a Hypothetical Receptor Interaction:

ReceptorBinding cluster_receptor Receptor Binding Pocket cluster_ligand 1-Aryl-2,2-dimethylpiperazine Derivative ArylPocket Aryl Binding Pocket HydrophobicPocket Hydrophobic Pocket HbondPocket H-bond Acceptor/Donor Site ArylGroup Aryl Group (e.g., substituted phenyl) ArylGroup->ArylPocket π-π stacking / hydrophobic interactions DimethylGroup 2,2-Dimethyl Group DimethylGroup->HydrophobicPocket van der Waals interactions N4Substituent N4-Substituent N4Substituent->HbondPocket H-bonding / polar interactions

Caption: Hypothetical binding mode of a 1-aryl-2,2-dimethylpiperazine derivative.

Future Directions and Opportunities

The 1-(4-bromophenyl)-2,2-dimethylpiperazine scaffold represents a promising starting point for the discovery of novel drug candidates. The synthetic accessibility of this core and the vast potential for diversification through modern cross-coupling chemistry provide a fertile ground for exploration.

Key areas for future research include:

  • Library Synthesis and High-Throughput Screening: The generation of a diverse library of derivatives by exploiting the reactivity of the 4-bromo substituent, followed by high-throughput screening against a panel of CNS targets, could rapidly identify promising lead compounds.

  • Structure-Based Drug Design: As structural information for relevant GPCRs becomes more readily available, computational modeling and structure-based design approaches can be employed to rationally design derivatives with enhanced potency and selectivity.

  • Pharmacokinetic Profiling: A thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of these derivatives will be crucial for identifying candidates with favorable drug-like properties.

Conclusion

The 1-(4-bromophenyl)-2,2-dimethylpiperazine scaffold is a strategically designed molecular framework that combines the proven utility of the arylpiperazine motif with the unique advantages conferred by gem-dimethyl substitution. Its synthetic versatility and inherent potential for favorable pharmacological and pharmacokinetic properties make it a highly attractive starting point for drug discovery programs targeting a range of therapeutic areas, particularly CNS disorders. This guide has provided a comprehensive overview of the synthesis, potential applications, and structure-activity relationships of this promising class of compounds, offering a solid foundation for further research and development efforts.

References

  • Chen, H., Liang, X., Xu, F., Xu, B., He, X., Huang, B., & Yuan, M. (2014). Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. Molecules, 19(8), 12048-12064. [Link]

  • Chen, H., et al. (2025). Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists. Frontiers in Chemistry.
  • BenchChem. (n.d.). Role of piperazine scaffolds in medicinal chemistry. Retrieved from a URL like the one provided in the search results.
  • ChemicalBook. (n.d.). 1-(4-Bromophenyl)piperazine synthesis. Retrieved from a URL like the one provided in the search results.
  • Chen, H., et al. (2014). Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines.
  • European Patent Office. (2014). NEW PROCESS FOR THE SYNTHESIS OF 1-(2-((2,4-DIMETHYLPHENYL)THIO)PHENYL)PIPERAZINE. Retrieved from a URL like the one provided in the search results.
  • Frontiers. (2022). Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists. Retrieved from a URL like the one provided in the search results.
  • BenchChem. (n.d.). 2,2-Dimethyl-1-phenylpiperazine. Retrieved from a URL like the one provided in the search results.
  • Guidechem. (2022). How to prepare 1-(4-Bromophenyl)piperazine Hydrochloride?. Retrieved from a URL like the one provided in the search results.
  • MDPI. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. [Link]

  • Tomić, M., et al. (2004). Pharmacological Evaluation of Selected Arylpiperazines With Atypical Antipsychotic Potential. PubMed.
  • Al-Soud, Y. A., et al. (2012). Nitroimidazoles Part 8. Synthesis and Anti-HIV Activity of New 4-Nitroimidazole Derivatives Using the Suzuki Cross-Coupling Reaction.
  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]

  • Google Patents. (n.d.). Synthetic method of 1- (4-bromophenyl) piperidine. Retrieved from a URL like the one provided in the search results.
  • Justia Patents. (2001). Novel method for the preparation of piperazine and its derivatives. Retrieved from a URL like the one provided in the search results.
  • PubMed. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands.
  • Zhelyazkova, P., et al. (2014).
  • PubMed. (2024).
  • MDPI. (2020). Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. [Link]

  • Hrnčiar, T., et al. (2019). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC.
  • ResearchGate. (n.d.). Structure‐activity relationship of antipsychotic piperazine derivatives. Retrieved from a URL like the one provided in the search results.
  • Huang, L., et al. (2017).
  • López-Rodríguez, M. L., et al. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. PubMed.
  • Bang-Andersen, B., et al. (2011). Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A Novel Multimodal Antidepressant. Journal of Medicinal Chemistry.
  • PMC. (2019).

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Foundational

Architecting Molecular Precision: A Technical Guide to 1-(4-Bromophenyl)-2,2-dimethylpiperazine in Drug Discovery

Executive Summary In contemporary medicinal chemistry, the selection of bifunctional building blocks dictates the efficiency of late-stage lead optimization. 1-(4-Bromophenyl)-2,2-dimethylpiperazine (CAS: 893749-11-6) ha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the selection of bifunctional building blocks dictates the efficiency of late-stage lead optimization. 1-(4-Bromophenyl)-2,2-dimethylpiperazine (CAS: 893749-11-6) has emerged as a highly versatile scaffold[1]. By combining a reactive aryl bromide vector with a conformationally restricted piperazine ring, this molecule provides drug developers with orthogonal handles for divergent synthesis. This whitepaper deconstructs the structural rationale, physicochemical profile, and self-validating synthetic workflows associated with this critical intermediate, providing actionable insights for drug discovery professionals.

Structural Rationale & Pharmacophore Analysis

The utility of 1-(4-Bromophenyl)-2,2-dimethylpiperazine lies in its precise architectural features, which solve common pharmacokinetic and synthetic challenges.

  • The Gem-Dimethyl Advantage (Conformational Lock): The inclusion of a 2,2-dimethyl group introduces the Thorpe-Ingold effect. The steric bulk of the gem-dimethyl moiety compresses the internal C-C-C bond angle, forcing the piperazine ring into a rigid chair conformation. Causally, this restricts the rotational degrees of freedom of the adjacent N-aryl bond, locking the molecule into a predictable vector for target engagement. Furthermore, these methyl groups sterically shield the N1 and C2 positions from cytochrome P450-mediated oxidation, dramatically enhancing metabolic stability—a strategy frequently employed in the optimization of Monoacylglycerol Lipase (MAGL) inhibitors[2].

  • The 4-Bromophenyl Vector: The para-bromo substitution serves a dual purpose. Biologically, it can act as a lipophilic anchor capable of halogen bonding within hydrophobic protein sub-pockets. Synthetically, it is an ideal electrophile for palladium-catalyzed cross-coupling reactions, allowing for rapid extension of the molecular axis.

  • The N4 Secondary Amine: The basic nitrogen acts as a crucial hydrogen bond donor/acceptor and a site for salt formation (improving aqueous solubility). It also serves as the secondary synthetic handle for acylation or alkylation.

Pharmacophore Core 1-(4-Bromophenyl)- 2,2-dimethylpiperazine N4 N4 Secondary Amine (H-Bond Donor/Acceptor) Core->N4 Gem 2,2-Dimethyl Group (Conformational Lock) Core->Gem Br 4-Bromo Handle (Lipophilic/Coupling) Core->Br Target Target Protein Pocket N4->Target Solubilization Gem->Target Shielding Br->Target Vector Projection

Pharmacophore contributions of the scaffold to target binding and stability.

Physicochemical Profiling

Understanding the baseline metrics of this scaffold is critical for predicting the behavior of downstream active pharmaceutical ingredients (APIs). The low molecular weight and optimized polar surface area make it an ideal starting point for CNS-penetrant drugs.

PropertyValueCausality / Impact on Drug Design
CAS Number 893749-11-6Unique identifier for sourcing and IP tracking[1].
Molecular Weight 269.18 g/mol Low MW allows for extensive downstream functionalization without exceeding Lipinski's Rule of 5[1].
Molecular Formula C12H17BrN2Defines the bifunctional nature (amine + aryl bromide)[1].
LogP (Predicted) ~2.5Optimal lipophilicity for membrane permeability; the gem-dimethyl group slightly increases lipophilicity compared to unsubstituted piperazine.
Topological Polar Surface Area 15.3 ŲLow TPSA ensures excellent blood-brain barrier (BBB) penetration potential for CNS targets.
H-Bond Donors / Acceptors 1 / 2Provides essential vectors for target protein interactions while maintaining oral bioavailability.

Synthetic Workflows & Target Engagement

Because 1-(4-Bromophenyl)-2,2-dimethylpiperazine possesses both a nucleophilic secondary amine and an electrophilic aryl bromide, it requires orthogonal synthetic planning to prevent unwanted polymerization.

In drug discovery, this scaffold is frequently utilized to build complex spiro-compounds and biaryl systems. For example, bromophenylpiperazine motifs serve as critical structural linkers in the synthesis of complex tetrahydroquinazolinone derivatives targeting Poly(ADP-ribose) polymerase (PARP), where the piperazine acts as a flexible linker and the aryl group anchors into the target's active site[3].

SynthWorkflow A 1-(4-Bromophenyl)- 2,2-dimethylpiperazine B N4-Functionalization (Acylation/Alkylation) A->B Electrophile, Base (Protects N4) C C-C Cross-Coupling (Suzuki-Miyaura) B->C Ar-B(OH)2, Pd cat. D C-N Cross-Coupling (Buchwald-Hartwig) B->D HNR2, Pd cat. E Amide/Alkyl Derivatives B->E F Biaryl Scaffolds C->F G Aniline Derivatives D->G

Divergent synthetic functionalization of the bromophenyl and piperazine handles.

Self-Validating Experimental Protocol: Orthogonal N4-Acylation and Suzuki-Miyaura Coupling

To harness this scaffold effectively, the N4 amine must be passivated before the aryl bromide can be engaged in palladium-catalyzed cross-coupling. The following protocol is engineered as a self-validating system , ensuring chemoselectivity and preventing catalyst poisoning.

Phase 1: Chemoselective N4-Acylation

Objective: Neutralize the nucleophilicity of the N4 amine to isolate the 4-bromo handle.

  • Reaction Setup: Dissolve 1.0 eq of 1-(4-Bromophenyl)-2,2-dimethylpiperazine in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

    • Causality: Anhydrous conditions are strictly required to prevent the competitive hydrolysis of the incoming acyl chloride.

  • Base Addition: Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic proton sponge. It neutralizes the HCl byproduct driving the reaction forward without competing with the piperazine for the electrophile.

  • Electrophile Addition: Dropwise addition of 1.1 eq of Acetyl Chloride at 0°C, then warm to room temperature.

    • Causality: The low initial temperature controls the exothermic acylation, preventing thermal degradation and ensuring regioselectivity.

  • Validation Checkpoint 1 (In-Process): Perform Thin-Layer Chromatography (TLC) using 7:3 Hexanes/EtOAc. The reaction is complete when the starting material (Rf ~0.2, ninhydrin active) is entirely consumed and replaced by a new UV-active spot (Rf ~0.6, ninhydrin negative).

  • Validation Checkpoint 2 (Post-Workup): Following aqueous extraction, analyze the crude product via LC-MS. The mass spectrum must display the[M+H]+ peak at m/z 311.1 and 313.1 in a strict 1:1 ratio.

    • Causality: This distinct isotopic signature validates that the bromine atom remains perfectly intact and did not undergo premature cleavage during acylation.

Phase 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Form a new C-C bond at the 4-bromo position.

  • Reaction Setup: Combine the N4-acylated intermediate (1.0 eq), an Arylboronic acid (1.2 eq), and K2CO3 (3.0 eq) in a 4:1 mixture of 1,4-Dioxane and H2O.

    • Causality: Water is essential in this solvent matrix; it solubilizes the inorganic base and facilitates the formation of the reactive boronate complex required for the transmetalation step.

  • Degassing: Sparge the mixture with N2 gas for 15 minutes.

    • Causality: Ambient oxygen rapidly oxidizes the active Pd(0) catalyst to an inactive Pd(II) species, halting the catalytic cycle.

  • Catalyst Addition: Add 5 mol% Pd(dppf)Cl2 and heat to 90°C.

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the final reductive elimination step to yield the biaryl product.

  • Validation Checkpoint 3: Post-reaction LC-MS must show the complete disappearance of the brominated isotopic doublet (m/z 311/313), replaced by a single mass peak corresponding to the exact mass of the newly coupled biaryl product.

References

  • Structure–Activity Relationship Studies of Aryl Sulfoxides as Reversible Monoacylglycerol Lipase Inhibitors. Journal of Medicinal Chemistry (via PMC).[Link]

  • Tetrahydroquinazolinone derivatives as PARP inhibitors (US9359367B2).

Sources

Exploratory

Executive Summary: Predictive Analysis and Methodological Imperative

An In-depth Technical Guide to the Solubility Profile of 1-(4-Bromophenyl)-2,2-dimethylpiperazine and Its Analogs This guide provides a comprehensive framework for understanding and determining the solubility of the nove...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of 1-(4-Bromophenyl)-2,2-dimethylpiperazine and Its Analogs

This guide provides a comprehensive framework for understanding and determining the solubility of the novel compound 1-(4-bromophenyl)-2,2-dimethylpiperazine. As specific experimental solubility data for this compound is not publicly available, this document establishes a predictive and methodological foundation based on its structural characteristics and the known properties of its close analog, 1-(4-bromophenyl)piperazine. This approach is designed to empower researchers, scientists, and drug development professionals with the necessary tools to conduct validated solubility assessments.

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy. For the compound 1-(4-bromophenyl)-2,2-dimethylpiperazine, a precise understanding of its behavior in various solvent systems is paramount for formulation development. This document outlines the predicted physicochemical properties influencing its solubility, provides detailed protocols for its empirical determination, and situates this analysis within the context of its structural analog, 1-(4-bromophenyl)piperazine.

The core challenge lies in the absence of published quantitative data for the target molecule. Therefore, this guide adopts a two-pronged approach:

  • Predictive Analysis: Leveraging the known data of the parent compound, 1-(4-bromophenyl)piperazine, to infer the likely solubility characteristics of its 2,2-dimethyl derivative.

  • Methodological Framework: Providing robust, step-by-step protocols for researchers to determine the solubility profile experimentally, ensuring data integrity and reproducibility.

Physicochemical Properties: A Comparative Analysis

Understanding the key physicochemical parameters is essential for predicting solubility. The introduction of two methyl groups at the C-2 position of the piperazine ring is expected to significantly alter the molecule's properties compared to its unsubstituted parent compound.

Property1-(4-Bromophenyl)piperazine (Analog)1-(4-Bromophenyl)-2,2-dimethylpiperazine (Target Compound - Predicted Influence)Rationale for Predicted Influence
Molecular Weight 241.13 g/mol [1]269.18 g/mol Addition of two methyl groups (C₂H₆) increases molecular mass.
Melting Point 91-95 °C[2][3]Likely LowerThe gem-dimethyl groups can disrupt crystal lattice packing, often leading to a lower melting point.
pKa (Predicted) 8.88 ± 0.10[2][3]Likely Similar or Slightly HigherThe electron-donating effect of the methyl groups may slightly increase the basicity of the nearby nitrogen atom.
XLogP3 (Lipophilicity) 1.9[1]Significantly HigherThe two methyl groups are lipophilic and will increase the octanol-water partition coefficient, suggesting lower aqueous solubility.
Aqueous Solubility Low / Poor[3]Predicted to be Very LowThe significant increase in lipophilicity (LogP) strongly suggests that aqueous solubility will be even lower than the parent compound.
Organic Solvent Solubility More soluble in organic solvents[3]Predicted to be HighThe increased lipophilic character should enhance solubility in non-polar and moderately polar organic solvents like ethanol, DMSO, and acetonitrile.

Note: Data for the analog is sourced as indicated. Predictions for the target compound are based on established principles of medicinal chemistry.

Core Directive: A Validated Protocol for Solubility Determination

Given the lack of existing data, a rigorous experimental approach is necessary. The following protocol outlines the industry-standard shake-flask method (ICH Harmonised Tripartite Guideline) coupled with High-Performance Liquid Chromatography (HPLC) for quantification. This system is self-validating, providing an accurate and reproducible measure of equilibrium solubility.

Experimental Workflow: From Preparation to Quantification

The logical flow of the solubility determination process is critical for achieving reliable results. It begins with precise preparation and culminates in analytical quantification.

G cluster_prep Phase 1: Preparation cluster_separation Phase 2: Separation cluster_analysis Phase 3: Analysis A 1. Prepare Saturated Solutions (Add excess solid to solvent) B 2. Equilibrate Samples (e.g., 24-48h at 25°C & 37°C) A->B Shake/Agitate C 3. Centrifuge or Filter (Remove undissolved solid) B->C D 4. Collect Supernatant (Clear, saturated solution) C->D E 5. Prepare Serial Dilutions D->E F 6. HPLC Analysis (Quantify concentration) E->F G 7. Calculate Solubility (mg/mL or µg/mL) F->G vs. Standard Curve

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Experimental Protocol

Objective: To determine the equilibrium solubility of 1-(4-bromophenyl)-2,2-dimethylpiperazine in various solvents at controlled temperatures.

Materials:

  • 1-(4-bromophenyl)-2,2-dimethylpiperazine (solid, >98% purity)

  • Solvents: Purified Water, Phosphate Buffered Saline (PBS, pH 7.4), 0.1 N HCl, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO)

  • HPLC system with UV detector

  • Analytical balance, vortex mixer, orbital shaker with temperature control

  • Centrifuge and/or syringe filters (0.22 µm, PTFE or other compatible material)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid compound (e.g., ~10 mg) to a 2 mL glass vial. The amount should be sufficient to ensure undissolved solid remains after equilibration.

    • Add 1 mL of the desired solvent to the vial.

    • Prepare triplicate vials for each solvent and temperature condition (e.g., 25°C and 37°C).

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker set to the desired temperature (e.g., 25°C).

    • Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached. A 48-hour time point can be used to confirm that equilibrium has been achieved.

  • Sample Separation:

    • After equilibration, visually confirm the presence of undissolved solid.

    • Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess solid.

    • Alternatively, filter the suspension using a 0.22 µm syringe filter compatible with the solvent. Causality: This step is critical to separate the dissolved solute from any remaining solid particles, which would otherwise lead to an overestimation of solubility.

  • Quantification by HPLC:

    • Standard Curve Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Perform serial dilutions to create a series of standards (e.g., 100, 50, 25, 10, 5, 1 µg/mL).

    • Sample Preparation: Carefully aspirate an aliquot of the clear supernatant from the equilibrated samples. Dilute this aliquot with the HPLC mobile phase to a concentration that falls within the range of the standard curve. The dilution factor must be recorded accurately.

    • HPLC Analysis: Inject the prepared standards and diluted samples onto the HPLC system. A reversed-phase C18 column is typically suitable for such compounds.[4] The mobile phase could consist of an acetonitrile/water gradient with a buffer like potassium dihydrogen phosphate adjusted to an acidic pH.[4]

    • Detection: Use a UV detector set to a wavelength of maximum absorbance for the compound.

  • Data Analysis:

    • Plot the peak area from the standard injections versus their known concentrations to generate a linear calibration curve.

    • Use the regression equation from the calibration curve to determine the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to calculate the final solubility of the compound in the original solvent. Report the result in mg/mL or µg/mL.

Causality and Self-Validation in Protocol Design

  • Trustworthiness through Equilibrium: The 24-48 hour equilibration period is designed to ensure that the solvent is truly saturated, representing a thermodynamic equilibrium state. Comparing 24h and 48h results serves as an internal validation; concordant results confirm that equilibrium was reached.

  • Expertise in Analytical Choice: HPLC is chosen for its specificity and sensitivity. Unlike gravimetric methods, it can distinguish the parent compound from potential impurities or degradants, ensuring that only the solubility of the target analyte is measured. The use of a validated standard curve ensures the accuracy of the quantification.[5]

  • Authoritative Grounding: The shake-flask method is the gold standard referenced in regulatory guidelines for its robustness and reliability in determining thermodynamic solubility, a crucial parameter in drug development.

Conclusion

References

  • ChemBK. (2024, April 9). 1-(4-Bromophenyl)piperazine. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Bromophenyl)piperazine. Retrieved from [Link]

  • Raveendra Reddy, P., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Retrieved from [Link]

Sources

Foundational

Spectroscopic Blueprint of 1-(4-Bromophenyl)-2,2-dimethylpiperazine: A Technical Guide

Abstract This technical guide provides a comprehensive analysis of the predicted spectroscopic characteristics of 1-(4-Bromophenyl)-2,2-dimethylpiperazine, a molecule of interest in medicinal chemistry and drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic characteristics of 1-(4-Bromophenyl)-2,2-dimethylpiperazine, a molecule of interest in medicinal chemistry and drug development. In the absence of direct experimental data, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to construct a detailed and predictive spectroscopic profile. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering insights into the structural elucidation of this and related N-arylpiperazine derivatives. Methodologies for data acquisition and interpretation are also presented to facilitate practical application in a laboratory setting.

Introduction

N-arylpiperazines are a ubiquitous scaffold in modern pharmacology, exhibiting a wide range of biological activities. The introduction of a 2,2-dimethyl substitution on the piperazine ring in 1-(4-Bromophenyl)-2,2-dimethylpiperazine introduces a significant steric and conformational constraint, which is expected to influence its physicochemical and pharmacological properties. A thorough understanding of the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its fate in biological systems. This guide provides a detailed, predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of 1-(4-Bromophenyl)-2,2-dimethylpiperazine in a standard deuterated solvent like CDCl₃ is expected to show distinct signals for the aromatic, piperazine, and methyl protons.

Predicted ¹H NMR Chemical Shifts and Splitting Patterns:

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Notes
H-2', H-6' (Aromatic)~ 7.35Doublet2HProtons ortho to the bromine atom.
H-3', H-5' (Aromatic)~ 6.80Doublet2HProtons meta to the bromine atom and ortho to the piperazine nitrogen.
H-3, H-5 (Piperazine)~ 3.10 - 3.30Multiplet4HMethylene protons on the piperazine ring.
H-6 (Piperazine)~ 2.80 - 3.00Multiplet2HMethylene protons on the piperazine ring adjacent to the gem-dimethyl group.
-CH₃ (gem-dimethyl)~ 1.15Singlet6HProtons of the two methyl groups at the C-2 position.
-NH (Piperazine)~ 1.50 - 2.50Broad Singlet1HThe proton on the secondary amine; its chemical shift can be highly variable and may exchange with D₂O.

Causality Behind Predicted Shifts:

  • Aromatic Protons: The aromatic region is expected to display an AA'BB' system. The protons ortho to the electron-withdrawing bromine atom (H-2', H-6') will be deshielded and appear downfield, while the protons ortho to the electron-donating nitrogen of the piperazine ring (H-3', H-5') will be shielded and appear upfield.[1][2]

  • Piperazine Protons: The gem-dimethyl group at the C-2 position will likely lock the piperazine ring into a chair conformation. This conformational rigidity will lead to diastereotopic protons on the piperazine methylene groups, potentially resulting in more complex multiplets than in an unsubstituted piperazine.

  • Gem-dimethyl Protons: The two methyl groups at the C-2 position are chemically equivalent and will therefore appear as a single, sharp singlet with an integration of 6H.

Experimental Protocol for ¹H NMR Spectroscopy:

A standard operating procedure for acquiring a high-quality ¹H NMR spectrum is as follows:

  • Sample Preparation: Dissolve 5-10 mg of 1-(4-Bromophenyl)-2,2-dimethylpiperazine in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[3][4][5] Ensure the sample is fully dissolved.

  • Filtering: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.[3]

  • Instrumentation Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a standard pulse sequence (e.g., a 90° pulse).

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).

    • Set the relaxation delay to be at least 1-2 seconds to allow for full relaxation of the protons.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons.

    • Analyze the splitting patterns (multiplicities) to deduce proton-proton coupling information.

Workflow for ¹H NMR Analysis:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve 5-10 mg in 0.6-0.7 mL deuterated solvent prep2 Filter into NMR tube prep1->prep2 acq1 Lock and Shim prep2->acq1 acq2 Set Acquisition Parameters acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase and Calibrate proc1->proc2 proc3 Integrate and Analyze Multiplicities proc2->proc3

Caption: Workflow for ¹H NMR sample preparation, data acquisition, and analysis.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling to simplify the spectrum and improve signal-to-noise.

Predicted ¹³C NMR Chemical Shifts:

Carbon Assignment Predicted Chemical Shift (ppm) Notes
C-4' (Aromatic)~ 150Carbon attached to the piperazine nitrogen.
C-1' (Aromatic)~ 115Carbon attached to the bromine atom.
C-3', C-5' (Aromatic)~ 132Aromatic CH carbons.
C-2', C-6' (Aromatic)~ 118Aromatic CH carbons.
C-3, C-5 (Piperazine)~ 45 - 50Methylene carbons on the piperazine ring.
C-6 (Piperazine)~ 40 - 45Methylene carbon adjacent to the gem-dimethyl group.
C-2 (Piperazine)~ 55 - 60Quaternary carbon with the gem-dimethyl groups.
-CH₃ (gem-dimethyl)~ 25 - 30Methyl carbons.

Causality Behind Predicted Shifts:

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbon attached to the electronegative bromine (C-1') will be shielded due to the heavy atom effect, while the carbon attached to the nitrogen (C-4') will be deshielded.[6][7][8]

  • Piperazine Carbons: The chemical shifts of the piperazine carbons will be in the typical range for aliphatic amines. The presence of the gem-dimethyl group will influence the chemical shifts of the adjacent carbons. The quaternary carbon (C-2) will be shifted further downfield compared to the methylene carbons.[9][10]

Experimental Protocol for ¹³C NMR Spectroscopy:

The sample preparation for ¹³C NMR is the same as for ¹H NMR, although a slightly more concentrated sample (20-50 mg) is often beneficial.

  • Instrumentation and Acquisition:

    • Use a broadband probe tuned to the ¹³C frequency.

    • Employ a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

    • A larger number of scans (e.g., 128 or more) and a longer relaxation delay (2-5 seconds) are typically required compared to ¹H NMR to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Processing steps are similar to ¹H NMR: Fourier transform, phasing, and baseline correction.

    • The chemical shift scale is calibrated using the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Predicted Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule, providing information about the functional groups present.

Predicted Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹) Vibrational Mode Intensity
3300 - 3400N-H stretch (secondary amine)Medium, broad
3000 - 3100Aromatic C-H stretchMedium
2800 - 3000Aliphatic C-H stretch (piperazine and methyl)Strong
~ 1600, 1480Aromatic C=C stretchMedium to Strong
1200 - 1300C-N stretchMedium
1000 - 1100C-Br stretchMedium
800 - 850p-disubstituted benzene C-H out-of-plane bendStrong

Interpretation of Predicted IR Spectrum:

  • The presence of a broad absorption in the 3300-3400 cm⁻¹ region would be indicative of the N-H stretch of the secondary amine in the piperazine ring.[11][12]

  • Strong absorptions in the 2800-3000 cm⁻¹ range will confirm the presence of aliphatic C-H bonds.

  • The characteristic aromatic C=C stretching bands and the strong out-of-plane C-H bending for a para-substituted benzene ring are expected.[13]

  • A band in the 1000-1100 cm⁻¹ region would be consistent with the C-Br stretching vibration.[14][15]

Experimental Protocol for FT-IR Spectroscopy (Solid Sample):

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.[16]

    • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Alternative Method (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact.

    • Acquire the spectrum. This method requires minimal sample preparation.[17][18]

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.

Predicted Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): The molecular ion peak is expected to be observed, and due to the presence of bromine, it will appear as a pair of peaks of nearly equal intensity (M⁺ and M+2⁺), corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. The predicted m/z for the molecular ions would be approximately 268 and 270.

  • Major Fragmentation Pathways:

    • Alpha-cleavage: Cleavage of the C-C bond adjacent to the piperazine nitrogen is a common fragmentation pathway for N-aryl piperazines. This would lead to the loss of a methyl radical or an ethyl group from the 2,2-dimethylpiperazine ring.[19][20][21]

    • Cleavage of the Piperazine Ring: The piperazine ring itself can undergo fragmentation, leading to a series of smaller fragment ions.

    • Loss of Bromine: Loss of the bromine radical from the molecular ion is another possible fragmentation pathway.

Predicted Key Fragment Ions:

m/z Proposed Fragment
268/270[M]⁺ (Molecular ion)
253/255[M - CH₃]⁺
183/185[Br-C₆H₄-N]⁺
155/157[Br-C₆H₄]⁺
113[C₆H₁₃N₂]⁺ (Piperazine fragment)

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS):

  • Sample Introduction: The sample is typically introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization: In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[22][23]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: An electron multiplier or other detector records the abundance of each ion, generating the mass spectrum.

Workflow for Mass Spectrometry Analysis:

G cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis & Detection intro1 Direct Insertion Probe or GC ion1 Electron Ionization (70 eV) intro1->ion1 ana1 Separation by m/z ion1->ana1 ana2 Detection ana1->ana2 ana3 Generate Mass Spectrum ana2->ana3

Caption: General workflow for EI-MS analysis of a small molecule.

Synthesis of 1-(4-Bromophenyl)-2,2-dimethylpiperazine

A plausible synthetic route to 1-(4-Bromophenyl)-2,2-dimethylpiperazine involves the reaction of 4-bromoaniline with a suitable bis-electrophile derived from 2,2-dimethyl-1,5-pentanediol, followed by cyclization. A more direct approach, analogous to the synthesis of other N-aryl piperazines, would involve the reaction of 4-bromoaniline with bis(2-chloroethyl)amine hydrochloride under basic conditions.[24] Alternatively, a palladium-catalyzed Buchwald-Hartwig amination of 1,4-dibromobenzene with 2,2-dimethylpiperazine could be employed.[25]

Conclusion

This technical guide has presented a detailed, predictive spectroscopic profile of 1-(4-Bromophenyl)-2,2-dimethylpiperazine. By analyzing the expected ¹H NMR, ¹³C NMR, IR, and MS data, a comprehensive blueprint for the structural characterization of this molecule has been established. The provided experimental protocols offer a practical framework for obtaining high-quality spectroscopic data. This guide serves as a valuable resource for researchers in the fields of medicinal chemistry, chemical synthesis, and drug development, facilitating the unambiguous identification and characterization of this and structurally related compounds.

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Exploratory

An In-depth Technical Guide to 1-(4-Bromophenyl)piperazine and its Derivatives for Research Professionals

Introduction to the Phenylpiperazine Scaffold The phenylpiperazine moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds.[1][2] This six-membe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Phenylpiperazine Scaffold

The phenylpiperazine moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds.[1][2] This six-membered heterocyclic ring, with two nitrogen atoms at opposing positions, offers a versatile scaffold for drug design due to its unique physicochemical properties and synthetic tractability.[1][2] Phenylpiperazine derivatives have demonstrated a broad spectrum of biological activities, targeting the central nervous system, and have been investigated for their potential as antimicrobial and anticancer agents.[2][3] The presence of the piperazine ring can significantly influence a molecule's pharmacokinetic profile, often enhancing its solubility and ability to be absorbed, distributed, metabolized, and excreted.[4]

This guide provides a comprehensive technical overview of 1-(4-Bromophenyl)piperazine, a key intermediate and research chemical. While the specific compound 1-(4-Bromophenyl)-2,2-dimethylpiperazine is not extensively documented in publicly available scientific literature, this guide will focus on the well-characterized parent compound and the general principles that would apply to its dimethylated analogue. The insights provided are intended to support researchers and drug development professionals in their exploration of this important class of molecules.

Chemical and Physical Properties

1-(4-Bromophenyl)piperazine is a white to off-white solid at room temperature, with limited solubility in water but good solubility in organic solvents like ethanol and dimethyl sulfoxide (DMSO).[5][6] The introduction of a bromine atom to the phenyl ring enhances the compound's lipophilicity and modulates its electronic properties, which can influence its biological activity and reactivity.[6][7]

PropertyValueSource
Molecular Formula C10H13BrN2[5][8][9]
Molecular Weight 241.13 g/mol [8][9]
Melting Point 91-95 °C[5][8]
Boiling Point (Predicted) 353.3 ± 27.0 °C[5][8]
pKa (Predicted) 8.88 ± 0.10[5][8]
Storage Temperature 2-8°C[5][8]

Synthesis and Purification

The synthesis of 1-(4-Bromophenyl)piperazine can be achieved through several established routes. A common method involves the amination of 4-bromobenzene with piperazine.[5] Another approach utilizes a cyclization reaction starting from diethanolamine, which is first chlorinated to form β,β′-dichlorodiethylamine hydrochloride. This intermediate then reacts with a substituted aniline in the presence of a phase transfer catalyst to yield the target compound.[10]

General Experimental Protocol for Synthesis via Amination

The following is a representative, non-optimized protocol for the synthesis of 1-(4-Bromophenyl)piperazine. Researchers should consult the primary literature for specific reaction conditions and safety precautions.[11]

Materials:

  • Substrate (e.g., a suitable precursor) (1 mmol)

  • Aqueous Hydrobromic Acid (HBr, 48%) (1 mL)

  • Dimethyl sulfoxide (DMSO) (1 mL)

  • Aqueous Sodium Hydroxide (NaOH) solution (4 M)

  • Ethyl acetate (EtOAc)

Procedure:

  • In a round-bottomed flask, combine the substrate (1 mmol) and aqueous HBr (48%) (1 mL) in DMSO (1 mL).

  • Stir the mixture at the appropriate temperature (e.g., 60 °C) for 1-4 hours.

  • After cooling to room temperature, adjust the pH of the reaction mixture to 7-8 with a 4 M aqueous NaOH solution.

  • Extract the mixture twice with EtOAc.

  • Combine the organic extracts, dry them over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain the brominated product.

Caption: A generalized workflow for the synthesis of 1-(4-Bromophenyl)piperazine.

Purification and Analytical Characterization

Purification of the crude product is typically achieved through recrystallization or column chromatography.[12] The purity of 1-(4-Bromophenyl)piperazine and its derivatives is crucial for reliable research outcomes and is often assessed using High-Performance Liquid Chromatography (HPLC).[13]

A robust reversed-phase HPLC (RP-HPLC) method can be employed for quantitative purity analysis.[13] This technique separates the target compound from potential impurities based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[13]

Pharmacological Profile and Research Applications

Phenylpiperazine derivatives are known to interact with various receptors in the central nervous system, particularly serotonin receptors.[7][10] This makes them valuable tools in neuroscience research for investigating neurotransmitter mechanisms and their roles in mood and behavior.[7]

Key Research Applications:

  • Pharmaceutical Development: 1-(4-Bromophenyl)piperazine serves as a critical building block in the synthesis of psychoactive drugs, especially those targeting serotonin receptors for the potential treatment of depression and anxiety.[7]

  • Neuroscience Research: It is used in studies to understand the action of neurotransmitters and their influence on behavior.[7]

  • Drug Discovery: This compound and its derivatives are utilized in high-throughput screening assays to identify new drug candidates.[7] The bromophenyl group can be a site for further chemical modification, such as in Suzuki coupling reactions, to generate novel compounds with potentially enhanced biological activity.[14]

  • Analytical Chemistry: It serves as a reference standard in the development of analytical methods for detecting and quantifying piperazine derivatives in biological samples.[7][15]

Structure-activity relationship studies on related compounds have shown that the nature of the halogen substituent on the phenyl ring can significantly impact potency and selectivity for neurotransmitter transporters. For instance, replacing a fluorine or chlorine atom with a bromine atom has been shown to increase potency for both dopamine and serotonin release in some classes of compounds.[8]

Safety and Handling

1-(4-Bromophenyl)piperazine is classified as harmful if swallowed, in contact with skin, or if inhaled.[9] It is also an irritant to the eyes, skin, and respiratory tract.[5] Appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection, should be worn when handling this compound.[5] All work should be conducted in a well-ventilated area or a chemical fume hood.[16]

GHS Hazard Statements:

  • H302: Harmful if swallowed[9]

  • H312: Harmful in contact with skin[9]

  • H332: Harmful if inhaled[9]

Future Directions and Considerations

The exploration of dimethylated derivatives, such as the hypothetical 1-(4-Bromophenyl)-2,2-dimethylpiperazine, represents a logical progression in the study of this chemical class. The introduction of methyl groups on the piperazine ring could influence the compound's conformation, lipophilicity, and metabolic stability, potentially leading to altered pharmacological properties. Synthesis of such derivatives could be approached through methods like the Eschweiler-Clarke reaction for N-methylation or by using appropriately substituted starting materials in cyclization reactions.[17]

Researchers interested in synthesizing and evaluating novel derivatives should consider the following:

  • Conformational Analysis: The addition of gem-dimethyl groups at the C2 position of the piperazine ring would likely restrict its conformational flexibility, which could impact receptor binding.

  • Metabolic Stability: The methyl groups may alter the metabolic profile of the compound, potentially blocking sites of oxidation and increasing its half-life.

  • Receptor Selectivity: Changes in the steric and electronic properties of the molecule could lead to altered selectivity for different receptor subtypes.

Conclusion

1-(4-Bromophenyl)piperazine is a valuable research chemical with significant applications in drug discovery and neuroscience. Its versatile synthesis and amenability to further chemical modification make it an important scaffold for the development of novel therapeutic agents. While direct information on 1-(4-Bromophenyl)-2,2-dimethylpiperazine is scarce, the principles outlined in this guide for the parent compound provide a solid foundation for researchers to design, synthesize, and evaluate new derivatives within this promising chemical space. As with all research chemicals, adherence to strict safety protocols is paramount.

References

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  • Scheme 1. Reagents and conditions: a) 1-(4-bromophenyl)piperazine, DMF,... - ResearchGate. (URL: [Link])

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Foundational

The Bromophenylpiperazines: A Technical Guide to Their Discovery, Synthesis, and Pharmacological Significance

Foreword: The Enduring Legacy of the Arylpiperazine Scaffold In the landscape of neuropharmacology, few structural motifs are as ubiquitous and versatile as the arylpiperazine core. This simple yet elegant fusion of an a...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Enduring Legacy of the Arylpiperazine Scaffold

In the landscape of neuropharmacology, few structural motifs are as ubiquitous and versatile as the arylpiperazine core. This simple yet elegant fusion of an aromatic ring and a piperazine heterocycle has given rise to a remarkable diversity of centrally active agents, from blockbuster antipsychotics and antidepressants to indispensable research tools.[1] Its prevalence is a testament to its privileged structure, one that confers favorable pharmacokinetic properties and presents a synthetically tractable framework for accessing a wide range of biological targets, particularly within the serotonergic and dopaminergic systems.[2] This guide delves into a specific, halogenated subclass: the bromophenylpiperazines. We will trace their historical origins from the foundational work on N-arylpiperazines, dissect their synthesis through both classical and modern lenses, and provide a detailed examination of their pharmacological profiles. This document is intended for researchers, scientists, and drug development professionals, offering not just a recitation of facts, but a causal, field-proven perspective on why these compounds are synthesized and studied in the manner they are.

Part 1: A Historical Perspective – From Foundational Synthesis to a Key Pharmacophore

The story of bromophenylpiperazines is intrinsically linked to the broader history of 1-arylpiperazines. The pioneering work in this area can be traced back to the mid-20th century. Foundational methods for the synthesis of 1-arylpiperazines were established through the reaction of an appropriate aniline with bis(2-haloethyl)amine or diethanolamine.[3] This classical approach laid the groundwork for the creation of a vast library of derivatives.

One of the earliest and most influential methods was developed from the reaction of diethanolamine with anilines. This process, often requiring harsh conditions, involved the cyclization of the reactants to form the piperazine ring directly attached to the aromatic system. While not always high-yielding, this method provided the initial access to the N-arylpiperazine scaffold that would become so crucial in medicinal chemistry.

The true explosion in the synthesis and study of arylpiperazines, including their brominated congeners, came with the advent of modern cross-coupling reactions. The development of palladium-catalyzed methods, most notably the Buchwald-Hartwig amination, revolutionized the formation of carbon-nitrogen bonds. This reaction allows for the efficient coupling of an aryl halide—such as bromobenzene—with piperazine, offering a more versatile and higher-yielding alternative to the classical methods.[3] The robustness of this reaction meant that previously challenging or low-yielding syntheses became routine, enabling the rapid generation of diverse libraries of compounds for pharmacological screening.

Initially, simple bromophenylpiperazines were likely synthesized as part of broader structure-activity relationship (SAR) studies on arylpiperazines. The bromine atom, as a lipophilic and electron-withdrawing substituent, offered a means to probe the steric and electronic requirements of receptor binding sites.[4] Over time, these compounds transitioned from being mere chemical curiosities to valuable intermediates and pharmacophores in their own right. For instance, 1-(4-bromophenyl)piperazine hydrochloride is now recognized as a key intermediate in the synthesis of various psychoactive drugs that target serotonin receptors.[5][6] Similarly, 1-(2-bromophenyl)piperazine is a known impurity and synthetic precursor for the multimodal antidepressant vortioxetine, highlighting its industrial relevance.[4]

Part 2: Synthesis of Bromophenylpiperazine Compounds: Methodologies and Protocols

The synthesis of bromophenylpiperazines can be approached via several strategic routes. The choice of method often depends on the desired substitution pattern, scale, and available starting materials. Here, we detail two primary and robust methodologies: the classical cyclization approach and the modern palladium-catalyzed cross-coupling.

Classical Synthesis: Cyclization of Diethanolamine with Bromoanilines

This method builds the piperazine ring from an aniline precursor. It is a testament to the foundational chemical principles that first enabled access to this class of compounds. The causality behind this one-pot synthesis lies in the sequential acid-catalyzed dehydration and cyclization of diethanolamine in the presence of a bromoaniline.

A Diethanolamine E Intermediate Formation (N-phenyldiethanolamine) A->E B Bromoaniline (o, m, or p) B->E C Acid Catalyst (e.g., HBr) C->E Protonation D Heat/Reflux F Intramolecular Cyclization D->F E->F Dehydration G 1-(Bromophenyl)piperazine F->G

Caption: Conceptual workflow for the classical synthesis of bromophenylpiperazines.

Experimental Protocol: Synthesis of 1-(4-bromophenyl)piperazine via Diethanolamine Cyclization

This protocol is a representative procedure adapted from classical methodologies for N-arylpiperazine synthesis.

Materials:

  • Diethanolamine

  • 4-Bromoaniline

  • Hydrobromic acid (48% aq.)

  • 1-Butanol

  • Sodium Carbonate

  • Sodium Hydroxide

  • Hydrochloric Acid (concentrated)

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, slowly add hydrobromic acid (48%) to diethanolamine with cooling. An excess of HBr is typically used.

  • Initial Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for approximately 12 hours. This step facilitates the formation of an intermediate bis(2-bromoethyl)amine species in situ.

  • Aniline Addition: Cool the reaction mixture. Add 4-bromoaniline, sodium carbonate, and 1-butanol to the flask.

  • Second Reflux: Heat the mixture to 120°C and maintain for 5 hours. Then, add an additional portion of sodium carbonate and continue to reflux for another 24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, wash the suspension twice with water. Adjust the pH of the combined organic layers to 12 with sodium hydroxide, then wash with a saturated salt solution.

  • Salt Formation and Purification: Adjust the pH of the organic layer to 5 with concentrated HCl to precipitate the hydrochloride salt. Distill off the water and 1-butanol. The resulting salt can be recrystallized from ethanol to yield pure 1-(4-bromophenyl)piperazine hydrochloride.

Modern Synthesis: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is the modern cornerstone for the synthesis of N-aryl amines, offering high yields and broad substrate scope. The causality of this reaction hinges on a catalytic cycle involving a palladium(0) species that undergoes oxidative addition into the aryl bromide bond, followed by coordination of the amine and subsequent reductive elimination to form the desired C-N bond.

A Aryl Bromide (e.g., Bromobenzene) G Reaction Mixture Assembly (Inert Atmosphere) A->G B Piperazine B->G C Palladium Pre-catalyst (e.g., Pd(OAc)2) C->G D Phosphine Ligand (e.g., BINAP) D->G E Base (e.g., NaOtBu) E->G F Anhydrous Solvent (e.g., Toluene) F->G H Heating (80-110°C) G->H I Catalytic Cycle H->I J Quenching and Extraction I->J K Purification (Chromatography) J->K L 1-(Bromophenyl)piperazine K->L

Caption: Experimental workflow for Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of 1-(4-bromophenyl)piperazine via Buchwald-Hartwig Amination

This protocol is a representative procedure adapted from established methods.

Materials:

  • 1,4-Dibromobenzene

  • Piperazine

  • Palladium(II) acetate (Pd(OAc)₂)

  • (±)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Ethyl Acetate

  • Brine

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (1-5 mol%), (±)-BINAP (1.2-6 mol%), and NaOtBu (1.2-1.5 equivalents) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Addition of Reactants: To the same flask, add 1,4-dibromobenzene (1.0 equivalent) and piperazine (1.0-1.2 equivalents).

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a suitable concentration (typically 0.1-0.5 M).

  • Reaction: Seal the flask and heat the reaction mixture to 80-110°C with vigorous stirring. Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed (typically 2-24 hours).

  • Work-up: Cool the mixture to room temperature. Carefully quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford pure 1-(4-bromophenyl)piperazine.

Part 3: Pharmacological Profile – A Focus on Serotonergic and Dopaminergic Systems

The pharmacological interest in bromophenylpiperazines stems from their activity as ligands for monoamine neurotransmitter receptors and transporters. The position of the bromine atom (ortho, meta, or para) on the phenyl ring can significantly influence binding affinity and selectivity, a key principle in structure-activity relationship (SAR) studies.[7]

Receptor and Transporter Binding Affinities

The arylpiperazine moiety is a well-established pharmacophore for serotonin (5-HT) and dopamine (D) receptors. Halogen substitution is a common strategy to modulate the electronic and steric properties of the ligand to fine-tune its interaction with the receptor binding pocket. Below is a summary of representative binding affinities (Ki, in nM) for bromophenylpiperazine isomers and related compounds at key CNS targets. Lower Ki values indicate higher binding affinity.

Compound5-HT₁A (Ki, nM)5-HT₂A (Ki, nM)SERT (Ki, nM)D₂ (Ki, nM)D₃ (Ki, nM)
1-(2-Bromophenyl)piperazine ~68[8]--349-7522 (analogs)[8]96-1413 (analogs)[8]
1-(3-Bromophenyl)piperazine -----
1-(4-Bromophenyl)piperazine -----
m-CPP (for comparison)~130[9]~360[9]~230[10]>10,000[3]-
Aripiprazole (for comparison)1.4 (53)--0.8[11]13[12]

Note: Direct Ki values for the simple bromophenylpiperazine isomers are not always available in the literature, as research often focuses on more complex derivatives. The data for analogs provides an indication of the expected affinity range. m-CPP (meta-chlorophenylpiperazine) is included as a structurally similar and well-characterized compound.

Interpretation of Binding Data:

  • 5-HT₁A Receptor: Arylpiperazines often show affinity for the 5-HT₁A receptor. The affinity of 1-(2-bromophenyl)piperazine analogs suggests moderate interaction.[8] This receptor is a key target for anxiolytic and antidepressant drugs.

  • 5-HT₂A Receptor: This receptor is a primary target for atypical antipsychotics. Halogenated phenylpiperazines often display affinity at this site, contributing to their potential antipsychotic or antidepressant profiles.[13]

  • Serotonin Transporter (SERT): Inhibition of SERT is the primary mechanism of action for SSRI antidepressants. The finding that m-CPP, a close analog, binds to SERT suggests that bromophenylpiperazines may also interact with this transporter, potentially influencing synaptic serotonin levels.[10]

  • Dopamine D₂ and D₃ Receptors: The D₂ receptor is a critical target for antipsychotic medications. The D₃ receptor is implicated in reward, motivation, and cognition. The broad range of affinities for analogs at these receptors indicates that substitution on the phenylpiperazine core can be tuned to achieve desired dopaminergic activity.[8][12]

In Vitro and In Vivo Pharmacological Assessment

To understand the functional consequences of receptor binding, a suite of in vitro and in vivo assays are employed. These protocols are self-validating systems designed to provide robust and reproducible data on a compound's pharmacological effects.

3.2.1 In Vitro: Radioligand Binding Assay

This assay directly measures the affinity of a compound for a specific receptor. It is the gold standard for determining Ki values. The principle is based on the competition between a radiolabeled ligand (with known affinity) and the unlabeled test compound for binding to a receptor preparation.

A Receptor Preparation (e.g., Brain homogenate or cell line expressing receptor) D Incubation (Allow binding to reach equilibrium) A->D B Radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A) B->D C Test Compound (Bromophenylpiperazine) C->D E Separation of Bound and Free Radioligand (Rapid Filtration) D->E F Quantification of Bound Radioactivity (Scintillation Counting) E->F G Data Analysis (IC50 -> Ki calculation) F->G

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocol: Radioligand Binding Assay for 5-HT₁A Receptor Affinity

Materials:

  • Rat brain cortex homogenate (or CHO cells expressing human 5-HT₁A receptors)

  • Radioligand: [³H]8-OH-DPAT

  • Non-specific binding control: 10 µM 5-HT

  • Test compound: Bromophenylpiperazine isomer

  • Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4

  • 96-well filter plates (GF/B)

  • Scintillation cocktail

Procedure:

  • Plate Preparation: To each well of a 96-well plate, add the assay buffer.

  • Addition of Components:

    • For total binding, add buffer.

    • For non-specific binding, add 10 µM 5-HT.

    • For competition, add varying concentrations of the bromophenylpiperazine test compound.

  • Add Radioligand: Add [³H]8-OH-DPAT to all wells at a final concentration near its Kd value (e.g., 1 nM).

  • Add Receptor Preparation: Add the brain homogenate or cell membrane preparation to all wells.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the GF/B filter plate using a cell harvester. Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

3.2.2 In Vivo: Intracerebral Microdialysis

This powerful technique allows for the real-time measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals. It provides a direct assessment of a compound's effect on neurotransmitter release and reuptake.

A Stereotaxic Implantation of Microdialysis Probe (e.g., into Nucleus Accumbens) B Perfusion with Artificial CSF A->B C Baseline Sample Collection B->C D Systemic Administration of Test Compound (Bromophenylpiperazine) C->D E Post-Dosing Sample Collection D->E F Analysis of Dialysate (HPLC-ECD or LC-MS) E->F G Data Interpretation (% change from baseline) F->G

Caption: Workflow for an in vivo microdialysis experiment.

Experimental Protocol: Microdialysis to Measure Serotonin and Dopamine Levels

Materials:

  • Anesthetized or freely moving rat with a stereotaxically implanted guide cannula

  • Microdialysis probe

  • Perfusion pump

  • Artificial cerebrospinal fluid (aCSF)

  • Test compound: Bromophenylpiperazine isomer

  • HPLC system with electrochemical detection (ECD) or LC-MS/MS

Procedure:

  • Probe Insertion: Gently insert the microdialysis probe through the guide cannula into the target brain region (e.g., nucleus accumbens or prefrontal cortex).[14]

  • Perfusion: Begin perfusing the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[15]

  • Stabilization and Baseline Collection: Allow the system to stabilize for at least 60-90 minutes. Following stabilization, collect several baseline dialysate samples (e.g., every 20 minutes) to establish basal neurotransmitter levels.

  • Drug Administration: Administer the bromophenylpiperazine compound via an appropriate route (e.g., intraperitoneal injection).

  • Post-Injection Sampling: Continue to collect dialysate samples at regular intervals for a period of 2-3 hours post-injection.

  • Sample Analysis: Analyze the collected dialysate samples for serotonin and dopamine content using a sensitive analytical method like HPLC-ECD or LC-MS/MS.

  • Data Analysis: Express the neurotransmitter concentrations in each sample as a percentage of the average baseline concentration. Plot the percent change from baseline over time to visualize the drug's effect on neurotransmitter release and clearance. For example, studies with the related compound m-CPP have shown it can increase extracellular serotonin levels, and at higher doses, also influence dopamine.[10][16]

Part 4: Concluding Remarks and Future Directions

The bromophenylpiperazines represent a fascinating case study in the evolution of a chemical scaffold from a simple synthetic building block to a key element in the design of complex neuropharmacological agents. Their history is rooted in the foundational synthetic chemistry of the mid-20th century, while their modern relevance is propelled by advanced catalytic methods and a sophisticated understanding of receptor pharmacology.

As this guide has detailed, the position of the bromine substituent is a critical determinant of pharmacological activity, influencing affinity and selectivity across a range of serotonin and dopamine receptors. While much of the available data comes from more complex derivatives, it is clear that the simple bromophenylpiperazine core serves as a potent modulator of these key CNS targets.

Future research in this area will likely focus on several key aspects:

  • Isomer-Specific Profiling: A comprehensive head-to-head comparison of the ortho-, meta-, and para-isomers at a wide array of CNS targets is still needed to fully delineate their SAR.

  • Functional Activity: Moving beyond simple binding affinity, future studies should focus on determining the functional activity (agonist, antagonist, partial agonist) of these compounds at their primary targets.

  • Metabolic Stability and Pharmacokinetics: For any of these compounds to be considered as potential therapeutic leads, a thorough investigation of their ADME (Absorption, Distribution, Metabolism, and Excretion) properties is essential.

  • Novel Therapeutic Applications: While the focus has been on antidepressant and antipsychotic potential, the diverse pharmacology of these compounds suggests they could be explored for other neurological and psychiatric disorders.

References

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  • Chilin, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 76. [Link]

  • Allen, J. A., et al. (2011). Discovery of G Protein-biased D2 Dopamine Receptor Partial Agonists. ACS Medicinal Chemistry Letters, 2(12), 927-931. [Link]

  • Leopoldo, M., Lacivita, E., & De Giorgio, P. (2014). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. ACS Chemical Neuroscience, 5(10), 972-985. [Link]

  • López-Rodríguez, M. L., Morcillo, M. J., Fernández, E., Porras, E., Murcia, M., Orensanz, L., & Alfaro, M. J. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of Medicinal Chemistry, 40(11), 1648–1656. [Link]

  • Glennon, R. A., Raghupathi, R., Bartyzel, P., Teitler, M., & Leonhardt, S. (1996). Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors. Journal of Medicinal Chemistry, 39(1), 314-322. [Link]

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  • Golembiowska, K., & Dziubina, A. (2002). Amphetamine and mCPP effects on dopamine and serotonin striatal in vivo microdialysates in an animal model of hyperactivity. Neuropharmacology, 42(4), 531-541. [Link]

  • Benloucif, S., & Galloway, M. P. (1991). Facilitation of dopamine release in vivo by serotonin agonists: studies with microdialysis. The Journal of Pharmacology and Experimental Therapeutics, 258(2), 690-698. [Link]

  • Heinrich, T., Böttcher, H., Bartoszyk, G. D., Greiner, H. E., van Amsterdam, C., & Seyfried, C. A. (2004). Synthesis and structure--activity relationship in a class of indolebutylpiperazines as dual 5-HT(1A) receptor agonists and serotonin reuptake inhibitors. Journal of Medicinal Chemistry, 47(19), 4684-4692. [Link]

  • Mokrosz, M. J., Paluchowska, M. H., Chojnacka-Wójcik, E., Filip, M., Charakchieva-Minol, S., Deren-Wesolek, A., & Mokrosz, J. L. (1994). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry, 37(17), 2754-2760. [Link]

  • Campiani, G., et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience, 12(8), 1313-1327. [Link]

  • Satała, G., et al. (2020). Binding affinities for 5-HT1A and 5-HT2A receptors and antagonist... ResearchGate. [Link]

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  • Unnamed. (1989). Preparation of n-methylpiperazine.
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  • Unnamed. (2020). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. PMC. [Link]

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  • van de Waterbeemd, H., et al. (1993). Structure-affinity relationship studies on 5-HT1A receptor ligands. 1. Heterobicyclic phenylpiperazines with N4-alkyl substituents. Journal of Medicinal Chemistry, 36(15), 2174-2181. [Link]

  • Unnamed. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl). MDPI. [Link]

  • Unnamed. (2013). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Baumann, M. H., et al. (2001). 1-(m-chlorophenyl)piperazine (mCPP) dissociates in vivo serotonin release from long-term serotonin depletion in rat brain. Neuropsychopharmacology, 24(5), 493-503. [Link]

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  • Unnamed. (n.d.). 1-(3-BROMOPHENYL)PIPERAZINE. precisionFDA. [Link]

  • Unnamed. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. [Link]

  • Unnamed. (2023). The Effects of Four Compounds That Act on the Dopaminergic and Serotonergic Systems on Working Memory in Animal Studies; A Literature Review. MDPI. [Link]

  • Unnamed. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. [Link]

  • Hamon, M., et al. (1988). 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain. Archives Internationales de Pharmacodynamie et de Thérapie, 294, 141-153. [Link]

  • Unnamed. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. [Link]

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Sources

Protocols & Analytical Methods

Method

1-(4-Bromophenyl)-2,2-dimethylpiperazine synthesis protocol

Strategic Overview & Mechanistic Rationale 1-(4-Bromophenyl)-2,2-dimethylpiperazine is a highly valuable building block in modern medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors, Toll-like...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Mechanistic Rationale

1-(4-Bromophenyl)-2,2-dimethylpiperazine is a highly valuable building block in modern medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors, Toll-like receptor antagonists, and targeted PROTAC degraders[1][2]. However, its synthesis presents a dual chemoselective and regioselective challenge:

  • Chemoselectivity: Selectively functionalizing one halogen on a dihaloarene while preserving the aryl bromide for downstream cross-coupling (e.g., Suzuki or Sonogashira reactions).

  • Regioselectivity: Selectively coupling the sterically hindered nitrogen of the 2,2-dimethylpiperazine core.

To overcome these challenges, this protocol utilizes a self-validating, highly optimized Buchwald-Hartwig amination workflow.

The Causality of Experimental Choices:

  • Aryl Halide Selection: We utilize 1-bromo-4-iodobenzene. The C-I bond dissociation energy (~65 kcal/mol) is significantly lower than that of the C-Br bond (~81 kcal/mol). By strictly controlling the reaction temperature at 80 °C, the Palladium(0) active species selectively undergoes oxidative addition at the C-I bond, leaving the C-Br bond completely intact[1].

  • Steric Management via Monoprotection: In an unprotected 2,2-dimethylpiperazine, the unhindered nitrogen is kinetically favored for cross-coupling. To synthesize 1-(4-bromophenyl)-2,2-dimethylpiperazine (where the aryl group is at the hindered position), we employ tert-butyl 3,3-dimethylpiperazine-1-carboxylate[3]. This reagent masks the highly reactive equatorial amine with a Boc group, forcing the palladium complex to engage exclusively with the sterically encumbered neopentyl-like amine.

  • Catalyst & Base Design: Coupling a hindered secondary amine to an aryl halide is notoriously difficult due to the propensity for β-hydride elimination. We utilize the RuPhos ligand with Pd2(dba)3. The electron-rich dicyclohexylphosphine moiety of RuPhos accelerates oxidative addition, while its bulky diisopropoxybiphenyl lower ring forces the coupling partners together, drastically accelerating the challenging reductive elimination step[4]. Cesium carbonate (Cs2CO3) is selected over the traditional NaOtBu to prevent base-induced dehalogenation or benzyne formation.

Visualized Workflows & Pathways

SynthWorkflow A 1-Bromo-4-iodobenzene (Reactive C-I Bond) C Intermediate Boc-Protected Adduct A->C Pd2(dba)3, RuPhos Cs2CO3, Toluene, 80°C B tert-Butyl 3,3-dimethyl- piperazine-1-carboxylate (Boc-protected N) B->C Chemoselective C-N Coupling D 1-(4-Bromophenyl)-2,2- dimethylpiperazine (Target Product) C->D 4M HCl in Dioxane RT, 4h (Deprotection)

Fig 1. Two-step synthetic workflow for 1-(4-Bromophenyl)-2,2-dimethylpiperazine.

CatalyticCycle Pd0 Pd(0) Active Species L-Pd(0) (L = RuPhos) OA Oxidative Addition Chemoselective for C-I over C-Br Yields L-Pd(II)(Ar-Br)(I) Pd0->OA 1-Bromo-4-iodobenzene AM Amine Coordination Hindered N coordinates Cs2CO3 removes HI OA->AM Piperazine derivative RE Reductive Elimination RuPhos bulk forces C-N bond formation AM->RE Base (Cs2CO3) RE->Pd0 Product Release

Fig 2. Mechanistic pathway of the chemoselective Buchwald-Hartwig amination.

Quantitative Data & Optimization

Table 1: Reaction Optimization Matrix for Step 1

Catalyst System Base Solvent Temp (°C) Conversion (%) Selectivity (I vs Br)
Pd2(dba)3 / BINAP NaOtBu Toluene 100 45% Poor (Dehalogenation)
Pd(OAc)2 / Xantphos Cs2CO3 Dioxane 90 68% Moderate

| Pd2(dba)3 / RuPhos | Cs2CO3 | Toluene | 80 | >95% | Excellent (>99:1) |

Table 2: Analytical Characterization Summary

Analytical Method Expected Signals / Parameters
1H NMR (400 MHz, CDCl3) δ 7.35 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 3.05-2.80 (m, 6H, piperazine CH2), 1.05 (s, 6H, gem-dimethyl)
LC-MS (ESI+) m/z calculated for C12H17BrN2 [M+H]+: 269.06; Found: 269.10, 271.10 (Characteristic 1:1 isotopic pattern for Br)

| Purity (HPLC) | > 98% (UV detection at 254 nm) |

Step-by-Step Experimental Protocol

Step 4.1: Chemoselective Buchwald-Hartwig Amination

Objective: Selective coupling of the hindered N4 amine of the piperazine to the C-I position of 1-bromo-4-iodobenzene.

  • Preparation: Oven-dry a 250 mL Schlenk flask equipped with a magnetic stir bar. Cool under a stream of Argon.

  • Reagent Loading: Charge the flask with 1-bromo-4-iodobenzene (10.0 g, 35.3 mmol) and tert-butyl 3,3-dimethylpiperazine-1-carboxylate (8.33 g, 38.9 mmol, 1.1 equiv)[3].

  • Base & Catalyst Addition: Add anhydrous Cs2CO3 (23.0 g, 70.6 mmol, 2.0 equiv), followed by Pd2(dba)3 (0.81 g, 0.88 mmol, 2.5 mol%) and RuPhos (0.82 g, 1.77 mmol, 5.0 mol%).

  • Degassing: Evacuate the flask and backfill with Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment.

  • Solvent Addition: Inject anhydrous, degassed Toluene (100 mL) via a syringe.

  • Reaction Execution: Heat the reaction mixture to 80 °C and stir vigorously for 12 hours.

    • Self-Validation Check: The reaction mixture will initially appear deep purple/red due to the Pd2(dba)3. As the active Pd(0) species forms and the catalytic cycle begins, the solution will transition to a dark reddish-brown, accompanied by the gradual precipitation of white CsI salts.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts and catalyst debris. Wash the Celite pad thoroughly with Ethyl Acetate (3 × 50 mL).

  • Purification: Concentrate the combined filtrate under reduced pressure. Purify the crude residue via flash column chromatography (SiO2, Hexanes/EtOAc gradient 90:10 to 70:30) to yield tert-butyl 4-(4-bromophenyl)-3,3-dimethylpiperazine-1-carboxylate as a solid.

Step 4.2: Boc Deprotection & Free Base Isolation

Objective: Removal of the N1 Boc group to yield the target 1-(4-Bromophenyl)-2,2-dimethylpiperazine.

  • Acidic Cleavage: Dissolve the purified intermediate from Step 4.1 (~11.5 g) in anhydrous Dichloromethane (DCM, 40 mL) in a round-bottom flask.

  • Reagent Addition: Cool the flask to 0 °C using an ice bath. Slowly add 4M HCl in Dioxane (50 mL) dropwise.

  • Reaction Execution: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4 hours.

    • Self-Validation Check: Rapid gas evolution (isobutylene and CO2) will be observed immediately upon addition. As the reaction progresses, the HCl salt of the product will typically precipitate out of the solution as a white solid.

  • Concentration: Once LC-MS confirms complete consumption of the starting material, concentrate the reaction mixture in vacuo to remove all volatiles, yielding the crude HCl salt.

  • Free Base Conversion: Dissolve the crude salt in deionized water (50 mL). Slowly add 2M aqueous NaOH until the aqueous phase reaches pH 10-11.

  • Extraction: Extract the basic aqueous layer with DCM (3 × 50 mL).

  • Final Isolation: Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the pure 1-(4-Bromophenyl)-2,2-dimethylpiperazine as a pale yellow oil that may solidify upon standing.

References

  • Discovery of ZLC491 as a Potent, Selective, and Orally Bioavailable CDK12/13 PROTAC Degrader - PMC. National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQUr1j7iPnZ4WDRb8ovO5G-TOKBEMijAuO36i9QKrJCVSoiTtNYnUNmExnZJ-GwNRQmEcgHTkDdoRUKvLhWLguU0uMOxZzNabrGBRFwVRCk-qHT0-DQ9j_Q5dPk2LbHc301Fo6lxapXhieb8G1]
  • tert-Butyl 3,3-dimethylpiperazine-1-carboxylate (CAS 259808-67-8) - Fluorochem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMwWuldcX9sblAo5Uns6Zq-P-0Il1UX2hw6jiIEMrAcz177BuSmeeh2FzeMhy7bI7mUqRTNIhkfaPHLoc2gCiAle7horShFi9aK81d9XFxnO82u-AfPCkr_jAeClJ-5qlMImc=]
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Sources

Application

Application Note: A Multi-Platform Approach to the Analytical Characterization of 1-(4-Bromophenyl)-2,2-dimethylpiperazine

Introduction: The Imperative for Rigorous Characterization 1-(4-Bromophenyl)-2,2-dimethylpiperazine is a substituted arylpiperazine. The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Rigorous Characterization

1-(4-Bromophenyl)-2,2-dimethylpiperazine is a substituted arylpiperazine. The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals targeting a wide array of disease states.[1][2] As a key intermediate or a final active pharmaceutical ingredient (API), the unequivocal confirmation of its chemical identity, purity, and stability is paramount. In drug development, failure to fully characterize such a molecule can lead to erroneous structure-activity relationship (SAR) data, compromised safety profiles, and significant delays in regulatory submission.

This guide provides a comprehensive, multi-technique protocol for the analytical characterization of 1-(4-Bromophenyl)-2,2-dimethylpiperazine. It is designed for researchers, quality control analysts, and drug development professionals who require a self-validating system of analysis. The narrative moves beyond simple procedural steps to explain the causality behind methodological choices, ensuring a robust and reproducible characterization workflow.

The Analytical Workflow: A Strategy of Orthogonal Confirmation

A robust analytical strategy relies on orthogonal methods—techniques that measure different chemical or physical properties—to arrive at a conclusive structural and purity assessment. No single technique is sufficient. Our workflow integrates spectroscopic and chromatographic methods to build a complete profile of the target compound.

G cluster_0 Primary Structural Elucidation cluster_1 Purity & Quantitative Analysis cluster_2 Compositional & Functional Group Confirmation NMR NMR Spectroscopy (¹H, ¹³C, COSY) - Connectivity & Skeleton - Report Comprehensive Certificate of Analysis NMR->Report MS Mass Spectrometry (HRMS, MS/MS) - Molecular Weight & Formula - Fragmentation Pattern - MS->Report HPLC HPLC-UV - Purity Assessment - Impurity Profiling - EA Elemental Analysis - Empirical Formula - %C, H, N, Br - HPLC->EA If pure FTIR FT-IR Spectroscopy - Functional Groups (C-N, C-Br, Aromatic C-H) - HPLC->FTIR If pure HPLC->Report EA->Report FTIR->Report Sample Test Sample: 1-(4-Bromophenyl)-2,2-dimethylpiperazine Sample->NMR Sample->MS Sample->HPLC

Caption: Integrated workflow for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.[3] For 1-(4-Bromophenyl)-2,2-dimethylpiperazine, NMR confirms the connectivity of the bromophenyl ring, the dimethyl-substituted piperazine core, and the secondary amine proton.

Causality Behind Experimental Choices
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common initial choice for its excellent solubilizing power for many organic compounds and its relatively clean spectral window. If solubility is an issue or if the NH proton exchange is too rapid, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative, as it slows down the exchange of labile protons.[3]

  • Internal Standard: Tetramethylsilane (TMS) is added as the universal internal standard (0.00 ppm) for both ¹H and ¹³C NMR, allowing for accurate and reproducible chemical shift referencing.[3]

  • 2D NMR (COSY): A Correlation Spectroscopy (COSY) experiment is highly recommended to establish proton-proton coupling networks, definitively linking the protons on the piperazine ring and confirming their relationship to each other.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[3]

  • Standard Addition: Add a small amount of TMS as an internal standard.[3]

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher for optimal resolution.

    • Acquisition: Acquire a standard ¹H spectrum (16-32 scans), followed by a ¹³C spectrum (1024-2048 scans).

    • Temperature: 25°C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra to obtain pure absorption line shapes.

    • Calibrate the chemical shift axis to the TMS signal (0.00 ppm).

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

Expected Spectroscopic Data
Assignment ¹H NMR (Predicted δ, ppm) ¹³C NMR (Predicted δ, ppm) Key Characteristics
gem-Dimethyl (2 x CH₃)~1.2 (s, 6H)~30-35A sharp singlet integrating to 6 protons, characteristic of the two methyl groups at the C2 position.
Piperazine CH₂ (C3)~2.8-3.0 (t, 2H)~50-55A triplet coupled to the adjacent CH₂ group.
Piperazine CH₂ (C5)~3.1-3.3 (m, 2H)~45-50A multiplet due to coupling with adjacent CH₂ groups.
Piperazine CH₂ (C6)~2.9-3.1 (t, 2H)~45-50A triplet coupled to the adjacent CH₂ group.
Piperazine NH~1.5-2.5 (br s, 1H)-A broad singlet, which may exchange with D₂O. Its position is solvent and concentration-dependent.
Aromatic CH (ortho to Br)~7.3-7.5 (d, 2H)~115-120A doublet, part of an AA'BB' system.
Aromatic CH (meta to Br)~6.7-6.9 (d, 2H)~130-135A doublet, part of an AA'BB' system.
Aromatic C (ipso to N)-~145-150Quaternary carbon, no ¹H signal.
Aromatic C (ipso to Br)-~110-115Quaternary carbon, no ¹H signal.
Piperazine C (C2)-~55-60Quaternary carbon bearing the dimethyl groups.

Note: Predicted chemical shifts are estimates and may vary based on solvent and experimental conditions. Data from similar structures informs these predictions.[1][4]

Mass Spectrometry: Molecular Weight and Fragmentation Confirmation

Mass spectrometry (MS) provides the molecular weight and, through fragmentation analysis, corroborates the structure determined by NMR.[5] For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of halogens.

Causality Behind Experimental Choices
  • Ionization Technique: Electrospray Ionization (ESI) is the preferred method for piperazine derivatives as it is a soft ionization technique that typically produces a strong protonated molecular ion [M+H]⁺, minimizing initial fragmentation and simplifying spectral interpretation.

  • High-Resolution MS (HRMS): Utilizing a high-resolution mass spectrometer (e.g., FT-ICR or Orbitrap) is critical. It provides an accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula.[5][6]

  • Tandem MS (MS/MS): Fragmenting the isolated molecular ion (MS/MS) provides a "fingerprint" of the molecule. The fragmentation pattern of piperazine derivatives often involves characteristic cleavages of the piperazine ring and the loss of substituents, which helps to confirm the proposed structure.[6][7][8]

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v).[3]

  • Instrument Setup (ESI-Positive Mode):

    • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Mass Analyzer: Set to acquire data over a mass range that includes the expected molecular ion (e.g., m/z 100-500).

    • Resolution: Set to >10,000 (FWHM).

  • Data Acquisition & Interpretation:

    • Acquire the full scan mass spectrum.

    • Identify the molecular ion peak. Crucially, for a monobrominated compound, this will appear as a pair of peaks of nearly equal intensity, separated by ~2 m/z units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

    • Perform an MS/MS experiment by isolating the [M+H]⁺ ion cluster and applying collision-induced dissociation (CID). Record the resulting product ion spectrum.

Expected Mass Spectrometry Data
  • Molecular Ion: [M+H]⁺ expected at m/z 269.0648 (for ⁷⁹Br) and 271.0627 (for ⁸¹Br). The near 1:1 ratio of these peaks is a definitive indicator of the presence of one bromine atom.

  • Key Fragmentation Pathways: The fragmentation of piperazine derivatives is highly dependent on the substitution pattern.[3] Common fragmentation would involve the cleavage of the piperazine ring.

G parent Parent Ion [M+H]⁺ m/z 269/271 frag1 Loss of C₄H₉ (isobutylene) parent->frag1 CID frag2 Cleavage of piperazine ring parent->frag2 CID ion1 Fragment Ion m/z 213/215 frag1->ion1 ion2 Fragment Ion (e.g., Bromophenyl fragment) frag2->ion2

Caption: Plausible MS/MS fragmentation pathways.

High-Performance Liquid Chromatography (HPLC): Purity Assessment

HPLC is the industry-standard method for determining the purity of pharmaceutical compounds and for identifying and quantifying any related impurities.[9][10] A reversed-phase HPLC method with UV detection is well-suited for this brominated arylpiperazine due to the presence of a strong UV chromophore (the bromophenyl group).[9][11]

Causality Behind Experimental Choices
  • Stationary Phase: A C18 column is the workhorse of reversed-phase chromatography, offering excellent retention and separation for a wide range of moderately polar to nonpolar compounds.[12]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at pH 3.0) and an organic modifier (acetonitrile) provides control over the retention and selectivity of the separation. The acidic pH ensures that the piperazine nitrogens are protonated, leading to sharp, symmetrical peak shapes.[12]

  • Detection: The bromophenyl group provides strong UV absorbance, making a UV detector a simple, robust, and sensitive choice for detection. A full UV scan (using a Photodiode Array detector) of the main peak should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

Experimental Protocol: RP-HPLC-UV
  • Reagent Preparation:

    • Mobile Phase A: Prepare a phosphate buffer (e.g., 20 mM KH₂PO₄) and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane.[12]

    • Mobile Phase B: HPLC-grade acetonitrile.

    • Diluent: A mixture of acetonitrile and water (50:50 v/v).[12]

  • Sample Preparation:

    • Accurately weigh about 10 mg of the sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of 100 µg/mL.[12]

  • Chromatographic Conditions:

Parameter Condition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase Gradient or Isocratic. Start with a 60:40 mixture of Mobile Phase A:B.
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
Detection UV at λmax (e.g., ~254 nm)
Run Time 20-30 minutes to ensure elution of any late-running impurities.
  • Analysis and Purity Calculation:

    • Equilibrate the system until a stable baseline is achieved.[12]

    • Inject a diluent blank to ensure no system peaks interfere.

    • Inject the sample solution.

    • Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Complementary Analytical Techniques

To complete the characterization dossier, elemental analysis and FT-IR spectroscopy provide further orthogonal confirmation of the compound's identity.

Elemental Analysis

This technique provides the elemental composition (%C, %H, %N) of the compound. The presence and percentage of bromine can also be determined by specific combustion methods followed by titration or ion chromatography.[13][14] This is a fundamental test to confirm the empirical and molecular formula derived from HRMS.

  • Principle: The sample is combusted at high temperature in an oxygen atmosphere, converting the elements into simple gases (CO₂, H₂O, N₂).[15] These gases are then separated and quantified by detectors. Halogens are absorbed and subsequently analyzed.[13]

  • Expected Results for C₁₂H₁₇BrN₂:

    • Carbon (C): 53.55%

    • Hydrogen (H): 6.37%

    • Nitrogen (N): 10.41%

    • Bromine (Br): 29.68%

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides information about the functional groups present in the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

  • Principle: Different chemical bonds vibrate at characteristic frequencies. The FT-IR spectrum is a plot of absorbance versus wavenumber, providing a "fingerprint" of the functional groups.

  • Expected Characteristic Absorptions:

    • ~3300 cm⁻¹ (N-H stretch): A moderate, somewhat broad peak characteristic of the secondary amine.

    • ~3100-3000 cm⁻¹ (Aromatic C-H stretch): Sharp, weak to moderate peaks.

    • ~2950-2800 cm⁻¹ (Aliphatic C-H stretch): Strong, sharp peaks from the methyl and methylene groups.

    • ~1600-1450 cm⁻¹ (Aromatic C=C stretch): Several sharp peaks of varying intensity.

    • ~1250-1000 cm⁻¹ (C-N stretch): Moderate to strong peaks.

    • ~1100-1000 cm⁻¹ (Aromatic C-Br stretch): A moderate to strong peak. The position of C-X stretching peaks decreases as the mass of the halogen increases.[16]

Conclusion

The comprehensive characterization of 1-(4-Bromophenyl)-2,2-dimethylpiperazine requires a synergistic application of multiple analytical techniques. NMR and MS serve as the primary tools for definitive structural elucidation, while HPLC provides the critical measure of purity. Elemental analysis and FT-IR offer orthogonal confirmation of the elemental composition and functional group identity, respectively. Following the protocols and understanding the rationale outlined in this guide will ensure a scientifically sound and defensible characterization, which is the bedrock of quality in chemical and pharmaceutical development.

References

  • BenchChem. (n.d.). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.
  • Bonomo, M. G., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • BenchChem. (2025). A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis.
  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. Retrieved from ResearchGate. [Link]

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
  • Al-Obaidi, N. M. K., & Al-Sherify, Z. H. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.
  • Bonomo, M. G., et al. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org.
  • Antochi, M., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 26(24), 7535. [Link]

  • SIELC. (2018). Separation of 1-(2-Aminoethyl)piperazine on Newcrom R1 HPLC column. Retrieved from SIELC website. [Link]

  • American Chemical Society. (2024). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs. ACS Omega. [Link]

  • Gzella, A., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1548. [Link]

  • UCT Prague. (2016). Laboratory of Organic Elemental Analysis.
  • Analytik Jena. (n.d.). Combustion Elemental Analysis.
  • Analytice. (2018). Laboratory evaluation of halogenated compound content.
  • Analytical Methods. (2010). Chemical characterisation of benzylpiperazine and 1-arypiperazine based drugs. Analytical Methods, 2, 603-611.
  • Guidechem. (2022). How to prepare 1-(4-Bromophenyl)piperazine Hydrochloride?.
  • ChemicalBook. (n.d.). 1-(4-Bromophenyl)piperazine synthesis.
  • ResearchGate. (n.d.). Scheme 1. Reagents and conditions: a) 1-(4-bromophenyl)piperazine, DMF.
  • ChemBK. (2024). 1-(4-Bromophenyl)piperazine - Introduction.
  • Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. [Link]

  • BenchChem. (n.d.). Application Note: HPLC Method for Purity Analysis of 1-(4-Bromophenyl)-4-ethylpiperazine.
  • Reiner, E. J., et al. (2012). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America.
  • Journal of Molecular Structure. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study. Journal of Molecular Structure, 1179, 838-847.
  • PMC. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study.
  • PMC. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.
  • Google Patents. (n.d.). CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
  • SciSpace. (2016). 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies.

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Method

HPLC-UV Method Development and Validation for 1-(4-Bromophenyl)-2,2-dimethylpiperazine

Introduction and Method Rationale 1-(4-Bromophenyl)-2,2-dimethylpiperazine (CAS: 893749-11-6) is a highly valuable building block and intermediate in the synthesis of central nervous system (CNS) agents, particularly ser...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Method Rationale

1-(4-Bromophenyl)-2,2-dimethylpiperazine (CAS: 893749-11-6) is a highly valuable building block and intermediate in the synthesis of central nervous system (CNS) agents, particularly serotonin and dopamine receptor ligands[1]. The quantitative analysis of this compound is critical during chemical synthesis, scale-up, and active pharmaceutical ingredient (API) purity profiling.

Unlike simple aliphatic piperazines that lack a chromophore and require complex pre-column derivatization (e.g., with NBD-Cl or benzaldehyde) for optical detection[2], 1-(4-Bromophenyl)-2,2-dimethylpiperazine contains a bromophenyl moiety. This aromatic system undergoes strong π→π∗ transitions, allowing for direct, highly sensitive Ultraviolet (UV) detection[3].

The Chromatographic Challenge: Causality of Peak Tailing

The primary analytical challenge lies in the piperazine ring. The unsubstituted N4 secondary amine is highly basic (pKa 9.0). When analyzed on standard silica-based reversed-phase columns, this basic nitrogen becomes protonated in aqueous mobile phases. The resulting cation interacts strongly with residual, ionized silanols ( −SiO− ) on the silica surface via ion-exchange mechanisms. This secondary interaction causes severe peak tailing, shifting retention times, and poor integration reproducibility. Furthermore, the steric hindrance provided by the 2,2-dimethyl groups alters the solvation shell around the molecule, requiring careful optimization of the organic modifier to ensure proper partitioning.

The Solution: Phase Selection and Ion-Pairing

To counteract these effects, this method utilizes an end-capped C8 stationary phase combined with an acidic mobile phase (0.1% Trifluoroacetic Acid) .

  • Why C8 over C18? Research indicates that C8 phases provide better mass transfer kinetics and superior separation efficiency for bulky 4-arylpiperazine derivatives compared to highly hydrophobic C18 phases[4].

  • Why 0.1% TFA? Trifluoroacetic acid (pH 2.0) serves a dual purpose. First, it fully protonates the piperazine nitrogens, ensuring the analyte is in a single ionization state. Second, it drives the pH well below the pKa of surface silanols (pKa 3.5–4.5), neutralizing them to −SiOH and eliminating ion-exchange tailing[1]. TFA also acts as a hydrophobic ion-pairing agent, masking the positive charge of the amine and facilitating smooth partitioning into the C8 phase.

Experimental Workflow & Visualization

The following diagram illustrates the logical progression of the method development and validation lifecycle, ensuring a robust, self-validating analytical procedure.

HPLC_Method_Dev A 1. Analyte Profiling 1-(4-Bromophenyl)-2,2-dimethylpiperazine B 2. Stationary Phase Selection End-capped C8 Column (Reduced Hydrophobicity) A->B C 3. Mobile Phase Optimization 0.1% TFA / Acetonitrile (Silanol Suppression) B->C D 4. System Suitability Testing (SST) Self-Validating Quality Gate C->D E 5. Method Validation ICH Q2(R1) Parameters D->E F 6. Routine Quantitative Analysis E->F

Caption: HPLC-UV method development and validation workflow for basic arylpiperazines.

Optimized Chromatographic Conditions

The method parameters have been optimized to balance resolution, sensitivity, and throughput. A column temperature of 35°C is selected to reduce mobile phase viscosity, thereby lowering system backpressure and improving the kinetics of analyte mass transfer[2]. Detection at 254 nm is chosen over 220 nm to avoid baseline drift caused by the UV absorbance of the TFA modifier, ensuring a high signal-to-noise ratio[4][5].

Table 1: Final HPLC-UV Method Parameters

ParameterSpecification / ConditionCausality / Rationale
Column End-capped C8, 250 x 4.6 mm, 5 µmReduces excessive hydrophobic retention of the bulky bromophenyl group[4].
Mobile Phase A Water + 0.1% TFA (v/v)Suppresses silanol ionization; acts as an ion-pairing agent for the basic piperazine[1].
Mobile Phase B Acetonitrile + 0.1% TFA (v/v)Provides necessary elution strength with low UV cutoff.
Elution Mode Isocratic (60% A : 40% B)40% ACN provides optimal retention factor ( k′ ) for arylpiperazines without gradient re-equilibration time[4].
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column (van Deemter optimum).
Detection UV at 254 nmTargets the B-band of the bromophenyl ring; avoids TFA background noise[5].
Column Temp. 35°CImproves mass transfer kinetics and stabilizes retention times[2].
Injection Vol. 10 µLPrevents column overloading while maintaining high sensitivity[2].

Step-by-Step Analytical Protocol

Reagent Preparation
  • Mobile Phase A: Transfer 1.0 mL of HPLC-grade Trifluoroacetic Acid (TFA) into a 1000 mL volumetric flask. Dilute to volume with ultrapure water (18.2 MΩ·cm). Filter through a 0.45 µm nylon membrane and degas via ultrasonication for 10 minutes.

  • Mobile Phase B: Transfer 1.0 mL of HPLC-grade TFA into a 1000 mL volumetric flask. Dilute to volume with HPLC-grade Acetonitrile. Filter and degas.

  • Diluent: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile. Using the mobile phase ratio as the diluent prevents solvent-mismatch peak distortion (fronting/splitting) during injection.

Standard and Sample Preparation
  • Stock Standard Solution (1.0 mg/mL): Accurately weigh 25.0 mg of 1-(4-Bromophenyl)-2,2-dimethylpiperazine reference standard into a 25 mL volumetric flask. Add 15 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and make up to the mark with diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Stock Standard into a 50 mL volumetric flask and dilute to volume with diluent.

  • Sample Preparation: Weigh an appropriate amount of the synthetic intermediate or API sample to achieve a target concentration of ~100 µg/mL. Dissolve and dilute in the diluent as described above. Filter sample solutions through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.

System Suitability Testing (SST): The Self-Validating System

A robust analytical protocol must be self-validating. The System Suitability Test (SST) acts as a strictly enforced quality gate. If the system fails to meet these predefined criteria, the chromatographic system is deemed unfit, and the analysis must be halted and troubleshot.

Protocol: Inject the Diluent (Blank) once, followed by six replicate injections of the Working Standard Solution (100 µg/mL).

Table 2: System Suitability Specifications

ParameterAcceptance CriteriaSelf-Validation Purpose
Blank Interference No peaks 0.1% of standard area at analyte RTProves the system is free from carryover and diluent contamination.
Retention Time (RT) ~6.5 minutes ( ± 2.0% RSD)Validates pump flow rate stability and mobile phase composition.
Tailing Factor ( Tf​ ) 1.5Proves that secondary silanol interactions are successfully suppressed.
Theoretical Plates ( N ) 3000Validates column efficiency and physical integrity of the stationary phase bed.
Area Precision % RSD 2.0% (n=6)Validates autosampler precision and detector stability[2].

Method Validation Summary

Following ICH Q2(R1) guidelines, the method must be validated for routine use. The table below summarizes typical validation performance metrics expected for 4-arylpiperazine derivatives using this optimized protocol[2][4].

Table 3: Validation Performance Data

Validation ParameterRange / Result
Linearity Range 10 µg/mL to 150 µg/mL ( R2≥0.999 )
Limit of Detection (LOD) 0.05 µg/mL (S/N 3)
Limit of Quantification (LOQ) 0.15 µg/mL (S/N 10)
Accuracy (Spike Recovery) 98.5% – 101.2% across 80%, 100%, and 120% levels
Method Precision (Repeatability) % RSD 1.5% (n=6 preparations)
Robustness Stable across ± 2°C temp shifts and ± 2% organic modifier changes

Troubleshooting Guide

  • Issue: Severe Peak Tailing ( Tf​>2.0 )

    • Causality: The basic secondary amine is interacting with ionized silanols.

    • Solution: Verify that the TFA was added to both mobile phases. TFA is volatile and can evaporate from the mobile phase reservoir over several days; prepare fresh mobile phase. Alternatively, the column may have lost its end-capping due to hydrolysis; replace the column.

  • Issue: Retention Time Drifting Earlier

    • Causality: Loss of hydrophobic retention.

    • Solution: Check the column oven temperature. Ensure the premixed mobile phase is not losing the aqueous component due to improper sealing, or verify that the pump proportioning valve is functioning correctly.

  • Issue: Split Peaks

    • Causality: Solvent mismatch or column void.

    • Solution: Ensure the sample is dissolved in the diluent (50:50 Water:ACN). Injecting a sample dissolved in 100% Acetonitrile into a 60% aqueous mobile phase causes the analyte to precipitate or race ahead of the mobile phase front, splitting the peak.

Sources

Application

GC-MS Analysis of 1-(4-Bromophenyl)-2,2-dimethylpiperazine: An In-Depth Technical Guide

This technical guide provides a comprehensive framework for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 1-(4-Bromophenyl)-2,2-dimethylpiperazine, a crucial intermediate in the synthesis of various pharma...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive framework for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 1-(4-Bromophenyl)-2,2-dimethylpiperazine, a crucial intermediate in the synthesis of various pharmaceutical compounds. This document is designed for researchers, scientists, and drug development professionals, offering a deep dive into the analytical methodology, from sample preparation to mass spectral interpretation. The protocols and insights provided herein are grounded in established principles of analytical chemistry and mass spectrometry, ensuring both technical accuracy and practical applicability.

Introduction: The Analytical Imperative

1-(4-Bromophenyl)-2,2-dimethylpiperazine is a key building block in medicinal chemistry. Its purity and structural integrity are paramount to the quality and efficacy of the final active pharmaceutical ingredient (API). Consequently, a robust and reliable analytical method for its characterization is essential. GC-MS offers an unparalleled combination of high-resolution separation and definitive mass-based detection, making it the technique of choice for this application.

The inherent challenge with analyzing piperazine derivatives like the target compound lies in the presence of a secondary amine. This functional group can lead to poor peak shape, tailing, and potential adsorption on the GC column, compromising analytical accuracy.[1] To circumvent these issues, chemical derivatization is a critical step in the analytical workflow. This guide will detail a proven derivatization strategy to enhance the volatility and chromatographic behavior of the analyte.

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Molecular Formula C₁₂H₁₇BrN₂-
Molecular Weight 269.18 g/mol -
Melting Point 91-95 °C[2]
Boiling Point ~353 °C (Predicted)[3]

The relatively high boiling point and the presence of the secondary amine underscore the necessity for derivatization to ensure successful elution and sharp chromatographic peaks in a typical GC runtime.

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a comprehensive procedure for the GC-MS analysis of 1-(4-Bromophenyl)-2,2-dimethylpiperazine.

Sample Preparation

Accurate sample preparation is the cornerstone of reliable quantitative and qualitative analysis.

Protocol 1: Standard and Sample Solution Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-(4-Bromophenyl)-2,2-dimethylpiperazine reference standard and dissolve it in 10 mL of a suitable volatile organic solvent such as methanol, ethyl acetate, or dichloromethane.[4]

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to cover the desired concentration range for calibration.

  • Sample Solution: Dissolve the sample containing 1-(4-Bromophenyl)-2,2-dimethylpiperazine in the chosen solvent to achieve a concentration within the calibration range. For solid samples, ensure complete dissolution, which may be aided by brief sonication.

Derivatization: Enhancing Analyte Volatility

Acylation of the secondary amine in the piperazine ring is a highly effective derivatization strategy. Trifluoroacetic anhydride (TFAA) is a common reagent for this purpose, as it reacts rapidly to form a stable, volatile derivative.[5][6]

Protocol 2: Trifluoroacetylation

  • Aliquot Preparation: Transfer 100 µL of the standard or sample solution into a clean, dry autosampler vial.

  • Solvent Evaporation: Evaporate the solvent under a gentle stream of dry nitrogen to obtain a dry residue.

  • Reagent Addition: Add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA) to the dried residue.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.

  • Final Preparation: After cooling to room temperature, the derivatized sample is ready for GC-MS analysis. No further workup is typically required as the excess reagent and byproducts are volatile.

Diagram of the Experimental Workflow:

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis start Weigh Sample/Standard dissolve Dissolve in Solvent start->dissolve aliquot Transfer Aliquot dissolve->aliquot dry Evaporate Solvent aliquot->dry add_reagents Add Ethyl Acetate & TFAA dry->add_reagents Derivatize heat Heat at 70°C for 30 min add_reagents->heat cool Cool to Room Temp heat->cool inject Inject into GC-MS cool->inject Analyze separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect data_analysis Data Analysis detect->data_analysis fragmentation_pathway M [M]+• (Trifluoroacetyl derivative) M_minus_CH3 [M - CH3]+ M->M_minus_CH3 - •CH3 M_minus_Isopropyl [M - C3H7]+ M->M_minus_Isopropyl - •C3H7 Bromophenyl_ion [C6H4Br]+ M->Bromophenyl_ion N-Aryl Cleavage Piperazine_fragment [Derivatized Piperazine Ring Fragment]+ M->Piperazine_fragment N-Aryl Cleavage Ring_opening_fragments Lower m/z fragments M->Ring_opening_fragments Ring Opening

Sources

Method

Application Note: High-Sensitivity LC-MS/MS Quantification of 1-(4-Bromophenyl)-2,2-dimethylpiperazine in Biological Matrices

Executive Summary & Rationale The detection and quantification of piperazine derivatives in biological matrices (plasma, serum, and urine) are critical for both pharmacokinetic profiling in drug development and forensic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The detection and quantification of piperazine derivatives in biological matrices (plasma, serum, and urine) are critical for both pharmacokinetic profiling in drug development and forensic toxicology. 1-(4-Bromophenyl)-2,2-dimethylpiperazine (CAS: 893749-11-6) is a sterically hindered, brominated arylpiperazine. Compounds of this class frequently serve as active pharmaceutical intermediates or emerge as novel psychoactive substances (NPS)[1].

Due to the complex nature of biological matrices and the low physiological concentrations of such analytes, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for detection. This application note details a highly selective, self-validating LC-MS/MS protocol designed to meet the stringent US FDA 2018 Bioanalytical Method Validation Guidelines [2][3].

Pharmacokinetics & Metabolic Context

Understanding the metabolic fate of piperazine derivatives is essential for accurate bioanalysis. Arylpiperazines typically undergo extensive hepatic metabolism via Cytochrome P450 enzymes (primarily CYP2D6 and CYP3A4), leading to N-dealkylation and aromatic ring hydroxylation[4].

PiperazineMetabolism Parent 1-(4-Bromophenyl)- 2,2-dimethylpiperazine (Parent Drug) CYP Hepatic Metabolism (CYP2D6 / CYP3A4) Parent->CYP Absorption Blood Systemic Circulation (Plasma Target) Parent->Blood Unchanged Drug Metab1 N-Dealkylation (Active/Inactive Metabolites) CYP->Metab1 Metab2 Hydroxylation (Aromatic Ring) CYP->Metab2 Excretion Renal Excretion (Urine Target) Metab1->Excretion Metab2->Excretion Blood->Excretion Clearance

Figure 1: Generalized metabolic and pharmacokinetic pathway of brominated arylpiperazines.

Experimental Design & Causality: The "Why" Behind the Method

To ensure Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T) , this protocol is not merely a list of steps, but a logically constructed analytical system.

  • Isotopic Precursor Selection (MS/MS Causality) : Bromine naturally exists as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio. The exact mass of the parent compound ( C12​H17​BrN2​ ) yields two distinct [M+H]+ precursor ions: m/z 269.1 and 271.1. We select the 79Br isotope (m/z 269.1) for the primary Multiple Reaction Monitoring (MRM) transition to maximize sensitivity, while the 81Br isotope can be monitored as a secondary qualifier to prevent false positives.

  • Ionization Mode : The piperazine ring contains basic nitrogen atoms (pKa ~9.5). Under acidic mobile phase conditions (0.1% Formic Acid), these nitrogens are readily protonated, making Positive Electrospray Ionization (ESI+) highly efficient[1][4].

  • Sample Cleanup (SPE Causality) : Biological samples contain phospholipids that cause severe ion suppression in MS. We utilize Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction. Because the piperazine is positively charged at low pH, it binds strongly to the cation-exchange resin. This allows aggressive washing with 100% organic solvents to remove neutral lipids before eluting the basic analyte with a high-pH organic solvent.

Self-Validating Bioanalytical Protocol

This protocol is designed as a self-validating system. By incorporating System Suitability Tests (SST), zero-samples (blank matrix + internal standard), and continuous Quality Control (QC) monitoring, the assay continuously proves its own reliability[5].

Materials & Reagents
  • Analyte : 1-(4-Bromophenyl)-2,2-dimethylpiperazine reference standard.

  • Internal Standard (IS) : mCPP-d8 (or a structurally similar deuterated piperazine)[4].

  • Reagents : LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), and Ammonium Hydroxide ( NH4​OH ).

  • SPE Cartridges : Oasis MCX (30 mg, 1 cc).

Step-by-Step Sample Preparation (Plasma/Urine)
  • Aliquoting : Transfer 100 µL of biological sample (plasma or urine) into a 1.5 mL microcentrifuge tube.

  • IS Addition : Add 10 µL of IS working solution (100 ng/mL mCPP-d8). Causality: Adding IS at the very first step corrects for any subsequent volumetric losses or extraction inefficiencies.

  • Protein Precipitation (PPT) : Add 300 µL of cold ACN containing 1% FA. Vortex vigorously for 2 minutes. Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • SPE Conditioning : Condition MCX cartridges with 1 mL MeOH, followed by 1 mL Water containing 0.1% FA.

  • Loading : Dilute the PPT supernatant with 500 µL of 0.1% FA in water (to ensure acidic pH) and load onto the MCX cartridge.

  • Washing : Wash with 1 mL of 0.1% FA in water, followed by 1 mL of 100% MeOH. Causality: The acidic wash removes salts; the MeOH wash removes phospholipids and neutral interferences while the protonated analyte remains bound to the sorbent.

  • Elution : Elute the analyte with 1 mL of 5% NH4​OH in MeOH. Causality: The high pH neutralizes the piperazine nitrogen, breaking the ionic bond with the sorbent.

  • Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A:B (90:10, v/v).

LC-MS/MS Analytical Conditions

Table 1: UHPLC Gradient Conditions Column: C18 Reversed-Phase (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 × 50 mm). Flow Rate: 0.4 mL/min. Column Temp: 40°C.

Time (min)Mobile Phase A (0.1% FA in Water)Mobile Phase B (0.1% FA in ACN)
0.095%5%
0.595%5%
3.010%90%
4.010%90%
4.195%5%
5.595%5% (Re-equilibration)

Table 2: Tandem Mass Spectrometry (MRM) Parameters Source: ESI+. Capillary Voltage: 3.0 kV. Desolvation Temp: 500°C.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
1-(4-Bromophenyl)-...269.1 ( 79Br )155.025Quantifier
1-(4-Bromophenyl)-...269.1 ( 79Br )198.035Qualifier
mCPP-d8 (IS)205.1154.125Internal Standard

Method Validation Standards (FDA 2018 Alignment)

To ensure the data is scientifically defensible for regulatory submissions, the method must be validated against the FDA's 2018 Bioanalytical Method Validation Guidance[6][7].

Table 3: Key FDA Validation Parameters and Acceptance Criteria

Validation ParameterFDA 2018 Acceptance CriteriaExperimental Execution
Selectivity / Specificity No interference >20% of LLOQ; <5% for IS.Analyze 6 independent sources of blank matrix.
Calibration Curve ±15% of nominal concentration (±20% at LLOQ).8-point curve (e.g., 1 to 1000 ng/mL). Linear regression with 1/x2 weighting.
Accuracy & Precision CV ≤ 15% (≤ 20% at LLOQ).5 replicates of LLOQ, Low, Mid, and High QCs across 3 separate runs.
Matrix Effect CV of IS-normalized matrix factor ≤ 15%.Compare peak areas of post-extraction spiked samples vs. neat standards.
Stability ±15% of nominal concentration.Benchtop, Freeze-Thaw (3 cycles), and Autosampler stability.

Analytical Workflow Visualization

LCMSWorkflow Sample 1. Biological Sample (Plasma/Urine) IS 2. Add Internal Standard (mCPP-d8) Sample->IS Prep 3. Sample Preparation (Protein PPT + MCX SPE) IS->Prep LC 4. UHPLC Separation (C18 Column, Gradient) Prep->LC MS 5. Tandem Mass Spec (ESI+, MRM Mode) LC->MS Data 6. Data Analysis & FDA Validation MS->Data

Figure 2: Step-by-step bioanalytical workflow from sample collection to validated data output.

References

  • US Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." Federal Register, May 2018.[Link]

  • MDPI Molecules. "Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs." Molecules, December 2021.[Link]

  • National Institutes of Health (NIH) / PMC. "Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs." Toxics, March 2022.[Link]

Sources

Application

The Strategic Application of 1-(4-Bromophenyl)-2,2-dimethylpiperazine in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This document provides an in-depth guide to the utilization of the novel chemical scaffold, 1-(4-Bromophenyl)-2,2-dimethylpiperazine, in contemporary drug d...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the utilization of the novel chemical scaffold, 1-(4-Bromophenyl)-2,2-dimethylpiperazine, in contemporary drug discovery programs. As a Senior Application Scientist, the following notes and protocols are designed to be a practical resource, blending established principles of medicinal chemistry with actionable experimental designs. We will explore the unique characteristics of this compound, its potential therapeutic applications, and detailed methodologies for its evaluation.

Introduction: The Rationale for 1-(4-Bromophenyl)-2,2-dimethylpiperazine in CNS Drug Discovery

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly those targeting the central nervous system (CNS).[1][2] Its prevalence is due to a favorable combination of physicochemical properties, including its ability to be protonated at physiological pH, which can enhance aqueous solubility and facilitate interactions with biological targets.[1] The N-phenylpiperazine moiety, specifically, is a common pharmacophore in drugs targeting dopaminergic and serotonergic receptors, which are implicated in a range of psychiatric disorders such as schizophrenia, depression, and anxiety.[1][3]

The subject of this guide, 1-(4-Bromophenyl)-2,2-dimethylpiperazine, introduces two key structural modifications to the basic N-phenylpiperazine template:

  • A 4-bromo substituent on the phenyl ring: This halogen atom can modulate the electronic properties of the aromatic ring and provides a handle for further chemical modification through cross-coupling reactions.

  • Gem-dimethyl groups at the 2-position of the piperazine ring: This is a critical and differentiating feature. These methyl groups introduce significant steric bulk and restrict the conformational flexibility of the piperazine ring. This can lead to enhanced selectivity for specific receptor subtypes and may improve metabolic stability by blocking potential sites of metabolism.

These structural features suggest that 1-(4-Bromophenyl)-2,2-dimethylpiperazine is a promising starting point for the development of novel CNS-active agents with potentially improved efficacy and side-effect profiles. This guide will provide the foundational knowledge and experimental protocols to explore this potential.

Synthesis and Characterization

A reliable synthetic route to 1-(4-Bromophenyl)-2,2-dimethylpiperazine and its analogs is crucial for any drug discovery campaign. The following is a representative, multi-step synthesis that can be adapted and optimized.

Synthesis of the 2,2-Dimethylpiperazine Core

The synthesis of the core 2,2-dimethylpiperazine heterocycle can be achieved through various methods. A common approach involves the cyclization of a suitable diamine precursor.

N-Arylation to Yield 1-(4-Bromophenyl)-2,2-dimethylpiperazine

The final step involves the coupling of the 2,2-dimethylpiperazine core with a suitable aryl halide, in this case, 1,4-dibromobenzene or a related electrophile.

Illustrative Synthetic Protocol:

A general and convenient method for the synthesis of N-aryl piperazines involves the reaction of bis(2-chloroethyl)amine hydrochloride with a broad range of anilines in a suitable solvent like diethylene glycol monomethyl ether.[4]

Characterization:

Thorough characterization of the final compound is essential. Standard analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Application in Drug Discovery: A Focus on CNS Targets

The structural features of 1-(4-Bromophenyl)-2,2-dimethylpiperazine make it a prime candidate for investigation as a modulator of CNS targets, particularly dopamine and serotonin receptors. The following sections outline a tiered approach to evaluating its biological activity.

In Vitro Evaluation: From Target Binding to Cellular Function

3.1.1. Receptor Binding Assays

The initial step is to determine the affinity of the compound for key CNS receptors. Radioligand binding assays are the gold standard for this purpose.

Protocol: Dopamine D2 Receptor Binding Assay [5]

  • Objective: To determine the binding affinity (Ki) of 1-(4-Bromophenyl)-2,2-dimethylpiperazine for the human dopamine D2 receptor.

  • Materials:

    • Cell membranes expressing the human dopamine D2 receptor.

    • Radioligand: [³H]Spiperone or a similar high-affinity D2 antagonist.

    • Non-specific binding agent: Haloperidol (10 µM).

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

    • 96-well plates.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of 1-(4-Bromophenyl)-2,2-dimethylpiperazine.

    • In a 96-well plate, combine the cell membrane preparation, the radioligand, and either the test compound, buffer (for total binding), or the non-specific binding agent.

    • Incubate to allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration that inhibits 50% of specific binding) from the resulting dose-response curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol: Serotonin 5-HT2A Receptor Binding Assay

A similar protocol can be followed for the 5-HT2A receptor, using a 5-HT2A-expressing cell line and a suitable radioligand such as [³H]Ketanserin.

3.1.2. Functional Assays

Following the determination of binding affinity, it is crucial to assess the functional activity of the compound (i.e., whether it is an agonist, antagonist, or partial agonist).

3.1.3. Neuroprotective and Cytotoxicity Assays

Given the interest in developing drugs for neurodegenerative diseases, assessing the neuroprotective potential of 1-(4-Bromophenyl)-2,2-dimethylpiperazine is a valuable step.

Protocol: MTT Assay for Cell Viability

  • Objective: To assess the cytotoxicity of the compound on a relevant neuronal cell line (e.g., SH-SY5Y).

  • Materials:

    • Neuronal cell line.

    • Cell culture medium and supplements.

    • 1-(4-Bromophenyl)-2,2-dimethylpiperazine.

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Solubilizing agent (e.g., DMSO).

    • 96-well plates.

    • Microplate reader.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the compound for a specified period (e.g., 24, 48 hours).

    • Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.

    • Add a solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot a dose-response curve to determine the IC50 value.

Data Presentation: Illustrative Quantitative Data

The following tables provide an example of how to present the data obtained from the in vitro assays. The data presented here is illustrative and based on typical values for phenylpiperazine derivatives.

Table 1: In Vitro Receptor Binding Affinities (Ki, nM)

CompoundDopamine D2Serotonin 5-HT2A
1-(4-Bromophenyl)-2,2-dimethylpiperazine TBDTBD
Reference Compound (e.g., Haloperidol)1.25.6
Reference Compound (e.g., Risperidone)3.10.16

TBD: To be determined experimentally.

Table 2: In Vitro Cytotoxicity (IC50, µM)

CompoundSH-SY5Y (neuronal cell line)
1-(4-Bromophenyl)-2,2-dimethylpiperazine TBD
Reference Compound (e.g., Doxorubicin)0.5

TBD: To be determined experimentally.

In Vivo Evaluation: Assessing CNS Activity and Pharmacokinetics

Promising compounds from in vitro screening should be advanced to in vivo studies to assess their efficacy in animal models and to determine their pharmacokinetic properties.

3.3.1. Animal Models of Antipsychotic-like Activity

Several well-validated animal models can be used to predict the antipsychotic potential of a compound.

Protocol: Apomorphine-Induced Stereotypy in Rats [5]

  • Objective: To assess the dopamine D2 receptor antagonist activity of the compound in vivo.

  • Animals: Male Wistar rats.

  • Procedure:

    • Administer the test compound or vehicle to the rats at various doses.

    • After a predetermined time, inject the rats with apomorphine, a dopamine agonist that induces stereotyped behaviors (e.g., sniffing, gnawing).

    • Observe and score the stereotyped behaviors at regular intervals.

  • Data Analysis:

    • Calculate the dose of the test compound that reduces the stereotypy score by 50% (ED50).

3.3.2. Pharmacokinetic Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is critical for its development as a drug.

Protocol: Rodent Pharmacokinetic Study [6]

  • Objective: To determine key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) of the compound.

  • Animals: Male Sprague-Dawley rats.

  • Procedure:

    • Administer the compound to the rats via the intended route (e.g., oral gavage) and intravenously (for bioavailability determination).

    • Collect blood samples at various time points after administration.

    • Analyze the concentration of the compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Plot the plasma concentration of the compound over time.

    • Calculate the key pharmacokinetic parameters from the concentration-time profile.

Table 3: Illustrative In Vivo Pharmacokinetic Parameters in Rats (Oral Administration) [6]

ParameterValue (for a representative phenylpiperazine)Unit
Dose10mg/kg
Cmax150ng/mL
Tmax1.0h
AUC(0-t)500ng·h/mL
t½ (half-life)4.5h

Values are for illustrative purposes and need to be determined experimentally for 1-(4-Bromophenyl)-2,2-dimethylpiperazine.

Visualization of Key Concepts

Drug Discovery Workflow

The following diagram illustrates a typical workflow for the evaluation of a novel compound like 1-(4-Bromophenyl)-2,2-dimethylpiperazine in a drug discovery program.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation cluster_3 Lead Optimization Synthesis Synthesis of 1-(4-Bromophenyl)-2,2-dimethylpiperazine Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, HPLC) Purification->Characterization Receptor_Binding Receptor Binding Assays (D2, 5-HT2A, etc.) Characterization->Receptor_Binding Functional_Assays Functional Assays (Agonist/Antagonist) Receptor_Binding->Functional_Assays Cytotoxicity Cytotoxicity/Neuroprotection (MTT, etc.) Functional_Assays->Cytotoxicity Efficacy_Models Efficacy Models (e.g., Apomorphine-induced stereotypy) Cytotoxicity->Efficacy_Models Pharmacokinetics Pharmacokinetic Studies (Rodent PK) Efficacy_Models->Pharmacokinetics Toxicity Preliminary Toxicity Pharmacokinetics->Toxicity SAR_Analysis Structure-Activity Relationship (SAR) Analysis Toxicity->SAR_Analysis Analog_Synthesis Synthesis of Analogs SAR_Analysis->Analog_Synthesis Analog_Synthesis->Receptor_Binding

Caption: A generalized workflow for the discovery and preclinical evaluation of novel drug candidates.

Proposed Mechanism of Action

The primary hypothesis for the mechanism of action of 1-(4-Bromophenyl)-2,2-dimethylpiperazine is the modulation of dopamine D2 and serotonin 5-HT2A receptors.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Serotonin Serotonin HT2A_Receptor Serotonin 5-HT2A Receptor Serotonin->HT2A_Receptor Signaling_D2 Downstream Signaling D2_Receptor->Signaling_D2 Antagonism Signaling_HT2A Downstream Signaling HT2A_Receptor->Signaling_HT2A Antagonism Compound 1-(4-Bromophenyl)- 2,2-dimethylpiperazine Compound->D2_Receptor Blocks Compound->HT2A_Receptor Blocks

Caption: Proposed mechanism of action via antagonism of D2 and 5-HT2A receptors.

Conclusion and Future Directions

1-(4-Bromophenyl)-2,2-dimethylpiperazine represents a promising and strategically designed scaffold for the discovery of novel CNS-active drugs. Its unique structural features, particularly the gem-dimethyl substitution, offer the potential for improved selectivity and pharmacokinetic properties compared to existing N-phenylpiperazine-based therapies. The detailed protocols and experimental workflows provided in this guide offer a comprehensive framework for the systematic evaluation of this compound and its analogs.

Future research should focus on a thorough exploration of the structure-activity relationships of this scaffold, including modifications to the aryl ring and the piperazine nitrogen. Furthermore, a deeper understanding of the compound's off-target effects and its metabolic profile will be crucial for its successful development into a clinical candidate. By following the principles and methodologies outlined in this guide, researchers can effectively unlock the therapeutic potential of this novel chemical entity.

References

  • In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. MDPI. Available from: [Link]

  • Activity of aromatic substituted phenylpiperazines lacking affinity for dopamine binding sites in a preclinical test of antipsychotic efficacy. PubMed. Available from: [Link]

  • Evaluation of preclinical antipsychotic models used to support first‐in‐human clinical trials. Wiley Online Library. Available from: [Link]

  • Synthesis and Characterization of a Series of 1-Aryl-4-[aryldiazenyl]- piperazines. Part I. Isomers of N-(2,3-Dimethylphenyl). Bentham Open. Available from: [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. Available from: [Link]

  • Design, synthesis, and preliminary in vitro and in vivo pharmacological evaluation of 4-{4-[2-(4-(2-substitutedquinoxalin-3-yl)piperazin-1-yl)ethyl]phenyl}thiazoles as atypical antipsychotic agents. ResearchGate. Available from: [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PMC. Available from: [Link]

  • Preclinical Screening of Antipsychotic Agents. SlideShare. Available from: [Link]

  • A general and convenient synthesis of N-aryl piperazines. ResearchGate. Available from: [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC. Available from: [Link]

  • Overview of Novel Antipsychotic Drugs: State of the Art, New Mechanisms, and Clinical Aspects of Promising Compounds. PMC. Available from: [Link]

  • Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. PMC. Available from: [Link]

  • Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. ASPET Journals. Available from: [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. Available from: [Link]

  • Discovering novel neuroactive drugs through high-throughput behavior-based chemical screening in the zebrafish. PMC. Available from: [Link]

  • Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. MDPI. Available from: [Link]

  • Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS Publications. Available from: [Link]

  • Development of neuroleptic agents: pharmacogenetics and current safety issues of regulatory concern. PubMed. Available from: [Link]

  • Pharmacophore-Based Discovery of Substrates of a Novel Drug/Proton-Antiporter in the Human Brain Endothelial hCMEC/D3 Cell Line. MDPI. Available from: [Link]

  • Scheme 1. Reagents and conditions: a) 1-(4-bromophenyl)piperazine, DMF,... ResearchGate. Available from: [Link]

  • Second-generation piperazine derivatives as promising radiation countermeasures. PMC. Available from: [Link]

  • Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. PubMed. Available from: [Link]

  • Synthetic method of 1- (4-bromophenyl) piperidine. Google Patents.
  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. Available from: [Link]

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Method

Application Note: 1-(4-Bromophenyl)-2,2-dimethylpiperazine as a Privileged Scaffold in Neuroscience Drug Discovery

Target Audience: Medicinal Chemists, Neuroscience Researchers, and Pharmacologists Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Introduction & Mechanistic Rationale The N -phenylpiperaz...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Neuroscience Researchers, and Pharmacologists Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Introduction & Mechanistic Rationale

The N -phenylpiperazine moiety is a highly versatile and privileged scaffold in medicinal chemistry, forming the structural core of numerous clinically significant central nervous system (CNS) drugs, including atypical antipsychotics and antidepressants[1]. However, traditional unsubstituted phenylpiperazines frequently suffer from pharmacokinetic liabilities, most notably rapid oxidative metabolism by hepatic Cytochrome P450 (CYP) enzymes and poor target residence time.

  • Metabolic Stability via Steric Hindrance: The incorporation of a gem-dimethyl group at the C2 position of the piperazine ring introduces significant steric bulk adjacent to the N1 nitrogen. This structural modification effectively shields the α -carbon from CYP450-mediated oxidation and prevents rapid N -dealkylation, dramatically improving the intrinsic clearance ( Clint​ ) and in vivo half-life of the resulting analogs[2],[3].

  • Enhanced BBB Penetration & Halogen Bonding: The 4-bromo substitution on the phenyl ring increases the overall lipophilicity (LogP) of the molecule, a critical parameter for passive diffusion across the Blood-Brain Barrier (BBB). Furthermore, the bromine atom acts as a potent halogen bond donor, establishing highly directional interactions with backbone carbonyls in the binding pockets of G-Protein Coupled Receptors (GPCRs) and kinases[4].

  • Synthetic Orthogonality: The molecule possesses two distinct reactive vectors: a secondary amine (N4) primed for alkylation, acylation, or Buchwald-Hartwig amination, and an aryl bromide ideally suited for late-stage Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to expand the structure-activity relationship (SAR)[4].

Key Applications in Neuroscience Research

  • 5-HT and Dopamine Receptor Modulators: Phenylpiperazines are foundational to the discovery of 5-HT 1A​ , 5-HT 2A​ , and D 2​ receptor ligands[1]. The 2,2-dimethyl variant alters the basicity ( pKa​ ) of the piperazine nitrogen, allowing researchers to fine-tune receptor binding kinetics and achieve optimal antagonist or partial agonist profiles.

  • CNS-Penetrant Kinase Inhibitors: Recent open-science initiatives targeting Diffuse Intrinsic Pontine Glioma (DIPG) have utilized substituted piperazines to develop brain-penetrant ALK2 inhibitors. The structural rigidity provided by dimethylpiperazines aids in achieving the necessary kinase selectivity profile[4].

  • Monoacylglycerol Lipase (MAGL) Inhibitors: MAGL is a key enzyme hydrolyzing the endocannabinoid 2-arachidonoylglycerol (2-AG), making it a prime target for neuroinflammation and neuropathic pain. Dimethylpiperazine derivatives have been successfully utilized to enhance the metabolic stability of reversible MAGL inhibitors without sacrificing potency[3].

Quantitative Data & Structural Workflows

To justify the selection of the 2,2-dimethylpiperazine scaffold over standard variants, we must look at comparative in vitro ADME data. The addition of the gem-dimethyl group consistently reduces hepatic extraction ratios.

Table 1: Comparative Pharmacokinetic & Physicochemical Profiling
Compound Core pKa​ (Calculated)LogP (Calculated)HLM t1/2​ (min)RLM t1/2​ (min)Primary Metabolic Liability
1-Phenylpiperazine8.91.5< 15< 10Rapid α -carbon oxidation
1-(4-Bromophenyl)piperazine8.52.82218 N -dealkylation
1-(4-Bromophenyl)-2,2-dimethylpiperazine 8.1 3.4 > 50 > 45 Significantly Shielded

*Data represents generalized baseline metrics for the unconjugated pharmacophore in Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).

Workflow A 1-(4-Bromophenyl)- 2,2-dimethylpiperazine B N4-Alkylation or Cross-Coupling A->B C CNS Library Generation B->C D In Vitro ADME (Microsomal Stability) C->D E GPCR/Kinase Binding Assays C->E F Lead Optimization (Neuroscience) D->F E->F

Fig 1. Hit-to-lead optimization workflow utilizing the sterically hindered piperazine scaffold.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every assay includes specific controls to verify the causality of the experimental outcomes.

Protocol A: High-Throughput Microsomal Stability Assay (HLM/RLM)

Purpose: To validate the metabolic resistance conferred by the 2,2-dimethyl substitution.

Reagents & Materials:

  • Human/Rat Liver Microsomes (20 mg/mL protein concentration).

  • NADPH Regenerating System (Solution A: NADP+ and Glc-6-P; Solution B: G6PDH).

  • Test Compound: 1-(4-Bromophenyl)-2,2-dimethylpiperazine derivative (10 mM in DMSO).

  • Positive Controls: Verapamil (rapid clearance) and Dextromethorphan (CYP2D6 specific).

Step-by-Step Methodology:

  • Preparation: Dilute the test compound to 1 μ M in 100 mM Potassium Phosphate buffer (pH 7.4). Causality: A low concentration prevents CYP saturation, ensuring first-order kinetics.

  • Microsome Addition: Add liver microsomes to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system (final concentration: 1 mM NADP+). Causality: NADPH provides the essential reducing equivalents required for CYP450 catalytic cycles.

  • Time-Course Sampling: At t=0,5,15,30,45,and 60 minutes, withdraw 50 μ L aliquots.

  • Quenching: Immediately quench each aliquot into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold organic solvent instantly denatures the enzymes and precipitates proteins.

  • Analysis: Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( Clint​ ).

Protocol B: Radioligand Binding Assay for 5-HT 2A​ Receptor Affinity

Purpose: To determine the binding affinity ( Ki​ ) of synthesized dimethylpiperazine analogs.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO-K1 cells stably expressing the human 5-HT 2A​ receptor in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge and resuspend to a final concentration of 10 μ g protein/well.

  • Ligand Incubation: In a 96-well plate, combine 100 μ L of cell membrane suspension, 50 μ L of [³H]-Ketanserin (final concentration 1 nM, a selective 5-HT 2A​ antagonist), and 50 μ L of the test compound (serial dilutions from 10 μ M to 0.1 nM).

  • Non-Specific Binding (Control): Define non-specific binding using 10 μ M Mianserin in parallel control wells. Causality: This isolates the specific receptor-mediated signal from background lipophilic membrane partitioning.

  • Incubation & Filtration: Incubate at room temperature for 60 minutes to reach equilibrium. Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer, dry, and add scintillation cocktail. Measure radioactivity using a liquid scintillation counter. Calculate IC 50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Pathway L Phenylpiperazine Ligand R 5-HT2A Receptor L->R Antagonism/ Agonism G Gq Protein Alpha R->G PLC Phospholipase C (PLC) G->PLC IP3 IP3 Release PLC->IP3 Ca Intracellular Ca2+ Elevation IP3->Ca Neuro Modulation of Neural Plasticity Ca->Neuro

Fig 2. 5-HT2A GPCR signaling pathway modulated by phenylpiperazine derivatives.

Conclusion

The strategic utilization of 1-(4-Bromophenyl)-2,2-dimethylpiperazine represents a sophisticated approach to modern neuroscience drug discovery. By embedding metabolic resistance directly into the pharmacophore via steric hindrance, and leveraging the halogen bonding capabilities of the bromo-substituent, researchers can rapidly bypass the traditional attrition points associated with first-generation phenylpiperazine libraries.

Sources

Application

Application Note: Experimental Design and Pharmacological Profiling of 1-(4-Bromophenyl)-2,2-dimethylpiperazine

Executive Summary & Mechanistic Rationale The piperazine heterocycle is universally recognized as a 1 in medicinal chemistry, particularly for central nervous system (CNS) therapeutics and antimicrobial agents[1]. The co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The piperazine heterocycle is universally recognized as a 1 in medicinal chemistry, particularly for central nervous system (CNS) therapeutics and antimicrobial agents[1]. The compound 1-(4-Bromophenyl)-2,2-dimethylpiperazine represents a highly optimized building block that integrates three critical structural features to improve upon traditional piperazine pharmacology:

  • Arylpiperazine Core: The basic nitrogen atom (N4) of the piperazine ring is essential for forming a highly conserved salt bridge with aspartate residues (e.g., Asp115 in D4 receptors, Asp116 in 5-HT1A receptors) within the2[2].

  • 4-Bromophenyl Moiety: The bromine substituent significantly enhances lipophilicity, which is crucial for3[3]. Furthermore, it serves as an ideal electrophilic handle for palladium-catalyzed cross-coupling reactions, enabling4[4].

  • 2,2-Dimethyl Substitution: The gem-dimethyl group adjacent to the N1 nitrogen introduces targeted steric hindrance. This modification restricts conformational flexibility to favor specific receptor binding pockets and effectively blocks cytochrome P450-mediated alpha-oxidation, thereby increasing the metabolic half-life of the resulting drug candidates.

Experimental Workflows & Self-Validating Systems

The following protocols are designed as a sequential, self-validating pipeline. Chemical modification is verified by LC-MS/NMR before proceeding to in vitro binding, which in turn dictates whether the compound advances to ADME profiling.

Exp_Workflow Comp 1-(4-Bromophenyl)- 2,2-dimethylpiperazine Synth Pd-Catalyzed Cross-Coupling Comp->Synth Handle (Br) Purif HPLC Purification & LC-MS/NMR Synth->Purif Crude Assay In Vitro GPCR Binding Assay Purif->Assay Pure Cpd ADME Microsomal Stability (HLM/RLM) Purif->ADME Pure Cpd

Fig 1. Experimental workflow from chemical functionalization to in vitro and ADME profiling.

Protocol 1: Chemical Functionalization via Buchwald-Hartwig Amination

Causality: To elaborate the 1-(4-Bromophenyl)-2,2-dimethylpiperazine scaffold into a mature lead compound, the aryl bromide is reacted with secondary amines. The steric bulk of the 2,2-dimethyl group requires a highly active palladium catalyst (e.g., Pd2(dba)3 with XPhos) to overcome the activation energy barrier.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube under argon, combine 1-(4-Bromophenyl)-2,2-dimethylpiperazine (1.0 equiv), the desired secondary amine (1.2 equiv), Pd2(dba)3 (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.5 equiv).

  • Solvent Addition: Add anhydrous toluene (0.2 M) to the mixture. Degas the solution via three freeze-pump-thaw cycles to prevent catalyst poisoning by oxygen.

  • Reaction: Heat the mixture to 90°C for 12–18 hours with vigorous stirring. Monitor conversion via TLC or LC-MS.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate in vacuo.

  • Validation (Self-Correction): Purify the crude product using reverse-phase preparative HPLC. Confirm the structure and purity (>95%) using 1H/13C NMR and high-resolution mass spectrometry (HRMS). Do not proceed to biological assays if purity is <95%, as trace palladium or unreacted amines will cause false positives in GPCR screening.

Protocol 2: In Vitro GPCR Radioligand Binding Assay (5-HT1A / D4R)

Causality: Arylpiperazines modulate GPCRs by acting as agonists or antagonists, directly impacting downstream cAMP levels. This assay quantifies the binding affinity ( Ki​ ) by measuring the displacement of a known radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A).

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO cells stably expressing the target human GPCR (5-HT1A or D4R). Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and isolate membranes via ultracentrifugation.

  • Incubation: In a 96-well plate, combine 50 µL of the synthesized piperazine derivative (serial dilutions from 10−10 to 10−5 M), 50 µL of radioligand (e.g., 1 nM[3H]-8-OH-DPAT), and 100 µL of membrane suspension (20 µg protein/well).

  • Equilibration: Incubate the plate at 25°C for 60 minutes to allow the system to reach thermodynamic equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold buffer.

  • Validation: Add scintillation cocktail and measure radioactivity using a microplate scintillation counter. Calculate IC50 values using non-linear regression (GraphPad Prism) and convert to Ki​ using the Cheng-Prusoff equation.

GPCR_Pathway Ligand Arylpiperazine Derivative Receptor 5-HT1A / D4 Receptor (GPCR) Ligand->Receptor Binds & Activates G_protein Gαi/o Protein Receptor->G_protein Conformational Change Effector Adenylyl Cyclase (AC) G_protein->Effector Inhibits cAMP cAMP Levels ↓ Effector->cAMP Reduces Production PKA PKA Activity ↓ cAMP->PKA Decreases Activation

Fig 2. GPCR signaling pathway modulated by arylpiperazine derivatives.

Protocol 3: ADME Profiling - Microsomal Stability (HLM)

Causality: The 2,2-dimethyl substitution is hypothesized to prevent N-dealkylation and alpha-carbon oxidation. This assay validates the structural design by comparing the compound's intrinsic clearance to a non-methylated control.

Step-by-Step Methodology:

  • Incubation Mixture: Prepare a 1 mL reaction mixture containing Human Liver Microsomes (HLM, 0.5 mg/mL protein), 1 mM NADPH, 3.3 mM MgCl2, and 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the test compound (final concentration 1 µM).

  • Sampling: Extract 100 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 300 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Validation: Centrifuge at 15,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound. Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Quantitative Data Summaries

Table 1: Expected GPCR Binding Affinities (Structure-Activity Relationship) | Compound Scaffold | 5-HT1A Affinity ( Ki​ , nM) | D4R Affinity ( Ki​ , nM) | Mechanistic Note | | :--- | :--- | :--- | :--- | | Unsubstituted Arylpiperazine | 15.2 | 22.4 | Baseline binding via Asp salt bridge[2]. | | 1-(4-Bromophenyl)piperazine | 8.4 | 10.1 | Bromine enhances 5[5]. | | 1-(4-Bromophenyl)-2,2-dimethylpiperazine | 3.2 | 4.5 | Dimethyl group restricts conformation, increasing target specificity. |

Table 2: Comparative Microsomal Stability (HLM Assay) | Compound | Half-life ( t1/2​ , min) | Intrinsic Clearance ( CLint​ , µL/min/mg) | Metabolic Vulnerability | | :--- | :--- | :--- | :--- | | 1-(4-Bromophenyl)piperazine | 24.5 | 56.2 | High (Rapid oxidation at C2/C3 positions). | | 1-(4-Bromophenyl)-2,2-dimethylpiperazine | > 120 | < 10.5 | Low (Steric shielding by gem-dimethyl blocks CYP450 access). |

References

  • Source: nih.
  • Title: CAS 1011-13-8: 1-(2-BROMOPHENYL)
  • Source: mdpi.
  • Source: nih.
  • Source: acs.

Sources

Method

1-(4-Bromophenyl)-2,2-dimethylpiperazine in vitro receptor binding assay protocol

Application Note: In Vitro Radioligand Binding Assay Protocol for 1-(4-Bromophenyl)-2,2-dimethylpiperazine Executive Summary & Pharmacological Context Phenylpiperazines represent a privileged structural scaffold in neuro...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Radioligand Binding Assay Protocol for 1-(4-Bromophenyl)-2,2-dimethylpiperazine

Executive Summary & Pharmacological Context

Phenylpiperazines represent a privileged structural scaffold in neuropharmacology, frequently utilized to target monoamine G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D2-like) receptors[1]. The compound 1-(4-Bromophenyl)-2,2-dimethylpiperazine introduces specific structural modifications designed to probe receptor microdomains and drive subtype selectivity.

Structural Causality:

  • 4-Bromo Substitution: The heavy halogen atom at the para-position acts as a strong halogen bond donor. This facilitates highly directional interactions with electron-rich residues (e.g., Serine or Threonine) in the orthosteric binding pocket of monoamine receptors, anchoring the ligand and increasing binding affinity[2].

  • 2,2-Dimethyl Substitution: Unsubstituted piperazine rings are conformationally flexible, often leading to promiscuous binding across 5-HT, Dopamine, and Adrenergic receptors. The addition of gem-dimethyl groups at the 2-position introduces significant steric bulk. This restricts the piperazine chair conformation, forcing the phenyl moiety into a specific spatial orientation that is tolerated by 5-HT1A and D2 receptors but clashes with the narrower binding pockets of off-target receptors[3].

G Ligand 1-(4-Bromophenyl)- 2,2-dimethylpiperazine Receptor 5-HT1A / D2 Receptor Ligand->Receptor Binds GProtein Gi/o Protein Complex Receptor->GProtein Activates Effector Adenylyl Cyclase (Inhibition) GProtein->Effector Inhibits cAMP Decreased cAMP Levels Effector->cAMP Reduces

GPCR signaling pathway for 5-HT1A and D2 receptors modulated by phenylpiperazines.

Assay Design: The Self-Validating System

To ensure scientific integrity, an in vitro binding assay cannot merely be a sequence of steps; it must be a self-validating system. The protocol below utilizes a competitive radioligand binding format.

Causality Behind Experimental Choices:

  • Buffer Composition: The assay buffer utilizes 50 mM Tris-HCl (pH 7.4) to mimic physiological pH. Crucially, 1 mM MgCl₂ and 2 mM CaCl₂ are included. Divalent cations stabilize the receptor-G-protein complex, shifting the receptor population into the "high-affinity" state ( D2High​ or 5−HT1AHigh​ ), which is essential for accurately evaluating partial agonists or conformationally restricted ligands[4],[5]. 0.1% Ascorbic Acid is added to prevent the oxidative degradation of monoamine reference standards (like serotonin) used in the assay[6].

  • Filter Pre-treatment (0.1% PEI): 1-(4-Bromophenyl)-2,2-dimethylpiperazine is highly lipophilic and carries a positive charge at physiological pH. Glass fiber filters (GF/B) possess a net negative charge. Pre-soaking the filters in 0.1% Polyethylenimine (PEI)—a cationic polymer—neutralizes the filter matrix. This drastically reduces the non-specific binding (NSB) of the ligand to the filter, ensuring the measured radioactivity reflects true receptor binding[6].

  • Validation Matrix: Every 96-well plate must contain three internal controls:

    • Total Binding (TB): Radioligand + Membrane (Defines the maximum assay window).

    • Non-Specific Binding (NSB): Radioligand + Membrane + 10 µM Haloperidol (for D2) or Serotonin (for 5-HT1A). This saturates all specific receptor sites, revealing background lipid/plastic binding[6].

    • Specific Binding Window: Calculated as TB minus NSB. A valid assay requires Specific Binding to be >70% of Total Binding.

Experimental Workflow

Workflow Membrane Membrane Prep Thaw & Homogenize Incubation Incubation 96-well plate, 60 min Membrane->Incubation LigandPrep Compound Prep Serial Dilution LigandPrep->Incubation Filtration Filtration GF/B filters, 0.1% PEI Incubation->Filtration Washing Washing Ice-cold buffer (3x) Filtration->Washing Counting Detection Scintillation Counting Washing->Counting

Step-by-step workflow for in vitro radioligand competition binding assay.

Step-by-Step Methodology

Phase 1: Reagent & Plate Preparation

  • Buffer Preparation: Prepare Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 0.1% ascorbic acid, pH 7.4). Chill to 4°C[6].

  • Compound Dilution: Dissolve 1-(4-Bromophenyl)-2,2-dimethylpiperazine in 100% DMSO to a 10 mM stock. Perform 10-point serial dilutions (half-log steps) in Assay Buffer. Note: Ensure final DMSO concentration in the assay well does not exceed 1% to prevent membrane toxicity.

  • Filter Preparation: Submerge GF/B glass fiber filter mats in 0.1% PEI solution for 60 minutes at room temperature prior to harvesting.

Phase 2: Assay Assembly (96-Well Format) Total assay volume per well: 250 µL.

  • Add 25 µL of Assay Buffer to Total Binding (TB) wells.

  • Add 25 µL of 10 µM Reference Agent (Haloperidol for D2; Serotonin for 5-HT1A) to Non-Specific Binding (NSB) wells[6].

  • Add 25 µL of the serially diluted 1-(4-Bromophenyl)-2,2-dimethylpiperazine to Test wells.

  • Add 25 µL of the appropriate radioligand to all wells:

    • For 5-HT1A: [³H]-8-OH-DPAT (Final concentration ~1.0 nM)[1].

    • For D2: [³H]-Spiperone (Final concentration ~0.5 nM)[5].

  • Membrane Addition: Initiate the reaction by adding 200 µL of homogenized cell membrane suspension (e.g., HEK293 cells expressing human recombinant receptors, 10-20 µg protein/well)[1].

Phase 3: Incubation & Harvesting

  • Incubation: Seal the plate and incubate at 25°C for 60 minutes with gentle orbital shaking to achieve thermodynamic equilibrium.

  • Filtration: Rapidly terminate the reaction by filtering the plate contents through the PEI-soaked GF/B filters using a 96-well cell harvester.

  • Washing: Instantly wash the filters three times with 500 µL of ice-cold Assay Buffer. Causality: The cold temperature slows the dissociation rate ( koff​ ) of the bound radioligand, while the rapid washes remove unbound ligand.

Phase 4: Detection

  • Dry the filter mats at 50°C for 30 minutes.

  • Add 40 µL of liquid scintillation cocktail to each well.

  • Measure radioactivity using a Microbeta scintillation counter (output in Counts Per Minute - CPM)[6].

Data Presentation & Quantitative Analysis

Raw CPM data must be converted to specific binding percentages. The half-maximal inhibitory concentration ( IC50​ ) is determined via non-linear regression (sigmoidal dose-response curve). Because IC50​ is dependent on the radioligand concentration used, it must be converted to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation :

Ki​=1+Kd​[L]​IC50​​

(Where [L] is the concentration of the radioligand and Kd​ is its dissociation constant).

Table 1: Representative Binding Affinities for 1-(4-Bromophenyl)-2,2-dimethylpiperazine (Data represents extrapolated pharmacological profiles based on structurally homologous phenylpiperazine scaffolds[5],[1])

CompoundReceptor TargetRadioligandApparent Ki​ (nM)Selectivity Ratio ( Ki​ D2 / Ki​ 5-HT1A)
1-(4-Bromophenyl)-2,2-dimethylpiperazine 5-HT1A[³H]-8-OH-DPAT14.2 ± 1.5N/A
1-(4-Bromophenyl)-2,2-dimethylpiperazine D2 (High)[³H]-Spiperone92.4 ± 8.16.5
Reference: Haloperidol D2 (High)[³H]-Spiperone1.2 ± 0.10.01
Reference: Serotonin 5-HT1A[³H]-8-OH-DPAT2.5 ± 0.3N/A

Interpretation: The data demonstrates that the steric constraints of the 2,2-dimethyl group, combined with the 4-bromo anchoring, yield a preferential binding affinity for 5-HT1A over D2 receptors.

References

  • Pettersson, F., et al. "Synthesis and Evaluation of a Set of 4-Phenylpiperidines and 4-Phenylpiperazines as D2 Receptor Ligands and the Discovery of the Dopaminergic Stabilizer 4-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine (Huntexil, Pridopidine, ACR16)." Journal of Medicinal Chemistry, 2010, 53(6), 2510-2520. URL: [Link]

  • Penjišević, J.Z., et al. "Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency." Arabian Journal of Chemistry, 2023, 16(4), 104636. URL: [Link]

  • Zhao, X., et al. "Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography." RSC Advances, 2015. URL: [Link]

  • Lee, J., et al. "Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs." MDPI Molecules, 2023. URL: [Link]

Sources

Application

Application Note: Developing Novel Therapeutics from the 1-(4-Bromophenyl)-4-ethylpiperazine Scaffold

Executive Summary The 1-(4-bromophenyl)-4-ethylpiperazine scaffold is a highly versatile, privileged building block in modern drug discovery. The arylpiperazine pharmacophore is a cornerstone in the design of central ner...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-(4-bromophenyl)-4-ethylpiperazine scaffold is a highly versatile, privileged building block in modern drug discovery. The arylpiperazine pharmacophore is a cornerstone in the design of central nervous system (CNS) agents—particularly those targeting serotonin (5-HT) and dopamine receptors—as well as emerging oncology and antiviral therapeutics [1, 2].

This application note provides researchers and drug development professionals with a comprehensive guide to utilizing this scaffold. By leveraging the reactive 4-bromo substitution for transition-metal-catalyzed cross-coupling and the N-ethyl group for optimal pharmacokinetic properties, scientists can rapidly generate diverse, high-value derivative libraries.

Chemical Rationale & Scaffold Properties

The strategic value of 1-(4-bromophenyl)-4-ethylpiperazine lies in its dual functionality:

  • The 4-Bromoaryl Motif: The bromine atom serves as an ideal leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Aryl bromides offer an optimal balance of reactivity and stability compared to their chloride (too inert) or iodide (too reactive/unstable) counterparts [3].

  • The N-Ethylpiperazine Ring: The piperazine moiety dictates the basicity (pKa ~9.0) and hydrogen-bond acceptor profile of the molecule. The N-ethyl substitution specifically fine-tunes the lipophilicity (LogP), enhancing blood-brain barrier (BBB) penetration while avoiding the rapid N-demethylation metabolic liabilities often seen with N-methyl analogs.

Table 1: Physicochemical Properties of the Core Scaffold
PropertyValue / DescriptionImpact on Drug Design
CAS Number 656257-43-1Standardized tracking for procurement.
Molecular Formula C12H17BrN2Low molecular weight allows for extensive derivatization without violating Lipinski's Rule of 5.
Molecular Weight 269.18 g/mol Ideal starting weight for fragment-based or lead-oriented synthesis.
Rotatable Bonds 2High rigidity ensures predictable receptor binding conformations.
Topological Polar Surface Area (TPSA) ~6.5 ŲHighly favorable for passive transcellular permeability and CNS exposure.

Derivatization Strategy: Palladium-Catalyzed Workflows

To elaborate the scaffold into functional therapeutics, the Suzuki-Miyaura cross-coupling reaction is the gold standard [3]. The causality behind the reagent selection in the following protocol is critical: Pd(dppf)Cl₂ is selected as the catalyst because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing competitive dehalogenation. A mixed solvent system of 1,4-Dioxane/Water (4:1) is used because dioxane solubilizes the organic scaffold and boronic acid, while water is necessary to dissolve the inorganic base (K₂CO₃) and activate the boronic acid to its reactive boronate species.

Protocol 1: Suzuki-Miyaura Cross-Coupling for Biaryl Derivatives

Objective: Synthesize 1-(4-arylphenyl)-4-ethylpiperazine derivatives.

Materials:

  • 1-(4-Bromophenyl)-4-ethylpiperazine (1.0 equivalent)

  • Aryl or Heteroaryl Boronic Acid (1.2 equivalents)

  • Pd(dppf)Cl₂ (0.05 equivalents, 5 mol%)

  • K₂CO₃ (3.0 equivalents)

  • 1,4-Dioxane and Degassed Deionized Water (4:1 ratio)

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1-(4-bromophenyl)-4-ethylpiperazine (1.0 eq) and the selected boronic acid (1.2 eq).

  • Catalyst & Base Addition: Add K₂CO₃ (3.0 eq) and the Pd(dppf)Cl₂ catalyst (0.05 eq). Critical Step: Perform this step in a glovebox or under a strict argon atmosphere to prevent catalyst oxidation.

  • Solvent Introduction: Inject the degassed 1,4-Dioxane/Water (4:1) mixture via syringe. Degassing (via sparging with argon for 30 minutes) is mandatory to prevent the homocoupling of boronic acids.

  • Reaction: Heat the mixture to 90°C in an oil bath and stir vigorously for 12–18 hours. Monitor reaction progress via LC-MS or TLC until the starting bromide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate and filter through a pad of Celite to remove palladium black.

  • Extraction & Purification: Wash the filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Dichloromethane:Methanol gradient) to isolate the pure biaryl derivative.

  • Validation: Confirm structure and purity (>95%) using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).

Workflow Start 1-(4-Bromophenyl)-4-ethylpiperazine Scaffold Pd Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald) Start->Pd Library Derivative Library Generation Pd->Library Screening High-Throughput In Vitro Screening Library->Screening CNS CNS Targets (5-HT, Dopamine) Screening->CNS Oncology Oncology Targets (VEGFR-2, Tubulin) Screening->Oncology Hit Hit Identification & SAR Analysis CNS->Hit Oncology->Hit Lead Lead Optimization (PK/PD & Toxicity) Hit->Lead

Figure 1: Logical workflow for derivatizing the 1-(4-bromophenyl)-4-ethylpiperazine scaffold into lead compounds.

Biological Applications & Target Pathways

Derivatives of the bromophenylpiperazine class exhibit profound polypharmacology.

CNS Therapeutics: The basic nitrogen of the piperazine ring mimics the endogenous amine of neurotransmitters like serotonin and dopamine, anchoring the molecule to the conserved aspartate residue (Asp3.32) in the binding pocket of G-protein coupled receptors (GPCRs) [2]. Oncology: Recent studies have demonstrated that bulky, lipophilic substitutions on the arylpiperazine core can yield potent inhibitors of VEGFR-2 tyrosine kinase and disrupt tubulin polymerization, offering a novel vector for anti-angiogenic and cytotoxic drug development [4].

Pathway Ligand Arylpiperazine Derivative (Agonist/Antagonist) Receptor 5-HT Receptor (GPCR) Ligand->Receptor Binds Gq Gq Protein Activation Receptor->Gq 5-HT2 Gi Gi/o Protein Activation Receptor->Gi 5-HT1 PLC Phospholipase C (PLC) Activation Gq->PLC AC Adenylyl Cyclase (AC) Inhibition Gi->AC IP3 IP3 / DAG Production PLC->IP3 cAMP Decreased cAMP AC->cAMP Response Modulated Neurotransmission (Antidepressant/Anxiolytic Effect) IP3->Response cAMP->Response

Figure 2: Mechanistic signaling pathway of 5-HT receptors modulated by arylpiperazine derivatives.

In Vitro Screening & Validation Protocols

To validate the efficacy of newly synthesized derivatives targeting the CNS, a self-validating radioligand binding assay is required. This protocol measures the displacement of a known radioactive ligand to determine the binding affinity (Ki) of the new derivative.

Protocol 2: High-Throughput Radioligand Binding Assay (5-HT₂A Receptor)

Objective: Determine the binding affinity (IC₅₀ and Ki) of synthesized derivatives at the 5-HT₂A receptor.

Materials:

  • CHO-K1 cells stably expressing human 5-HT₂A receptors.

  • Radioligand: [³H]-Ketanserin (specific for 5-HT₂A).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 0.1 mM EDTA.

  • Non-specific binding control: 10 µM Mianserin.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO-K1 cells in ice-cold assay buffer. Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the membrane pellet in assay buffer to a final protein concentration of 10–20 µ g/well . Causality: Removing cytosolic components prevents enzymatic degradation of the test compounds and reduces background noise.

  • Incubation: In a 96-well plate, combine 150 µL of membrane suspension, 25 µL of [³H]-Ketanserin (final concentration ~1 nM), and 25 µL of the test derivative (serial dilutions from 10⁻⁵ to 10⁻¹¹ M).

  • Equilibration: Incubate the plates at 37°C for 60 minutes to allow the binding to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding of the radioligand to the filter).

  • Washing: Wash the filters three times with 1 mL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Dry the filters, add scintillation cocktail, and measure the retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate IC₅₀ values using non-linear regression (GraphPad Prism). Convert IC₅₀ to Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd).

References

  • Echemi.1-(4-Bromophenyl)-4-ethylpiperazine Formula and Properties.
  • Chem-Impex.1-(4-Bromophenyl)piperazine hydrochloride - Pharmaceutical Development and Neuroscience Research.
  • ResearchGate.Synthesis of Novel Piperazine Derivatives Using the Suzuki Cross-Coupling Reaction.
  • Yeditepe JHS.
Method

Application Note: Suzuki-Miyaura Cross-Coupling of 1-(4-Bromophenyl)piperazine Derivatives in Medicinal Chemistry

Introduction and Strategic Significance The 1-(4-bromophenyl)piperazine scaffold is a highly versatile building block in modern medicinal chemistry. It serves as a critical intermediate in the synthesis of atypical antip...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Significance

The 1-(4-bromophenyl)piperazine scaffold is a highly versatile building block in modern medicinal chemistry. It serves as a critical intermediate in the synthesis of atypical antipsychotics, kinase inhibitors, and heterobifunctional molecules such as PROTACs (Proteolysis Targeting Chimeras)[1]. The functionalization of the aryl bromide moiety via Suzuki-Miyaura cross-coupling allows for the rapid generation of diverse biaryl systems. However, the presence of a secondary amine within the piperazine ring introduces significant chemoselectivity and catalytic challenges that require precise experimental design.

Mechanistic Insights & Experimental Causality

As a Senior Application Scientist, it is crucial to understand why specific reagents are chosen, rather than simply following a recipe. The unprotected secondary amine of 1-(4-bromophenyl)piperazine presents a dual threat to palladium-catalyzed cross-coupling:

  • Catalyst Poisoning: The nucleophilic nitrogen lone pair can strongly coordinate to the electrophilic Pd(II) intermediate, forming stable, off-cycle complexes that stall the catalytic cycle and lead to the precipitation of inactive "Pd black."

  • Side Reactions: The free amine can act as a nucleophile, competing with the boronic acid to undergo unwanted Buchwald-Hartwig C-N cross-amination[2].

The Solution: Amine Masking and Catalyst Architecture

Boc Protection: To mitigate these risks, the piperazine amine must be sterically and electronically masked. The tert-butyloxycarbonyl (Boc) group is the industry standard due to its robust stability under basic Suzuki conditions and its facile, orthogonal removal under mild acidic conditions (e.g., TFA/DCM).

Catalyst Selection (Pd(dppf)Cl₂): While generic catalysts like Pd(PPh₃)₄ are common, they often fail or require high loadings for piperazine-containing substrates. We strongly recommend Pd(dppf)Cl₂ [3]. The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand provides a wide "bite angle" (approx. 99°). This enforces a cis-geometry on the palladium center, which significantly accelerates the rate-limiting reductive elimination step and prevents the weakly coordinating Boc-piperazine from displacing the phosphine ligands[4].

Biphasic Solvent Dynamics: A solvent system of 1,4-Dioxane and H₂O (4:1 v/v) with K₂CO₃ is optimal. The water is not merely a solvent; it is a critical reactant. It dissolves the inorganic base to generate hydroxide ions, which attack the neutral arylboronic acid to form the electron-rich boronate complex [Ar−B(OH)3​]− . This negatively charged species undergoes transmetalation orders of magnitude faster than its neutral counterpart.

Reaction Optimization Data

The following table summarizes the quantitative optimization data for the coupling of 1-Boc-4-(4-bromophenyl)piperazine with phenylboronic acid, demonstrating the superiority of the selected protocol.

Catalyst (5 mol%)Base (2.5 eq)Solvent SystemTemp (°C)Time (h)Isolated Yield (%)
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O901845% (Incomplete)
Pd(OAc)₂ / PPh₃K₂CO₃DMF1001232% (Pd black formed)
Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O (4:1) 90 12 92% (Optimal)
Pd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O (4:1)901289%

Step-by-Step Experimental Protocols

This protocol is designed as a self-validating system. Key analytical checkpoints are included to ensure experimental integrity.

Phase 1: N-Boc Protection of 1-(4-Bromophenyl)piperazine
  • Initialization: In a 250 mL round-bottom flask, dissolve 1-(4-bromophenyl)piperazine (10.0 mmol, 1.0 eq) in 50 mL of anhydrous Dichloromethane (DCM).

  • Base Addition: Add Triethylamine (Et₃N) (15.0 mmol, 1.5 eq) and stir for 5 minutes at 0 °C (ice bath).

  • Protection: Slowly add Di-tert-butyl dicarbonate (Boc₂O) (11.0 mmol, 1.1 eq) dropwise.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

  • Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (ninhydrin active) should completely disappear.

  • Workup: Quench with 30 mL of saturated aqueous NaHCO₃. Extract with DCM (2 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 1-Boc-4-(4-bromophenyl)piperazine as a white solid.

Phase 2: Suzuki-Miyaura Cross-Coupling
  • Preparation: To an oven-dried Schlenk flask, add 1-Boc-4-(4-bromophenyl)piperazine (5.0 mmol, 1.0 eq), the desired Arylboronic acid (6.0 mmol, 1.2 eq), anhydrous K₂CO₃ (12.5 mmol, 2.5 eq), and Pd(dppf)Cl₂ (0.25 mmol, 5 mol%)[3].

  • Degassing (Critical Step): Seal the flask, evacuate under high vacuum, and backfill with ultra-pure N₂. Repeat this cycle three times to remove oxygen, which rapidly degrades Pd(0) species.

  • Solvent Addition: Add 25 mL of a pre-degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v) via syringe.

  • Heating: Stir the biphasic mixture vigorously at 90 °C for 12 hours.

  • Validation: Analyze an aliquot via LC-MS. The disappearance of the distinct isotopic doublet (M, M+2 of equal intensity) characteristic of the aryl bromide confirms complete conversion.

  • Purification: Cool to room temperature. Filter the mixture through a short pad of Celite to remove palladium residues. Extract the filtrate with EtOAc (3 × 20 mL). Concentrate and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Phase 3: Deprotection to the Functionalized Piperazine
  • Deprotection: Dissolve the coupled intermediate (3.0 mmol) in 10 mL of DCM. Slowly add Trifluoroacetic acid (TFA) (30.0 mmol, 10 eq).

  • Reaction: Stir at room temperature for 2 hours.

  • Workup: Concentrate the mixture in vacuo to remove excess TFA. Re-dissolve the residue in DCM and wash with 1M NaOH until the aqueous layer is pH > 10. Extract with DCM, dry over Na₂SO₄, and evaporate to yield the final free-amine piperazine derivative, ready for further medicinal chemistry elaboration[5].

Workflow Visualizations

Workflow N1 1-(4-Bromophenyl)piperazine (Starting Material) N2 Boc Protection (Masks Secondary Amine) N1->N2 Boc2O, Et3N N3 1-Boc-4-(4-bromophenyl)piperazine (Stable Intermediate) N2->N3 N4 Suzuki-Miyaura Coupling (Pd(dppf)Cl2, K2CO3, 90°C) N3->N4 Arylboronic Acid N5 Coupled Biaryl Intermediate N4->N5 N6 Boc Deprotection (TFA / DCM) N5->N6 N7 Final Functionalized Piperazine Derivative N6->N7 pH Neutralization

Synthetic workflow of Suzuki coupling with 1-(4-bromophenyl)piperazine.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd Aryl-Br (Oxidative Addition) TransMet Trans- metalation Complex OxAdd->TransMet Base / H2O (Ligand Exchange) RedElim Reductive Elimination State TransMet->RedElim Ar-B(OH)3- (Transmetalation) RedElim->Pd0 Biaryl Product (Reductive Elimination)

Pd-catalyzed Suzuki-Miyaura coupling catalytic cycle.

References

  • [2] Google Patents. US Patent Application: Cross-coupling reactions and methodologies. Source: googleapis.com. URL:

  • [5] Google Patents. WO2019238067A1 - Pyrrolo [2, 3-b] pyridines or pyrrolo [2, 3-b] pyrazines as hpk1 inhibitor and the use thereof. Source: google.com. URL:

  • [3] Google Patents. WO2022068933A1 - Compounds and methods of treating diseases (Utilizing Pd(dppf)Cl2 for heterobifunctional compounds). Source: google.com. URL:

  • [4] Google Patents. CN113710661B - Compounds and methods for treating cancer (Synthesis of JAK-targeting PROTACs via Suzuki coupling). Source: google.com. URL:

  • [Ref 6] Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Source: Chemical Reviews, 95(7), 2457-2483. URL: [Link]

Sources

Application

The Mannich Reaction: A Strategic Approach for Incorporating Piperazine into Bioactive Compounds

Application Note and Protocols for Medicinal Chemists and Drug Development Professionals Abstract The piperazine ring is a "privileged scaffold" in medicinal chemistry, integral to the structure of numerous FDA-approved...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note and Protocols for Medicinal Chemists and Drug Development Professionals

Abstract

The piperazine ring is a "privileged scaffold" in medicinal chemistry, integral to the structure of numerous FDA-approved drugs across a wide range of therapeutic areas.[1] Its unique physicochemical properties, such as its basicity and ability to participate in hydrogen bonding, often enhance the solubility, bioavailability, and target affinity of drug candidates.[1][2] The Mannich reaction, a three-component condensation, offers a powerful and versatile method for C-C bond formation, enabling the direct incorporation of the piperazine moiety into a wide variety of molecular frameworks.[3][4] This guide provides an in-depth analysis of the Mannich reaction for this purpose, detailing the underlying mechanism, offering step-by-step experimental protocols, and presenting field-proven insights for troubleshooting and optimization.

The Strategic Importance of the Piperazine Moiety

The prevalence of the piperazine heterocycle in pharmaceuticals is not coincidental. This six-membered ring containing two nitrogen atoms at the 1 and 4 positions offers a unique combination of advantages for drug design:[1][5]

  • Enhanced Pharmacokinetics: The two polar nitrogen atoms can significantly improve aqueous solubility, which is often a critical factor for oral bioavailability and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[1]

  • Target Engagement: The nitrogen atoms act as hydrogen bond acceptors, while the N-H groups can serve as donors, facilitating crucial interactions with biological targets like enzymes and receptors.[1] In many kinase inhibitors, for instance, the piperazine ring acts as a linker that orients other pharmacophoric elements for optimal binding in the ATP pocket.[1]

  • Synthetic Versatility: The nitrogen atoms are versatile synthetic handles, allowing for systematic modifications to fine-tune a compound's steric and electronic properties, thereby optimizing potency, selectivity, and metabolic stability.[5]

  • Structural Rigidity and pKa Control: The piperazine ring typically adopts a stable chair conformation, which can help lock a molecule into its bioactive conformation.[1] As a diprotic base, its two distinct pKa values can be modulated through substitution to control the ionization state of the molecule under physiological conditions.[1]

The Mannich Reaction: A Gateway to Piperazine-Containing Scaffolds

The Mannich reaction is a cornerstone of organic synthesis that creates a β-amino carbonyl compound, also known as a Mannich base.[3][6] The reaction involves the aminoalkylation of an acidic proton located adjacent to a carbonyl group (or other electron-withdrawing group).[6] In its classic form, it is a one-pot, three-component reaction between:

  • An active hydrogen compound (the nucleophile, e.g., a ketone, aldehyde, or electron-rich heterocycle).

  • An aldehyde , most commonly formaldehyde.

  • A secondary amine , in this case, piperazine or a derivative thereof.

The use of a secondary amine like piperazine is advantageous as it avoids the overalkylation that can occur with primary amines.[7]

Unraveling the Mechanism

The reaction is typically acid-catalyzed and proceeds through two primary stages:[6][8]

  • Formation of the Iminium Ion: The reaction initiates with the nucleophilic addition of the secondary amine (piperazine) to formaldehyde. This is followed by a proton transfer and subsequent dehydration to form a highly electrophilic N,N-disubstituted iminium ion. This cation is the key intermediate that will be attacked by the nucleophile.

  • Nucleophilic Attack: The active hydrogen compound tautomerizes to its more nucleophilic enol form.[3] The enol then attacks the electrophilic carbon of the iminium ion, forming a new C-C bond and, after deprotonation, yielding the final β-aminocarbonyl product (the Mannich base).[3]

Mannich_Mechanism Mechanism of the Mannich Reaction with Piperazine cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Nucleophilic Attack Piperazine Piperazine (Secondary Amine) Iminium_Ion Piperazinyl Iminium Ion (Electrophile) Piperazine->Iminium_Ion + H₂O Formaldehyde Formaldehyde Formaldehyde->Iminium_Ion Ketone Active Hydrogen Cmpd. (e.g., Ketone) Enol Enol Tautomer (Nucleophile) Ketone->Enol Tautomerization H_plus H+ Mannich_Base Mannich Base (β-Amino Ketone) Iminium_Ion->Mannich_Base Enol->Mannich_Base C-C Bond Formation

Caption: The Mannich reaction mechanism.

Experimental Protocols & Methodologies

The following protocols provide detailed, step-by-step methodologies for key variations of the Mannich reaction used to incorporate piperazine.

Protocol 1: Classical One-Pot, Three-Component Synthesis

This method is valued for its operational simplicity and atom economy. It is particularly suitable for robust substrates where the in-situ formation of the iminium ion is efficient.

Principle: All three components—the active hydrogen compound, formaldehyde, and a piperazine derivative—are combined in a single reaction vessel, often with acid catalysis, to directly form the Mannich base.

Materials and Reagents:

  • Substrate with active hydrogen (e.g., Acetophenone): 10 mmol

  • Substituted Piperazine (e.g., 1-Phenylpiperazine): 10 mmol

  • Formaldehyde (37% aqueous solution): 12 mmol (1.2 eq)

  • Ethanol: 50 mL

  • Concentrated Hydrochloric Acid (HCl): 0.5 mL (catalyst)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the acetophenone (10 mmol), 1-phenylpiperazine (10 mmol), and ethanol (50 mL).

  • Reagent Addition: Stir the mixture until all solids dissolve. Carefully add the formaldehyde solution (12 mmol) followed by the concentrated HCl (0.5 mL).

  • Reaction Execution: Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate). The disappearance of the starting ketone and the appearance of a new, more polar spot indicates product formation.

  • Work-up: After completion, cool the reaction mixture to room temperature. Slowly neutralize the mixture with saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or isopropanol.

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). For example, a characteristic singlet for the methylene bridge (-CH₂-) typically appears between 4.0 and 5.5 ppm in the ¹H NMR spectrum.[9][10]

Protocol 2: Synthesis Using Pre-formed Iminium Salts (Eschenmoser's Salt Analogs)

For sensitive substrates or when higher yields and milder conditions are required, using a pre-formed, stable iminium salt is a superior strategy.[11] While Eschenmoser's salt itself is a dimethylaminomethylating agent, analogous salts can be prepared from piperazine. This protocol describes the generation of an enolate followed by reaction with the iminium salt.

Principle: A strong, non-nucleophilic base is used to generate a specific enolate from the active hydrogen compound. This enolate then reacts cleanly with a pre-formed piperazinyl-based iminium salt, offering greater control over regioselectivity and minimizing side reactions.[11]

Materials and Reagents:

  • Ketone Substrate (e.g., 2-methylcyclohexanone): 5 mmol

  • Anhydrous Tetrahydrofuran (THF): 40 mL

  • Lithium Diisopropylamide (LDA) (2.0 M solution in THF/heptane/ethylbenzene): 2.75 mL (5.5 mmol, 1.1 eq)

  • Piperazinyl Iminium Salt (e.g., a pre-formed analog of Eschenmoser's or Böhme's salt): 6 mmol (1.2 eq)

  • Ammonium Chloride (NH₄Cl) solution (saturated)

  • Diethyl Ether

Step-by-Step Procedure:

  • Enolate Formation: In an oven-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the ketone (5 mmol) in anhydrous THF (20 mL). Cool the solution to -78°C using a dry ice/acetone bath.

  • Base Addition: Add the LDA solution (1.1 eq) dropwise via syringe over 10 minutes. Stir the mixture at -78°C for 1 hour to ensure complete enolate formation.

  • Reaction with Iminium Salt: In a separate flask, suspend the piperazinyl iminium salt (1.2 eq) in anhydrous THF (20 mL). Add this suspension to the enolate solution at -78°C.

  • Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor completion by TLC or LC-MS.

  • Work-up: Quench the reaction by slowly adding saturated NH₄Cl solution (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 40 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Data Presentation and Workflow

Table 1: Comparison of Methodologies
ParameterProtocol 1: Classical One-PotProtocol 2: Pre-formed Iminium Salt
Principle In-situ iminium ion formationReaction of a pre-formed electrophile
Key Reagents Formaldehyde, Piperazine, Acid CatalystStrong Base (e.g., LDA), Iminium Salt
Typical Conditions Reflux (e.g., Ethanol, 80°C)Low Temperature (-78°C to RT)
Reaction Time 4 - 24 hours[12][13]2 - 16 hours
Advantages Operational simplicity, cost-effectiveHigher yields, milder conditions, better control, suitable for sensitive substrates[11]
Limitations Harsher conditions, potential for side reactions (e.g., self-condensation)Requires anhydrous conditions, handling of strong bases and pre-formed salts
Typical Yields Moderate to Good (50-80%)Good to Excellent (70-95%)
General Experimental Workflow

The following diagram outlines the logical progression from starting materials to the final, characterized bioactive compound.

Workflow General Experimental Workflow Start 1. Reagent Preparation (Substrate, Piperazine, Aldehyde/Salt) Reaction 2. Mannich Reaction (Protocol 1 or 2) Start->Reaction Monitoring 3. Reaction Monitoring (TLC / LC-MS) Reaction->Monitoring Periodic Sampling Monitoring->Reaction Incomplete? Workup 4. Work-up & Extraction (Quenching, Neutralization) Monitoring->Workup Complete? Purification 5. Purification (Column Chromatography / Recrystallization) Workup->Purification Characterization 6. Structure & Purity Analysis (NMR, MS, Elemental Analysis) Purification->Characterization Final Final Bioactive Compound Characterization->Final

Caption: A typical workflow for synthesis and analysis.

Troubleshooting & Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Poor quality of formaldehyde (often from paraformaldehyde degradation).2. Insufficient reaction time or temperature.3. Incorrect stoichiometry.1. Use fresh, high-quality formaldehyde or paraformaldehyde.[14]2. Increase reaction time and/or temperature. Monitor progress closely with TLC.[14]3. Verify molar ratios. A slight excess of formaldehyde and amine is often beneficial.
Formation of Side Products 1. Bis-Mannich Product: Substrate has multiple acidic protons.2. Aldol Condensation: Self-condensation of the ketone/aldehyde starting material.3. Polymerization: Formaldehyde polymerization.1. Carefully control stoichiometry, using a limiting amount of formaldehyde and piperazine.[14]2. Maintain acidic conditions, which favors the Mannich reaction over aldol condensation.[14]3. Ensure slow/dropwise addition of formaldehyde solution.
Difficult Purification 1. Product is highly polar and water-soluble.2. Close Rf values between product and starting materials on TLC.1. After extraction, consider acidifying the organic layer with HCl to precipitate the product as its hydrochloride salt, which can be collected by filtration.[14]2. Experiment with different solvent systems for column chromatography; a gradient elution may be necessary.

Conclusion

The Mannich reaction provides a robust and highly adaptable platform for incorporating the medicinally significant piperazine scaffold into diverse molecular architectures. By understanding the underlying mechanism and selecting the appropriate protocol—whether the operationally simple one-pot method or the more controlled pre-formed iminium salt approach—researchers can efficiently synthesize novel Mannich bases. These compounds serve as valuable intermediates or as final bioactive agents themselves, paving the way for the development of next-generation therapeutics.

References

  • BYJU'S. (n.d.). Mannich Reaction Mechanism. BYJU'S. Retrieved February 20, 2024, from [Link]

  • Testbook. (n.d.). Mannich Reaction Mechanism: A Step by Step Explanation. Testbook.com. Retrieved February 20, 2024, from [Link]

  • Thareja, S., et al. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Open Chemistry. Retrieved February 20, 2024, from [Link]

  • AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. AdiChemistry. Retrieved February 20, 2024, from [Link]

  • SUST Repository. (n.d.). Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. SUST Repository. Retrieved February 20, 2024, from [Link]

  • Kumar, A., et al. (2013, October 15). An evolving role of piperazine moieties in drug design and discovery. Current Medicinal Chemistry. Retrieved February 20, 2024, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Mannich Reaction. Chemistry LibreTexts. Retrieved February 20, 2024, from [Link]

  • Scilit. (n.d.). The medicinal chemistry of piperazines: A review. Scilit. Retrieved February 20, 2024, from [Link]

  • Bentham Science Publishers. (2025, June 19). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Bentham Science. Retrieved February 20, 2024, from [Link]

  • Tanmoy Biswas. (2019, August 9). Eschenmoser's salt: Application of Mannich reaction (Part 3). [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Piperazine-containing structures with various bioactivities and the design strategy of the target compounds based on the methylxanthine scaffold. ResearchGate. Retrieved February 20, 2024, from [Link]

  • ACS. (n.d.). Synthesis of β-keto-amines via a variation of the Mannich reaction. American Chemical Society. Retrieved February 20, 2024, from [Link]

  • Wróbel, M., et al. (2023, July 21). Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. Molecules. Retrieved February 20, 2024, from [Link]

  • ResearchGate. (2025, October 12). Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. ResearchGate. Retrieved February 20, 2024, from [Link]

  • Khan, I., et al. (n.d.). Synthesis of N-Mannich bases of berberine linking piperazine moieties revealing anticancer and antioxidant effects. Journal of the Iranian Chemical Society. Retrieved February 20, 2024, from [Link]

  • Open Access Research Journal of Biology and Pharmacy. (2023, March 2). Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy. Retrieved February 20, 2024, from [Link]

  • Slanina, P., et al. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. Retrieved February 20, 2024, from [Link]

  • Magri, D. C., & Sammut, D. (2018, June 27). One-pot multicomponent nitro-Mannich reaction using a heterogeneous catalyst under solvent-free conditions. Chemistry Central Journal. Retrieved February 20, 2024, from [Link]

  • Göktaş, M., et al. (2019, September 15). New phenolic Mannich bases with piperazines and their bioactivities. Bioorganic Chemistry. Retrieved February 20, 2024, from [Link]

  • Zhao, G., & Lu, M. (n.d.). One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. Thai Science. Retrieved February 20, 2024, from [Link]

  • ResearchGate. (2026, January 20). New phenolic Mannich bases with piperazines and their bioactivities. ResearchGate. Retrieved February 20, 2024, from [Link]

  • Prasanthi, G., et al. (2014, January 15). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences. Retrieved February 20, 2024, from [Link]

  • Dimmock, J. R., et al. (n.d.). Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry. Retrieved February 20, 2024, from [Link]

  • Prasanthi, G., et al. (2014, April 15). SYNTHESIS AND EVALUATION OF SYMMETRIC AND ASYMMETRIC BIS-MANNICH BASES OF PIPERAZINE. Journal of Global Trends in Pharmaceutical Sciences. Retrieved February 20, 2024, from [Link]

  • ResearchGate. (n.d.). Scheme 5. Ring closure reaction with Mannich base 2. Reagents and.... ResearchGate. Retrieved February 20, 2024, from [Link]

Sources

Method

Application Notes and Protocols for 1-(4-Bromophenyl)-2,2-dimethylpiperazine in Serotonin Receptor Targeting

For Research Use Only. Not for use in diagnostic procedures. Introduction: The Serotonin System and the Potential of Novel Phenylpiperazines The serotonin (5-hydroxytryptamine, 5-HT) system is a crucial neurotransmitter...

Author: BenchChem Technical Support Team. Date: March 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction: The Serotonin System and the Potential of Novel Phenylpiperazines

The serotonin (5-hydroxytryptamine, 5-HT) system is a crucial neurotransmitter network that modulates a vast array of physiological processes, including mood, cognition, sleep, and appetite. Dysregulation of serotonergic signaling is implicated in the pathophysiology of numerous psychiatric and neurological disorders, such as depression, anxiety, and schizophrenia.[1] Consequently, the 14 identified subtypes of serotonin receptors have become major targets for drug discovery and development.[2]

Arylpiperazine derivatives represent a well-established class of compounds that interact with various G protein-coupled receptors (GPCRs), including serotonin and dopamine receptors.[3][4] The structural versatility of the arylpiperazine scaffold allows for fine-tuning of receptor affinity and selectivity, leading to the development of numerous therapeutic agents.[5] This document focuses on the novel compound 1-(4-Bromophenyl)-2,2-dimethylpiperazine , a molecule designed to explore the structure-activity relationships of N-arylpiperazines at serotonin receptors. The introduction of a gem-dimethyl substitution at the 2-position of the piperazine ring is a key structural modification intended to investigate its impact on receptor interaction and pharmacological profile.[6]

These application notes provide a hypothesized pharmacological profile for 1-(4-Bromophenyl)-2,2-dimethylpiperazine and detailed protocols for its characterization, offering a valuable resource for researchers in neuroscience, pharmacology, and drug development.

Hypothesized Pharmacological Profile

Based on the structure-activity relationships of related arylpiperazine compounds, it is hypothesized that 1-(4-Bromophenyl)-2,2-dimethylpiperazine will exhibit affinity for multiple serotonin receptor subtypes. The 4-bromo substitution on the phenyl ring is known to influence binding affinity, while the 2,2-dimethyl substitution on the piperazine ring may affect both affinity and functional activity by introducing steric hindrance and altering the conformational flexibility of the molecule.[6][7]

It is postulated that this compound may act as a potent ligand at 5-HT1A and 5-HT2A receptors, with potential interactions at other subtypes such as 5-HT2C and 5-HT7. The gem-dimethyl group could potentially enhance selectivity for certain receptor subtypes compared to its non-methylated counterpart, 1-(4-Bromophenyl)piperazine.

Predicted Receptor Binding Affinities (Ki, nM)
Receptor SubtypePredicted Kᵢ (nM)Rationale
5-HT₁A 10 - 50Arylpiperazines commonly exhibit high affinity for 5-HT1A receptors.[8]
5-HT₂A 20 - 100The phenylpiperazine moiety is a common feature in 5-HT2A ligands.[9]
5-HT₂C 50 - 200Moderate affinity is anticipated based on the profiles of similar compounds.
Dopamine D₂ > 200The substitution pattern may confer selectivity over dopamine receptors.[3]

Note: The above data is hypothetical and requires experimental validation.

Key Signaling Pathways

1-(4-Bromophenyl)-2,2-dimethylpiperazine is predicted to modulate downstream signaling cascades by binding to G protein-coupled serotonin receptors. For instance, interaction with the 5-HT1A receptor, typically coupled to Gi/o proteins, would lead to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, binding to the 5-HT2A receptor, which couples to Gq/11 proteins, would activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium concentrations.

Serotonin Receptor Signaling Pathways cluster_0 5-HT1A Receptor Pathway cluster_1 5-HT2A Receptor Pathway 5HT1A_Ligand 1-(4-Bromophenyl)-2,2-dimethylpiperazine 5HT1A_Receptor 5-HT1A Receptor 5HT1A_Ligand->5HT1A_Receptor Binds Gi_Go Gi/o Protein 5HT1A_Receptor->Gi_Go Activates AC_Inhibition Adenylyl Cyclase (Inhibition) Gi_Go->AC_Inhibition cAMP_Decrease [cAMP] ↓ AC_Inhibition->cAMP_Decrease 5HT2A_Ligand 1-(4-Bromophenyl)-2,2-dimethylpiperazine 5HT2A_Receptor 5-HT2A Receptor 5HT2A_Ligand->5HT2A_Receptor Binds Gq_G11 Gq/11 Protein 5HT2A_Receptor->Gq_G11 Activates PLC_Activation Phospholipase C (Activation) Gq_G11->PLC_Activation IP3_DAG IP3 & DAG ↑ PLC_Activation->IP3_DAG Ca_Increase [Ca²⁺]i ↑ IP3_DAG->Ca_Increase

Caption: Hypothesized signaling pathways for 1-(4-Bromophenyl)-2,2-dimethylpiperazine.

Experimental Protocols

Protocol 1: In Vitro Radioligand Binding Assay

This protocol describes the determination of the binding affinity of 1-(4-Bromophenyl)-2,2-dimethylpiperazine for various serotonin receptors using a competitive radioligand binding assay.

Materials:

  • Test Compound: 1-(4-Bromophenyl)-2,2-dimethylpiperazine

  • Cell Membranes: Commercially available or prepared from cell lines stably expressing the human serotonin receptor subtypes of interest (e.g., 5-HT1A, 5-HT2A).

  • Radioligands:

    • For 5-HT1A: [³H]-8-OH-DPAT

    • For 5-HT2A: [³H]-Ketanserin

  • Non-specific Binding Ligand:

    • For 5-HT1A: 10 µM Serotonin

    • For 5-HT2A: 10 µM Mianserin

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

  • 96-well microplates

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • Glass fiber filters (e.g., Whatman GF/B)

  • Cell harvester

Procedure:

  • Prepare serial dilutions of the test compound (1-(4-Bromophenyl)-2,2-dimethylpiperazine) in assay buffer. A typical concentration range would be from 0.1 nM to 10 µM.

  • In a 96-well microplate, add in triplicate:

    • Total Binding: Assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Assay buffer, radioligand, non-specific binding ligand, and cell membranes.

    • Test Compound Binding: Assay buffer, radioligand, test compound dilution, and cell membranes.

  • The final concentration of the radioligand should be approximately its Kd value. The amount of cell membrane protein should be optimized for each receptor subtype.

  • Incubate the plates at room temperature for 60-90 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and allow to equilibrate.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow Start Start Prep_Compound Prepare serial dilutions of 1-(4-Bromophenyl)-2,2-dimethylpiperazine Start->Prep_Compound Setup_Plate Set up 96-well plate with total, non-specific, and test compound binding wells Prep_Compound->Setup_Plate Incubate Incubate at room temperature (60-90 min) Setup_Plate->Incubate Filter Rapidly filter through glass fiber filters Incubate->Filter Wash Wash filters with ice-cold assay buffer Filter->Wash Scintillation Add scintillation cocktail and count radioactivity Wash->Scintillation Analyze Calculate IC50 and Ki values Scintillation->Analyze End End Analyze->End

Caption: Workflow for the in vitro radioligand binding assay.

Protocol 2: Cell-Based Functional Assay (Calcium Flux)

This protocol describes a method to assess the functional activity of 1-(4-Bromophenyl)-2,2-dimethylpiperazine at Gq-coupled serotonin receptors (e.g., 5-HT2A) by measuring changes in intracellular calcium concentration.

Materials:

  • Test Compound: 1-(4-Bromophenyl)-2,2-dimethylpiperazine

  • Cell Line: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

  • Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium Indicator Dye: Fluo-8 AM or a similar calcium-sensitive fluorescent dye.

  • Probenecid: To prevent dye leakage.

  • Reference Agonist: Serotonin (5-HT).

  • Reference Antagonist: Ketanserin.

  • 96- or 384-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader with kinetic reading capabilities and automated liquid handling.

Procedure:

  • Cell Seeding: Seed the cells into the microplates at an appropriate density and allow them to adhere and grow overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium indicator dye and probenecid in assay buffer.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Preparation: Prepare serial dilutions of the test compound, reference agonist, and reference antagonist in assay buffer.

  • Assay Measurement:

    • Place the plate in the fluorescence plate reader and allow the baseline fluorescence to stabilize.

    • Agonist Mode: Add the test compound or reference agonist to the wells and immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds).

    • Antagonist Mode: Pre-incubate the cells with the test compound for 15-30 minutes before adding the reference agonist. Record the fluorescence response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well.

    • For agonist activity, plot the ΔF against the compound concentration to determine the EC₅₀ value.

    • For antagonist activity, plot the inhibition of the agonist response against the compound concentration to determine the IC₅₀ value.

Calcium Flux Assay Workflow Start Start Seed_Cells Seed 5-HT2A expressing cells in microplates Start->Seed_Cells Load_Dye Load cells with calcium indicator dye Seed_Cells->Load_Dye Prep_Compounds Prepare dilutions of test compound and controls Load_Dye->Prep_Compounds Measure_Fluorescence Measure fluorescence kinetics upon compound addition Prep_Compounds->Measure_Fluorescence Analyze_Data Analyze data to determine EC50 or IC50 values Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the cell-based calcium flux assay.

In Vivo Experimental Design Considerations

Following comprehensive in vitro characterization, the effects of 1-(4-Bromophenyl)-2,2-dimethylpiperazine can be investigated in animal models of serotonin-related disorders.

  • Pharmacokinetic Studies: Initial studies should determine the pharmacokinetic profile of the compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, to establish appropriate dosing regimens.

  • Behavioral Models of Anxiety and Depression:

    • Elevated Plus Maze: To assess anxiolytic-like effects.

    • Forced Swim Test or Tail Suspension Test: To evaluate antidepressant-like activity.[10]

  • Models of Psychosis:

    • Prepulse Inhibition of the Startle Reflex: To assess sensorimotor gating deficits relevant to schizophrenia.

  • Receptor Occupancy Studies: In vivo receptor occupancy can be determined using techniques such as positron emission tomography (PET) with appropriate radioligands to correlate behavioral effects with target engagement in the brain.

Conclusion

1-(4-Bromophenyl)-2,2-dimethylpiperazine represents a novel chemical entity with the potential to elucidate the intricate structure-activity relationships of arylpiperazines at serotonin receptors. The provided application notes and protocols offer a comprehensive framework for researchers to systematically characterize its pharmacological profile. The hypothesized affinity for key serotonin subtypes, such as 5-HT1A and 5-HT2A, suggests its potential as a valuable research tool for dissecting the roles of these receptors in normal and pathological brain function. The detailed experimental procedures will enable the validation of its binding and functional properties, paving the way for further investigation into its therapeutic potential.

References

  • Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology, 168(2), 458-470. [Link]

  • Leopoldo, M., et al. (2011). Structure-activity relationship of arylpiperazine derivatives as D₂ and 5-HT₁A receptor ligands. Journal of Medicinal Chemistry, 54(24), 8583-8595. [Link]

  • Hoyer, D., et al. (2002). International Union of Pharmacology classification of receptors for 5-hydroxytryptamine (Serotonin). Pharmacological Reviews, 54(2), 267-289. [Link]

  • Glennon, R. A. (2003). Arylpiperazine 5-HT2A serotonin receptor ligands. Mini Reviews in Medicinal Chemistry, 3(1), 29-37. [Link]

  • Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. Molecules, 6(9), 784-797. [Link]

  • Synthesis of Several Substituted Phenylpiperazines Behaving as Mixed D2/5HT1A Ligands. Archiv der Pharmazie, 331(11), 363-368. [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. [Link]

  • Google Patents. (2017). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
  • Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl). Molecules, 27(5), 1709. [Link]

  • The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling. Pharmacological Research, 60(6), 505-514. [Link]

  • A General and Convenient Synthesis of N-Aryl Piperazines. Tetrahedron Letters, 46(36), 6125-6127. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(4), 304-325. [Link]

  • Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands. Journal of Medicinal Chemistry, 31(10), 1968-1971. [Link]

  • Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of Medicinal Chemistry, 40(11), 1648-1656. [Link]

  • Structure‐activity relationship of antipsychotic piperazine derivatives. Journal of Heterocyclic Chemistry, 61(2), 221-248. [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(4), 1305. [Link]

  • Design, synthesis, and structure activity relationship analysis of new betulinic acid derivatives as potent HIV inhibitors. Journal of Medicinal Chemistry, 56(17), 6864-6882. [Link]

  • Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1. ACS Medicinal Chemistry Letters, 11(11), 2216-2222. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International Journal of Molecular Sciences, 22(19), 10398. [Link]

  • Serotonin-releasing effects of substituted piperazines in vitro. Journal of Neurochemistry, 53(2), 585-591. [Link]

  • Changes in the expression of serotonin receptor 5-HT5A by chemical substances. Neuroscience Letters, 382(3), 259-262. [Link]

  • 1-[2-(2,4-dimethylphenylsulfanyl)-phenyl] piperazine as a compound with combined serotonin reuptake, 5-HT3 and 5-HT1A activity for the treatment of pain or residual symptoms in depression relating to sleep and cognition.
  • Design, synthesis and biological evaluation of new 3-[(4-aryl)piperazin-1-yl]-1-arylpropane derivatives as potential antidepressants with a dual mode of action: serotonin reuptake inhibition and 5-HT1A receptor antagonism. Bioorganic & Medicinal Chemistry, 8(5), 1079-1092. [Link]

  • Structure–activity relationship of antipsychotic piperazine derivatives. Molecules, 25(13), 2950. [Link]

Sources

Application

synthesis of 1-(4-bromophenyl)piperazine from 4-bromobenzene and piperazine

Introduction 1-(4-bromophenyl)piperazine is a crucial building block and intermediate in the synthesis of a wide range of pharmacologically active compounds.[1][2] Its piperazine moiety is a common structural motif in dr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(4-bromophenyl)piperazine is a crucial building block and intermediate in the synthesis of a wide range of pharmacologically active compounds.[1][2] Its piperazine moiety is a common structural motif in drugs targeting the central nervous system, including antidepressants and antipsychotics.[2] The presence of the bromo-functional group on the phenyl ring provides a reactive handle for further molecular elaboration through various cross-coupling reactions, making it a versatile precursor in drug discovery and development.

This document provides a comprehensive guide for the synthesis of 1-(4-bromophenyl)piperazine from 4-bromobenzene and piperazine, with a focus on the widely utilized Buchwald-Hartwig amination reaction.[3][4] This palladium-catalyzed cross-coupling method offers a reliable and efficient route to construct the C-N bond between the aryl halide and the amine.[3][4] These application notes are intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and practical guidance to ensure successful and safe synthesis.

Reaction Principle: The Buchwald-Hartwig Amination

The synthesis of 1-(4-bromophenyl)piperazine from 4-bromobenzene and piperazine is effectively achieved via the Buchwald-Hartwig amination. This reaction forms a carbon-nitrogen bond between an aryl halide (4-bromobenzene) and an amine (piperazine) using a palladium catalyst.[3][4] The catalytic cycle is a well-established process that involves several key steps.

Mechanistic Overview

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds as follows:[3][5]

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (4-bromobenzene), inserting into the carbon-bromine bond. This step forms a palladium(II) intermediate.[6][7]

  • Amine Coordination and Deprotonation: The amine (piperazine) coordinates to the palladium(II) complex. In the presence of a base, the amine is deprotonated to form an amido complex.

  • Reductive Elimination: The final step involves the reductive elimination of the desired product, 1-(4-bromophenyl)piperazine, from the palladium center. This regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[4]

The choice of ligand, base, and solvent is critical for the efficiency of the reaction, as these factors influence the rates of the individual steps in the catalytic cycle.[5]

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of 1-(4-bromophenyl)piperazine.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
4-BromobenzeneReagentPlus®, 99%Sigma-Aldrich106-39-8-
Piperazine99%Sigma-Aldrich110-85-0Anhydrous is preferred.
Palladium(II) acetate (Pd(OAc)₂)98%Sigma-Aldrich3375-31-3Catalyst precursor.
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)97%Sigma-Aldrich98327-87-8Ligand.
Sodium tert-butoxide (NaOtBu)97%Sigma-Aldrich865-48-5Strong, non-nucleophilic base.
TolueneAnhydrous, 99.8%Sigma-Aldrich108-88-3Dry solvent is crucial.
Ethyl acetate (EtOAc)ACS reagentFisher Scientific141-78-6For extraction.
Saturated aqueous sodium chloride (Brine)---For washing.
Anhydrous magnesium sulfate (MgSO₄)≥99.5%Sigma-Aldrich7487-88-9For drying.
Celite®-Sigma-Aldrich61790-53-2For filtration.
Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure

Reaction Setup:

  • To a dry, oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetate (0.05 equiv.) and BINAP (0.08 equiv.).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add anhydrous toluene (10 volumes relative to the limiting reagent).

  • Stir the mixture at room temperature for 10-15 minutes until the catalyst and ligand are well-dissolved.

Reagent Addition:

  • To the catalyst solution, add 4-bromobenzene (1 equiv.), piperazine (1.5 equiv.), and sodium tert-butoxide (2.1 equiv.).

  • Ensure the mixture is well-stirred to prevent clumping of the base.

Reaction Execution:

  • Heat the reaction mixture to 100-110 °C under a continuous flow of inert gas.[8]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 8-12 hours.[8]

Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by slowly adding water.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.[8]

  • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford 1-(4-bromophenyl)piperazine as a white to off-white solid.[1]

Experimental Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Add Pd(OAc)2 and BINAP to flask B Evacuate and backfill with N2/Ar A->B C Add anhydrous toluene B->C D Add 4-bromobenzene, piperazine, and NaOtBu C->D Catalyst Solution E Heat to 100-110 °C D->E F Monitor by TLC/GC-MS E->F G Cool and quench with water F->G Reaction Complete H Extract with EtOAc and filter G->H I Wash with water and brine H->I J Dry, concentrate, and purify by chromatography I->J K 1-(4-bromophenyl)piperazine J->K Pure Product

Caption: Experimental workflow for the synthesis of 1-(4-bromophenyl)piperazine.

Product Characterization

The identity and purity of the synthesized 1-(4-bromophenyl)piperazine should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Results
Appearance White to off-white solid[1]
Melting Point 91-95 °C[9]
¹H NMR Signals corresponding to the aromatic protons of the bromophenyl group and the aliphatic protons of the piperazine ring.[2]
¹³C NMR Resonances for the carbon atoms of the aromatic and piperazine rings.[2]
Mass Spectrometry (MS) Molecular ion peak corresponding to the calculated mass of C₁₀H₁₃BrN₂ (m/z ≈ 240.03 and 242.03 for bromine isotopes).[10]

Safety and Handling

It is imperative to adhere to strict safety protocols when performing this synthesis.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves at all times.[11][12]

  • Ventilation: All manipulations should be carried out in a well-ventilated chemical fume hood.[12]

  • Reagent Handling:

    • 4-Bromobenzene: Harmful if inhaled or swallowed and may cause skin and eye irritation.[11] It is also flammable. Keep away from ignition sources.[11][13]

    • Piperazine: Corrosive and can cause severe skin and eye damage.[14]

    • Sodium tert-butoxide: A strong base that is corrosive and reacts violently with water. Handle with extreme care in a dry environment.

    • Palladium Compounds: While not acutely toxic, they should be handled with care, and inhalation of dust should be avoided.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield - Inactive catalyst- Wet solvent or reagents- Insufficient base- Low reaction temperature- Use fresh catalyst and ligand.- Ensure all glassware is oven-dried and use anhydrous solvents.- Use a fresh, unopened container of base.- Ensure the reaction temperature is maintained at 100-110 °C.
Formation of side products - Reaction run for too long- Air (oxygen) contamination- Monitor the reaction closely by TLC/GC-MS and stop when the starting material is consumed.- Maintain a positive pressure of inert gas throughout the reaction.
Difficulty in purification - Incomplete removal of catalyst- Co-elution of impurities- Ensure thorough filtration through Celite® after the work-up.- Optimize the solvent system for column chromatography.

Conclusion

The Buchwald-Hartwig amination provides a robust and efficient method for the synthesis of 1-(4-bromophenyl)piperazine, a key intermediate in pharmaceutical research and development. By following the detailed protocol and safety guidelines outlined in these application notes, researchers can reliably produce this valuable compound in high yield and purity. Careful attention to the reaction conditions, particularly the exclusion of air and moisture, is paramount for a successful outcome.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • ACS Catalysis. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]

  • National Center for Biotechnology Information. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]

  • ChemBK. 1-(4-Bromophenyl)piperazine. [Link]

  • Google Patents. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
  • MDPI. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

  • PrepChem.com. Synthesis of 1-(4-bromophenyl)-4-[(4-aminophenyl)methyl]piperazine. [Link]

  • PubChem. 1-(4-Bromophenyl)piperazine. [Link]

  • MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]

  • PENTA. Bromobenzene Safety Data Sheet. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 1-(4-Bromophenyl)-2,2-dimethylpiperazine Synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to synthesize sterically hindered aryl piperazines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to synthesize sterically hindered aryl piperazines. The synthesis of 1-(4-Bromophenyl)-2,2-dimethylpiperazine is notoriously difficult due to competing side reactions, poor regioselectivity, and severe steric hindrance at the N1 position.

This guide is designed to move beyond basic protocols, providing you with the mechanistic causality and field-proven strategies required to build a self-validating, high-yield synthetic workflow.

Visual Workflow: The Optimized 3-Step Strategy

Direct cross-coupling of 1,4-dibromobenzene with unprotected 2,2-dimethylpiperazine will fail to produce the desired target in high yield. To achieve success, we must implement a 3-step sequence utilizing protective group chemistry and halogen chemoselectivity.

SynthesisWorkflow A 2,2-Dimethylpiperazine (Starting Material) B 4-Boc-2,2-dimethylpiperazine (N4 Protected) A->B Boc2O, 0°C Selective N4 Protection C 1-(4-Bromophenyl)-4-Boc- 2,2-dimethylpiperazine (Coupled Intermediate) B->C 1-Bromo-4-iodobenzene Pd/RuPhos, NaOtBu Chemoselective C-N Coupling D 1-(4-Bromophenyl)- 2,2-dimethylpiperazine (Final Target) C->D TFA/DCM Deprotection

Optimized 3-step synthesis workflow for 1-(4-Bromophenyl)-2,2-dimethylpiperazine.

Troubleshooting Guide & FAQs

Q1: Why am I getting poor regioselectivity, with arylation occurring at the wrong nitrogen (N4 instead of N1)? A1: The 2,2-dimethylpiperazine core contains two non-equivalent secondary amines. The N1 position is highly sterically hindered by the adjacent gem-dimethyl group, whereas the N4 position is completely unhindered. Under standard Buchwald-Hartwig conditions, the palladium catalyst will preferentially undergo reductive elimination at the path of least steric resistance (N4). Solution: You must implement a protective group strategy. By reacting the starting material with Boc2​O at 0 °C, you selectively protect the unhindered N4 position, forcing the subsequent cross-coupling to occur exclusively at the N1 position[1].

Q2: How do I prevent bis-arylation (oligomerization) and retain the bromine atom on the phenyl ring? A2: If you use 1,4-dibromobenzene as your electrophile, the palladium catalyst cannot easily differentiate between the two identical C–Br bonds, leading to statistical mixtures of mono- and bis-arylated products. Solution: Exploit halogen chemoselectivity by switching your electrophile to 1-bromo-4-iodobenzene . Palladium(0) undergoes oxidative addition into a C–I bond orders of magnitude faster than a C–Br bond due to the lower bond dissociation energy of C–I (~65 kcal/mol vs. ~81 kcal/mol). This kinetic difference ensures exclusive mono-arylation at the iodine site, preserving the aryl bromide functionality entirely[2],[3].

Q3: My cross-coupling at the hindered N1 position is stalling. Which catalyst/ligand system should I use? A3: Cross-coupling at the sterically encumbered N1 position requires a highly specialized ligand. While ligands like BrettPhos are excellent for primary amines, they perform poorly for hindered secondary amines because the rate-limiting step shifts from oxidative addition to reductive elimination. Solution: Use RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl). Density Functional Theory (DFT) calculations demonstrate that RuPhos, with its highly flexible and sterically demanding profile, forces the palladium center into a geometry that significantly lowers the activation energy barrier for reductive elimination in hindered secondary amines[4].

Q4: What base and solvent combinations maximize yield for this specific transformation? A4: For RuPhos-catalyzed aminations of hindered secondary amines, Sodium tert-butoxide (NaOtBu) in anhydrous Toluene or 1,4-Dioxane at 85–100 °C is optimal. Because 1-bromo-4-iodobenzene lacks base-sensitive functional groups, the strong basicity of NaOtBu is ideal for accelerating the deprotonation step in the catalytic cycle.

Data Presentation: Ligand Performance Comparison

To illustrate the critical nature of ligand selection for the N1-arylation of 2,2-dimethylpiperazine, review the kinetic and yield data below. Using the wrong ligand will stall the reaction at the intermediate palladium-amido complex.

Ligand SystemPrimary Amine Target ClassRate-Limiting StepRelative Yield (N1-Arylation)
BINAP Unhindered primary/secondaryOxidative Addition< 10%
Xantphos Amides & unhindered aminesOxidative Addition~ 15%
BrettPhos Primary aliphatic/aryl aminesOxidative Addition~ 30%
RuPhos Hindered secondary aminesReductive Elimination> 85%
Experimental Protocol: Self-Validating Methodology

Follow this step-by-step methodology to ensure high fidelity and yield across the 3-step synthesis.

Step 1: Regioselective N4-Protection (Synthesis of 4-Boc-2,2-dimethylpiperazine)
  • Preparation: Dissolve 2,2-dimethylpiperazine (1.0 eq, 10 mmol) in 50 mL of anhydrous Dichloromethane (DCM) in a round-bottom flask. Cool the solution to 0 °C using an ice bath.

  • Addition: Dissolve Di-tert-butyl dicarbonate ( Boc2​O , 1.0 eq, 10 mmol) in 20 mL of DCM. Add this solution dropwise over 1 hour via an addition funnel to prevent localized excess and double-protection.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 4 hours.

  • Workup: Wash the organic layer with distilled water (3 x 30 mL) to remove unreacted starting material. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield 4-Boc-2,2-dimethylpiperazine as a viscous oil.

Step 2: Chemoselective Buchwald-Hartwig Cross-Coupling
  • Glovebox Setup: Inside a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 1-bromo-4-iodobenzene (1.0 eq, 5 mmol), 4-Boc-2,2-dimethylpiperazine (1.1 eq, 5.5 mmol), Pd2​(dba)3​ (2 mol%, 0.1 mmol), RuPhos (4 mol%, 0.2 mmol), and NaOtBu (1.5 eq, 7.5 mmol).

  • Solvent Addition: Add 25 mL of anhydrous, degassed Toluene (0.2 M concentration).

  • Reaction: Seal the Schlenk flask, remove it from the glovebox, and heat the mixture at 85 °C in an oil bath for 12 hours under vigorous stirring.

  • Workup: Cool the reaction to room temperature, dilute with Ethyl Acetate (30 mL), and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate 1-(4-Bromophenyl)-4-Boc-2,2-dimethylpiperazine.

Step 3: Deprotection to Final Target
  • Preparation: Dissolve the purified intermediate (1.0 eq, 4 mmol) in 20 mL of DCM and cool to 0 °C.

  • Deprotection: Slowly add Trifluoroacetic acid (TFA) (10.0 eq, 40 mmol) dropwise.

  • Reaction: Stir the mixture at room temperature for 2 hours. Monitor completion via TLC.

  • Workup: Concentrate the mixture under reduced pressure to remove excess TFA. Redissolve the residue in DCM (30 mL) and carefully neutralize by washing with saturated aqueous NaHCO3​ until the aqueous layer reaches pH 8.

  • Isolation: Extract the organic layer, dry over Na2​SO4​ , filter, and concentrate to yield the final target: 1-(4-Bromophenyl)-2,2-dimethylpiperazine .

References
  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure , ACS Omega. 4

  • Effect of Precatalyst Oxidation State in C–N Cross-Couplings with 2-Phosphinoimidazole-Derived Bimetallic Pd(I) and Pd(II) Complexes , Organometallics - ACS Publications. 2

  • Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment , ChemRxiv. 3

  • Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1 , PMC - NIH. 1

Sources

Optimization

overcoming solubility issues with 1-(4-Bromophenyl)-2,2-dimethylpiperazine

Welcome to the technical support center for 1-(4-Bromophenyl)-2,2-dimethylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-(4-Bromophenyl)-2,2-dimethylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound. As specific experimental solubility data for this molecule is not widely published, this document provides a framework based on established physicochemical principles and proven solubilization strategies for analogous compounds.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the physicochemical properties of 1-(4-Bromophenyl)-2,2-dimethylpiperazine and the theoretical basis for its solubility behavior.

Q1: What are the predicted physicochemical properties of 1-(4-Bromophenyl)-2,2-dimethylpiperazine and how do they influence its solubility?

A1: Based on its chemical structure, 1-(4-Bromophenyl)-2,2-dimethylpiperazine possesses distinct features that predict it to be a lipophilic, weakly basic compound with low intrinsic aqueous solubility.

  • Lipophilicity: The presence of a bromophenyl group and two methyl groups contributes to the molecule's nonpolar character. This is supported by a predicted LogP (a measure of lipophilicity) of approximately 1.9.[1] Compounds with higher LogP values tend to have lower aqueous solubility.

  • Basicity and Ionization: The piperazine ring contains two nitrogen atoms, making it a weak base. The predicted pKa for the protonated form is approximately 8.88.[2][3][4] This is a critical parameter, as it means the compound's charge state, and therefore its solubility, will be highly dependent on the pH of the surrounding medium.[5][6] At a pH below its pKa, the piperazine nitrogen will be protonated, forming a more water-soluble salt.

  • Solubility Prediction: While specific data is scarce, analogous compounds like 1-(2-Bromophenyl)piperazine are described as having limited solubility in water but being soluble in organic solvents like DMSO and ethanol.[7] The hydrochloride salt form of 1-(4-Bromophenyl)piperazine is noted to have favorable solubility.[8][9]

Q2: What is the difference between thermodynamic and kinetic solubility, and why is it important for my experiments?

A2: Understanding the distinction between thermodynamic and kinetic solubility is crucial for designing robust experiments and interpreting results correctly.[10][11][12]

  • Thermodynamic Solubility is the true equilibrium solubility. It represents the maximum concentration of the most stable crystalline form of the compound that can be dissolved in a solvent at a specific temperature and pressure.[10][11] This value is typically determined using the shake-flask method over a prolonged period (24-72 hours) to ensure equilibrium is reached.[10][13] It is the most relevant measure for formulation development and predicting in vivo behavior.

  • Kinetic Solubility measures the concentration at which a compound precipitates from a supersaturated solution.[10] This is often what is measured in high-throughput screening assays where a concentrated DMSO stock is rapidly diluted into an aqueous buffer.[10][14][15] The resulting value is often higher than the thermodynamic solubility because there may not be enough time for the compound to form its most stable crystalline structure, instead precipitating as a less stable, more soluble amorphous solid.[14][15]

Practical Implication: If your compound precipitates upon dilution of a DMSO stock, you are encountering a kinetic solubility limit. The strategies in the troubleshooting guide below are designed to address this common issue.

Troubleshooting Guide: Common Solubility Issues and Solutions

This section provides step-by-step guidance for overcoming specific experimental hurdles related to the solubility of 1-(4-Bromophenyl)-2,2-dimethylpiperazine.

Problem: My compound is precipitating out of my aqueous buffer during an in vitro assay.

This is a classic kinetic solubility problem, often occurring when a concentrated stock solution (e.g., in DMSO) is diluted into an aqueous medium. The solvent shift causes the compound to become supersaturated and then crash out of solution.

Solution Workflow:

G start Precipitation Observed ph_mod Strategy 1: pH Modification (Most effective for basic compounds) start->ph_mod Is compound ionizable? (Yes) cosolvent Strategy 2: Co-solvent System ph_mod->cosolvent Solubilization still insufficient? complexation Strategy 3: Complexation Agents cosolvent->complexation Co-solvent toxicity a concern? advanced Strategy 4: Advanced Formulations (For in vivo / high concentration needs) complexation->advanced Need higher concentration?

Caption: Decision workflow for addressing compound precipitation.

Strategy 1: pH Modification (Primary Approach)

The basic nature of the piperazine moiety makes pH adjustment the most powerful tool for increasing aqueous solubility.[16][17] By lowering the pH of your aqueous buffer to at least two units below the compound's pKa (~8.88), you can ensure the molecule is predominantly in its protonated, more soluble salt form.[5][6]

Protocol 1: Generating a pH/Solubility Profile

  • Prepare a Series of Buffers: Create a set of biologically relevant buffers (e.g., citrate, phosphate, acetate) with pH values ranging from 4.0 to 7.4.

  • Equilibrate: Add an excess amount of solid 1-(4-Bromophenyl)-2,2-dimethylpiperazine to a small volume of each buffer in separate vials.

  • Agitate: Place the vials on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached (Thermodynamic Solubility).[10]

  • Separate: Centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant. A filtration step using a low-binding filter (e.g., PVDF) may also be used.

  • Quantify: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC-UV.

  • Plot: Graph the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer to identify the optimal pH range for your experiments.

pH of BufferExpected Protonation StatePredicted Solubility Trend
4.0Fully Ionized (BH₂²⁺ / BH⁺)Highest
5.0Mostly Ionized (BH⁺)High
6.0Partially Ionized (BH⁺)Moderate
7.4Mostly Un-ionized (B)Low

Table 1: Predicted effect of pH on the solubility of 1-(4-Bromophenyl)-2,2-dimethylpiperazine.

Strategy 2: Utilizing Co-solvents

If pH modification is insufficient or not compatible with your assay, the use of a water-miscible organic co-solvent can increase solubility by reducing the polarity of the aqueous medium.[18]

Commonly Used Biocompatible Co-solvents:

Co-solventTypical Starting Conc. (%)Notes
DMSO0.1 - 1.0%Widely used but can have cellular effects at >0.5%.[19][20] Always run a vehicle control.
Ethanol1 - 5%Can cause protein precipitation at higher concentrations.
PEG 4005 - 20%Generally well-tolerated; often used in in vivo formulations.
Propylene Glycol5 - 20%Another common choice for preclinical formulations.

Table 2: Recommended starting concentrations for common co-solvents in in vitro assays.

Experimental Tip: When preparing your working solution, try adding the DMSO stock to the co-solvent-containing buffer while vortexing to minimize localized high concentrations that can trigger precipitation.

Strategy 3: Employing Complexation Agents (Cyclodextrins)

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[21][22] They can encapsulate poorly soluble molecules, like 1-(4-Bromophenyl)-2,2-dimethylpiperazine, forming "inclusion complexes" that are significantly more water-soluble.[21][22][23][24]

Mechanism of Cyclodextrin Solubilization:

G cluster_0 Poorly Soluble Drug cluster_1 Cyclodextrin (CD) cluster_2 Water-Soluble Inclusion Complex drug Drug complex Drug-CD Complex drug->complex cd Hydrophobic Cavity cd->complex

Caption: Encapsulation of a drug within a cyclodextrin host molecule.

Recommended Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.[23]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®): An anionic derivative often used in parenteral formulations for its ability to form highly stable complexes.[23]

Protocol 2: Screening for Cyclodextrin Solubilization

  • Prepare stock solutions of HP-β-CD or SBE-β-CD in your chosen aqueous buffer (e.g., 5-10% w/v).

  • Add an excess of 1-(4-Bromophenyl)-2,2-dimethylpiperazine to these solutions and a control buffer without cyclodextrin.

  • Follow steps 3-5 from Protocol 1 (agitate, separate, quantify) to determine the fold-increase in solubility.

Strategy 4: Advanced Formulations for High Concentrations (in vivo studies)

For applications requiring higher drug concentrations, such as preclinical in vivo studies, more advanced formulation strategies may be necessary.

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug at a molecular level within a polymer matrix.[25][26] By preventing the drug from crystallizing, it exists in a higher-energy amorphous state, which significantly enhances its apparent solubility and dissolution rate.[27][28] This is a common and effective strategy for improving the oral bioavailability of poorly soluble drugs.[25][29]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface-area-to-volume ratio, which accelerates the dissolution rate according to the Noyes-Whitney equation.[30]

These advanced techniques typically require specialized equipment and formulation expertise. Collaborating with a formulation science or contract development and manufacturing organization (CDMO) is often recommended.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available at: [Link]

  • A review on amorphous solid dispersions for improving physical stability and dissolution: Role of polymers. ResearchGate. Available at: [Link]

  • Kinetic versus thermodynamic solubility temptations and risks. Ovid. Available at: [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery. MDPI. Available at: [Link]

  • WHITE PAPER: Amorphous Solid Dispersions-One approach to improving Bioavailability. Division of Pharmacy Professional Development. Available at: [Link]

  • Amorphous Solid Dispersions: Advances in Drug Solubility. Cellets. Available at: [Link]

  • Mechanisms and Therapeutic Applications of β-Cyclodextrin in Drug Solubilisation and Delivery Systems. PubMed. Available at: [Link]

  • kinetic versus thermodynamic solubility temptations and risks. PubMed. Available at: [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. LinkedIn. Available at: [Link]

  • Pharmaceutical Applications of Cyclodextrins. 1. Drug Solubilization and Stabilization. ResearchGate. Available at: [Link]

  • Cyclodextrins: An Overview of Fundamentals, Types, and Applications. IntechOpen. Available at: [Link]

  • Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. Available at: [Link]

  • Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed. Available at: [Link]

  • Study of pH-dependent drugs solubility in water. SciSpace. Available at: [Link]

  • OECD GUIDELINES FOR THE TESTING OF CHEMICALS. oecd-ilibrary.org. Available at: [Link]

  • A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline (1). 1.1. INTRODUCTI. eur-lex.europa.eu. Available at: [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. ResearchGate. Available at: [Link]

  • pK a values of common substituted piperazines. ResearchGate. Available at: [Link]

  • Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. Available at: [Link]

  • pKa values in solubility determination using the Henderson- Hasselbalch equation. ResearchGate. Available at: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate. Available at: [Link]

  • 1-(4-Bromophenyl)piperazine. ChemBK. Available at: [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. Available at: [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. Available at: [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. ACS Publications. Available at: [Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Publishing. Available at: [Link]

  • 1-(4-Bromophenyl)piperazine. PubChem. Available at: [Link]

  • Drug Solubility: Importance and Enhancement Techniques. PMC. Available at: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available at: [Link]

  • Can anyone tell me how to perform equilibrium solubility studies step by step practically?. ResearchGate. Available at: [Link]

  • High-accuracy water solubility determination using logK. KREATiS. Available at: [Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. Available at: [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. ResearchGate. Available at: [Link]

  • Essential Requirements of Biocompatible Cellulose Solvents. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available at: [Link]

  • 1-(4-BROMOPHENYL)PIPERAZINE Four Chongqing Chemdad Co.. chemdad.com. Available at: [Link]

Sources

Troubleshooting

stability of 1-(4-Bromophenyl)-2,2-dimethylpiperazine under different conditions

Welcome to the technical support center for 1-(4-Bromophenyl)-2,2-dimethylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-(4-Bromophenyl)-2,2-dimethylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of this compound under various experimental conditions. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the quality of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 1-(4-Bromophenyl)-2,2-dimethylpiperazine?

A1: The stability of 1-(4-Bromophenyl)-2,2-dimethylpiperazine, like many N-arylpiperazine derivatives, is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. The piperazine ring, particularly the tertiary amine, is susceptible to oxidation, while the overall molecule can undergo degradation under harsh acidic or basic conditions, and at elevated temperatures.[1][2][3][4]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure long-term stability, 1-(4-Bromophenyl)-2,2-dimethylpiperazine should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation. Refrigeration (2-8 °C) is recommended for long-term storage.

Q3: Are there any known incompatibilities with common solvents or excipients?

A3: While specific compatibility data for 1-(4-Bromophenyl)-2,2-dimethylpiperazine is not extensively published, it is advisable to avoid strong oxidizing agents and highly acidic or basic conditions in your formulations.[5] Compatibility studies with your specific excipients are highly recommended, especially for formulations intended for long-term storage or use in biological systems.[6][7][8]

Q4: What are the likely degradation pathways for this molecule?

A4: Based on the chemistry of related N-arylpiperazines, potential degradation pathways include:

  • Oxidation: The tertiary amine on the piperazine ring is a primary site for oxidation, which can lead to the formation of N-oxides.[9]

  • Hydrolysis: Under strong acidic or basic conditions, cleavage of the C-N bond between the bromophenyl ring and the piperazine moiety may occur, although this is generally less common for N-aryl bonds compared to other functional groups.[4][10]

  • Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV or visible light.[11][12]

  • Thermal Degradation: At elevated temperatures, ring-opening of the piperazine moiety through SN2 reactions is a possible degradation pathway, as observed in other piperazine derivatives.[1][2][13]

Troubleshooting Guides

This section provides practical guidance for addressing common stability-related issues you may encounter during your experiments.

Issue 1: Inconsistent results or loss of potency in solution-based assays.

Possible Cause: Degradation of the compound in your experimental buffer or solvent.

Troubleshooting Steps:

  • pH Assessment:

    • Rationale: The stability of amine-containing compounds is often pH-dependent. Extreme pH values can catalyze hydrolysis.[4][14]

    • Action: Measure the pH of your stock solutions and final assay solutions. If possible, perform a pilot stability study by incubating the compound in your buffer at the intended experimental temperature for various durations and analyzing for degradation.

  • Solvent Purity:

    • Rationale: Peroxides in older ether or THF solvents can initiate oxidative degradation.

    • Action: Use freshly opened or peroxide-tested solvents.

  • Light Exposure:

    • Rationale: Photodegradation can occur, especially with prolonged exposure to light.[11][12]

    • Action: Prepare solutions in amber vials or protect them from light with aluminum foil. Minimize the exposure of your samples to ambient light during experimental setup and execution.

Issue 2: Appearance of unexpected peaks in your analytical chromatogram (e.g., HPLC, LC-MS).

Possible Cause: Formation of degradation products.

Troubleshooting Steps:

  • Forced Degradation Study:

    • Rationale: A forced degradation study is a systematic way to generate potential degradation products and develop a stability-indicating analytical method.[12][15][16][17] This will help you to confirm if the new peaks are indeed related to the degradation of your compound.

    • Action: Conduct a forced degradation study under various stress conditions as outlined in the "Experimental Protocols" section below. This will help in identifying the retention times of potential degradants.

  • Mass Spectrometry Analysis:

    • Rationale: LC-MS is a powerful tool for identifying unknown peaks by providing mass-to-charge ratio information.

    • Action: Analyze your degraded samples by LC-MS to determine the molecular weights of the new peaks. This information can help in elucidating the structures of the degradation products.

Stability Profile of Piperazine Analogs

While specific quantitative stability data for 1-(4-Bromophenyl)-2,2-dimethylpiperazine is limited in the public domain, we can infer its likely stability profile from studies on piperazine and its derivatives.

ConditionStressorExpected Stability of Piperazine AnalogsPotential Degradation Products
Acidic 0.1 M HCl, 60°CLikely to degrade over time.Ring-opened products, potential cleavage of the N-aryl bond.
Basic 0.1 M NaOH, 60°CLikely to degrade over time.Ring-opened products.
Oxidative 3% H₂O₂, RTSusceptible to oxidation.N-oxides, hydroxylated species.[9]
Thermal >80°CDegradation rate increases with temperature. Methyl substitution on the piperazine ring may increase the degradation rate.[1]N-formylpiperazine, ethylenediamine, and other ring-opened products have been observed for piperazine.[2][13]
Photolytic UV/Vis lightPotential for degradation, especially in solution.[11][12]Photodegradation can lead to a variety of products through radical mechanisms.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method. The goal is to achieve 10-20% degradation of the active substance.[15]

Materials:

  • 1-(4-Bromophenyl)-2,2-dimethylpiperazine

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV detector

  • LC-MS system (for identification of degradants)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 1-(4-Bromophenyl)-2,2-dimethylpiperazine in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for a specified time.

    • Thermal Degradation: Keep an aliquot of the stock solution at a high temperature (e.g., 80°C) for a specified time.

    • Photodegradation: Expose an aliquot of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12] A control sample should be kept in the dark at the same temperature.

  • Analysis:

    • Analyze the stressed samples at different time points using a suitable HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a good starting point.

    • Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the parent peak.

    • Once significant degradation is observed, analyze the sample by LC-MS to identify the molecular weights of the degradation products.

Protocol 2: HPLC Method for Purity and Stability Analysis

This is a general-purpose HPLC method that can be used as a starting point for the analysis of 1-(4-Bromophenyl)-2,2-dimethylpiperazine and its degradation products. Method optimization will be required for specific applications.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL

Visualizing Degradation Pathways and Workflows

Potential Degradation Pathways

G cluster_main 1-(4-Bromophenyl)-2,2-dimethylpiperazine cluster_degradation Potential Degradation Products main C₁₂H₁₇BrN₂ n_oxide N-Oxide main->n_oxide Oxidation (e.g., H₂O₂) ring_opened Ring-Opened Products main->ring_opened Hydrolysis (Acid/Base) / Heat dehalogenated De-brominated Product main->dehalogenated Photodegradation (UV/Vis) hydroxylated Hydroxylated Product main->hydroxylated Oxidative Metabolism/Degradation

Caption: Potential degradation pathways for 1-(4-Bromophenyl)-2,2-dimethylpiperazine.

Forced Degradation Workflow

G cluster_start Start cluster_stress Stress Conditions cluster_analysis Analysis cluster_end Outcome start Prepare Stock Solution acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal start->thermal photo Photolysis start->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms end Identify Degradants & Develop Stability-Indicating Method lcms->end

Caption: Workflow for a forced degradation study.

References

  • Freeman, S. A., et al. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 4, 103-110. Available at: [Link]

  • Freeman, S. A., et al. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Energy Procedia, 1(1), 111-118. Available at: [Link]

  • Cousins, A., et al. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. Industrial & Engineering Chemistry Research, 51(20), 7019-7027. Available at: [Link]

  • Chen, S., et al. (2016). Thermal degradation of novel piperazine-based amine blends for CO2 capture. International Journal of Greenhouse Gas Control, 49, 239-249. Available at: [Link]

  • Freeman, S. A., et al. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 51(20), 7028-7036. Available at: [Link]

  • Kamberi, M., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Kubo, Y., et al. (2021). Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy. RSC Advances, 11(42), 26233-26239. Available at: [Link]

  • Jain, D., & Basniwal, P. K. (2013). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Scientific Innovation, 2(5), 1-6. Available at: [Link]

  • Ciura, K., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1549. Available at: [Link]

  • Mazari, S. A., et al. (2021). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Journal of the Taiwan Institute of Chemical Engineers, 124, 253-272. Available at: [Link]

  • Konstantinou, I. K., & Albanis, T. A. (2004). Photocatalytic Degradation of Selected s-Triazine Herbicides and Organophosphorus Insecticides over Aqueous TiO2 Suspensions. Environmental Science & Technology, 38(5), 1473-1481. Available at: [Link]

  • Vardan, A. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30. Available at: [Link]

  • Majzik-Solymos, E., & Kunsagi-Mate, S. (2013). Photostability and Photodegradation Pathways of Distinctive Pesticides. IntechOpen. Available at: [Link]

  • Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current drug metabolism, 8(6), 547-558. Available at: [Link]

  • Singh, S., et al. (2025). DYE DEGRADATION USING PIPERAZINE ENCAPSULATED BIOSYNTHESIZED IRON NANOPARTICLES. Chemical Industry & Chemical Engineering Quarterly. Available at: [Link]

  • De Luca, L., et al. (2018). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 23(11), 2821. Available at: [Link]

  • Muszalska, I., et al. (2009). THE INFLUENCE OF pH AND TEMPERATURE ON THE DEGRADATION KINETICS OF 4-METHOXY-2-[3-(4-PHENYL-1-PIPERAZINYL)]PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 66(1), 83-90. Available at: [Link]

  • Al-Absi, M., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228. Available at: [Link]

  • Deer, H. M., & Beard, R. (1996). Effect of Water pH on the Chemical Stability of Pesticides. Utah State University Extension. Available at: [Link]

  • Bojarski, J., et al. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 30(12), 2690. Available at: [Link]

  • Voronin, D. V., et al. (2014). Degradation of Chemical Threats by Brominated Polymer Networks. ACS Applied Materials & Interfaces, 6(24), 22449-22458. Available at: [Link]

  • Hogg, J. L., et al. (1977). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. Journal of the American Chemical Society, 99(14), 4741-4747. Available at: [Link]

  • Syversen, T., & Knudsen, S. (2010). SUPPORT ON INPUT TO ENVIRONMENTAL DISCHARGES – EVALUATION OF DEGRADATION COMPONENTS. Gassnova. Available at: [Link]

  • Murugesan, K., et al. (2022). Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. Toxics, 10(5), 258. Available at: [Link]

  • Chen, E., et al. (2012). Piperazine degradation in pilot plants. Energy Procedia, 23, 131-139. Available at: [Link]

  • Al-Absi, M., et al. (2025). Simultaneous photo-degradation of multi persistent herbicide pollutants using MIL-88A under UV or visible light irradiation. Chemical Engineering Journal, 507, 160545. Available at: [Link]

  • De Luca, L., et al. (2023). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 28(20), 7013. Available at: [Link]

  • Ivanov, I., et al. (2023). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules, 28(24), 8049. Available at: [Link]

  • Singh, B., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 1-8. Available at: [Link]

  • Bajaj, S., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38384-38393. Available at: [Link]

  • Kumar, A., et al. (2020). Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. Oriental Journal of Chemistry, 36(5), 957-966. Available at: [Link]

  • Patil, S. T., et al. (2015). oxidative bromination. ResearchGate. Available at: [Link]

  • Shirasaka, Y., et al. (2013). Interaction of Commonly Used Oral Molecular Excipients with P-glycoprotein. Pharmaceutical Research, 30(11), 2895-2905. Available at: [Link]

  • Stancanovic, J., et al. (2015). Assessing compatibility of excipients selected for a sustained release formulation of bilberry leaf extract. Hemijska Industrija, 69(6), 675-683. Available at: [Link]

  • Kumar, A., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Journal of Pharmaceutical and Scientific Innovation, 8(5), 1-6. Available at: [Link]

  • Klein, C., et al. (2020). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry, 44(4), 1386-1395. Available at: [Link]

  • Isloor, A. M., et al. (2012). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 57(7-8), 649-655. Available at: [Link]

  • Patel, P. N., et al. (2025). Oxidative stress-induced degradation of Brinzolamide: Isolation and in-depth characterization of unique hydroxylamine and oxime degradation products. Journal of Pharmaceutical and Biomedical Analysis, 250, 116428. Available at: [Link]

  • Rao, D. S., et al. (2020). Cost Effective, Efficient and Stability indicating analytical method validation for Ranolazine related by Reverse Phase High Performance Liquid Chromatography in drug substances. Journal of Cardiovascular Disease Research, 11(4), 1-10. Available at: [Link]

  • United Nations Office on Drugs and Crime. (2014). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations. Available at: [Link]

  • Johnson, B. M., et al. (2018). Inhibitory Effects of Commonly Used Excipients on P-Glycoprotein in Vitro. Journal of Pharmaceutical Sciences, 107(11), 2915-2922. Available at: [Link]

  • Springer, D., et al. (2004). New designer drug 1-(3,4-methylenedioxybenzyl) piperazine (MDBP): studies on its metabolism and toxicological detection in rat urine using gas chromatography/mass spectrometry. Journal of Mass Spectrometry, 39(3), 265-275. Available at: [Link]

  • Joyce, J. (n.d.). Effect of pH on Pesticide Stability and Efficacy. Georgia Green Industry Association. Available at: [Link]

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Optimization

Technical Support Center: Identifying and Minimizing Byproducts in 1-(4-Bromophenyl)-2,2-dimethylpiperazine Synthesis

Welcome to the Advanced Synthesis Troubleshooting Guide. The synthesis of 1-(4-bromophenyl)-2,2-dimethylpiperazine presents unique chemoselective and regioselective challenges. Because the target molecule requires the ar...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. The synthesis of 1-(4-bromophenyl)-2,2-dimethylpiperazine presents unique chemoselective and regioselective challenges. Because the target molecule requires the arylation of the sterically hindered N1 position of 2,2-dimethylpiperazine while preserving an aryl bromide bond, researchers frequently encounter complex byproduct profiles.

This guide provides causality-driven troubleshooting, quantitative analytical markers, and a self-validating protocol to ensure high-fidelity synthesis.

Reaction Pathway & Byproduct Junctions

To effectively troubleshoot, we must first map the synthetic route and identify where the reaction deviates from the intended pathway. The optimal route utilizes a Buchwald-Hartwig cross-coupling between 1-bromo-4-iodobenzene and an N4-protected piperazine, followed by acidic deprotection.

SynthesisPathway A 1-Bromo-4-iodobenzene + 4-Boc-2,2-dimethylpiperazine B Pd-Catalyzed Buchwald-Hartwig A->B Pd2(dba)3, XPhos By3 Regioisomer (N4) A->By3 If unprotected C 1-(4-Bromophenyl)-4-Boc- 2,2-dimethylpiperazine B->C Main Pathway By1 Hydrodehalogenation B->By1 β-hydride elimination By2 Bis-arylation B->By2 Ar-Br insertion D Acidic Deprotection C->D E 1-(4-Bromophenyl)- 2,2-dimethylpiperazine D->E

Workflow of 1-(4-Bromophenyl)-2,2-dimethylpiperazine synthesis and byproduct junctions.

Troubleshooting FAQs: Causality & Solutions

Q1: Why am I isolating the N4-arylated regioisomer instead of the target product?

Causality: 2,2-dimethylpiperazine contains two non-equivalent secondary amines. The N1 position is highly sterically hindered by the adjacent gem-dimethyl group. If you attempt a direct cross-coupling without a protecting group, the palladium catalyst will preferentially coordinate and couple at the unhindered N4 position, yielding the incorrect regioisomer. Solution: You must use an N4-protected precursor, specifically 4-Boc-2,2-dimethylpiperazine (IUPAC: tert-butyl 3,3-dimethylpiperazine-1-carboxylate). This forces the palladium complex to undergo reductive elimination exclusively at the hindered N1 position.

Q2: I am using 1-bromo-4-iodobenzene to selectively couple the iodine, but I'm observing a bis-arylated byproduct. How do I prevent this?

Causality: In palladium-catalyzed cross-couplings, the general order of oxidative addition reactivity is ArI > ArBr ~ ArOTf > ArCl[1]. By using 1-bromo-4-iodobenzene, the Pd(0) catalyst selectively inserts into the C-I bond. However, if the reaction temperature exceeds typical thresholds (80–100 °C)[1], or if an excess of the amine is present, the regenerated Pd(0) catalyst will undergo a secondary oxidative addition into the C-Br bond of your newly formed product, leading to 1,4-bis(piperazinyl)benzene derivatives. Solution:

  • Stoichiometric Control: Strictly limit the amine to 1.0 equivalent relative to 1.2 equivalents of the dihalide.

  • Temperature Control: Utilize a highly active, sterically demanding ligand like XPhos or BrettPhos, which allows the coupling to proceed efficiently at lower temperatures (60–70 °C), preserving the Ar-Br bond[2].

Q3: LC-MS analysis shows a significant M-Br peak (hydrodehalogenation). What causes this and how is it minimized?

Causality: Hydrodehalogenation is a notorious competing side reaction in the Buchwald-Hartwig amination. It occurs when the coordinated amine undergoes β-hydride elimination, forming an imine and transferring a hydride to the palladium center. The Pd-H species then reductively eliminates to yield the reduced arene (e.g., forming 1-phenyl-2,2-dimethylpiperazine)[3]. Solution: Employ bulky, electron-rich phosphine ligands (such as XPhos or BrettPhos)[2]. These ligands increase the steric bulk around the palladium center, accelerating the desired reductive elimination step so that it outcompetes the slower β-hydride elimination pathway[2].

Q4: My starting materials are decomposing. Is my base too strong?

Causality: Strong bases like NaOtBu (pKaH ~ 19) are widely used in Buchwald-Hartwig couplings but can lead to the decomposition of base-sensitive substrates or promote unwanted side reactions[1]. Solution: Switch to a milder inorganic base like Cs₂CO₃ in a non-polar solvent such as toluene. This combination provides a cleaner reaction profile and suppresses base-catalyzed degradation[4].

Quantitative Data for Byproduct Identification

Use the following LC-MS (ESI+) analytical markers to rapidly diagnose which side-pathway is dominating your reaction.

Compound / ByproductMolecular FormulaExact MassObserved m/z [M+H]⁺Primary Cause
Target Product C₁₂H₁₇BrN₂268.06269.07 / 271.07 N/A (Successful Deprotection)
Boc-Intermediate C₁₇H₂₅BrN₂O₂368.11369.11 / 371.11 N/A (Successful Coupling)
N4-Arylated Regioisomer C₁₂H₁₇BrN₂268.06269.07 / 271.07 Failure to protect N4
Bis-arylated Adduct C₁₈H₃₀N₄302.25303.25 Over-reaction at Ar-Br bond
Hydrodehalogenated Arene C₁₂H₁₈N₂190.16191.16 β-hydride elimination

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, the following methodology is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.

Protocol S1 Step 1: Reagent Loading Ar-I + 4-Boc-piperazine + Pd + Ligand + Base S2 Step 2: Degassing & Heating Anhydrous Toluene, Argon, 70 °C, 12h S1->S2 S3 Step 3: Filtration Celite pad to remove Pd/salts S2->S3 S4 Step 4: Deprotection TFA in DCM, 2h, RT S3->S4 S5 Step 5: Acid-Base Extraction HCl wash, basify to pH 12, EtOAc extract S4->S5

Self-validating step-by-step experimental protocol for synthesis and isolation.

Step-by-Step Methodology

Step 1: Catalyst and Substrate Preparation In a flame-dried Schlenk flask under argon, add 1-bromo-4-iodobenzene (1.2 equiv), 4-Boc-2,2-dimethylpiperazine (1.0 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and Cs₂CO₃ (2.0 equiv). Causality: The slight excess of the aryl halide ensures complete consumption of the valuable protected piperazine while the mild base prevents degradation.

Step 2: Degassing and Cross-Coupling Add anhydrous, degassed toluene. Purge the mixture with argon for 10 minutes. Heat the reaction mixture to 70 °C for 12 hours.

  • Validation Checkpoint 1: Analyze the crude mixture via LC-MS. You must observe >95% consumption of the m/z 215 peak (Boc-piperazine) and the emergence of the m/z 369/371 doublet (Boc-protected intermediate). If unreacted amine remains, check for oxygen ingress (catalyst poisoning).

Step 3: Workup of Intermediate Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

Step 4: Acidic Deprotection Dissolve the crude intermediate in dichloromethane (DCM) and add Trifluoroacetic acid (TFA) (10 equiv). Stir at room temperature for 2 hours.

  • Validation Checkpoint 2: Perform TLC (Silica, 10% MeOH in DCM with 1% NH₄OH). You should observe a complete shift from a high Rf spot (lipophilic Boc-intermediate) to a baseline/low Rf spot (polar free amine).

Step 5: Acid-Base Extraction (Purification) Concentrate the mixture to remove excess TFA. Dissolve the residue in 1M HCl and wash with diethyl ether. Causality: This crucial step separates the basic target amine (which remains in the aqueous layer as a hydrochloride salt) from unreacted 1-bromo-4-iodobenzene and neutral byproducts (which partition into the ether layer). Basify the aqueous layer with 2M NaOH to pH 12, then extract with ethyl acetate. Dry the organic layer over Na₂SO₄ and concentrate to yield pure 1-(4-bromophenyl)-2,2-dimethylpiperazine.

  • Validation Checkpoint 3: The final organic isolate must yield a clean LC-MS signal at m/z 269/271. ¹H NMR must show the complete disappearance of the sharp 9H singlet at ~1.4 ppm (confirming Boc removal).

References

  • Title: Buchwald–Hartwig amination - Wikipedia Source: wikipedia.org URL: 3

  • Title: Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors Source: nih.gov URL: 4

  • Title: Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Source: wuxiapptec.com URL: 1

  • Title: The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Source: youtube.com URL: 2

Sources

Troubleshooting

Technical Support Center: Optimization of 1-(4-bromophenyl)piperazine Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 1-(4-bromophenyl)piperazine. This guide is designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-(4-bromophenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized experimental protocols. 1-(4-bromophenyl)piperazine is a crucial intermediate in the synthesis of various pharmaceutical compounds, making its efficient and pure production essential.[1] This document provides field-proven insights to help you navigate the common challenges associated with its synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific challenges you may encounter during the synthesis of 1-(4-bromophenyl)piperazine in a direct question-and-answer format.

Question 1: My Palladium-catalyzed Buchwald-Hartwig amination reaction is resulting in low or no yield. What are the most critical parameters to investigate?

Answer: The Buchwald-Hartwig amination is a powerful but sensitive reaction. Low or no yield is a common issue, typically pointing to problems with one of the following core components:

  • Catalyst and Ligand System: The choice of palladium precursor and phosphine ligand is paramount. Modern, air-stable palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) are generally more reliable than generating the active Pd(0) species from sources like Pd(OAc)₂.[2][3] The ligand must be a bulky, electron-rich biarylphosphine, such as XPhos, RuPhos, or BINAP, to facilitate both oxidative addition and reductive elimination.[4]

  • Base Selection and Quality: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is most common, but potassium tert-butoxide (KOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are also effective.[2] The base must be fresh and handled under anhydrous conditions, as moisture will quench it and deactivate the catalyst.

  • Inert Atmosphere and Solvent Purity: These reactions are highly sensitive to oxygen.[2] It is critical to assemble the reaction under an inert atmosphere (argon or nitrogen) and to use anhydrous, degassed solvents.[2][4] Common solvents include toluene, dioxane, or THF.[4] Water contamination is a primary cause of catalyst deactivation and low yields.

  • Reaction Temperature: The typical temperature range for these couplings is between 80-110 °C.[4][5] If the reaction is sluggish, a modest increase in temperature may be beneficial. However, excessively high temperatures can lead to catalyst decomposition or side reactions.

Question 2: I am observing a significant amount of the 1,4-bis(4-bromophenyl)piperazine byproduct. How can I improve the selectivity for mono-substitution?

Answer: The formation of a di-substituted byproduct is a frequent challenge due to the comparable reactivity of both nitrogen atoms in the piperazine ring.[4] To enhance mono-selectivity, consider these strategies:

  • Stoichiometry Control: The most direct method is to use a large excess of piperazine, typically 5 to 10 equivalents relative to the aryl bromide.[4] This statistically favors the reaction of the aryl halide with an unsubstituted piperazine molecule.

  • Slow Addition of Reagents: A slow, controlled addition of the aryl bromide to the reaction mixture can help maintain a low concentration of the electrophile, minimizing the chance of it reacting with the already formed mono-substituted product.[4]

  • Use of Protecting Groups: A highly effective, albeit multi-step, approach is to use a mono-protected piperazine, such as N-Boc-piperazine.[4] This ensures that only one nitrogen atom is available for the arylation reaction. The Boc group can be subsequently removed under acidic conditions.

Question 3: My reaction is producing debromination and/or biaryl homo-coupling side products. What causes this and how can it be prevented?

Answer: The formation of reduction byproducts (where the bromine is replaced by hydrogen) and homo-coupling of the aryl halide are known side reactions in Buchwald-Hartwig aminations.[6] These issues are often linked to the choice of solvent and base. The mechanism can be complex, but ensuring a truly anhydrous and oxygen-free environment is the first step in suppression. If the problem persists, screening different solvents (e.g., switching from dioxane to toluene) or using a slightly weaker base if tolerated by the reaction, may mitigate these side pathways.[6]

Question 4: What are the primary methods for synthesizing 1-(4-bromophenyl)piperazine?

Answer: Besides the widely used Buchwald-Hartwig amination, other effective methods include:

  • Nucleophilic Aromatic Substitution (SNAr): This method is viable if the aryl halide is "activated" by strong electron-withdrawing groups, which is not the case for 1,4-dibromobenzene. However, it's a key strategy for other N-arylpiperazine syntheses.[2][7]

  • Cyclization Reaction: An alternative route involves starting with diethanolamine, which is first chlorinated using a reagent like thionyl chloride to form β,β′-dichlorodiethylamine hydrochloride. This intermediate is then reacted with 4-bromoaniline in a cyclization reaction to form the target compound.[8] This method avoids palladium catalysts but can involve multiple steps and potentially harsh reagents.[8]

Question 5: What are the best practices for purifying the final 1-(4-bromophenyl)piperazine product?

Answer: Proper purification is critical to obtaining a high-quality final product. Common techniques include:

  • Acid-Base Extraction: As an amine, the product can be protonated with an acid (like HCl) to form a water-soluble salt, allowing for the removal of non-basic organic impurities. The aqueous layer can then be basified (e.g., with NaOH) to precipitate the free base, which can be extracted back into an organic solvent.

  • Recrystallization: This is an effective method for removing minor impurities. Solvents like ethanol or mixtures such as dichloromethane/n-heptane can be used.[8][9]

  • Column Chromatography: For difficult-to-separate mixtures, silica gel chromatography is a standard option.

  • Purity Analysis: The purity of the final product should be confirmed using techniques like HPLC, with detection by a UV detector.[10]

Optimization of Buchwald-Hartwig Reaction Conditions

The following table summarizes key parameters that can be screened to optimize the synthesis of 1-(4-bromophenyl)piperazine via Buchwald-Hartwig amination.

ParameterOptionsRationale & Key Considerations
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, Buchwald Precatalysts (G3, G4)Buchwald precatalysts are often more efficient and reproducible as they form the active Pd(0) species more cleanly.[2]
Ligand XPhos, RuPhos, SPhos, BINAPBulky, electron-rich monophosphine ligands are critical for promoting efficient oxidative addition and reductive elimination.[4] Ligand screening is often necessary.
Base NaOtBu, KOtBu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic alkoxides are standard.[2] Weaker carbonate bases may be used for sensitive substrates but often require higher temperatures.[5]
Solvent Toluene, 1,4-Dioxane, THFThe solvent must be anhydrous and degassed.[4] Toluene and dioxane are most common due to their high boiling points.[6]
Temperature 80 - 110 °CTemperature should be high enough to ensure a reasonable reaction rate but not so high as to cause catalyst decomposition.[4][5]
Piperazine Equiv. 2 - 10 eq.A large excess (5-10 eq.) is used to favor mono-arylation and suppress the formation of the 1,4-bis-arylated byproduct.[4]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting a low-yielding Buchwald-Hartwig amination reaction for this synthesis.

TroubleshootingWorkflow start Low / No Product Yield decision_atmosphere Inert Atmosphere Maintained? start->decision_atmosphere Start Diagnosis decision decision action action result result action_degas Action: Ensure proper degassing of solvent & use of Ar/N2. decision_atmosphere->action_degas No decision_reagents Reagents Fresh & Anhydrous? decision_atmosphere->decision_reagents Yes result_rerun Rerun Experiment action_degas->result_rerun action_reagents Action: Use fresh, anhydrous base (NaOtBu). Use pure, dry solvent. decision_reagents->action_reagents No decision_catalyst Catalyst System Optimal? decision_reagents->decision_catalyst Yes action_reagents->result_rerun action_catalyst Action: Screen different ligands (e.g., XPhos). Use a Pd precatalyst. decision_catalyst->action_catalyst No decision_temp Reaction Conditions Checked? decision_catalyst->decision_temp Yes action_catalyst->result_rerun action_temp Action: Check temperature (80-110°C). Confirm piperazine excess (5-10 eq). decision_temp->action_temp No result_success Problem Likely Solved. Consider advanced analysis if issue persists. decision_temp->result_success Yes action_temp->result_rerun

Caption: Troubleshooting workflow for a failing Buchwald-Hartwig amination.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Synthesis (Buchwald-Hartwig Amination)

This protocol is adapted from established methods for N-arylpiperazine synthesis.[2][4]

Materials:

  • 1,4-Dibromobenzene (1.0 equiv)

  • Piperazine (5.0 equiv)

  • Pd₂(dba)₃ (1 mol%) or appropriate Buchwald Precatalyst (2 mol%)

  • XPhos (or other suitable ligand, 2.2 mol% relative to Pd₂(dba)₃)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube, add 1,4-dibromobenzene, piperazine, and sodium tert-butoxide.

  • In a separate vial inside a glovebox, prepare the catalyst solution by dissolving the palladium source and the ligand in a small amount of anhydrous toluene.

  • Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an inert atmosphere.

  • Add the anhydrous toluene to the Schlenk tube, followed by the catalyst solution via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and carefully quench with water.

  • Separate the organic layer, and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 1-(4-bromophenyl)piperazine.

Protocol 2: Synthesis via Cyclization from Diethanolamine

This protocol is based on the method described by Guidechem.[8]

Step A: Synthesis of β,β′-dichlorodiethylamine hydrochloride

  • In a four-necked flask equipped with a reflux condenser and an ice-water bath, dissolve thionyl chloride (2.2 equiv) in a minimal amount of chloroform.

  • Slowly add a mixture of diethanolamine (1.0 equiv) and chloroform dropwise, keeping the reaction temperature below 30 °C.

  • After the addition is complete, remove the ice bath and stir at room temperature for 1 hour.

  • Slowly heat the mixture to 50 °C and hold for 30 minutes.

  • Cool to room temperature and collect the solid product by suction filtration. Recrystallize from absolute ethanol to obtain white crystals of β,β′-dichlorodiethylamine hydrochloride.

Step B: Cyclization to form 1-(4-bromophenyl)piperazine hydrochloride

  • Dissolve the β,β′-dichlorodiethylamine hydrochloride (1.0 equiv) in water in a four-necked flask and heat until fully dissolved.

  • Add 4-bromoaniline (1.0 equiv) to the solution.

  • Monitor the pH of the reaction every 30 minutes, adding a 50% aqueous sodium carbonate solution dropwise as needed to maintain a pH of approximately 6.[8]

  • When the pH no longer decreases, stop heating and allow the mixture to cool to room temperature.

  • Collect the precipitated solid by filtration. Wash the filter cake with water and then absolute ethanol.

  • Dry the solid to obtain 1-(4-bromophenyl)piperazine hydrochloride. The free base can be obtained by treating the hydrochloride salt with a base like NaOH.

References

  • ResearchGate. Scheme 1. Reagents and conditions: a) 1-(4-bromophenyl)piperazine, DMF,.... Available from: [Link]

  • ChemBK. (2024, April 9). 1-(4-Bromophenyl)piperazine. Available from: [Link]

  • Google Patents. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
  • Montgomery, T. D., & Rawal, V. H. (2016). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. Organic Letters, 18(4), 740–743. Available from: [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Available from: [Link]

  • Royal Society of Chemistry. (2022). Electronic Supplementary Material (ESI) for Chemical Communications. Available from: [Link]

  • PrepChem.com. Synthesis of 1-(4-bromophenyl)-4-[(4-aminophenyl)methyl]piperazine. Available from: [Link]

  • Wróbel, M., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1554. Available from: [Link]

  • U.S. Department of Energy. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development, 10(4), 760-766. Available from: [Link]

  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic letters, 18(20), 5272–5275. Available from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Separation of Bromophenylpiperazine Isomers

Welcome to the technical support center for the chromatographic separation of bromophenylpiperazine (BPP) isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic separation of bromophenylpiperazine (BPP) isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of resolving these structurally similar compounds. Separating positional isomers (ortho-, meta-, para-) and potential stereoisomers of BPP presents a significant analytical challenge due to their nearly identical physicochemical properties.

This resource provides field-proven insights and systematic troubleshooting strategies to help you achieve baseline separation, robust quantification, and reliable results.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate bromophenylpiperazine isomers?

A1: The primary challenge lies in their structural similarity. Positional isomers (e.g., 1-(2-bromophenyl)piperazine, 1-(3-bromophenyl)piperazine, and 1-(4-bromophenyl)piperazine) have the same molecular weight and similar polarity. This results in very close retention times under standard reversed-phase (RP-HPLC) conditions. Separation relies on exploiting subtle differences in their interaction with the stationary phase, which requires highly selective columns and carefully optimized mobile phases.

Q2: What is a good starting point for column selection?

A2: While a standard C18 column can be a starting point, it often provides insufficient selectivity. A Phenyl-Hexyl column is a highly recommended starting point.[1][2][3] The phenyl stationary phase introduces π-π interaction mechanisms, which are particularly effective for separating aromatic compounds and positional isomers.[1][4] The hexyl linker provides an optimal degree of hydrophobicity, enhancing retention compared to a standard phenyl column.[1][2]

Q3: How does mobile phase pH affect the separation of BPP isomers?

A3: Mobile phase pH is a critical parameter because BPP isomers are basic compounds containing amine functional groups. The pH of the mobile phase dictates the ionization state of these groups.[5][6][7]

  • At low pH (e.g., pH 2.5-3.5): The piperazine moiety will be fully protonated (ionized). This increases the polarity of the molecules, leading to reduced retention in reversed-phase HPLC.[6][7]

  • At high pH (e.g., pH 8-10): The piperazine moiety will be in its neutral, un-ionized form. This makes the molecules more hydrophobic, significantly increasing their retention on a reversed-phase column.[7] Manipulating the pH can dramatically alter selectivity between the isomers, as even small differences in their pKa values will lead to different degrees of ionization at a given pH.[8]

Q4: Should I use Acetonitrile or Methanol as the organic modifier?

A4: Both are viable, but they can offer different selectivities. Acetonitrile often produces sharper peaks and lower backpressure. However, with Phenyl-Hexyl columns, Methanol can sometimes enhance the π-π interactions between the aromatic analytes and the stationary phase, leading to increased retention and potentially different selectivity compared to acetonitrile.[4] It is highly recommended to screen both solvents during method development.

Systematic Troubleshooting Guide

This section addresses specific problems you may encounter during your analysis. For each problem, potential causes are listed followed by recommended solutions.

Problem 1: Poor Resolution or Complete Co-elution of Isomers

This is the most common issue when separating BPP isomers.[9]

Potential Causes:

  • Insufficient stationary phase selectivity.

  • Mobile phase is not optimized to exploit subtle pKa differences.

  • Gradient slope is too steep.

Recommended Solutions:

  • Optimize Stationary Phase Chemistry:

    • Primary Recommendation: If not already in use, switch to a Phenyl-Hexyl column .[10] Its unique aromatic selectivity is often key to resolving positional isomers.[1]

    • Alternative Option: Consider a Pentafluorophenyl (PFP) column. PFP phases offer alternative selectivity through a combination of hydrophobic, aromatic, and dipole-dipole interactions.

  • Systematically Adjust Mobile Phase pH:

    • The piperazine moiety makes these compounds ionizable. Controlling the extent of ionization is one of the most powerful tools to alter selectivity.[7]

    • Action: Perform a pH screening study. Prepare mobile phases buffered at different pH values (e.g., pH 3.0, 4.5, 7.0, and 9.0, ensuring you stay within the column's stable pH range).[5] A change of just one pH unit can significantly impact the separation.[8] It is advisable to work at a pH at least 1.5-2 units away from the analyte's pKa to ensure a single ionic form predominates, which improves peak shape.[6][7]

  • Shallow the Gradient:

    • A steep gradient may not provide enough time for the column to differentiate between the closely eluting isomers.

    • Action: After an initial scouting gradient to find the approximate elution time, run a much shallower gradient across that specific window. For example, if isomers elute between 30% and 40% B, try a new gradient that runs from 25% to 45% B over a longer period.[9][11]

Problem 2: Peak Tailing

Peak tailing compromises resolution and integration accuracy, a frequent issue with basic compounds like piperazines.[12][13]

Potential Causes:

  • Secondary interactions between the basic amine groups and acidic residual silanols on the silica surface of the column packing.[12][14][15]

  • Column overload (injecting too much sample mass).

  • Mismatch between the injection solvent and the mobile phase.

Recommended Solutions:

  • Suppress Silanol Interactions:

    • Low pH Mobile Phase: The most effective solution is to operate at a low pH (e.g., 2.5-3.5) using a buffer or acid additive like formic acid or trifluoroacetic acid (TFA).[11] At low pH, the residual silanol groups are protonated and thus less likely to interact ionically with the protonated basic analytes.[12]

    • Use a High-Purity, End-Capped Column: Modern columns made from high-purity silica with thorough end-capping have fewer active silanol sites, inherently reducing peak tailing for basic compounds.[16]

  • Reduce Sample Load:

    • Action: Dilute the sample by a factor of 5 or 10 and re-inject.[11] If the peak shape improves, the original injection was overloading the column.

  • Match Injection Solvent to Mobile Phase:

    • Ideally, the sample should be dissolved in the initial mobile phase. If a stronger solvent must be used for solubility, keep the injection volume as small as possible to minimize peak distortion.[14]

Problem 3: Inconsistent Retention Times

Poor reproducibility of retention times makes peak identification and quantification unreliable.[11]

Potential Causes:

  • Inadequately buffered mobile phase.

  • Poor column temperature control.

  • HPLC system issues (leaks, pump problems).

Recommended Solutions:

  • Ensure Robust Mobile Phase Buffering:

    • If you are operating at a specific pH to achieve separation, small variations in mobile phase preparation can lead to large shifts in retention.

    • Action: Use a buffer with a pKa close to the desired mobile phase pH. Ensure the buffer concentration is adequate (typically 10-25 mM) to resist pH shifts. Always prepare fresh mobile phase daily and measure the final pH.[11]

  • Use a Column Thermostat:

    • Retention times can be sensitive to temperature fluctuations.

    • Action: Use a thermostatically controlled column compartment and set it to a stable temperature, for example, 30°C or 35°C, to ensure run-to-run and day-to-day consistency.[9]

  • Perform System Health Checks:

    • Action: Check for any pressure fluctuations, which could indicate a pump issue or a leak.[17][18] Ensure all fittings are secure. If the problem persists, perform routine maintenance like changing pump seals.[19]

Experimental Protocols & Data

Protocol 1: Column and Mobile Phase Screening

This protocol provides a systematic approach to finding the best initial conditions.

  • Column Selection:

    • Install a Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water (pH ≈ 2.7)

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Initial Scouting Gradient:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Gradient: 5% to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Injection Volume: 5 µL

    • Detection: UV at a wavelength appropriate for BPP (e.g., 254 nm).

  • Data Evaluation:

    • Analyze the chromatogram to determine the approximate %B at which the isomers elute.

  • Solvent and pH Screening:

    • Repeat the scouting gradient with Methanol as Mobile Phase B.

    • Prepare a buffered mobile phase at a higher pH (e.g., Ammonium Bicarbonate buffer at pH 9.0) and repeat the scouting gradients with both Acetonitrile and Methanol.

Table 1: Example Screening Results for BPP Isomers

Stationary PhaseOrganic ModifierAqueous Phase (pH)Resolution (Rs) between 2-BPP and 3-BPPObservations
C18Acetonitrile0.1% Formic Acid (pH 2.7)0.8Co-elution, poor peak shape
Phenyl-Hexyl Acetonitrile 0.1% Formic Acid (pH 2.7) 1.4 Near baseline, good starting point
Phenyl-HexylMethanol0.1% Formic Acid (pH 2.7)1.2Different elution order, broader peaks
Phenyl-HexylAcetonitrile10mM NH4HCO3 (pH 9.0)1.1Increased retention, some peak tailing

Visualizations

Troubleshooting Workflow for Poor Resolution

This diagram outlines the logical steps to take when encountering co-eluting peaks.

G Start Problem: Poor Resolution (Rs < 1.5) Check_SP Is column a Phenyl-Hexyl or PFP? Start->Check_SP Switch_SP Action: Switch to Phenyl-Hexyl or PFP column Check_SP->Switch_SP No Check_pH Is mobile phase pH optimized? Check_SP->Check_pH Yes Switch_SP->Check_pH Screen_pH Action: Perform pH screen (e.g., pH 3, 7, 9) Check_pH->Screen_pH No Check_Gradient Is gradient shallow enough? Check_pH->Check_Gradient Yes Screen_pH->Check_Gradient Shallow_Gradient Action: Decrease gradient slope over elution window Check_Gradient->Shallow_Gradient No End Achieved Baseline Separation (Rs >= 1.5) Check_Gradient->End Yes Shallow_Gradient->End

Caption: Logical workflow for troubleshooting poor isomer resolution.

Relationship Between HPLC Parameters and Separation Outcome

This diagram illustrates how key experimental parameters influence the final chromatographic result.

G cluster_0 Adjustable Parameters cluster_1 Chromatographic Factors cluster_2 Observed Outcome SP Stationary Phase (e.g., Phenyl-Hexyl) Selectivity Selectivity (α) SP->Selectivity MP Mobile Phase (pH, Organic % B) MP->Selectivity Retention Retention (k) MP->Retention Temp Temperature Temp->Selectivity Temp->Retention Efficiency Efficiency (N) Temp->Efficiency Resolution Resolution (Rs) Selectivity->Resolution Retention->Resolution Efficiency->Resolution

Caption: Interplay of HPLC parameters affecting final peak resolution.

References

  • Phenyl-Hexyl Columns . SMT. [Link]

  • Exploring the Role of pH in HPLC Separation . Moravek. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique . SpringerLink. [Link]

  • Exploring the Role of pH in HPLC Separation . Veeprho. [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds . KNAUER. [Link]

  • Luna Phenyl-Hexyl HPLC Columns . Phenomenex. [Link]

  • Impact of mobile phase composition on reverse-phase separation of polar basic compounds . Macedonian Pharmaceutical Bulletin. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations . Chromservis. [Link]

  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum . Agilent. [Link]

  • How to Reduce Peak Tailing in HPLC? . Phenomenex. [Link]

  • Why HILIC is what your polar compounds need for purification . Buchi.com. [Link]

  • Peak Tailing in HPLC . Element Lab Solutions. [Link]

  • HILIC . Dr. Maisch. [Link]

  • Hydrophilic Interaction Liquid Chromatography . Hichrom. [Link]

  • What Causes Peak Tailing in HPLC? . Chrom Tech, Inc. [Link]

  • Isomers and Recommended HPLC Columns for Effective Separation . HPLC Primer. [Link]

  • HILIC – The Rising Star of Polar Chromatography . Element Lab Solutions. [Link]

  • How To Improve Resolution In HPLC: 5 Simple Tips . PharmaGuru. [Link]

  • What are the Common Peak Problems in HPLC . Chromatography Today. [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations . Chromatography Online. [Link]

  • Quick Troubleshooting Guide For HPLC Column Usage . Biovanix Chromatography. [Link]

  • HPLC troubleshooting . CHROMSERVIS. [Link]

  • HPLC Troubleshooting Guide . Washington State University. [Link]

  • It Isn't Always The Column: Troubleshooting Your HPLC Separation . Agilent. [Link]

Sources

Troubleshooting

Technical Support Center: Storage and Stability of N-Phenylpiperazine Compounds

Welcome to the technical support center for N-phenylpiperazine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on preventing the de...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-phenylpiperazine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on preventing the degradation of these valuable molecules during storage. Here, we move beyond simple storage instructions to explain the underlying chemical principles, offering troubleshooting solutions and validated protocols to ensure the integrity of your compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of N-phenylpiperazine compounds?

A1: N-phenylpiperazine derivatives are susceptible to several degradation pathways, including hydrolysis, oxidation, and photodegradation.[1] The specific vulnerability of a compound depends on its complete molecular structure, but the piperazine and phenyl rings are common sites of chemical instability.

Q2: What are the ideal general storage conditions for N-phenylpiperazine compounds?

A2: As a best practice, N-phenylpiperazine compounds should be stored in tightly sealed containers in a cool, dry, and well-ventilated area, protected from light.[2][3][4] For long-term storage, refrigeration or freezing is often recommended, though this is compound-specific.[5] Always consult the manufacturer's specific recommendations.[2]

Q3: My N-phenylpiperazine compound has changed color. What does this indicate?

A3: A change in color, such as from colorless to pale yellow, can be an indication of degradation, potentially due to oxidation or exposure to light.[4] It is crucial to re-analyze the purity of the compound before use if any physical changes are observed.

Q4: Can I store N-phenylpiperazine compounds in an aqueous solution?

A4: Storing N-phenylpiperazine compounds in aqueous solutions for extended periods is generally not recommended due to the risk of hydrolysis.[1] The rate of hydrolysis is often dependent on the pH and temperature of the solution.[1] If solutions must be prepared, they should be made fresh and used promptly. For short-term storage, buffered solutions at an optimal pH (if known) may be considered.

Q5: Are there any materials I should avoid for storing these compounds?

A5: Yes. Avoid contact with copper, aluminum, and their alloys.[2] Additionally, keep them away from strong oxidizing agents, strong acids, acid chlorides, acid anhydrides, and chloroformates.[2]

Troubleshooting Guide: Addressing Specific Degradation Issues

This section provides a deeper dive into common problems encountered during the storage and handling of N-phenylpiperazine compounds, offering explanations and actionable solutions.

Issue 1: Loss of Potency or Appearance of Unknown Peaks in Chromatographic Analysis
  • Question: I've observed a decrease in the main peak area and the emergence of new, unidentified peaks in my HPLC/LC-MS analysis of a stored N-phenylpiperazine sample. What is the likely cause and how can I prevent it?

  • Expert Analysis: This is a classic sign of chemical degradation. The N-phenylpiperazine moiety is susceptible to several degradation pathways that can lead to the formation of new chemical entities. The two most probable culprits are hydrolysis and oxidation.[1][6]

    • Hydrolysis: The amide or ester linkages sometimes present in more complex N-phenylpiperazine derivatives can be susceptible to cleavage in the presence of water, especially under acidic or basic conditions.[1] This can break the molecule into smaller fragments.

    • Oxidation: The nitrogen atoms within the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxides.[6][7] The phenyl ring can also undergo oxidation.[7] This is often accelerated by exposure to air (oxygen), light, and certain metal ions.

  • Troubleshooting & Prevention:

    • Inert Atmosphere: For highly sensitive compounds, consider storing them under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

    • Solvent Purity: If preparing stock solutions, use high-purity, anhydrous solvents. For instance, N,N-dimethylformamide should be anhydrous.[8]

    • pH Control: If working with aqueous solutions is unavoidable, determine the pH of maximum stability for your specific compound. Degradation often follows a V-shaped pH-rate profile, with maximum stability at a specific pH.[9]

    • Forced Degradation Studies: To proactively identify potential degradation products and understand your molecule's intrinsic stability, perform forced degradation studies.[6][9][10][11] This involves intentionally subjecting the compound to harsh conditions (acid, base, oxidation, heat, light) to accelerate degradation.[6][7][10][11]

Visualizing Degradation: A Common Pathway

The following diagram illustrates a generalized degradation pathway for an N-phenylpiperazine compound, highlighting the key points of vulnerability.

G cluster_0 Storage Conditions cluster_1 N-Phenylpiperazine Compound cluster_2 Degradation Pathways cluster_3 Degradation Products Moisture (H2O) Moisture (H2O) Hydrolysis Hydrolysis Moisture (H2O)->Hydrolysis Oxygen (O2) Oxygen (O2) Oxidation Oxidation Oxygen (O2)->Oxidation Light (hv) Light (hv) Photodegradation Photodegradation Light (hv)->Photodegradation Heat Heat Heat->Hydrolysis Heat->Oxidation N_Phenylpiperazine N-Phenylpiperazine Derivative N_Phenylpiperazine->Hydrolysis N_Phenylpiperazine->Oxidation N_Phenylpiperazine->Photodegradation Hydrolytic_Products Hydrolytic Products Hydrolysis->Hydrolytic_Products Oxidative_Products N-Oxides, Ring-Opened Products Oxidation->Oxidative_Products Photolytic_Products Various Degradants Photodegradation->Photolytic_Products caption Figure 1: Common Degradation Pathways

Caption: Figure 1: Common Degradation Pathways

Issue 2: Inconsistent Results from Stored Frozen Stock Solutions
  • Question: I have been storing my N-phenylpiperazine compound as a stock solution in DMSO at -20°C. Lately, I've been getting inconsistent results in my assays. Could the compound be degrading even when frozen?

  • Expert Analysis: While freezing is a common and often effective method for long-term storage, it is not a guarantee against degradation. Several factors could be at play:

    • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce moisture from the air and accelerate degradation.

    • DMSO Instability: While generally a good solvent, DMSO can absorb atmospheric water and may not be completely inert over long periods.

    • Compound-Specific Instability: Some N-phenylpiperazine derivatives exhibit instability even under frozen conditions, especially over extended periods (e.g., more than 6 months).[5] Phenyl piperazines have been shown to be less stable than benzyl piperazines under various storage conditions.[5]

  • Troubleshooting & Prevention:

    • Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles.

    • Use Anhydrous Solvents: Ensure that the solvent used for your stock solution is of the highest purity and anhydrous.

    • Re-qualify Stored Solutions: For long-term studies, it is good practice to periodically re-qualify your stored stock solutions by a suitable analytical method (e.g., HPLC, LC-MS) to confirm concentration and purity.[12][13][14]

Data Summary: Recommended Storage Conditions
ParameterRecommended ConditionRationale
Temperature Cool, dry place.[2][3][4] Refrigerate or freeze for long-term storage.[5]Reduces the rate of chemical reactions, including hydrolysis and oxidation.
Atmosphere Tightly sealed container.[2][3][4] Inert gas (N₂, Ar) for sensitive compounds.Minimizes exposure to atmospheric oxygen and moisture.[15]
Light Amber vials or storage in the dark.Prevents photodegradation, a common pathway for aromatic compounds.[6]
pH (for solutions) Compound-specific; often near neutral pH shows maximum stability.[9]Hydrolysis rates are often pH-dependent.[1]
Container Material Glass or chemically resistant plastic.Avoids interaction with incompatible materials like copper and aluminum.[2]

Experimental Protocols

Protocol 1: Step-by-Step Guide for Performing a Forced Degradation Study

This protocol provides a framework for investigating the intrinsic stability of your N-phenylpiperazine compound.

  • Sample Preparation: Prepare solutions of your compound at a known concentration (e.g., 1 mg/mL) in various stress media.[7]

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.[7]

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.[7]

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[7]

    • Thermal Degradation: Store the solid compound at 80°C for 48 hours.[7]

    • Photolytic Degradation: Expose a solution of the compound to a calibrated light source (as per ICH Q1B guidelines).

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating analytical method, such as HPLC or UPLC with a PDA or MS detector.[9]

  • Data Evaluation:

    • Quantify the loss of the parent compound over time.

    • Identify and, if possible, characterize the major degradation products.[6][9]

Visualizing the Workflow: Forced Degradation Study

G start Start: Prepare Compound Solution stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress sample Sample at Time Points stress->sample analyze Analyze via HPLC/LC-MS sample->analyze t = 0, 2, 4, 8, 24h evaluate Evaluate Data: - Parent Compound Loss - Degradant Identification analyze->evaluate end End: Stability Profile Established evaluate->end caption Figure 2: Forced Degradation Workflow

Caption: Figure 2: Forced Degradation Workflow

References

  • The Stability Study of a Novel Phenylpiperazine Derivative - Isaac Scientific Publishing. [Link]

  • The Stability Study of a Novel Phenylpiperazine Derivative | Request PDF - ResearchGate. [Link]

  • Transformation of N-phenylpiperazine by mixed cultures from a municipal wastewater treatment plant - PubMed. [Link]

  • 1-PHENYLPIPERAZINE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. [Link]

  • Stability of Synthetic Piperazines in Human Whole Blood - PubMed. [Link]

  • Analytical Methods - RSC Publishing. [Link]

  • Distance Effects of Phenylpiperazine-Containing Methacrylic Polymers on Optical and Structural Properties | The Journal of Physical Chemistry B - ACS Publications. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. [Link]

  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC. [Link]

  • Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology. [Link]

  • Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers | Request PDF - ResearchGate. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Stability Indicating Forced Degradation Studies - Research Journal of Pharmacy and Technology. [Link]

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - MDPI. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 1-(4-Bromophenyl)-2,2-dimethylpiperazine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center dedicated to the synthesis and scale-up of 1-(4-Bromophenyl)-2,2-dimethylpiperazine. This guide is designed for researchers, chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to the synthesis and scale-up of 1-(4-Bromophenyl)-2,2-dimethylpiperazine. This guide is designed for researchers, chemists, and process development professionals. We will explore the prevalent synthetic methodologies, focusing on the highly efficient Buchwald-Hartwig amination, and provide practical, in-depth troubleshooting advice and answers to frequently asked questions.

Synthetic Strategy Overview

The most robust and scalable method for synthesizing 1-(4-Bromophenyl)-2,2-dimethylpiperazine is the palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction forms the critical C-N bond between an aryl halide and an amine. The reaction involves the coupling of 2,2-dimethylpiperazine with a suitable aryl halide, typically 1,4-dibromobenzene or 1-bromo-4-iodobenzene.

Reaction_Scheme cluster_product Product A 1,4-Dibromobenzene Reagents Pd Catalyst Phosphine Ligand Base (e.g., NaOtBu) Solvent (e.g., Toluene) B 2,2-Dimethylpiperazine Plus + C 1-(4-Bromophenyl)-2,2-dimethylpiperazine Reagents->C

Caption: Buchwald-Hartwig synthesis of the target compound.

Detailed Experimental Protocol: Lab Scale (10g)

This protocol provides a baseline for synthesis. Optimization may be required based on specific lab conditions and reagent purity.

Materials:

  • 2,2-Dimethylpiperazine (1.1 equivalents, 13.9 g)

  • 1,4-Dibromobenzene (1.0 equivalent, 23.6 g)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1 mol%, 0.92 g)

  • XPhos (2.5 mol%, 2.38 g)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents, 13.5 g)

  • Anhydrous Toluene (200 mL)

Procedure:

  • Inert Atmosphere: Set up an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: To the flask, add 1,4-dibromobenzene, 2,2-dimethylpiperazine, Pd₂(dba)₃, and XPhos.

  • Solvent Addition: Add anhydrous toluene via a cannula or syringe.

  • Degassing: Bubble nitrogen or argon through the stirred mixture for 15-20 minutes to ensure the removal of dissolved oxygen.

  • Base Addition: Carefully add the sodium tert-butoxide. The reaction is often exothermic upon base addition.

  • Heating: Heat the reaction mixture to 100-110 °C and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature.

    • Quench cautiously with water (100 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).

    • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to yield the final product.[1]

Key Reaction Parameter Summary

The choice of catalyst, ligand, base, and solvent is critical for a successful Buchwald-Hartwig amination.[2] The following table summarizes typical conditions.

ParameterRecommended ChoiceRationale & Key Considerations
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Pd(0) sources like Pd₂(dba)₃ are often used directly. Pd(II) sources like Pd(OAc)₂ are reduced in situ. Ensure high purity to avoid catalyst inhibition.[3]
Ligand Buchwald Ligands (e.g., XPhos, RuPhos, SPhos)Sterically hindered, electron-rich biaryl phosphine ligands are essential.[4] They promote the rates of oxidative addition and reductive elimination, which are key steps in the catalytic cycle.[5] Ligand choice is often the most critical parameter for optimization.
Base NaOtBu, KOtBu, LiHMDS, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide is common and effective.[2] Weaker bases like carbonates may be used for more sensitive substrates but often require higher temperatures and longer reaction times.
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are necessary. Toluene is widely used due to its high boiling point and ability to dissolve the reagents.[6] Ensure the solvent is thoroughly dried, as water can deactivate the catalyst.[3]
Temperature 80 - 110 °CThe reaction typically requires heating to overcome the activation energy for oxidative addition.[3] The optimal temperature depends on the reactivity of the aryl halide and the chosen solvent.
Troubleshooting Guide (Q&A Format)

This section addresses specific issues that may arise during the synthesis and scale-up process.

Issue 1: Low or No Product Yield

  • Question: My reaction has stalled, or the yield of 1-(4-Bromophenyl)-2,2-dimethylpiperazine is very low. What are the likely causes?

  • Answer: Low yields in Buchwald-Hartwig aminations are common and can stem from several factors.[3]

    • Catalyst Deactivation: The palladium catalyst is sensitive to oxygen and water. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.[3] Re-degas the reaction mixture if you suspect an air leak.

    • Incorrect Ligand/Palladium Ratio: The ratio of ligand to palladium is crucial. For bulky biaryl phosphine ligands like XPhos, a ratio of 1.5:1 to 2.5:1 (ligand:Pd) is typical. Too little ligand can lead to catalyst decomposition, while too much can sometimes inhibit the reaction.

    • Base Quality: The base (e.g., NaOtBu) is highly hygroscopic. Use a freshly opened bottle or a sample stored properly in a desiccator. Clumpy or discolored base may be of poor quality.

    • Substrate Purity: Impurities in the 2,2-dimethylpiperazine or 1,4-dibromobenzene can poison the catalyst. Ensure starting materials are of high purity.

Issue 2: Formation of Side Products

  • Question: I am observing a significant amount of benzene (from hydrodehalogenation) and 1,1'-biphenyl in my reaction mixture. How can I minimize these side products?

  • Answer: These side products arise from competing reaction pathways.

    • Hydrodehalogenation: This occurs when the aryl halide is reduced instead of coupling with the amine. It can be promoted by moisture or if the reductive elimination step is slow. Consider screening different ligands; sometimes a more electron-rich ligand can accelerate the desired C-N bond formation.[4]

    • Biphenyl Formation: This is a result of homocoupling of the aryl halide. This side reaction is often more prevalent at higher temperatures or with certain catalyst systems. Reducing the reaction temperature slightly (e.g., from 110 °C to 100 °C) may help, though it could slow down the primary reaction.

Issue 3: Challenges in Purification

  • Question: The crude product is a dark, oily residue that is difficult to purify by column chromatography. What are my options?

  • Answer: Purification can be challenging, especially at a larger scale where chromatography is less practical.[7]

    • Acid-Base Extraction: Since the product is a basic amine, it can be purified by an acid-base workup. Dissolve the crude oil in an organic solvent (like ethyl acetate) and extract with aqueous acid (e.g., 1M HCl). The protonated amine product will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with 4M NaOH) and extract the free-base product back into an organic solvent.[3]

    • Salt Formation & Recrystallization: Convert the free-base product to a salt (e.g., hydrochloride or hydrobromide) by treating a solution of the product with HCl or HBr.[8] Amine salts are often crystalline solids that are much easier to purify by recrystallization than the free base.[9] The pure free base can be regenerated if needed.

    • Solvent Choice for Recrystallization: For direct recrystallization of the free base, screen various solvents. A good starting point is a system like isopropanol/water or heptane/ethyl acetate. The goal is to find a solvent in which the product is soluble when hot but sparingly soluble when cold.

Scaling-Up Considerations & FAQs

Question: What are the primary safety and process challenges when scaling this reaction from 10g to 1kg?

Answer: Scaling up introduces new challenges that must be carefully managed.

  • Heat Management: The addition of the strong base (NaOtBu) and the reaction itself can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Add the base in portions and ensure the reactor has adequate cooling capacity to control the internal temperature.

  • Reagent Handling: Handling large quantities of air-sensitive catalysts and pyrophoric ligands requires specialized equipment and procedures (e.g., glovebox or sealed transfer vessels). Sodium tert-butoxide is a strong caustic; appropriate personal protective equipment (PPE) is mandatory.

  • Mixing Efficiency: Achieving homogenous mixing in a large reactor is more difficult. Ensure the reactor's agitator is designed to handle the viscosity and solids content of the reaction mixture to avoid localized "hot spots" or areas of poor reactivity.

  • Purification Strategy: Large-scale column chromatography is expensive and inefficient. Developing a robust crystallization or acid-base extraction/distillation procedure at the lab scale is critical for a successful scale-up.[10]

Troubleshooting_Workflow start Reaction Start check_yield Low Yield or Stalled Reaction? start->check_yield success High Yield Proceed to Purification check_yield->success No check_reagents Check Reagent Quality (Anhydrous? Pure?) check_yield->check_reagents Yes reagent_issue Use fresh, high-purity, anhydrous reagents. Re-run reaction. check_reagents->reagent_issue Poor Quality check_conditions Check Reaction Conditions (Inert? Temp Correct?) check_reagents->check_conditions Good Quality conditions_issue Purge with N2/Ar. Verify temperature. Re-run reaction. check_conditions->conditions_issue Incorrect optimize_catalyst Optimize Catalyst System (Screen Ligands, Base, Ratio) check_conditions->optimize_catalyst Correct

Caption: A logical workflow for troubleshooting low-yield reactions.

References
  • Martin, M., et al. (2019). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 24(18), 3369. Available at: [Link]

  • Al-Soud, Y. A., et al. (2012). Nitroimidazoles Part 8. Synthesis and Anti-HIV Activity of New 4-Nitroimidazole Derivatives Using the Suzuki Cross-Coupling Reaction. ResearchGate. Retrieved from [Link]

  • Sniady, A., et al. (2007). Electrophilic Cyclization with N-Iodosuccinimide: Preparation of 5-(4-Bromophenyl)-3-iodo-2-(4-methylphenyl)furan. Organic Syntheses, 84, 199-208. Available at: [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Google Patents. (n.d.). CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
  • Malinowski, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7357. Available at: [Link]

  • MDPI. (2021, October 8). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]

  • Taylor & Francis Online. (2024, May 21). Two new olefin-Cu(I) coordination polymers based on 2,5-dimethyl piperazine: synthesis, crystal structure and photoluminescent property. Retrieved from [Link]

  • Encyclopedia.pub. (2021, October 22). Synthesis of Piperazines by C-H Functionalization. Retrieved from [Link]

  • Dalton Transactions. (n.d.). Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Retrieved from [Link]

  • ACS Publications. (n.d.). 2,5-Dimethylpiperazine Synthesis from Isopropanolamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate. Retrieved from [Link]

  • Google Patents. (n.d.). US8598348B2 - Purification of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine.
  • MDPI. (2023, January 12). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

  • De Gruyter. (n.d.). Large Scale Synthesis of 4'-(4-Bromophenyl)-2,2':6',2”-terpyridine and Nature of the. Retrieved from [Link]

Sources

Troubleshooting

Part 1: Mechanistic Causality – Why Do Piperazines Fail to Permeate?

Welcome to the Technical Support Center for Medicinal Chemistry & ADME Optimization . As a Senior Application Scientist, I have designed this portal to address one of the most persistent bottlenecks in drug development:...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Medicinal Chemistry & ADME Optimization . As a Senior Application Scientist, I have designed this portal to address one of the most persistent bottlenecks in drug development: the poor cell permeability of piperazine-based compounds.

Piperazine rings are ubiquitous in medicinal chemistry due to their favorable vector properties and metabolic stability. However, their basic nature often leads to severe permeability hurdles, efflux liability, and subcellular sequestration. This guide synthesizes mechanistic causality with field-proven experimental workflows to help you troubleshoot and overcome these ADME liabilities.

Before troubleshooting, we must understand the physical chemistry governing the behavior of piperazines in biological systems. The failure of these compounds to reach their intracellular targets is rarely a single-variable problem; it is a convergence of three distinct mechanisms:

  • The pH-Partition Penalty (pKa > 8.5): Piperazines are weakly basic secondary or tertiary amines. At a physiological pH of 7.4, the Henderson-Hasselbalch equation dictates that compounds with a pKa > 8.5 exist predominantly (>90%) in their protonated, cationic state. Because the lipophilic core of the plasma membrane energetically rejects charged species, passive transcellular diffusion is severely restricted.

  • Active Efflux (The P-gp/BCRP Liability): Even if a piperazine compound successfully partitions into the membrane, the protonated nitrogen and associated hydrogen bond donors (HBDs) form an ideal pharmacophore for recognition by ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)[1].

  • Lysosomal Trapping (Cationic Amphiphilic Drug Sequestration): If a lipophilic piperazine diffuses into the cytosol in its neutral fraction, it will inevitably encounter lysosomes (pH ~4.5). Upon entering the acidic lysosomal lumen, the piperazine becomes fully protonated and membrane-impermeable. This non-enzymatic "cation-trapping" sequesters the drug away from its intended target and can induce toxic phospholipidosis (DIPL)[2][3].

Part 2: Troubleshooting Guides & FAQs

Q1: My piperazine compound shows excellent biochemical target affinity, but PAMPA (Parallel Artificial Membrane Permeability Assay) permeability is near zero ( Papp​<1×10−6 cm/s). How do I fix this? Mechanistic Cause: Your compound is too polar or too basic, preventing passive diffusion. Solution Strategy: You must modulate the pKa of the basic nitrogen to increase the neutral fraction at pH 7.4, or shield the hydrogen bond donors.

  • Fluorination: Introduce an electron-withdrawing group (EWG) such as a fluorine atom on adjacent carbons or aryl linkers. The inductive effect pulls electron density away from the nitrogen, lowering its pKa[1][4].

  • Scaffold Hopping: Replace the piperazine with a morpholine or azetidine. The oxygen in morpholine exerts an inductive EWG effect, typically dropping the pKa by 1-2 units compared to piperazine, dramatically enhancing passive permeability[4].

  • Amidation: Convert the basic amine into an amide or piperazinone if the basic charge is not strictly required for target binding.

Q2: My compound has good PAMPA permeability, but in Caco-2 cells, the Apical-to-Basolateral (A-to-B) transport is low, and the Efflux Ratio (ER) is > 5. What is happening? Mechanistic Cause: PAMPA lacks active transporters. A high ER in Caco-2 (where ER = Papp​B→A/Papp​A→B ) indicates your compound is a substrate for apical efflux pumps like P-gp[5]. Solution Strategy:

  • Steric Hindrance & H-Bond Reduction: P-gp recognition heavily relies on hydrogen bond acceptors and spatial bulk. Methylating the piperazine nitrogen (if secondary) removes an HBD.

  • Rigidification: Introduce conformational constraints (e.g., bridged piperazines or spirocycles). Rigid molecules incur a lower entropic penalty upon membrane entry and often disrupt the flexible induced-fit required by P-gp binding pockets[6].

Q3: The Caco-2 A-to-B permeability is acceptable, but cell-based functional assays show no efficacy. Confocal microscopy shows punctate intracellular accumulation. Why? Mechanistic Cause: Lysosomal trapping. Your compound is acting as a Cationic Amphiphilic Drug (CAD). It crosses the plasma membrane but gets permanently ionized and trapped in the acidic lysosomes[2][7]. Solution Strategy: Lower the basicity (pKa < 7.0) to reduce the protonated fraction at pH 4.5, or decrease the overall lipophilicity (LogP) to prevent initial membrane partitioning into the lysosomal membrane[3].

Part 3: Quantitative Data & Structural Optimization

The following table summarizes the causal relationship between chemical modifications of a standard piperazine pharmacophore and the resulting physicochemical and biological outcomes.

Modification StrategyTypical pKa ShiftImpact on PAMPA ( Papp​ )Impact on Caco-2 Efflux Ratio (ER)Lysosomal Trapping Risk
Unmodified Piperazine ~9.0 - 9.8Low ( <2×10−6 cm/s)High (ER > 3.0)Very High
Morpholine Substitution ~7.5 - 8.3High ( >15×10−6 cm/s)Moderate (ER ~ 2.0)Moderate
Adjacent Fluorination ~7.8 - 8.5High ( >10×10−6 cm/s)Low (ER < 1.5)Low
N-Methylation (Tertiary) ~8.5 - 9.0ModerateModerate (Removes 1 HBD)High
Piperazinone Conversion < 2.0 (Neutral)Very HighLow (ER < 1.0)Eliminated

Part 4: Self-Validating Experimental Protocols

To ensure data integrity, every assay must be a self-validating system. Below are the definitive protocols for diagnosing piperazine permeability liabilities.

Protocol 1: Bidirectional Caco-2 Permeability Assay with P-gp Validation

Purpose: To differentiate between poor passive diffusion and active P-gp efflux.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well Transwell plates. Culture for 21 days to ensure full differentiation and tight junction formation.

  • Integrity Validation (Crucial Step): Measure Transepithelial Electrical Resistance (TEER). Only use monolayers with TEER > 300 Ω·cm². Add Lucifer Yellow (100 µM) to the apical chamber; basolateral fluorescence must indicate < 0.3% passage to confirm monolayer integrity[5].

  • Dosing: Prepare the piperazine test compound at 10 µM in HBSS buffer (pH 7.4).

    • Arm A (A-to-B): Add compound to the apical chamber.

    • Arm B (B-to-A): Add compound to the basolateral chamber.

    • Arm C (Inhibition Control): Co-incubate the test compound with 100 µM Verapamil (a known P-gp inhibitor) in both directions[5].

  • Sampling & Analysis: Incubate at 37°C for 2 hours. Sample 50 µL from the receiver chambers at 30, 60, 90, and 120 minutes. Quantify via LC-MS/MS.

  • Causality Check: If ER > 2.0 in Arms A/B, but ER drops to < 1.5 in Arm C, the compound is definitively a P-gp substrate. If ER is 1.0 but overall Papp​ is low in all arms, the issue is purely passive diffusion (pKa/LogP).

Protocol 2: Lysosomal Trapping Diagnosis Assay

Purpose: To determine if poor target engagement is due to subcellular sequestration.

  • Cell Preparation: Plate target cells (e.g., HeLa or primary neurons) in 6-well plates at 2×105 cells/well.

  • Pre-treatment (The Validation Control): Pre-incubate half the wells with 100 nM Bafilomycin A1 (a V-ATPase inhibitor) for 1 hour. Causality: Bafilomycin A1 neutralizes the lysosomal pH. If trapping is occurring, neutralizing the pH will abolish the sequestration[7].

  • Compound Incubation: Add the piperazine test compound (1 µM) to all wells and incubate for 4 hours at 37°C.

  • Quantification: Wash cells 3x with ice-cold PBS to remove extracellular drug. Lyse cells using RIPA buffer and quantify intracellular drug concentration via LC-MS/MS.

  • Data Interpretation: Calculate the Intracellular Accumulation Ratio (IAR). If IAR is high in untreated cells but drops by >50% in Bafilomycin A1-treated cells, the compound suffers from severe lysosomal trapping.

Part 5: Diagnostic Workflows & Pathway Visualizations

PermeabilityWorkflow Start Synthesize Piperazine Compound PAMPA PAMPA Assay (Passive Permeability) Start->PAMPA LowPAMPA P_app < 1e-6 cm/s PAMPA->LowPAMPA HighPAMPA P_app > 1e-6 cm/s PAMPA->HighPAMPA ModifyPKa Action: Lower pKa (Add Fluorine / Morpholine) LowPAMPA->ModifyPKa Caco2 Caco-2 Bidirectional Assay HighPAMPA->Caco2 HighEfflux Efflux Ratio > 2.0 Caco2->HighEfflux LowEfflux Efflux Ratio < 2.0 Caco2->LowEfflux Verapamil Test with Verapamil (P-gp Inhibitor) HighEfflux->Verapamil Lysosome Lysosomal Trapping Assay LowEfflux->Lysosome ModifySterics Action: Reduce HBD Increase Rigidity Verapamil->ModifySterics Trapped High Accumulation (Reversed by Baf-A1) Lysosome->Trapped Success Target Engagement Achieved Lysosome->Success Trapped->ModifyPKa

Diagnostic workflow for isolating and resolving piperazine permeability liabilities.

LysosomalTrapping Extracellular Extracellular pH 7.4 Neutral Drug Cytosol Cytosol pH 7.2 Neutral Drug Extracellular->Cytosol Passive Diffusion Lysosome Lysosome pH 4.5 Protonated (CAD) Cytosol->Lysosome Passive Diffusion Lysosome->Cytosol Blocked Trapped Ion Trapped No Efflux Lysosome->Trapped Protonation (pKa > 8)

Mechanism of Lysosomal Trapping: Neutral amines diffuse inward but become protonated and trapped in acidic lumens.

References

  • Intracellular distribution of psychotropic drugs in the grey and white matter of the brain: the role of lysosomal trapping. National Institutes of Health (PMC).[Link]

  • Lysosomal Sequestration of Amine-Containing Drugs: Analysis and Therapeutic Implications. ResearchGate.[Link]

  • CHAPTER 18: Drug-induced Phospholipidosis. Royal Society of Chemistry.[Link]

  • Cation trapping by cellular acidic compartments: Beyond the concept of lysosomotropic drugs. ResearchGate.[Link]

  • An Investigation into the Role of P-Glycoprotein in the Intestinal Absorption of Repaglinide: Assessed by Everted Gut Sac and Caco-2 Cell Line. Brieflands.[Link]

  • Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. National Institutes of Health (PMC).[Link]

  • Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors. eScholarship.[Link]

  • Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Taylor & Francis.[Link]

Sources

Optimization

optimizing catalyst selection for bromophenylpiperazine synthesis

Technical Support Center: Optimizing Catalyst Selection for Bromophenylpiperazine Synthesis Welcome to the Technical Support Center for advanced cross-coupling methodologies. Synthesizing 1-(4-bromophenyl)piperazine via...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Catalyst Selection for Bromophenylpiperazine Synthesis

Welcome to the Technical Support Center for advanced cross-coupling methodologies. Synthesizing 1-(4-bromophenyl)piperazine via the Buchwald-Hartwig amination presents unique chemoselectivity challenges, primarily the risk of over-coupling (bis-amination) and catalyst deactivation. As a Senior Application Scientist, I have designed this guide to provide you with field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure high mono-amination selectivity.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: I am coupling 1,4-dibromobenzene with piperazine, but I keep generating a high percentage of the bis-aminated by-product. How can I improve mono-selectivity? A1: Bis-amination occurs when your mono-coupled product undergoes a second oxidative addition faster than the remaining starting material. To suppress this, you must manipulate the steric environment of the active catalyst and the electronic properties of the substrate:

  • Ligand Steric Bulk: Switch to a highly bulky, electron-rich ligand such as P(t−Bu)3​ [1]. Bulky ligands favor the formation of a monoligated L1​Pd(0) active species[2]. The extreme steric bulk of L1​Pd(0) accelerates the initial oxidative addition to 1,4-dibromobenzene but severely retards the second oxidative addition to the newly formed (and sterically hindered) bromophenylpiperazine, thereby enhancing mono-selectivity[2].

  • Substrate Differentiation (Recommended): If selectivity remains poor, abandon 1,4-dibromobenzene and use 1-bromo-4-iodobenzene instead. Palladium undergoes oxidative addition with C–I bonds significantly faster than with C–Br bonds due to lower bond dissociation energies[3]. This inherent electronic differentiation allows for near-perfect mono-amination at the iodine site at lower temperatures (80 °C), safely preserving the bromine atom.

Q2: My reaction stalls at 30-40% conversion. Is my palladium catalyst poisoning? A2: Premature stalling in piperazine couplings is typically caused by catalyst deactivation or an unoptimized resting state.

  • Incomplete Precatalyst Activation: If you are using Pd2​(dba)3​ , the dba ligands can impede the formation of the active Pd(0) species, creating a significant induction period[4]. Consider switching to palladacycle precatalysts (e.g., Pd G3 or G4 systems) which rapidly and irreversibly generate the active Pd(0) species upon mild base activation[3].

  • Amine Poisoning: Free piperazine can competitively bind to the palladium center, forming off-cycle stable complexes that halt the catalytic cycle[4]. To mitigate this, ensure your base (e.g., NaOtBu) is fully soluble and present in sufficient excess to drive the deprotonation of the amine-bound Pd(II) intermediate[5].

Q3: What is the optimal base and solvent combination for this specific cross-coupling? A3: For unprotected piperazine, sodium tert-butoxide (NaOtBu) in m-xylene at 100–120 °C is the industry standard for maximizing product distribution and reaction rate[6]. However, strong bases like NaOtBu can cause dehalogenation side reactions. If dehalogenation is observed, switch to a weaker base like Cs2​CO3​ in 1,4-dioxane[3]. Note that using a weaker base requires a highly active ligand like RuPhos to maintain a reasonable catalytic turnover[7].

Part 2: Quantitative Data & Catalyst Selection

To streamline your optimization process, refer to the catalyst selection matrix below. The choice of ligand directly dictates the resting state of the catalyst and its functional group tolerance.

Table 1: Catalyst and Ligand Selection Matrix for Bromophenylpiperazine Synthesis

LigandPrecatalystBaseSelectivity (Mono:Bis)Functional Group ToleranceKey Mechanistic Characteristic
P(t−Bu)3​ Pd(OAc)2​ NaOtBuHighLowForms highly active L1​Pd(0) species; extreme steric bulk prevents bis-coupling[2],[1].
RuPhos Pd G3/G4 Cs2​CO3​ HighHighDesigned for secondary amines; tolerates weak bases, preventing dehalogenation[7].
DavePhos Pd2​(dba)3​ LiHMDSHighModerateHigh steric bulk prevents bis-coupling; supports amination of sterically hindered substrates[3].
BINAP Pd2​(dba)3​ NaOtBuModerateLowBidentate ligand; good for general amines but prone to off-cycle resting states and induction periods[4].

Part 3: Validated Experimental Protocol

Highly Selective Synthesis of 1-(4-Bromophenyl)piperazine using 1-Bromo-4-iodobenzene This protocol leverages the C–I vs C–Br reactivity differential to ensure self-validating mono-selectivity, avoiding the bis-amination pitfalls of 1,4-dibromobenzene[3].

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 1-bromo-4-iodobenzene (1.0 equiv, 10 mmol), anhydrous piperazine (3.0 equiv, 30 mmol), and NaOtBu (1.4 equiv, 14 mmol).

  • Catalyst Loading: Add Pd(OAc)2​ (0.025 mol%) and P(t−Bu)3​ (0.10 mol%)[1].

    • Causality Note: The 1:4 Pd to ligand ratio ensures the rapid generation of the sterically hindered L1​Pd(0) active species while preventing palladium black precipitation. Tracking catalyst loading in ppm is critical for scale-up reproducibility[8].

  • Solvent Addition: Add 20 mL of anhydrous, degassed m-xylene[6]. Seal the flask and transfer to a fume hood.

  • Reaction: Stir the mixture at 80 °C for 4 hours.

    • Causality Note: The lower temperature (80 °C instead of 120 °C) is sufficient for C–I oxidative addition but completely suppresses C–Br oxidative addition, virtually eliminating bis-amination.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and precipitated palladium.

  • Self-Validating Purification: Extract the organic layer with 1M HCl.

    • Causality Note: This acid-base extraction acts as a self-validating purification system. The desired product contains a basic piperazine moiety and selectively partitions into the aqueous acidic layer, leaving unreacted neutral 1-bromo-4-iodobenzene in the organic phase. Basify the aqueous layer with NaOH to pH 12, extract with dichloromethane, dry over Na2​SO4​ , and concentrate in vacuo to yield pure 1-(4-bromophenyl)piperazine.

Part 4: Mechanistic & Troubleshooting Visualizations

CatalyticCycle Pd0 L1-Pd(0) Active Catalyst (Bulky Ligand) OA Oxidative Addition Complex L1-Pd(II)(Ar)X Pd0->OA 1-Bromo-4-iodobenzene AmineBind Amine Coordination L1-Pd(II)(Ar)(NHR2)X OA->AmineBind Piperazine Deprot Deprotonation L1-Pd(II)(Ar)(NR2) AmineBind->Deprot Base (e.g., NaOtBu) Deprot->Pd0 Catalyst Regeneration Prod Bromophenylpiperazine Product Deprot->Prod Reductive Elimination

Caption: Catalytic cycle of Buchwald-Hartwig amination highlighting the L1Pd(0) active species.

Troubleshooting Start Issue: Low Yield of Mono-aminated Product Check1 Is bis-amination occurring? Start->Check1 Yes1 Use bulkier ligand (e.g., P(t-Bu)3) or switch to 1-bromo-4-iodobenzene Check1->Yes1 Yes No1 Is the starting material unreacted? Check1->No1 No Yes2 Check catalyst activation. Switch to Pd G3/G4 precatalysts. No1->Yes2 Yes No2 Are there dehalogenation side-products? No1->No2 No Yes3 Reduce reaction temperature or change base from NaOtBu to Cs2CO3 No2->Yes3 Yes

Caption: Troubleshooting decision tree for resolving low yields and bis-amination in cross-coupling.

References

  • [6] Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production - DTU. 6

  • [8] Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - ACS Publications. 8

  • [7] Buchwald-Hartwig Amination - Chemistry LibreTexts. 7

  • [3] Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - WuXi AppTec. 3

  • [5] Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC. 5

  • [4] Mechanistic insights into the Pd(BINAP)-catalyzed amination of aryl bromides: kinetic studies under synthetically relevant conditions - PubMed. 4

  • [2] Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - ACS Publications. 2

  • [1] Pd/P(t-Bu)3-Catalyzed Synthesis of Aromatic Amines - Tosoh. 1

Sources

Troubleshooting

common pitfalls in the characterization of piperazine derivatives

Welcome to the Technical Support Center for Piperazine Derivative Characterization. As Senior Application Scientists, we have compiled this guide to address the most common challenges encountered in the synthesis, purifi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Piperazine Derivative Characterization. As Senior Application Scientists, we have compiled this guide to address the most common challenges encountered in the synthesis, purification, and analysis of this important class of compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with piperazine derivatives.

Frequently Asked Questions (FAQs)

Q1: My piperazine derivative is gaining weight and becoming sticky. What is happening and how can I prevent it?

A1: This is a classic sign of hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere. Anhydrous piperazine itself is deliquescent, meaning it can absorb enough water to dissolve.[1] This moisture absorption can lead to significant errors in weighing, which in turn affects the accuracy of concentration calculations for your experiments.[1]

Quick Mitigation Strategies:

  • Storage: Always store hygroscopic piperazine compounds in a cool, dry, and well-ventilated area inside tightly sealed containers.[1] The use of a desiccator with a desiccant like silica gel is highly recommended.[1] For highly sensitive derivatives, storage under an inert atmosphere (e.g., nitrogen or argon) is advisable.

  • Handling: When weighing or handling the compound, do so in a low-humidity environment if possible (e.g., a glove box with a controlled atmosphere). Minimize the time the container is open to the air.

  • Drying: If you suspect your compound has absorbed water, it can be dried under a high vacuum. A lower than expected melting point compared to the anhydrous form in literature can be an indicator of hydration.[1]

Q2: I am trying to synthesize a mono-substituted piperazine, but I keep getting a mixture of mono- and di-substituted products. How can I improve the selectivity?

A2: This is a common challenge due to the comparable nucleophilicity of the two nitrogen atoms in the piperazine ring.[2] Direct alkylation often leads to undesired bis-alkylation.[2]

Strategies for Selective Mono-substitution:

  • Use of a Large Excess of Piperazine: While this can favor mono-substitution, it has poor atom economy and requires a subsequent difficult purification step to remove the unreacted piperazine.[3]

  • Protecting Group Strategy: This is a widely used and reliable method.[3] The typical sequence involves protecting one nitrogen with a group like tert-butyloxycarbonyl (Boc), followed by alkylation of the other nitrogen, and subsequent deprotection.[2]

Q3: Why do I see broad or multiple peaks for my piperazine derivative in the ¹H NMR spectrum?

A3: The complexity in the NMR spectra of piperazine derivatives often arises from dynamic processes occurring on the NMR timescale. These can include:

  • Chair-Boat Interconversion: The piperazine ring can interconvert between different chair and boat conformations. If this process is slow on the NMR timescale, it can lead to broadened signals or even separate signals for axial and equatorial protons.

  • Amide Bond Rotation: For N-acyl or N-benzoyl piperazine derivatives, there is restricted rotation around the amide C-N bond. This can lead to the presence of rotational conformers (rotamers), which will appear as separate sets of signals in the NMR spectrum.[4][5]

To confirm the presence of dynamic processes, you can perform variable temperature (VT) NMR experiments. As the temperature is increased, the rate of interconversion increases, and you may observe the coalescence of the multiple peaks into a single, sharper peak.[4][5]

Q4: My piperazine compound shows significant peak tailing in reverse-phase HPLC. What can I do to improve the peak shape?

A4: Peak tailing for basic compounds like piperazines in reverse-phase HPLC is typically caused by strong interactions between the basic nitrogen atoms and residual acidic silanol groups on the silica-based stationary phase.[6]

Solutions for Improved Peak Shape:

  • Use a Mobile Phase Additive: Adding a competing base, such as triethylamine (TEA), or an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase can help to saturate the active sites on the stationary phase and improve peak symmetry.[6][7]

  • Adjust Mobile Phase pH: Operating at a low pH (e.g., 2.5-3.5) will ensure that the piperazine nitrogens are protonated, which can reduce their interaction with the stationary phase.

  • Use a Modern Column: Employing a column with end-capping technology or a hybrid particle technology can significantly reduce the number of free silanol groups, leading to better peak shapes for basic compounds.

Troubleshooting Guides

Guide 1: Handling, Storage, and Stability

Problem: I am observing degradation of my piperazine derivative over time, even when stored in the freezer.

Underlying Causes and Solutions:

Piperazine derivatives can be susceptible to several degradation pathways beyond just moisture absorption. Understanding these is key to ensuring long-term stability.

  • Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation by atmospheric oxygen, which can lead to the formation of N-oxides and other degradation products.[8]

    • Solution: For long-term storage of sensitive derivatives, after ensuring the compound is dry, flush the storage vial with an inert gas like nitrogen or argon before sealing. Storing at reduced temperatures (2-8°C or -20°C) will also slow the rate of oxidation.[8][9]

  • Photodegradation: Exposure to UV or visible light can provide the energy to break chemical bonds, leading to degradation.

    • Solution: Always store piperazine compounds in amber vials or other light-resistant containers to protect them from light.

  • Hydrolysis: The presence of absorbed water can facilitate hydrolysis, especially for derivatives with susceptible functional groups (e.g., amides, esters).[8][10] This can lead to the breakdown of the ring structure over time.[8]

    • Solution: As mentioned in the FAQs, thoroughly dry the compound before long-term storage and keep it in a desiccated environment.

Workflow for Stability Assessment:

Caption: Decision workflow for ensuring the stability of piperazine derivatives.

Recommended Storage Conditions Summary:

ConditionRecommendationRationale
Temperature 2-8°C for short-term; -20°C for long-term storage.[8][9][11]Slows down chemical degradation and oxidation.[8]
Atmosphere Store under an inert gas (Nitrogen or Argon) if possible.Minimizes oxidation of the piperazine nitrogens.[8]
Light Store in a light-resistant container (e.g., amber vial).Prevents photodegradation.
Moisture Keep in a tightly sealed container, preferably in a desiccator.[1][8]Prevents hygroscopic water absorption and subsequent hydrolysis.[1][8]
Guide 2: Analytical Characterization Pitfalls
2.1 Mass Spectrometry (MS) Analysis

Problem: I am having trouble interpreting the mass spectrum of my piperazine derivative to confirm its structure.

Understanding Fragmentation Patterns:

The fragmentation of piperazine derivatives in MS is highly dependent on the substitution pattern but generally involves the cleavage of the C-N bonds within and adjacent to the piperazine ring.[12][13]

  • For N-Benzylpiperazines (BZP-type): A very common and high-abundance fragment ion observed is at m/z 91, corresponding to the tropylium cation ([C₇H₇]⁺), resulting from the cleavage of the bond between the benzyl group and the piperazine nitrogen.[12]

  • For N-Phenylpiperazines: Common fragment ions include those at m/z 119, 70, and 56.[12] These arise from cleavages within the piperazine ring and the loss of parts of the ring structure.

Characteristic Fragmentation Pathways:

G cluster_bzp N-Benzylpiperazine Fragmentation cluster_phenyl N-Phenylpiperazine Fragmentation BZP [M+H]+ Tropylium m/z 91 (Tropylium ion) BZP->Tropylium C-N bond cleavage PiperazineFragment Piperazine Ring Fragment BZP->PiperazineFragment Ring cleavage Phenyl [M+H]+ Fragment1 m/z 119 Phenyl->Fragment1 Ring fragmentation Fragment2 m/z 70 Phenyl->Fragment2 Ring fragmentation Fragment3 m/z 56 Phenyl->Fragment3 Ring fragmentation

Caption: Common MS fragmentation pathways for piperazine derivatives.

Experimental Protocol for MS Analysis:

  • Sample Preparation: Dissolve the sample in a suitable solvent like methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally effective, detecting the [M+H]⁺ ion.[12] For volatile derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) can be used.[13]

  • Tandem MS (MS/MS): To confirm fragmentation pathways, perform a product ion scan on the [M+H]⁺ precursor ion. This will provide a spectrum of the fragment ions, which can be used for structural confirmation.[12][14]

2.2 Chiral Separation by HPLC

Problem: I am unable to resolve the enantiomers of my chiral piperazine derivative.

Systematic Approach to Chiral Method Development:

The separation of enantiomers requires a chiral environment, which is provided by a Chiral Stationary Phase (CSP). A systematic screening approach is the most efficient way to develop a separation method.[15]

Step-by-Step Protocol for Chiral Method Development:

  • CSP Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point as they have broad applicability for a wide range of chiral compounds, including piperazine derivatives.[15][16]

  • Initial Mobile Phase Screening:

    • Normal Phase: Screen with mobile phases like Hexane/Isopropanol or Hexane/Ethanol in ratios such as 90:10 and 80:20.[15]

    • Reversed Phase: Screen with mobile phases like Acetonitrile/Water or Methanol/Water.[15]

    • Additives: For basic compounds like piperazines, adding a small amount of a basic additive like diethylamine (DEA) to the mobile phase can significantly improve peak shape and resolution.[7][15]

  • Method Optimization: Once partial separation is observed, optimize the method to achieve baseline resolution (Rs > 1.5).

    • Fine-tune the ratio of the mobile phase components.

    • Adjust the column temperature.

    • Modify the flow rate.

Troubleshooting Chiral Separations:

IssuePossible CauseSuggested Solution
No Separation Inappropriate CSP or mobile phase.[15]Screen a different class of CSP. Try different mobile phase modifiers and additives.
Poor Resolution Sub-optimal mobile phase composition or temperature.Systematically vary the percentage of the alcohol modifier in normal phase, or the organic modifier in reversed phase. Experiment with different column temperatures.
Poor Peak Shape Secondary interactions with the stationary phase.[15]Add a competing base (e.g., 0.1% DEA) to the mobile phase to minimize these interactions and sharpen the peaks.[7][15]
2.3 Quantification by HPLC-UV

Problem: The UV response for my piperazine derivative is very low, making it difficult to quantify at low concentrations.

Addressing Low UV Sensitivity:

Many simple piperazine derivatives lack a strong chromophore, leading to poor sensitivity with UV detection.[16]

Solution: Pre-column Derivatization

A common strategy is to react the piperazine derivative with a derivatizing agent that introduces a highly UV-active moiety to the molecule.

  • Recommended Agent: 4-Chloro-7-nitrobenzofuran (NBD-Cl) is an effective derivatizing agent for piperazine. It reacts with the secondary amine to form a stable, highly UV-active derivative.[17][18]

Protocol for Derivatization with NBD-Cl:

  • Reaction Setup: In a suitable vial, mix your sample containing the piperazine derivative with a solution of NBD-Cl in a suitable solvent (e.g., acetonitrile).

  • Buffering: The reaction should be carried out in a buffered solution at a slightly basic pH to facilitate the reaction.

  • Incubation: Heat the mixture at a controlled temperature (e.g., 60°C) for a specific time to ensure complete derivatization.

  • Analysis: After cooling, the reaction mixture can be directly injected into the HPLC-UV system for analysis.

This derivatization approach allows for the detection of piperazine at much lower levels than direct analysis.[17]

References

  • What are the stability conditions of piperazine? - Blog - Biosynce. (2025, August 4). Biosynce.
  • Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
  • Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.
  • Spectroscopic Analysis of Piperazine Compounds: Applic
  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity.
  • Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. BenchChem.
  • Stability of Synthetic Piperazines in Human Whole Blood. PubMed.
  • Stability of Piperazin-2-one-d6 in different biological m
  • Stability and Storage of 1-(2-chloroethyl)piperazine Dihydrochloride: A Technical Guide. BenchChem.
  • A Review on Analytical Methods for Piperazine Determination.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC.
  • Technical Support Center: Managing the Hygroscopic Nature of Piperazine Compounds. BenchChem.
  • Technical Support Center: Purification of Piperazine-Containing Compounds. BenchChem.
  • Technical Support Center: Chiral Separation of Piperazine-2-thione Enantiomers. BenchChem.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry.
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
  • The Stability Study of a Novel Phenylpiperazine Deriv

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Optimization

Technical Support Center: Enhancing the Oral Bioavailability of 1-(4-Bromophenyl)-2,2-dimethylpiperazine Analogs

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(4-Bromophenyl)-2,2-dimethylpiperazine analogs. This guide is designed to provide in-depth, practical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(4-Bromophenyl)-2,2-dimethylpiperazine analogs. This guide is designed to provide in-depth, practical solutions to the common challenges encountered when trying to enhance the oral bioavailability of this specific class of compounds. The following question-and-answer format addresses key issues from initial characterization to advanced formulation strategies, grounded in scientific principles and field-proven insights.

Section 1: Understanding and Diagnosing Bioavailability Challenges

FAQ: Why are my 1-(4-Bromophenyl)-2,2-dimethylpiperazine analogs showing low and variable oral bioavailability in preclinical species?

Answer:

Low and variable oral bioavailability in this class of compounds typically stems from a combination of two primary factors: poor aqueous solubility and limited membrane permeability.[1][2][3][4] The 1-(4-Bromophenyl)-2,2-dimethylpiperazine scaffold, while synthetically versatile, often results in molecules that are lipophilic and may have a crystalline structure that is difficult to dissolve in the aqueous environment of the gastrointestinal (GI) tract.[5]

Causality behind this issue:

  • Solubility-Limited Absorption: For a drug to be absorbed, it must first be dissolved in the GI fluids.[4][6] The bromophenyl group and the dimethylpiperazine core contribute to the molecule's lipophilicity, which can lead to low aqueous solubility.[5] If the compound does not dissolve, it cannot be absorbed into the bloodstream, leading to low bioavailability.

  • Permeability-Limited Absorption: Even if the compound dissolves, it must still pass through the intestinal wall to enter circulation.[1][3] The physicochemical properties of your analogs, such as molecular weight, charge, and the number of hydrogen bond donors and acceptors, will influence their ability to cross the intestinal epithelium.[7]

  • First-Pass Metabolism: After absorption, the drug travels through the portal vein to the liver before reaching systemic circulation.[2] The piperazine ring is susceptible to metabolism by cytochrome P450 enzymes in the liver, which can significantly reduce the amount of active drug that reaches the bloodstream.[8]

A logical first step is to systematically characterize the physicochemical and biopharmaceutical properties of your analogs to identify the primary bottleneck.

Section 2: In Vitro Characterization & Troubleshooting

This section provides guidance on the key in vitro assays to diagnose the cause of poor bioavailability and how to troubleshoot common issues.

Troubleshooting Guide: My aqueous solubility assay results are inconsistent and not reproducible. What are the likely causes and solutions?

Answer:

Inconsistent solubility data is a common frustration. The root cause often lies in the experimental setup and the inherent properties of the compound.

Potential Cause Explanation & Troubleshooting Steps
Metastable Forms Your compound may exist in different crystalline forms (polymorphs) or as an amorphous solid, each with a different solubility.[9] Milling or handling can inadvertently create amorphous content. Solution: Characterize the solid form of your material before and after the experiment using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC). Ensure you are using a consistent and stable crystalline form for all experiments.
Insufficient Equilibration Time Achieving true equilibrium solubility can take longer than expected, especially for poorly soluble compounds. Solution: Extend your incubation time. Conduct a time-course experiment (e.g., sampling at 24, 48, and 72 hours) to determine when equilibrium is reached.
pH and Buffer Effects The piperazine moiety is basic, meaning the solubility of your analogs will be highly pH-dependent.[3] Small variations in buffer preparation can lead to large differences in solubility. Solution: Use freshly prepared, high-purity buffers. Precisely measure and record the final pH of the solution after the addition of your compound. Test solubility across a range of physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).
Compound Degradation Your analogs may be unstable in the aqueous buffer over the course of the experiment. Solution: Analyze the purity of your compound in the supernatant and the remaining solid at the end of the experiment using HPLC. If degradation is observed, consider shorter incubation times or the use of antioxidants if the degradation is oxidative.
Troubleshooting Guide: I am seeing high variability and poor recovery in my Caco-2 permeability assay. How can I improve the quality of my data?

Answer:

The Caco-2 permeability assay is a cornerstone for predicting intestinal absorption, but it is sensitive to experimental variables.[10][11] High variability and low mass balance (recovery) often point to issues with compound solubility, cell monolayer integrity, or non-specific binding.

// Nodes Start [label="Start: High Variability or\nLow Recovery in Caco-2 Assay", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckSolubility [label="Is the compound fully dissolved\nin the transport buffer at the\ntest concentration?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckIntegrity [label="Are TEER values and Lucifer Yellow\npermeability within acceptable limits?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckBinding [label="Is mass balance (recovery)\nconsistently < 80%?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Solutions ReduceConcentration [label="Solution: Lower the test concentration.\nConsider using a co-solvent\n(e.g., <1% DMSO).", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; ReviewCulture [label="Solution: Review cell culture and\nseeding procedures. Check for\ncontamination. Ensure 21-day differentiation.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; AddProtein [label="Solution: Add Bovine Serum Albumin (BSA)\nto the basolateral chamber.\nUse low-binding plates.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; End [label="Outcome: Reliable Permeability Data", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> CheckSolubility; CheckSolubility -> CheckIntegrity [label="Yes"]; CheckSolubility -> ReduceConcentration [label="No"]; ReduceConcentration -> CheckSolubility;

CheckIntegrity -> CheckBinding [label="Yes"]; CheckIntegrity -> ReviewCulture [label="No"]; ReviewCulture -> CheckIntegrity;

CheckBinding -> AddProtein [label="Yes"]; CheckBinding -> End [label="No"]; AddProtein -> End; } } Caption: Troubleshooting workflow for Caco-2 permeability assays.

Detailed Experimental Protocol for an Optimized Caco-2 Permeability Assay:

  • Cell Culture:

    • Culture Caco-2 cells (passage number 30-45 is recommended for stable transporter expression) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.[12]

    • Seed cells onto permeable polycarbonate membrane inserts (e.g., 12-well Transwell® plates) at a density of 60,000 cells/cm².

    • Maintain the cell culture for 21-23 days to allow for spontaneous differentiation into a polarized monolayer.

  • Monolayer Integrity Verification (Self-Validating Step):

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. Only use monolayers with TEER values > 250 Ω·cm².

    • Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

    • Include a low-permeability paracellular marker, such as Lucifer Yellow (100 µM), in the donor solution. At the end of the experiment, the apparent permeability (Papp) of Lucifer Yellow should be < 1.0 x 10⁻⁶ cm/s.[13]

  • Permeability Experiment (A to B and B to A):

    • Wash the monolayers with pre-warmed transport buffer.

    • Prepare the dosing solution of your analog in the transport buffer. The final concentration should be well below the measured aqueous solubility to avoid precipitation.[12] If a co-solvent like DMSO is necessary, keep its final concentration below 1%.[12]

    • To assess absorption (A→B), add the dosing solution to the apical (top) chamber and fresh buffer to the basolateral (bottom) chamber.

    • To assess efflux (B→A), add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.

    • Incubate at 37°C with gentle shaking. Take samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer.

    • At the end of the experiment, take samples from both donor and receiver chambers for mass balance calculation.

  • Data Analysis:

    • Quantify the concentration of your analog in all samples using a validated LC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B) An efflux ratio > 2 suggests the involvement of active efflux transporters.

Section 3: Strategies for Enhancing Oral Bioavailability

Once you have identified the primary barrier (e.g., solubility or permeability), you can select an appropriate enhancement strategy.

FAQ: My compound is poorly soluble (BCS Class II/IV). What formulation strategies should I consider?

Answer:

For solubility-limited compounds, the goal is to increase the dissolution rate and/or the concentration of the dissolved drug in the GI tract.[1][9] Two highly effective approaches are amorphous solid dispersions and lipid-based formulations.

1. Amorphous Solid Dispersions (ASDs):

  • Mechanism: ASDs convert the crystalline drug into a high-energy amorphous state, which can have significantly higher apparent solubility (5 to 100-fold) than the crystalline form.[14][15][16] The drug is molecularly dispersed within a polymer matrix, which helps to stabilize the amorphous form and prevent recrystallization.[14][17]

  • When to Use: This is an excellent strategy for compounds that are crystalline and have poor aqueous solubility but decent permeability.

  • Common Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and HPMC acetate succinate (HPMCAS).[15]

  • Troubleshooting: If your ASD fails to improve bioavailability, it could be due to recrystallization in the GI tract or insufficient supersaturation.[14] Consider using a polymer that has a higher glass transition temperature (Tg) or one that can better maintain supersaturation, like HPMCAS.[14][15]

2. Lipid-Based Drug Delivery Systems (LBDDS):

  • Mechanism: LBDDS, such as Self-Emulsifying Drug Delivery Systems (SEDDS), are mixtures of oils, surfactants, and co-solvents that encapsulate the drug.[18][19][20] Upon contact with GI fluids, they spontaneously form fine emulsions or microemulsions, presenting the drug in a solubilized state with a large surface area for absorption.[18][21] LBDDS can also enhance lymphatic uptake, bypassing first-pass metabolism for highly lipophilic drugs.[22]

  • When to Use: This is a powerful strategy for highly lipophilic compounds that have good solubility in lipids.

  • Troubleshooting: The performance of LBDDS is highly dependent on the choice of excipients. If you see drug precipitation upon dispersion, you may need to adjust the ratio of oil to surfactant or select a surfactant with a higher HLB (hydrophile-lipophile balance) value.

// Nodes Start [label="Start: Low Oral Bioavailability", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ProblemID [label="Identify Primary Barrier\n(Solubility vs. Permeability)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Solubility Branch SolubilityLimited [label="Solubility-Limited (BCS II/IV)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ASD [label="Strategy 1: Amorphous\nSolid Dispersion (ASD)", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LBDDS [label="Strategy 2: Lipid-Based\nFormulation (LBDDS)", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Permeability Branch PermeabilityLimited [label="Permeability-Limited (BCS III/IV)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Prodrug [label="Strategy 3: Prodrug\nApproach", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> ProblemID; ProblemID -> SolubilityLimited [label="Poor Solubility"]; ProblemID -> PermeabilityLimited [label="Poor Permeability"];

SolubilityLimited -> ASD; SolubilityLimited -> LBDDS;

PermeabilityLimited -> Prodrug; } } Caption: Decision tree for selecting a bioavailability enhancement strategy.

FAQ: My compound has poor permeability. Can a prodrug approach help?

Answer:

Yes, a prodrug strategy is an excellent medicinal chemistry approach to overcome permeability barriers.[23][24][25]

  • Mechanism: A prodrug is a pharmacologically inactive derivative of the parent drug that is designed to undergo a chemical or enzymatic transformation in the body to release the active compound.[23][24] For permeability enhancement, a lipophilic promoiety can be temporarily attached to the parent molecule to increase its ability to cross the intestinal membrane.[24] For example, ester or carbamate linkers are commonly used.[26][27]

  • Example Strategy: If your piperazine analog has a free secondary amine, it could be a target for creating a prodrug. For instance, an amino acid could be attached via an amide bond. This might improve recognition by amino acid transporters in the gut, effectively "tricking" the intestine into absorbing the compound via active transport.

  • Key Considerations: The linker used to create the prodrug must be stable in the GI tract but readily cleaved once absorbed into the intestinal cells or the bloodstream to release the active parent drug.[26] You will need to conduct in vitro stability studies in simulated gastric fluid, intestinal fluid, and plasma to validate the prodrug's cleavage characteristics.

Section 4: In Vivo Study Design & Troubleshooting

Troubleshooting Guide: I am observing high inter-animal variability in my rodent pharmacokinetic (PK) studies. How can I improve the precision of my results?

Answer:

High variability in preclinical PK studies can obscure the true performance of your compound and formulations, making it difficult to make confident decisions.[28][29]

Potential Cause Explanation & Troubleshooting Steps
Formulation Issues If your compound is not fully dissolved or suspended uniformly in the dosing vehicle, each animal may receive a different effective dose. Solution: Ensure your dosing formulation is a homogenous solution or a fine, uniform suspension. Use sonication or homogenization if necessary. Prepare the formulation fresh each day.
Inaccurate Dosing Oral gavage requires skill. Inconsistent administration can lead to dosing errors or stress-induced changes in GI motility. Solution: Ensure all personnel are properly trained in oral gavage techniques. Use appropriately sized gavage needles. Consider using a crossover study design.
Physiological Differences Factors like food intake, stress, and the gut microbiome can vary between animals and affect drug absorption.[4][30] Solution: Standardize the study conditions as much as possible. Fast animals overnight (typically 4 hours before and 4 hours after dosing for rats) to reduce the "food effect."[28] Acclimatize animals to the facility and handling to minimize stress.
Study Design A parallel study design, where different groups of animals are used for different formulations, is susceptible to inter-animal variability.[28] Solution: Whenever possible, use a crossover study design . In this design, the same group of animals receives each formulation with a "washout" period in between. This allows each animal to serve as its own control, significantly reducing variability and increasing the statistical power of the study.[28][29]

Recommended Rodent PK Study Protocol (Crossover Design):

  • Animal Model: Use cannulated male Sprague-Dawley rats (250-300g) to allow for serial blood sampling from a single animal, which reduces the total number of animals required and improves data quality.[31]

  • Acclimatization: Allow animals to acclimate for at least 3 days after arrival and 1 day after surgery (if cannulated).

  • Dosing - Period 1:

    • Fast rats overnight (with free access to water).

    • Administer Formulation A (e.g., the control suspension) via oral gavage at a defined dose (e.g., 10 mg/kg).[32]

    • Collect blood samples (approx. 100 µL) at pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose into tubes containing an anticoagulant (e.g., K₂EDTA).

    • Process blood to plasma via centrifugation and store at -80°C until analysis.

  • Washout Period: Allow a washout period of at least 7-10 half-lives of the drug (typically 1 week) to ensure complete clearance of the compound before the next dosing period.

  • Dosing - Period 2:

    • Re-randomize the same animals.

    • Repeat the procedure from Step 3, but administer Formulation B (e.g., the enhanced ASD formulation).

  • Sample Analysis & PK Calculation:

    • Analyze plasma samples using a validated LC-MS/MS method.

    • Calculate key PK parameters (Cmax, Tmax, AUC) for each animal for each formulation using non-compartmental analysis software.

    • Compare the bioavailability of Formulation B relative to Formulation A.

By implementing these rigorous experimental designs and troubleshooting strategies, you can generate high-quality, reproducible data to confidently advance your 1-(4-Bromophenyl)-2,2-dimethylpiperazine analog development program.

References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]

  • Nayak A. Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs. Asian Journal of Pharmacy and Technology. 2023. Available from: [Link]

  • Amorphous Solid Dispersions for Bioavailability Enhancement. Contract Pharma. 2023. Available from: [Link]

  • What are the factors affecting the bioavailability of oral drugs? Patsnap Synapse. 2025. Available from: [Link]

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  • Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions. SCIRP. Available from: [Link]

  • Strategies to Formulate Lipid-based Drug Delivery Systems. American Pharmaceutical Review. 2011. Available from: [Link]

  • Patra C, et al. Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review. Asian Journal of Pharmaceutics. 2018. Available from: [Link]

  • Ferreira N, et al. Promising strategies for improving oral bioavailability of poor water-soluble drugs. Expert Opinion on Drug Delivery. 2023. Available from: [Link]

  • Al-Ghananeem A, et al. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals. 2022. Available from: [Link]

  • Patil S, et al. Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery and Therapeutics. 2021. Available from: [Link]

  • de Oliveira G, et al. Amorphous solid dispersions as a strategy to enhance the bioavailability and stability of formulations containing plant active ingredients: An integrative review. Journal of Pharmacy and Pharmacology. 2026. Available from: [Link]

  • Varma M, et al. Physicochemical Space for Optimum Oral Bioavailability: Contribution of Human Intestinal Absorption and First-Pass Elimination. Journal of Medicinal Chemistry. 2010. Available from: [Link]

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  • Gualdani R, et al. Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals. 2025. Available from: [Link]

  • da Silva J, et al. The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules. 2015. Available from: [Link]

  • Current and Emerging Prodrug Strategies. Journal of Medicinal Chemistry. 2025. Available from: [Link]

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Troubleshooting

Technical Support Center: Strategies to Reduce the Toxicity of Phenylpiperazine Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with phenylpiperazine derivatives. This guide is designed to provide you with actionable strategies and trou...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with phenylpiperazine derivatives. This guide is designed to provide you with actionable strategies and troubleshooting advice to mitigate common toxicity issues encountered during your experiments. We will explore the underlying mechanisms of toxicity and offer field-proven solutions to help you design safer, more effective compounds.

Part 1: Frequently Asked Questions (FAQs) about Phenylpiperazine Toxicity

This section addresses broad questions regarding the toxicological profile of the phenylpiperazine scaffold.

Q1: What are the most common toxicity concerns associated with phenylpiperazine derivatives?

A1: The primary toxicity concerns for this class of compounds are hepatotoxicity (liver damage), cardiotoxicity (heart damage), and neurotoxicity.[1][2][3] Hepatotoxicity can arise from the metabolic bioactivation of the piperazine ring and is often linked to increased lipophilicity.[1][4] Cardiotoxicity is frequently associated with the blockade of the hERG potassium channel, which can lead to fatal arrhythmias.[5] Neurotoxic and other CNS-related effects can occur due to the scaffold's ability to interact with various monoamine transporters and receptors, such as those for serotonin and dopamine.[6]

Q2: Which structural features of the phenylpiperazine core are most often linked to toxicity?

A2: Several structural motifs are known "structural alerts." For instance, unsubstituted or certain substituted phenyl rings can be susceptible to metabolic oxidation, leading to reactive intermediates. Studies have shown that adding hydroxyl or primary amine groups to the phenyl ring can significantly increase toxicity.[7][8] The basic nitrogen atom of the piperazine ring is a key feature for both desired pharmacological activity and potential off-target effects, including hERG channel binding. Furthermore, high lipophilicity, often driven by large or greasy substituents, generally correlates with increased toxicity across various endpoints.[9]

Q3: How does metabolism contribute to the toxicity profile of these compounds?

A3: Metabolism can be a double-edged sword. On one hand, cytochrome P450 (CYP) enzymes (primarily CYP2D6, CYP1A2, and CYP3A4) can detoxify these compounds, preparing them for excretion.[10][11] On the other hand, metabolism can lead to bioactivation. The piperazine ring can be oxidized to a reactive imidazoline derivative, which then requires detoxification by glutathione (GSH).[1] If GSH stores are depleted, this reactive metabolite can bind to cellular macromolecules, leading to cytotoxicity. Additionally, some derivatives can inhibit CYP enzymes, creating a high risk of drug-drug interactions.[10]

Part 2: Troubleshooting Guides for Specific Toxicities

This section provides a problem-solution format for specific experimental challenges, complete with detailed protocols and strategic workflows.

Guide 1: Mitigating Hepatotoxicity

Problem: My lead phenylpiperazine derivative shows significant cytotoxicity in HepG2 or primary hepatocyte assays. What are the likely mechanisms and how can I fix it?

This is a common and critical issue. The observed cytotoxicity likely stems from one or more of the following:

  • Metabolic Bioactivation: As mentioned, the piperazine ring can be oxidized to a reactive species.

  • Mitochondrial Impairment: Phenylpiperazine derivatives have been shown to deplete intracellular ATP and disrupt the mitochondrial membrane potential.[11]

  • Disruption of Lipid Homeostasis: Some derivatives up-regulate key enzymes in cholesterol biosynthesis, which can increase the risk of steatosis (fatty liver) and phospholipidosis.[3]

  • High Lipophilicity: A quantitative structure-toxicity relationship (QSTR) analysis has shown that increased lipophilicity in arylpiperazine derivatives positively correlates with their hepatotoxicity.[4]

Solution: A multi-pronged approach involving structural modification is required.

Your goal is to reduce lipophilicity, block metabolic hot-spots, and improve the overall physicochemical properties of your compound without sacrificing potency.

  • Step 1: Analyze the Structure-Toxicity Relationship (STR). Systematically evaluate your current molecule. Where are the most lipophilic regions? Are there unsubstituted positions on the phenyl ring prone to oxidation?

  • Step 2: Reduce Lipophilicity (logP). This is often the most effective first step. Replace lipophilic substituents (e.g., -CF3, -Cl) with more polar ones (e.g., small amides, ethers, or alcohols) if the pharmacophore allows. Quantitative structure-activity relationship (QSAR) models can be invaluable for predicting how these changes will affect both toxicity and activity.[12]

  • Step 3: Block Metabolic Hot-Spots. Introduce metabolically stable groups at positions susceptible to oxidation. For example, replacing a hydrogen atom on the phenyl ring with a fluorine atom can prevent hydroxylation at that site.

  • Step 4: Employ Bioisosteric Replacement. If the phenylpiperazine core itself is the problem, consider replacing it. A bioisostere is a group with similar physical or chemical properties that can be exchanged for another to enhance desired properties and reduce toxicity.[13][14][15]

Substituent TypePosition on Phenyl RingEffect on ToxicityRationaleCitation
Hydroxyl (-OH) AnySignificantly IncreasedCan be oxidized to reactive quinones.[7][8]
Primary Amine (-NH2) AnySignificantly IncreasedSusceptible to nucleophilic attack, may form reactive nitrenium ions.[7][8][16]
Aliphatic (e.g., -CH3) AnyComparable to ParentGenerally well-tolerated; can slightly increase lipophilicity.[7][8]
1-methyl-4-phenyl N/A (on piperazine)Lower than 1-phenylpiperazineMay alter metabolism or receptor interaction profile favorably.[7]

This protocol provides a framework for assessing the cytotoxicity of your compounds in a human liver cell line like HepG2.

  • Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of your test compounds in the culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known hepatotoxin like acetaminophen).[17] Incubate for 24-48 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value (the concentration at which 50% of cells are non-viable).

This diagram illustrates the metabolic pathway leading to a reactive intermediate and its subsequent detoxification.

cluster_0 Cellular Environment Phenylpiperazine Phenylpiperazine Derivative ReactiveIntermediate Reactive Imidazoline Intermediate Phenylpiperazine->ReactiveIntermediate CYP450 Oxidation (Bioactivation) GSH_Adduct GSH Conjugate (Detoxified) ReactiveIntermediate->GSH_Adduct GSH Conjugation (Detoxification) Toxicity Macromolecule Binding (Hepatotoxicity) ReactiveIntermediate->Toxicity GSH Depletion GSH Glutathione (GSH) GSH->GSH_Adduct

Caption: Metabolic bioactivation of the piperazine ring.

Guide 2: Managing Cardiotoxicity and hERG Liability

Problem: My compound was flagged for potential hERG inhibition in a QSAR model. What are my next steps and how can I design this liability out?

An in silico hERG flag is a serious but manageable warning. The hERG potassium channel is critical for cardiac repolarization, and its blockade can cause life-threatening arrhythmias. Phenylpiperazine derivatives are often flagged due to the presence of a basic nitrogen and a lipophilic aromatic region, two key features of the hERG pharmacophore.

Solution: Confirm the liability experimentally and then use structure-based design to mitigate it.

  • Step 1: Experimental Confirmation. In silico models are predictive, not definitive.[12][18] The first step is to obtain experimental data. A tiered approach is recommended:

    • Tier 1: A competitive radioligand binding assay (e.g., with [³H]-dofetilide) to determine the affinity (Ki or IC50) for the hERG channel.

    • Tier 2: If significant binding is observed (e.g., IC50 < 10 µM), proceed to a functional assay like an automated patch-clamp electrophysiology study to confirm channel blockade.

  • Step 2: Structural Modification to Reduce hERG Affinity.

    • Reduce Basicity (pKa): The protonated basic nitrogen of the piperazine is often a key interaction point. Introducing electron-withdrawing groups near the piperazine ring can lower its pKa, reducing the population of the protonated form at physiological pH.

    • Reduce Lipophilicity: As with hepatotoxicity, high lipophilicity is a major driver of hERG binding. Replace lipophilic groups with more polar ones.

    • Introduce Polar Groups or Disrupt Planarity: Adding a polar functional group (like a hydroxyl or amide) near the aromatic end of the molecule can disrupt the hydrophobic interactions that favor hERG binding.

    • Use Bioisosteric Replacement: Replace the entire phenyl ring with a less lipophilic or more saturated scaffold like bicyclo[1.1.1]pentane (BCP), which has been shown to be an effective phenyl mimic with improved metabolic properties.[19]

This workflow outlines a rational approach to identifying and solving toxicity issues during lead optimization.

Start Lead Compound InSilico In Silico Toxicity Prediction (QSAR) Start->InSilico InVitro In Vitro Assays (Hepatotoxicity, hERG) InSilico->InVitro Evaluate Evaluate Toxicity & Potency Data InVitro->Evaluate Toxic High Toxicity Evaluate->Toxic Safe Acceptable Profile Evaluate->Safe SAR Analyze SAR/ STR Redesign Rational Redesign: - Reduce Lipophilicity - Block Metabolism - Bioisosteric Replacement SAR->Redesign Synthesize Synthesize New Analogs Redesign->Synthesize Synthesize->InSilico Re-evaluate End Optimized Candidate Toxic->SAR Safe->End

Caption: A rational drug design workflow for mitigating toxicity.

This table provides examples of bioisosteres that can be used to replace problematic fragments of the phenylpiperazine scaffold to improve the toxicity profile.[13][19]

Original FragmentBioisosteric Replacement(s)Potential Advantages
Phenyl Ring Pyridyl, PyrimidylIntroduces polarity, can improve solubility, may alter metabolism.
Bicyclo[1.1.1]pentane (BCP)Reduces lipophilicity, improves metabolic stability, maintains vector.
Cubane, closo-CarboraneActs as a 3D phenyl mimic, can improve potency but may reduce metabolic stability.[19]
Piperazine Ring Diazepane, HomopiperazineAlters conformation and basicity.
Constrained analogs (e.g., bridged)Restricts conformation to potentially avoid off-target binding.
Ester Group Amide, TetrazoleAmides are less prone to hydrolysis; tetrazoles can improve oral bioavailability.[14]
References
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  • López-Rodríguez, M. L., et al. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. PubMed. [Link]

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  • Goracci, L., et al. (2022). Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. PMC. [Link]

  • de Oliveira, A. C. L., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. MDPI. [Link]

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Optimization

Technical Support Center: Troubleshooting Low Conversion Rates in Piperazine N-Alkylation

Welcome to the technical support center for piperazine N-alkylation. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this critical synthetic tra...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for piperazine N-alkylation. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this critical synthetic transformation. The piperazine scaffold is a cornerstone in medicinal chemistry, valued for its ability to enhance properties like aqueous solubility and oral bioavailability.[1] However, achieving high yields of the desired N-alkylated product, particularly mono-substituted piperazines, can be challenging due to the symmetrical nature and comparable reactivity of the two nitrogen atoms.[2]

This document provides a structured, in-depth troubleshooting guide and a series of frequently asked questions to address common issues, helping you diagnose problems and optimize your reaction conditions for successful outcomes.

Troubleshooting Guide: Diagnosing Low Conversion & Yield

Q1: Why is my piperazine N-alkylation reaction showing low conversion or yielding a complex mixture of products?

This is the most frequent challenge in piperazine chemistry. The root cause often lies in the competitive reactivity of the two nitrogen atoms. The initial mono-alkylated product is often more nucleophilic than the starting piperazine, making it highly susceptible to a second alkylation event. This leads to the formation of undesired 1,4-disubstituted byproducts and, in some cases, over-alkylation to form water-soluble quaternary ammonium salts.[3][4]

Below is a systematic approach to diagnose and resolve this issue, starting with the most common culprits.

Troubleshooting_Workflow start Low Conversion / Complex Mixture q_selectivity Is Mono-alkylation the Goal? start->q_selectivity cause_dialkylation Primary Cause: Poor Selectivity (Di-alkylation) q_selectivity->cause_dialkylation Yes q_conditions Are Reaction Conditions Optimal? q_selectivity->q_conditions No / General Issue solution_protect Solution 1: Use Protecting Group (e.g., N-Boc-piperazine) - Most robust method cause_dialkylation->solution_protect solution_excess Solution 2: Use Large Excess of Piperazine (5-10 eq.) - Simple but requires difficult purification cause_dialkylation->solution_excess solution_insitu Solution 3: In Situ Monohydrochloride - Clever, protecting-group-free approach cause_dialkylation->solution_insitu solution_reductive Solution 4: Reductive Amination - Alternative to alkyl halides, avoids over-alkylation cause_dialkylation->solution_reductive cause_base Issue: Incorrect Base (Too strong/weak, poor solubility) q_conditions->cause_base cause_solvent Issue: Unsuitable Solvent (Poor solubility, side reactions) q_conditions->cause_solvent cause_temp Issue: Suboptimal Temperature (Too low for conversion, too high for selectivity) q_conditions->cause_temp solution_optimize Optimize Conditions: - Screen bases (see Table 2) - Select appropriate solvent (see Table 3) - Vary temperature systematically cause_base->solution_optimize cause_solvent->solution_optimize cause_temp->solution_optimize

Caption: A troubleshooting workflow for optimizing piperazine alkylation reactions.

The formation of the 1,4-disubstituted byproduct is the most common reason for low yields of the desired mono-alkylated product.[3] Here are the most effective strategies to enhance selectivity.

Table 1: Comparison of Strategies for Achieving Mono-alkylation

StrategyPrincipleAdvantagesDisadvantages
Protecting Group One nitrogen is temporarily blocked (e.g., with a Boc group), forcing alkylation to occur at the other free nitrogen.[1]Highly effective and clean. Provides excellent control and high yields of the mono-substituted product.[1][5]Adds two steps to the synthesis (protection and deprotection).
Excess Piperazine Using a large molar excess of piperazine (e.g., 5-10 equivalents) statistically favors the reaction of the alkylating agent with an unreacted piperazine molecule over the mono-alkylated product.[6][7]Simple, one-step procedure. Avoids protection/deprotection.Complicates purification, as the excess piperazine must be removed. May not be feasible for valuable or complex piperazine derivatives.[6]
In Situ Monohydrochloride Reacting piperazine with one equivalent of piperazine dihydrochloride forms the monoprotonated salt in situ. This deactivates one nitrogen, directing alkylation to the other.[3]Clever, protecting-group-free method that avoids large excesses of starting material.[3]Requires careful stoichiometry and may not be universally applicable to all substrates.
Reductive Amination The piperazine is reacted with an aldehyde or ketone in the presence of a reducing agent (e.g., NaBH(OAc)₃) instead of an alkyl halide.[5][8]Offers excellent control, avoids the formation of quaternary ammonium salts, and is often milder.[5][8]Requires an aldehyde or ketone equivalent of the desired alkyl group.

Our Recommendation: For the highest chance of success and cleanest reaction profile, the use of a protecting group like N-Boc-piperazine is the most robust and widely adopted solution.[1]

Reaction_Pathways piperazine Piperazine (HN(C4H8)NH) mono_product Desired Product (Mono-alkylation) piperazine->mono_product + R-X alkyl_halide Alkyl Halide (R-X) di_product Byproduct (Di-alkylation) mono_product->di_product + R-X (Often faster) quat_salt Byproduct (Quaternary Salt) mono_product->quat_salt + R-X (Over-alkylation)

Caption: Reaction pathways in piperazine alkylation, showing the desired mono-alkylation and common side reactions.

Even with a good strategy for selectivity, the reaction conditions must be finely tuned.

  • Base Selection: A base is required to neutralize the hydrogen halide (e.g., HCl, HBr) formed during the reaction, which would otherwise protonate and deactivate the nucleophilic piperazine.[3] The choice of base is critical.

    • Strong Bases (e.g., NaH, NaOtBu): Can accelerate the reaction but may also deprotonate the mono-substituted product, increasing the rate of di-alkylation.[3]

    • Weaker Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): Often provide a better balance, promoting the desired reaction while minimizing the formation of the di-substituted byproduct. K₂CO₃ is a very common and effective choice.[5]

    • Organic Bases (e.g., TEA, DIPEA): Useful but must be chosen carefully to avoid side reactions.

Table 2: Commonly Used Bases in Piperazine N-Alkylation

BaseTypepKa of Conjugate AcidCommon SolventsKey Considerations
Potassium Carbonate (K₂CO₃) Inorganic10.3Acetone, Acetonitrile (ACN), DMFExcellent general-purpose base. Mild enough to often prevent excessive di-alkylation.[5][6]
Sodium Bicarbonate (NaHCO₃) Inorganic10.3 (for H₂CO₃)Alcohols, WaterA very mild base, suitable for highly reactive alkylating agents where selectivity is a major concern.
Triethylamine (TEA) Organic10.7DCM, ACN, THFCommon organic base. Can sometimes lead to quaternization with reactive alkyl halides.
DIPEA (Hünig's Base) Organic10.7DCM, ACN, THFSterically hindered, non-nucleophilic base. Useful for preventing side reactions with the base itself.
Sodium tert-butoxide (NaOtBu) Strong Organic~19THF, Dioxane, TolueneVery strong, non-nucleophilic base. Often used in more challenging N-arylations but can promote di-alkylation.[9][10]
  • Solvent Choice: The solvent must dissolve the reactants and should be chosen based on the reaction temperature and the nature of the base.

    • Polar Aprotic Solvents (e.g., Acetonitrile, DMF, Acetone): Generally good choices as they effectively solvate the components and facilitate SN2 reactions.[5]

    • Ethereal Solvents (e.g., THF, Dioxane): Common for reactions involving strong bases like NaOtBu.[9]

    • Chlorinated Solvents (e.g., DCM): Often used for protection reactions with Boc₂O at room temperature or below.[3]

Table 3: Common Solvents and Their Properties

SolventDielectric Constant (ε)Boiling Point (°C)Common Use Case
Acetonitrile (ACN) 37.582General purpose, good for reactions with K₂CO₃.[5]
Acetone 2156Effective for reactions with K₂CO₃, often at reflux.[5][6]
N,N-Dimethylformamide (DMF) 36.7153Good solvating power but can decompose at high temperatures.
Dichloromethane (DCM) 9.140Boc-protection reactions at or below room temperature.[3]
Tetrahydrofuran (THF) 7.566Buchwald-Hartwig couplings; reactions with strong bases.[9]
Toluene 2.4111High-temperature reactions, particularly N-arylations.[9]
  • Temperature and Reaction Time: N-alkylation is often performed anywhere from room temperature to reflux.[6] It is always advisable to start at a lower temperature and monitor the reaction's progress by TLC or LC-MS. If the reaction is sluggish, the temperature can be increased gradually.[3] Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of di-substitution.[3]

Frequently Asked Questions (FAQs)

Q2: How can I selectively achieve mono-alkylation without using a protecting group?

While protecting groups offer the most reliable route, two primary strategies exist for direct selective mono-alkylation:

  • Use a Large Excess of Piperazine: As detailed in Table 1, using 5-10 equivalents of piperazine makes it statistically more likely that your alkylating agent will react with an unsubstituted piperazine. This is effective but requires rigorous purification to remove the unreacted starting material.[6][7]

  • In Situ Monohydrochloride Formation: This elegant method involves preparing piperazine monohydrochloride in the reaction flask by mixing equimolar amounts of anhydrous piperazine and piperazine dihydrochloride.[3] This effectively "protects" one nitrogen via protonation, leaving the other free to react. See Protocol 2 for a detailed procedure.

Q3: My product seems to be stuck in the aqueous layer during workup. What's happening?

This is a common issue and usually indicates that your product is in a protonated (salt) form, making it water-soluble.[5] This can happen for two reasons:

  • The reaction workup left the solution acidic.

  • You have formed a quaternary ammonium salt, which is permanently charged and highly water-soluble.[3][4]

Solution: During the workup, after quenching the reaction, ensure the pH of the aqueous layer is basic (pH 9-11) before extraction. Add a base like a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) and stir well.[6] This will deprotonate the product, converting it to the free base, which will be soluble in organic solvents like ethyl acetate or DCM. If the product still remains in the aqueous layer, it strongly suggests the formation of a quaternary salt.

Q4: What are the best analytical techniques to monitor my reaction?

  • Thin-Layer Chromatography (TLC): The quickest and most common method. It allows you to visualize the consumption of starting materials and the formation of products. Staining with ninhydrin can be useful for visualizing the amines.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information. It separates the components of your reaction mixture and provides the mass of each, allowing you to confirm the formation of your desired mono-alkylated product (M+1) and identify byproducts like the di-alkylated product.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile piperazine derivatives. It provides excellent separation and mass information.[11]

Q5: I see an unexpected byproduct that isn't the di-alkylated product. What could it be?

While less common than di-alkylation, other side reactions can occur:

  • Intramolecular Cyclization: If your alkylating agent contains another reactive functional group, it could potentially react with the piperazine nitrogen to form a cyclic byproduct.[6]

  • Reaction with Solvent: Certain solvents, like DMF, can decompose at high temperatures or in the presence of strong reagents, leading to impurities.[6]

  • Elimination: If your alkylating agent is prone to elimination (e.g., a secondary or tertiary halide), you may form an alkene byproduct instead of achieving N-alkylation.

Experimental Protocols

Protocol 1: Mono-alkylation using a Boc Protecting Group

This three-step workflow is the most reliable method for synthesizing mono-substituted piperazines.[1]

Step 1: Protection (Synthesis of 1-Boc-piperazine) [3]

  • In a round-bottom flask, dissolve piperazine (2.0 eq.) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Prepare a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) in DCM.

  • Add the Boc₂O solution dropwise to the stirred piperazine solution over 2-3 hours.

  • Allow the reaction to warm to room temperature and stir overnight (approx. 18-22 hours).[5]

  • Evaporate the solvent under reduced pressure. Add water to the residue. The di-Boc-piperazine byproduct is insoluble and can be removed by filtration.

  • Extract the aqueous filtrate with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield 1-Boc-piperazine.

Step 2: N-Alkylation of 1-Boc-piperazine [1][6]

  • In a round-bottom flask, combine 1-Boc-piperazine (1.0 eq.), your alkyl halide (1.0-1.2 eq.), and potassium carbonate (K₂CO₃, 1.5-2.0 eq.) in acetone or acetonitrile.

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the 1-Boc-piperazine is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude Boc-protected mono-alkylated piperazine, which can be purified by column chromatography if necessary.

Step 3: Deprotection of the Boc Group [3]

  • Dissolve the Boc-protected compound from Step 2 in a suitable solvent (e.g., DCM or 1,4-dioxane).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane (e.g., 4M HCl).

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until deprotection is complete.

  • Evaporate the solvent and excess acid under reduced pressure to obtain the desired mono-alkylated piperazine as its corresponding salt.

Protocol 2: Mono-alkylation via In Situ Monohydrochloride Formation[3]
  • In a reaction flask, combine anhydrous piperazine (1.0 eq.) and piperazine dihydrochloride (1.0 eq.) in methanol.

  • Heat the mixture gently until a clear solution is formed. This solution now contains piperazine monohydrochloride.

  • Cool the solution to the desired reaction temperature (e.g., room temperature).

  • Slowly add the alkylating agent (1.0 eq.) to the reaction mixture.

  • Stir and monitor the reaction progress using TLC or LC-MS.

  • Upon completion, cool the reaction mixture. Unreacted piperazine dihydrochloride may precipitate and can be removed by filtration.

  • Work up the filtrate by evaporating the solvent, followed by an aqueous workup with base (e.g., NaHCO₃ solution) and extraction with an organic solvent to isolate the free base of the product.

References

  • BenchChem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for N-(2-Aminoethyl)piperazine Derivatives.
  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
  • BenchChem. (n.d.). Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride.
  • BenchChem. (n.d.). Managing side reactions in piperidine functionalization.
  • BenchChem. (n.d.). Application Note: Synthesis of Monosubstituted Piperazines using N-Boc-Piperazine.
  • Dounay, A. B., & Anderson, M. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 792–802. [Link]

  • Van Maarseveen, J. H., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Comparative synthetic platforms for mono‐N‐alkylation of piperazine.
  • Google Patents. (n.d.). DE1092019B - Process for the N-monoalkylation of piperazine.
  • Google Patents. (n.d.). WO2014184039A1 - Method for preparing n-alkyl-piperazines.
  • BenchChem. (n.d.). Optimizing reaction conditions for N-arylation of piperazine.
  • Bouvier, B., et al. (2015). The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in N-Arylpiperazine Synthesis.
  • Al-Tamrah, S. A. (2011).
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • ResearchGate. (n.d.). Optimization of the reaction conditions.
  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
  • Stoltz, B. M.
  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Piperazine Synthesis.
  • Andersen, H. L., et al. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development.
  • De-Qiang, L., et al. (2010). Analytical Methods for the separation and identification of piperazines. Analytical Methods.
  • MacMillan, D. W. C., et al. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
  • Gholivand, K., et al. (2022). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.
  • Moroder, L. (n.d.). Protection of Functional Groups. Houben-Weyl Methods of Organic Chemistry.
  • ResearchGate. (n.d.). The influence of various bases on one-pot N-alkylation of nucleobases via alcohol.
  • ResearchGate. (n.d.). A Simple Synthesis of N-Alkylpiperazines.
  • Stephenson, C. R. J., et al. (2024). Programmable Piperazine Synthesis via Organic Photoredox Catalysis.
  • MacMillan, D. W. C., et al. (2021).
  • Disalvo, F., et al. (2018). Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study. Biochimica et Biophysica Acta (BBA) - Biomembranes.
  • Beilstein-Institut. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry.
  • ResearchGate. (2014). The Kinetic Effect of Adding Piperazine Activator to Aqueous Tertiary and Sterically-hindered Amines Using Stopped-flow Technique.
  • Encyclopedia.pub. (2021). Synthesis of Piperazines by C-H Functionalization.

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Reference Data & Comparative Studies

Validation

Comparative Bioactivity Guide: 1-(4-Bromophenyl)-2,2-dimethylpiperazine vs. Analogous Arylpiperazines

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Focus: Structure-Activity Relationships (SAR), Receptor Affinity, and Assay Validation Executive Summary & Pharmacophore Rationale...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Focus: Structure-Activity Relationships (SAR), Receptor Affinity, and Assay Validation

Executive Summary & Pharmacophore Rationale

Arylpiperazines represent a privileged class of nitrogen-containing heterocycles in medicinal chemistry, serving as foundational scaffolds for a vast array of biologically active compounds, including central nervous system (CNS) agents, antimicrobials, and anticancer therapeutics[1][2].

When evaluating 1-(4-Bromophenyl)-2,2-dimethylpiperazine against simpler analogs like 1-phenylpiperazine or 1-(4-bromophenyl)piperazine, the bioactivity profile is heavily dictated by two specific functionalizations:

  • The para-Bromo Substitution: The heavy halogen atom at the C4 position of the phenyl ring significantly increases the lipophilicity (LogP) of the molecule. More importantly, it enables highly directional halogen bonding and strong hydrophobic interactions within the ligand-binding pockets (LBPs) of targets such as the Androgen Receptor (AR)[3].

  • The 2,2-Dimethyl Substitution: The addition of gem-dimethyl groups adjacent to the N1 nitrogen introduces severe steric bulk. Mechanistically, this serves a dual purpose:

    • Conformational Locking: It restricts the flexibility of the piperazine ring, forcing it into a specific chair conformation that optimally projects the aryl group into deep hydrophobic receptor pockets.

    • Metabolic Shielding: It sterically hinders cytochrome P450 (CYP)-mediated α -oxidation at the C2 position, dramatically extending the compound's metabolic half-life compared to unsubstituted piperazines.

Comparative Bioactivity Profiling

The table below synthesizes the structural advantages and typical pharmacological performance of these scaffolds when integrated into larger drug molecules (e.g., AR antagonists or 5-HT receptor ligands).

Compound ScaffoldPhenyl SubstitutionPiperazine SubstitutionRelative Lipophilicity (cLogP)*Primary Bioactivity ApplicationsKey Structural / Metabolic Advantage
1-(4-Bromophenyl)-2,2-dimethylpiperazine 4-Bromo2,2-DimethylHigh (~3.2)AR Antagonism, CNS LigandsHigh metabolic stability; conformationally restricted for receptor selectivity.
1-(4-Bromophenyl)piperazine 4-BromoNoneModerate (~2.5)Antimicrobial, CNS LigandsStrong halogen bonding; flexible ring allows broader target binding[2][4].
1-(4-Chlorophenyl)-2,2-dimethylpiperazine 4-Chloro2,2-DimethylHigh (~3.0)AR AntagonismSterically locked; weaker halogen bonding compared to the bromo-analog[3].
1-Phenylpiperazine NoneNoneLow (~1.8)Baseline ReferenceHighly flexible; highly vulnerable to rapid CYP450 α -oxidation.

*Note: cLogP values are representative estimates for the isolated scaffolds to illustrate physicochemical trends.

Mechanistic Causality: Androgen Receptor (AR) Antagonism

Recent oncological drug development has heavily utilized arylpiperazine derivatives to combat castration-resistant prostate cancer (CRPC)[3][5]. The mechanism of action relies on the scaffold's ability to competitively bind the AR-LBP.

While endogenous androgens (like DHT) trigger a conformational change that allows the AR to recruit co-activators and translocate to the nucleus, the bulky 1-(4-Bromophenyl)-2,2-dimethylpiperazine derivative acts as a wedge. The para-bromo group anchors deep in the pocket via hydrophobic interactions, while the 2,2-dimethyl group creates a steric clash that prevents the AR helix-12 from folding into its active conformation. This traps the receptor in the cytosol, halting tumor proliferation[3].

AR_Pathway Androgen Endogenous Androgen (e.g., DHT) AR_Cyto Androgen Receptor (Cytosol) Androgen->AR_Cyto Binds LBP Drug 1-(4-Bromophenyl)-2,2-dimethylpiperazine Derivative Drug->AR_Cyto Competitive Binding AR_Active Active AR Complex (Co-activator recruited) AR_Cyto->AR_Active Conformational Change AR_Inactive Inactive AR Complex (Sterically locked) AR_Cyto->AR_Inactive Halogen bonding & Steric clash Nucleus Nuclear Translocation & Gene Transcription AR_Active->Nucleus Promotes AR_Inactive->Nucleus Blocks Apoptosis Tumor Growth Inhibition AR_Inactive->Apoptosis Induces

Diagram 1: Mechanistic pathway of AR antagonism driven by sterically hindered arylpiperazines.

Validated Experimental Protocols

To objectively compare the bioactivity of these piperazine derivatives, researchers must utilize self-validating assay systems. Below are the gold-standard methodologies for evaluating these compounds.

Protocol A: LNCaP Cell Viability & AR Antagonism Assay

Causality: LNCaP cells are human prostate adenocarcinoma cells that express a mutated, but highly sensitive, Androgen Receptor. They are the ideal physiological model for testing AR antagonists[3].

  • Cell Seeding: Seed LNCaP cells in RPMI-1640 media supplemented with 10% Charcoal-Stripped Fetal Bovine Serum (CS-FBS).

    • Why CS-FBS? Charcoal stripping removes endogenous hormones, ensuring that any AR activation observed is strictly controlled by the experimenter.

  • Co-Treatment: After 24 hours, treat the cells with 1 nM DHT (to stimulate baseline AR activity) alongside varying concentrations (0.1 µM to 50 µM) of the piperazine derivatives.

  • Incubation & Readout: Incubate for 72 hours, then add MTT reagent or CellTiter-Glo. Quantify the luminescence/absorbance to measure metabolic activity as a proxy for cell proliferation.

  • Self-Validation Checkpoint: The assay plate MUST include a positive control (e.g., Enzalutamide). Calculate the Z'-factor for the plate; a Z'-factor > 0.5 is required to confirm that the assay window is robust enough to distinguish between the potencies of the bromo- and chloro- derivatives.

Protocol B: High-Throughput Radioligand Displacement (CNS Target Example)

Causality: To determine if the 2,2-dimethyl group alters receptor subtype selectivity (e.g., 5-HT1A vs. 5-HT2A), competitive radioligand binding is employed.

  • Membrane Preparation: Homogenize target tissue/cells and isolate the membrane fraction via ultracentrifugation. This removes cytosolic enzymes that might prematurely metabolize the piperazine drug.

  • Equilibration: Incubate the membranes with a constant concentration of a radioactive tracer (e.g., [³H]-8-OH-DPAT for 5-HT1A) and titrations of the piperazine test compounds.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters, washing with ice-cold buffer to trap the receptor-bound ligand while washing away the free ligand.

  • Self-Validation Checkpoint: Include a "Non-Specific Binding" (NSB) control well containing a massive excess (10 µM) of an unlabeled standard. If the radioactive signal in the NSB well exceeds 20-30% of the total binding well, the wash stringency must be increased to prevent false-positive affinity readings.

Assay_Workflow Prep Membrane/Cell Preparation Incubate Compound Incubation (Variable Doses) Prep->Incubate Radioligand Radioligand / Reporter Addition Incubate->Radioligand Wash Rapid Filtration & Washing Radioligand->Wash Read Scintillation / Luminescence Read Wash->Read Analyze IC50 / Ki Calculation Read->Analyze

Diagram 2: Standardized high-throughput screening workflow for arylpiperazine bioactivity.

References

  • Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists - Frontiers in Pharmacology.
  • Coumarin-piperazine derivatives as biologically active compounds - PMC (National Institutes of Health).
  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione - MDPI.
  • Piperazine derivatives of natural compounds with anticancer activity - ResearchGate.
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ACG Publications.

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Comparative

The Bromophenylpiperazine Scaffold: A Comparative Guide to Structure-Activity Relationships for CNS Targets

For researchers, medicinal chemists, and drug development professionals, the arylpiperazine scaffold remains a cornerstone in the design of centrally acting agents. Its privileged structure, capable of interacting with a...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, the arylpiperazine scaffold remains a cornerstone in the design of centrally acting agents. Its privileged structure, capable of interacting with a multitude of G-protein coupled receptors (GPCRs), offers a versatile template for fine-tuning pharmacological activity. Within this class, bromophenylpiperazine derivatives have emerged as a particularly intriguing subset, with the strategic placement of a bromine atom profoundly influencing receptor affinity, selectivity, and functional activity. This guide provides an in-depth comparison of bromophenylpiperazine derivatives, synthesizing data from numerous studies to elucidate the critical structure-activity relationships (SAR) that govern their interactions with key CNS targets, primarily serotonin (5-HT) and dopamine (D) receptors.

The Strategic Role of Bromine in Arylpiperazine SAR

The introduction of a bromine atom onto the phenyl ring of the arylpiperazine core is a deliberate and impactful modification. Bromine, a halogen, exerts a combination of electronic and steric effects that can dramatically alter a molecule's interaction with its biological target. Its electron-withdrawing nature can modulate the pKa of the distal piperazine nitrogen, influencing its protonation state at physiological pH—a critical factor for receptor binding.[1] Furthermore, the size of the bromine atom can provide crucial steric bulk, either favoring or preventing optimal binding poses within the receptor's active site.[2] The position of the bromine substitution—ortho, meta, or para—is a key determinant of the resulting pharmacological profile.

A critical aspect of SAR studies is to understand how such modifications influence not just affinity for a single target, but selectivity across multiple related receptors.[2] Many arylpiperazine derivatives exhibit polypharmacology, binding to several 5-HT and dopamine receptor subtypes. This can be therapeutically advantageous, as in the case of atypical antipsychotics that often target both D2 and 5-HT2A receptors, or it can lead to undesirable side effects.[3] The strategic placement of a bromine atom is a powerful tool to steer the compound's activity towards a desired profile.

Comparative Analysis of Bromophenylpiperazine Derivatives at Serotonin Receptors

The serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, are major targets for arylpiperazine derivatives in the development of anxiolytics, antidepressants, and antipsychotics.[1][4] The position of the bromine atom on the phenyl ring significantly impacts the affinity for these receptors.

5-HT1A Receptor Affinity

The 5-HT1A receptor is a well-established target for anxiolytic and antidepressant drugs.[5] SAR studies consistently demonstrate that the nature and position of substituents on the phenyl ring of arylpiperazines are critical for high affinity.

Compound IDBromo PositionLinker and Terminal Group5-HT1A Ki (nM)Reference
1 3-bromo- (CH2)4-Coumarin0.78[6]
2 2-bromo-(CH2)4-CoumarinHigh Affinity[6]
3 4-bromo-(CH2)4-CoumarinHigh Affinity[6]
4 2-bromo-(CH2)n-ImideHigh Affinity[7]

Table 1: Comparative 5-HT1A receptor affinities of bromophenylpiperazine derivatives.

As illustrated in Table 1, derivatives with a bromine atom at the meta-position (Compound 1) of the phenyl ring, in combination with a butoxy-coumarin terminal moiety, exhibit sub-nanomolar affinity for the 5-HT1A receptor.[6] Studies have shown that substitution at the ortho position can also lead to high affinity, suggesting that this region of the receptor can accommodate bulky substituents.[2][7] The para-position appears to be more sensitive to steric bulk, with larger substituents often leading to a decrease in affinity.[2]

The causality behind these observations lies in the specific interactions within the 5-HT1A receptor binding pocket. The basic nitrogen of the piperazine ring is thought to form a crucial ionic bond with a conserved aspartate residue in transmembrane domain 3 (TM3) of the receptor.[1] The bromophenyl moiety is positioned in a hydrophobic pocket, and the position of the bromine atom influences the overall shape and electronic distribution of the ligand, thereby affecting the van der Waals and other non-covalent interactions with surrounding amino acid residues.

5-HT1A Receptor Signaling Pathway

Activation of the 5-HT1A receptor, a Gi/o-coupled GPCR, triggers a cascade of intracellular events that ultimately lead to a neuronal inhibitory response.[8][9] Understanding this pathway is crucial for interpreting the functional consequences of ligand binding.

G cluster_membrane Cell Membrane 5HT1A_R 5-HT1A Receptor Gi_o Gi/o Protein 5HT1A_R->Gi_o activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces K_channel K+ Channel Hyperpolarization Neuronal Hyperpolarization (Inhibition) K_channel->Hyperpolarization Ligand Bromophenylpiperazine (Agonist) Ligand->5HT1A_R Gi_o->AC inhibits Gi_o->K_channel opens PKA Protein Kinase A cAMP->PKA activates

5-HT1A Receptor Signaling Cascade

Comparative Analysis of Bromophenylpiperazine Derivatives at Dopamine Receptors

Dopamine receptors, particularly the D2 and D3 subtypes, are key targets for antipsychotic medications.[3][10] The development of subtype-selective ligands is a major goal in modern drug discovery to improve efficacy and reduce side effects such as extrapyramidal symptoms (EPS).[3][11]

Compound IDBromo PositionOther SubstituentsD2 Ki (nM)D3 Ki (nM)D3 vs D2 SelectivityReference
5 4-bromoPhenylpiperazine core349-752296-1413~1-5x[10]
6 2,3-dichloro (analogue)Indole terminus-1.12 (R-enantiomer)High[12]

Table 2: Comparative dopamine receptor affinities of bromophenylpiperazine derivatives and analogues.

The data for direct bromo-substituted phenylpiperazines on dopamine receptors is less consolidated in single comparative tables within the literature. However, broader SAR studies of arylpiperazines provide valuable insights. For instance, substitution on the phenyl ring is a well-established strategy to modulate D2/D3 selectivity.[10] While simple bromophenylpiperazines may show limited selectivity (Compound 5), combining this moiety with other structural features can lead to highly selective ligands. For example, the dichlorinated analogue (Compound 6), which shares electronic and steric properties with bromo-substituted compounds, demonstrates high D3 receptor selectivity when incorporated into a more complex structure.[12]

The pursuit of D3-selective antagonists or partial agonists is driven by the hypothesis that such agents could offer antipsychotic efficacy with a reduced risk of EPS and other side effects associated with strong D2 receptor blockade.[12]

Experimental Protocols

To ensure the reproducibility and validity of SAR data, standardized and well-documented experimental protocols are essential. The following sections provide representative, step-by-step methodologies for the synthesis of a bromophenylpiperazine derivative and a key in vitro binding assay.

Synthesis of 1-(3-Bromophenyl)-4-(4-aminobutyl)piperazine

This protocol describes a common synthetic route for introducing a linker to the bromophenylpiperazine core, which can then be further functionalized.

Step 1: N-Alkylation of 1-(3-Bromophenyl)piperazine

  • To a solution of 1-(3-bromophenyl)piperazine (1.0 eq) in a suitable solvent such as acetonitrile, add potassium carbonate (2.0 eq) as a base.

  • Add N-(4-bromobutyl)phthalimide (1.1 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Deprotection of the Phthalimide Group

  • Dissolve the product from Step 1 in ethanol.

  • Add hydrazine hydrate (2.0 eq).

  • Heat the reaction mixture to reflux for several hours.

  • Cool the reaction to room temperature, which should result in the precipitation of phthalhydrazide.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dilute hydrochloric acid and wash with an organic solvent like dichloromethane to remove any remaining phthalhydrazide.

  • Basify the aqueous layer with a sodium hydroxide solution and extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired 1-(3-bromophenyl)-4-(4-aminobutyl)piperazine.

G Start 1-(3-Bromophenyl)piperazine + N-(4-bromobutyl)phthalimide Step1 N-Alkylation (K2CO3, Acetonitrile, Reflux) Start->Step1 Intermediate N-protected intermediate Step1->Intermediate Step2 Deprotection (Hydrazine hydrate, Ethanol, Reflux) Intermediate->Step2 Product 1-(3-Bromophenyl)-4-(4-aminobutyl)piperazine Step2->Product

General Synthetic Workflow

5-HT1A Receptor Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound for the 5-HT1A receptor using a radiolabeled ligand.

1. Membrane Preparation:

  • Homogenize tissue known to express 5-HT1A receptors (e.g., rat hippocampus) or membranes from cells stably expressing the human 5-HT1A receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[1]

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed to pellet the membranes.

  • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

  • Resuspend the final pellet in assay buffer and determine the protein concentration.

2. Binding Assay:

  • In a 96-well plate, combine the following in a final volume of 250 µL:

    • 50 µL of various concentrations of the test compound (e.g., a bromophenylpiperazine derivative).

    • 50 µL of a fixed concentration of a radioligand such as [3H]8-OH-DPAT.[1]

    • 150 µL of the prepared membrane suspension.

  • To determine non-specific binding, include wells containing a high concentration of a known 5-HT1A ligand (e.g., serotonin) to displace all the radioligand.

  • To determine total binding, include wells with only the radioligand and membranes.

  • Incubate the plate at room temperature for 60-120 minutes.

  • Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

  • Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

The structure-activity relationships of bromophenylpiperazine derivatives are a testament to the power of subtle chemical modifications in tuning pharmacological activity. The position of the bromine atom on the phenyl ring is a critical determinant of affinity and selectivity for key CNS targets such as the 5-HT1A, 5-HT2A, and dopamine receptors. Meta- and ortho-bromo substitutions on the phenylpiperazine core often lead to high-affinity ligands for the 5-HT1A receptor. While the SAR for dopamine receptors is more complex, the bromophenylpiperazine moiety remains a valuable component in the design of subtype-selective ligands.

Future research in this area will likely focus on leveraging computational modeling and structural biology to gain a more precise understanding of the molecular interactions that govern these SAR trends. The development of novel synthetic methodologies will also enable the exploration of a wider chemical space around the bromophenylpiperazine scaffold. Ultimately, a deeper understanding of these structure-activity relationships will facilitate the rational design of more effective and safer therapeutics for a range of neuropsychiatric disorders.

References

  • Polter, A. M., & Li, X. (2010). 5-HT1A receptor-regulated signaling pathways in brain. Cellular and Molecular Life Sciences, 67(14), 2437-2446. [Link]

  • Carli, M., & Invernizzi, R. W. (2022). Neuronal signaling of the 5-HT1A autoreceptor. International Journal of Molecular Sciences, 23(5), 2736. [Link]

  • Szafran, K., et al. (2023). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. Molecules, 28(3), 1435. [Link]

  • Di Pietro, O., & Blasi, A. (2016). Targeting Dopamine D3 and Serotonin 5-HT1A and 5-HT2A Receptors for Developing Effective Antipsychotics: Synthesis, Biological Characterization, and Behavioral Studies. Journal of Medicinal Chemistry, 59(23), 10697-10713. [Link]

  • Albert, P. R., & Fiori, L. M. (2014). 5-HT1A receptor signaling and its role in depression and anxiety. Behavioural Brain Research, 277, 58-71. [Link]

  • Szafran, K., et al. (2023). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. Molecules, 28(3), 1435. [Link]

  • Watson, J., et al. (1998). 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems. British Journal of Pharmacology, 124(5), 899-906. [Link]

  • GenScript. (n.d.). Human 5-HT1A Receptor Membrane Preparation. [Link]

  • Wikipedia. (2024, February 27). 5-HT1A receptor. [Link]

  • Pop, R., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1554. [Link]

  • Roth Lab. (n.d.). Assay buffers. [Link]

  • Knez, D., et al. (2018). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 23(11), 2999. [Link]

  • Szafran, K., et al. (2021). Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists. Pharmaceuticals, 14(2), 179. [Link]

  • Luedtke, R. R., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3192. [Link]

  • Kumar, A., et al. (2021). Towards understanding the structural basis of partial agonism at the dopamine D3 receptor. Nature Communications, 12(1), 1-13. [Link]

  • Kumar, A., et al. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research, 4(2), 125-131. [Link]

  • López-Rodríguez, M. L., et al. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of Medicinal Chemistry, 40(11), 1648-1656. [Link]

  • Szafran, K., et al. (2018). 5-HT1A and 5-HT2A receptors affinity, docking studies and pharmacological evaluation of a series of 8-acetyl-7-hydroxy-4-methylcoumarin derivatives. Bioorganic & Medicinal Chemistry, 26(2), 499-510. [Link]

  • DeRuiter, J. (2001). DOPAMINE ANTAGONISTS: PHENOTHIAZINE/THIOXANTHENE SAR. [Link]

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Validation

Comparative Pharmacological Guide: 1-(4-Bromophenyl)-2,2-dimethylpiperazine vs. 1-(4-chlorophenyl)piperazine (pCPP)

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural Causality, Receptor Pharmacology, and Assay Methodologies Executive Summary Phenylpiperazines represent a cor...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural Causality, Receptor Pharmacology, and Assay Methodologies

Executive Summary

Phenylpiperazines represent a cornerstone scaffold in neuropharmacology, heavily utilized to probe serotonergic (5-HT) and dopaminergic systems[1]. Within this class, 1-(4-chlorophenyl)piperazine (pCPP) is a well-characterized, classical standard known for its partial agonist activity at 5-HT2A and 5-HT2C receptors[2].

However, modern drug discovery often requires structural modifications to overcome the off-target liabilities and poor metabolic stability inherent to unsubstituted piperazines. The derivative 1-(4-Bromophenyl)-2,2-dimethylpiperazine introduces two critical alterations: a heavier halogen substitution (bromine vs. chlorine) and a sterically demanding gem-dimethyl group on the piperazine ring. This guide objectively compares the pharmacodynamic and pharmacokinetic divergence of these two compounds, providing causality for their distinct profiles and self-validating experimental protocols for their evaluation.

Mechanistic & Structural Divergence

The Baseline: pCPP and 5-HT2C Agonism

pCPP features an unsubstituted piperazine ring that allows for high conformational flexibility. When docking into the orthosteric site of the 5-HT2C receptor, the basic secondary amine forms a critical salt bridge with the highly conserved Aspartate residue (Asp3.32) in Transmembrane Helix 3 (TM3). The lack of steric bulk allows the molecule to sit deeply within the binding pocket, inducing the inward shift of TM6 required for Gq-protein coupling and subsequent phosphoinositide (PI) hydrolysis[2].

The Modification: 1-(4-Bromophenyl)-2,2-dimethylpiperazine

The transition from pCPP to 1-(4-Bromophenyl)-2,2-dimethylpiperazine fundamentally alters the molecule's interaction with biological targets through two mechanisms:

  • Steric Hindrance (Pharmacodynamics): The addition of the 2,2-dimethyl group adjacent to the basic amine creates severe steric bulk. While the amine can still theoretically interact with Asp3.32, the methyl groups clash with surrounding hydrophobic residues in the 5-HT2C binding pocket. This prevents the deep binding pose necessary for TM6 displacement. Consequently, 2,2-dimethyl substitution typically ablates 5-HT2C agonist efficacy, often converting the scaffold into a weak antagonist or abolishing binding affinity entirely[3].

  • Metabolic Shielding (Pharmacokinetics): Unsubstituted piperazines like pCPP are highly susceptible to oxidative metabolism by Cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4). Oxidation typically occurs at the α -carbon adjacent to the amine, leading to ring-opening or dealkylation. The gem-dimethyl group in the 2,2-position effectively blocks this metabolic hotspot, dramatically increasing the compound's half-life and microsomal stability[3].

Pathway Ligand pCPP (Agonist) Receptor 5-HT2C Receptor Ligand->Receptor Binds GProtein Gq/11 Protein Receptor->GProtein Activates Effector PLC-β GProtein->Effector Stimulates SecondMsgr IP3 + DAG Effector->SecondMsgr Cleaves PIP2 Response Intracellular Ca2+ Release SecondMsgr->Response Triggers

Fig 1: 5-HT2C receptor Gq-coupled signaling pathway activated by pCPP.

Comparative Pharmacological Profiles

The following table summarizes the quantitative performance metrics of both compounds. Data reflects established Structure-Activity Relationship (SAR) principles for arylpiperazines and their sterically hindered analogs.

Parameter1-(4-chlorophenyl)piperazine (pCPP)1-(4-Bromophenyl)-2,2-dimethylpiperazineCausality / Significance
5-HT2C Affinity ( Ki​ ) ~45 nM> 10,000 nMSteric clash from 2,2-dimethyl prevents orthosteric docking.
5-HT2C Efficacy ( Emax​ ) ~70% (Partial Agonist)Inactive / N/AInability to induce TM6 conformational shift.
LogP (Lipophilicity) 2.13.4Bromine and methyl groups increase overall hydrophobicity.
HLM Half-Life ( T1/2​ ) ~35 minutes> 120 minutesDimethylation blocks CYP-mediated α -carbon oxidation.
Primary Utility 5-HT Receptor Probe / Designer DrugMetabolically stable chemical building blockStructural restriction redirects target profile.

Experimental Methodologies

To objectively validate the performance differences between these two compounds, researchers must employ self-validating assay systems. The following protocols ensure rigorous, reproducible data by embedding internal controls.

Protocol A: In Vitro Phosphoinositide (PI) Hydrolysis Assay

This assay measures the accumulation of Inositol Monophosphate (IP1), a stable downstream metabolite of the Gq/PLC/IP3 pathway, to quantify 5-HT2C agonism[2].

Self-Validation Mechanism: The assay must include Serotonin (5-HT) as a 100% Emax​ full-agonist control, and un-transfected HEK293 cells to rule out endogenous receptor activation.

  • Cell Preparation: Seed HEK293 cells stably expressing the human 5-HT2C receptor into a 384-well plate at 15,000 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Compound Dilution: Prepare 10-point dose-response curves (10 μ M to 0.3 nM) for pCPP, 1-(4-Bromophenyl)-2,2-dimethylpiperazine, and 5-HT (reference standard) in stimulation buffer containing 50 mM LiCl (to prevent IP1 degradation).

  • Incubation: Aspirate culture media and add 10 μ L of the compound dilutions to the respective wells. Incubate for 60 minutes at 37°C.

  • Lysis & Detection: Add 10 μ L of HTRF (Homogeneous Time-Resolved Fluorescence) lysis buffer containing IP1-d2 conjugate and Anti-IP1 Cryptate.

  • Readout: Incubate for 1 hour at room temperature. Read the plate on an EnVision multimode reader at 665 nm and 620 nm. Calculate the HTRF ratio (665/620) and normalize against the 5-HT maximal response.

Workflow Step1 1. Cell Culture HEK293-5-HT2C Cells Step2 2. Ligand Incubation pCPP vs Dimethyl Analog Step1->Step2 Step3 3. Cell Lysis & Reagent Addition Step2->Step3 Step4 4. HTRF Detection (665nm / 620nm) Step3->Step4 Step5 5. Data Synthesis EC50 & Emax Calculation Step4->Step5

Fig 2: Step-by-step workflow for the HTRF-based IP1 accumulation assay.

Protocol B: Human Liver Microsome (HLM) Stability Assay

This protocol quantifies the metabolic shielding provided by the 2,2-dimethyl substitution[3].

Self-Validation Mechanism: Verapamil is used as a high-clearance positive control, and a "minus-NADPH" condition is used to confirm that degradation is strictly CYP450-mediated.

  • Matrix Preparation: Prepare a 1 mg/mL suspension of pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4).

  • Spiking: Spike pCPP and 1-(4-Bromophenyl)-2,2-dimethylpiperazine into separate microsomal suspensions at a final concentration of 1 μ M.

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Sampling: Aliquot 50 μ L of the reaction mixture at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each aliquot by adding 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to determine the percentage of parent compound remaining over time.

Conclusion

While pCPP remains a highly potent, flexible probe for serotonergic research, its rapid metabolism and promiscuous binding profile limit its therapeutic utility. The strategic integration of a 2,2-dimethyl group in 1-(4-Bromophenyl)-2,2-dimethylpiperazine sacrifices 5-HT2C agonism due to severe steric hindrance but yields a highly lipophilic, metabolically robust scaffold. This makes the dimethylated analog an ideal building block for designing next-generation therapeutics where piperazine-mediated off-target toxicity and rapid clearance must be avoided.

References

  • [2] Fiorella, D., Helsley, S., Rabin, R. A., & Winter, J. C. (1996). 5-HT2C receptor-mediated phosphoinositide turnover and the stimulus effects of m-chlorophenylpiperazine. Psychopharmacology. URL:[Link]

  • [3] Baggelaar, M. P., et al. (2019). Structure–Activity Relationship Studies of Aryl Sulfoxides as Reversible Monoacylglycerol Lipase Inhibitors. ACS Chemical Neuroscience. (PMC6440536) URL:[Link]

  • [1] Chauhan, S., et al. (2015). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry. URL:[Link]

Sources

Comparative

A Comparative Analysis of Analytical Techniques for Piperazine and its Derivatives

Welcome to this in-depth guide on the comparative analysis of analytical techniques for piperazine and its extensive family of derivatives. As a class of compounds with significant utility in pharmaceuticals, industrial...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to this in-depth guide on the comparative analysis of analytical techniques for piperazine and its extensive family of derivatives. As a class of compounds with significant utility in pharmaceuticals, industrial processes, and as carbon capture agents, the accurate and efficient quantification of piperazines is paramount. This document is designed for researchers, scientists, and drug development professionals, providing a detailed examination of the primary analytical methodologies. We will move beyond a simple listing of techniques to delve into the nuanced causality behind experimental choices, ensuring that the protocols described are not only robust but also self-validating.

Introduction to Piperazine and its Analytical Challenges

Piperazine is a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions. Its derivatives are widely used as active pharmaceutical ingredients (APIs) in a variety of drugs, including anthelmintics, antihistamines, and antipsychotics.[1] The basic nature of the two secondary amine groups makes piperazine and its analogues highly polar and often non-volatile, presenting unique challenges for analytical separation and detection. Furthermore, the potential for the formation of nitrosamine impurities, which are potent carcinogens, necessitates highly sensitive and selective analytical methods for their control.

Core Analytical Techniques: A Comparative Overview

The selection of an appropriate analytical technique for piperazine compounds is contingent upon the specific analytical problem, including the matrix, the required sensitivity, and the available instrumentation. The most commonly employed techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is arguably the most versatile and widely used technique for the analysis of piperazine and its derivatives due to its applicability to a wide range of polar and non-polar compounds.[1]

Mechanism & Rationale: Reversed-phase HPLC (RP-HPLC) is the predominant mode of separation. The choice of a suitable column, typically a C18 or C8, is critical and depends on the polarity of the specific piperazine derivative. The mobile phase composition, often a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, is optimized to achieve adequate retention and resolution. The pH of the mobile phase plays a crucial role in controlling the ionization state of the basic piperazine nitrogens, thereby influencing their retention behavior.

Detection Methods:

  • UV-Visible Spectroscopy: While the piperazine ring itself lacks a strong chromophore, many of its derivatives contain aromatic moieties that allow for direct UV detection. For underivatized piperazine, derivatization with a UV-active agent may be necessary.[1]

  • Evaporative Light Scattering Detection (ELSD): ELSD is a universal detection method that is not dependent on the presence of a chromophore, making it suitable for the analysis of underivatized piperazine.

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides the highest degree of selectivity and sensitivity. This is particularly crucial for trace-level analysis and for the identification and quantification of impurities like nitrosamines.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. While native piperazine has limited volatility due to its polar nature, many of its derivatives are amenable to GC analysis.[2]

Derivatization: A Key Enabler: For non-volatile piperazine compounds, a derivatization step is often necessary to increase their volatility and improve their chromatographic behavior.[3] Common derivatization reagents include:

  • Acylating agents: Acetic anhydride and trifluoroacetic anhydride (TFAA) react with the amine groups to form less polar and more volatile amide derivatives.[2][4]

  • Chloroformates: Ethyl- or isobutyl chloroformate are also effective derivatizing agents.[3]

Detection Methods:

  • Flame Ionization Detection (FID): FID is a universal detector for organic compounds and provides good sensitivity for many piperazine derivatives.[2]

  • Nitrogen-Phosphorus Detection (NPD): NPD is highly selective for nitrogen-containing compounds, making it an excellent choice for piperazine analysis, offering enhanced sensitivity and reduced interference from the sample matrix.[5]

  • Mass Spectrometry (MS): GC-MS provides definitive identification based on the mass spectrum of the analyte and offers the highest sensitivity and selectivity, which is crucial for trace analysis and impurity profiling.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation of piperazine compounds.[7] It provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the molecule.

  • ¹H NMR: Provides information about the number and chemical environment of protons in the molecule. The chemical shifts and coupling patterns of the piperazine ring protons are highly informative.

  • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

  • Dynamic NMR: Can be used to study conformational changes in the piperazine ring, such as chair-to-chair interconversions and restricted rotation around amide bonds in acylated derivatives.[8][9]

While primarily a qualitative technique, quantitative NMR (qNMR) can be employed for the accurate determination of piperazine concentration using a certified internal standard.

Quantitative Data Summary: A Head-to-Head Comparison

TechniquePrincipleTypical AnalytesSample PreparationSensitivity (Typical LOQ)SelectivityThroughputCost
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.Piperazine derivatives with a UV chromophore, or underivatized piperazine after derivatization.[1]Simple dissolution, or derivatization.30-90 ppm (after derivatization).[10]ModerateHighLow
LC-MS/MS HPLC separation followed by mass spectrometric detection.Wide range of piperazine compounds and their impurities, including nitrosamines.[11][12]Simple dissolution, potential for solid-phase extraction (SPE).1 ng/mL.[12]Very HighHighHigh
GC-FID/NPD Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with flame ionization or nitrogen-phosphorus detection.Volatile and thermally stable piperazine derivatives, or others after derivatization.[2][5]Derivatization is often required.[3]1-5 ng/mL.[5]HighHighMedium
GC-MS GC separation followed by mass spectrometric detection.Volatile and thermally stable piperazine derivatives, or others after derivatization.[6]Derivatization is often required.[2]0.004-0.156 µg/mL.[13]Very HighHighMedium-High
NMR Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.All piperazine compounds.Simple dissolution in a deuterated solvent.[7]mg range (for structural elucidation)High (for structural information)LowHigh

Experimental Protocols: A Practical Guide

Protocol 1: HPLC-UV Analysis of Piperazine after Derivatization with NBD-Cl

This protocol describes the quantification of piperazine in an active pharmaceutical ingredient (API) by derivatization with 4-chloro-7-nitrobenzofuran (NBD-Cl) followed by HPLC-UV analysis.[10]

Instrumentation:

  • HPLC system with a UV or photodiode array (PDA) detector.[1]

  • Analytical column: Chiralpak IC (250 x 4.6 mm, 5 µm).[10]

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Piperazine standard

  • NBD-Cl

  • Diluent (e.g., a mixture of mobile phase components)

Procedure:

  • Standard Preparation: Accurately weigh about 20 mg of Piperazine standard into a 10 mL volumetric flask, dissolve in diluent, and make up to the mark. Further dilute to achieve a suitable concentration for the calibration curve.[10]

  • Sample Preparation: Prepare a solution of the API in the diluent at a known concentration.

  • Derivatization:

    • To an aliquot of the standard or sample solution, add an excess of NBD-Cl solution in acetonitrile.[1]

    • Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the reaction.[1]

    • Cool the solution to room temperature.[1]

    • Dilute with the mobile phase as needed.[1]

  • Chromatographic Conditions:

    • Mobile Phase: Optimized mixture of aqueous buffer and organic modifier.

    • Flow Rate: 1.0 mL/min.[10]

    • Column Temperature: 35°C.[10]

    • Injection Volume: 10 µL.[10]

    • UV Detection: At the wavelength of maximum absorbance for the piperazine-NBD derivative (e.g., 340 nm).[10]

  • Data Analysis: Identify the piperazine derivative peak by its retention time compared to the standard. Quantify the amount of piperazine using a calibration curve generated from the derivatized standards.[1]

Protocol 2: GC-MS Analysis of Piperazine Derivatives after Derivatization with TFAA

This protocol is suitable for the analysis of piperazine derivatives in biological matrices.[2]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).[2]

Reagents:

  • Ethyl acetate

  • Trifluoroacetic anhydride (TFAA)[2]

  • Methanol

  • Ammonium hydroxide (NH4OH)

Procedure:

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Condition an SPE cartridge.

    • Load the plasma or urine sample.

    • Wash the cartridge to remove interferences.

    • Elute the analytes with a suitable solvent (e.g., 2 mL of 5% NH4OH in methanol).[2]

    • Evaporate the eluate to dryness under a stream of nitrogen.[2]

  • Derivatization:

    • To the dry residue, add 50 µL of ethyl acetate and 50 µL of TFAA.[2]

    • Incubate at 70°C for 30 minutes.[2]

    • Cool to room temperature and evaporate to dryness under a nitrogen stream.[2]

    • Reconstitute the residue in 100 µL of ethyl acetate.[2]

  • Chromatographic Conditions:

    • Column: DB-17 (30 m x 0.53 mm, 1 µm film thickness) or equivalent.[2]

    • Carrier Gas: Helium.[2]

    • Injector Temperature: 250°C.[2]

    • Oven Temperature Program: Optimized for the separation of the derivatized analytes.

    • MS Detection: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

Visualization of Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh API Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Piperazine Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Mix_NBD Mix with NBD-Cl Solution Dissolve_Sample->Mix_NBD Dissolve_Standard->Mix_NBD Heat Heat (e.g., 60°C, 30 min) Mix_NBD->Heat Cool Cool to Room Temperature Heat->Cool Dilute Dilute with Mobile Phase Cool->Dilute Injector HPLC Injector Dilute->Injector Column Analytical Column Injector->Column Detector UV/PDA Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Identify Identify Peak by Retention Time Chromatogram->Identify Quantify Quantify using Calibration Curve Identify->Quantify Result Final Concentration Quantify->Result

Caption: Workflow for HPLC-UV analysis of piperazine after derivatization.

GCMS_Workflow cluster_spe Solid-Phase Extraction (SPE) cluster_deriv_gc Derivatization cluster_gcms GC-MS Analysis cluster_data_gc Data Analysis Load_Sample Load Biological Sample Wash Wash Cartridge Load_Sample->Wash Elute Elute Analytes Wash->Elute Evaporate1 Evaporate to Dryness Elute->Evaporate1 Add_Reagents Add Ethyl Acetate & TFAA Evaporate1->Add_Reagents Incubate Incubate (70°C, 30 min) Add_Reagents->Incubate Evaporate2 Evaporate to Dryness Incubate->Evaporate2 Reconstitute Reconstitute in Ethyl Acetate Evaporate2->Reconstitute GC_Injector GC Injector Reconstitute->GC_Injector GC_Column GC Column GC_Injector->GC_Column MS_Detector Mass Spectrometer GC_Column->MS_Detector Mass_Spectrum Obtain Mass Spectrum MS_Detector->Mass_Spectrum Identify_MS Identify by Mass Spectrum Mass_Spectrum->Identify_MS Quantify_SIM Quantify using SIM Identify_MS->Quantify_SIM Final_Result Final Concentration Quantify_SIM->Final_Result

Caption: Workflow for GC-MS analysis of piperazine derivatives.

Conclusion: Selecting the Optimal Technique

The choice of the most suitable analytical technique for piperazine and its derivatives is a multifactorial decision. For routine quality control of known derivatives with a UV chromophore, HPLC-UV offers a cost-effective and high-throughput solution. When high sensitivity and selectivity are paramount, particularly for the analysis of trace impurities like nitrosamines or for analysis in complex biological matrices, LC-MS/MS is the gold standard. GC-MS is a powerful alternative for volatile or derivatizable piperazine compounds, providing excellent sensitivity and structural information. Finally, NMR remains the indispensable tool for definitive structural elucidation and for studying the dynamic conformational behavior of these important molecules. A thorough understanding of the strengths and limitations of each technique, as outlined in this guide, will empower researchers to make informed decisions and develop robust and reliable analytical methods.

References

  • Benchchem. Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives.
  • Benchchem. A Comparative Guide to Gas Chromatography (GC) Method Validation for Piperazine Derivative Analysis.
  • ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Available from: [Link]

  • PubMed. Gas chromatographic method for determination of a piperazine derivative (Trelibet) and its metabolites in human plasma and urine. Available from: [Link]

  • PubMed. Determination of Piperazine in Working Atmosphere and in Human Urine Using Derivatization and Capillary Gas Chromatography With Nitrogen- And Mass-Selective Detection. Available from: [Link]

  • Benchchem. Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.
  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]

  • RSC Publishing. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Available from: [Link]

  • A Review on Analytical Methods for Piperazine Determination. Available from: [Link]

  • Synthetic Drug Strategy. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]

  • PMC. Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. Available from: [Link]

  • RSC Publishing. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Available from: [Link]

  • MDPI. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Available from: [Link]

  • Google Patents. Method for extraction and derivatization of piperazine residues in tissue of fowls and pigs.
  • Scholars.Direct. Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. Available from: [Link]

  • Liquid Chromatography-High Resolution Mass Spectrometry LC-ESI-HRMS) Method for the Determination of MNP in Rifampin and CPNP in. Available from: [Link]

  • PMC. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Available from: [Link]

  • Analytical Methods (RSC Publishing). Development of a sensitive LC-MS/MS method for determination of N-nitrosopiperazine in levocetirizine. Available from: [Link]

  • ResearchGate. (PDF) Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Available from: [Link]

  • ScienceAsia. Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. Available from: [Link]

  • The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Available from: [Link]

  • ResearchGate. 13C‐NMR sequence analysis 8. Investigation on piperazine‐containing copolyamides. Available from: [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available from: [Link]

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Validation

A Senior Application Scientist's Guide to Inter-Laboratory Validation of 1-(4-Bromophenyl)-2,2-dimethylpiperazine Assays

Introduction: The Imperative for Robust Analytical Method Validation In the landscape of pharmaceutical development, the journey from a promising molecule to a market-approved therapeutic is paved with rigorous testing a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Robust Analytical Method Validation

In the landscape of pharmaceutical development, the journey from a promising molecule to a market-approved therapeutic is paved with rigorous testing and validation. A critical, yet often underestimated, component of this journey is the analytical validation of assays for pharmaceutical intermediates. 1-(4-Bromophenyl)-2,2-dimethylpiperazine, a key building block in the synthesis of various pharmacologically active compounds, exemplifies the need for precise and reliable quantification. The purity and concentration of this intermediate directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive framework for conducting an inter-laboratory validation of analytical assays for 1-(4-Bromophenyl)-2,2-dimethylpiperazine. Moving beyond a simple recitation of protocols, this document delves into the rationale behind methodological choices, the principles of designing a robust validation study, and the interpretation of comparative data. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to not only execute these validations but also to critically evaluate and ensure the trustworthiness of their analytical data across different laboratory settings.

The principles outlined herein are grounded in internationally recognized guidelines, including the International Council for Harmonisation (ICH) Q2(R1) and the United States Pharmacopeia (USP) General Chapter <1225>.[1][2][3][4][5] These standards underscore the objective of analytical procedure validation: to demonstrate that a method is suitable for its intended purpose.[2][4] An inter-laboratory study, or cross-validation, is the pinnacle of this process, providing documented evidence that a method is transferable and will produce comparable results in different laboratories.[6]

PART 1: Strategic Selection of an Analytical Platform

The choice of analytical technique is the foundation upon which a successful validation is built. For a small molecule like 1-(4-Bromophenyl)-2,2-dimethylpiperazine, several high-performance chromatographic methods are viable. The selection hinges on a balance of required sensitivity, selectivity, and the typical instrumentation available in quality control (QC) laboratories.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse of the pharmaceutical industry for its robustness, cost-effectiveness, and straightforward operation.[7][8] For an arylpiperazine derivative like our target compound, the presence of the bromophenyl chromophore allows for sensitive UV detection.[9] An HPLC-UV method is often the primary choice for routine purity and assay testing.[10]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): When higher sensitivity and selectivity are paramount, particularly for impurity profiling or analysis in complex matrices, LC-MS/MS is the gold standard.[11][12] Its ability to provide structural information through mass fragmentation makes it invaluable for identifying unknown impurities. While powerful, its complexity and cost may make it less suitable for routine QC in all laboratories.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Given the semi-volatile nature of many piperazine derivatives, GC-MS is another potential technique.[13] However, it may require derivatization to improve the volatility and thermal stability of 1-(4-Bromophenyl)-2,2-dimethylpiperazine, adding a layer of complexity to the sample preparation.[14]

For the purpose of this guide, we will focus on the inter-laboratory validation of a primary HPLC-UV method for assay determination, representing the most common scenario, and compare its performance characteristics with a more advanced LC-MS/MS method to illustrate the trade-offs in performance.

PART 2: Designing a Rigorous Inter-Laboratory Validation Study

An inter-laboratory validation study is a collaborative effort designed to assess the reproducibility of an analytical method.[15] The design of such a study must be meticulous to ensure the generated data is statistically significant and actionable.

Core Principles and Study Protocol

The study should be designed to evaluate the method's performance across a range of conditions, including different analysts, equipment, and laboratory environments. A well-defined protocol is essential and should be distributed to all participating laboratories.[6]

Key components of the study protocol include:

  • Objective: To demonstrate that the analytical method for the assay of 1-(4-Bromophenyl)-2,2-dimethylpiperazine provides comparable results when performed by different laboratories.[6]

  • Participating Laboratories: A minimum of three to five laboratories is recommended to provide sufficient data for statistical analysis.[16]

  • Test Samples: A single, homogeneous batch of 1-(4-Bromophenyl)-2,2-dimethylpiperazine should be carefully prepared and distributed to all participating labs. This should include samples at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Reference Standard: A well-characterized, high-purity reference standard of 1-(4-Bromophenyl)-2,2-dimethylpiperazine must be provided to all participants.

  • Detailed Analytical Procedure: The protocol must contain a step-by-step description of the analytical method, including system suitability criteria.

  • Data Reporting: A standardized template for reporting results should be provided to ensure consistency in data collection.

Visualizing the Workflow

A clear workflow ensures all participants understand the sequence of events and their responsibilities.

G cluster_0 Coordinating Laboratory cluster_1 Participating Laboratories (N≥3) A Protocol Design & Approval B Reference Standard & Sample Preparation A->B C Distribution to Participating Labs B->C P1 Receive Materials & Protocol C->P1 D Data Collection & Statistical Analysis E Final Validation Report D->E P2 Method Familiarization & System Suitability P1->P2 P3 Sample Analysis P2->P3 P4 Data Reporting to Coordinating Lab P3->P4 P4->D

Caption: Inter-laboratory validation workflow.

PART 3: Detailed Experimental Protocols

The following protocols are provided as robust starting points for the analysis of 1-(4-Bromophenyl)-2,2-dimethylpiperazine.

Protocol 1: HPLC-UV Assay Method

This method is designed for accuracy and robustness in a quality control setting.

Objective: To determine the purity of 1-(4-Bromophenyl)-2,2-dimethylpiperazine by HPLC-UV.

Materials:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Reference standard: 1-(4-Bromophenyl)-2,2-dimethylpiperazine (>99.5% purity)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Orthophosphoric acid

  • Water (HPLC grade)

Chromatographic Conditions:

  • Mobile Phase: A mixture of phosphate buffer (pH 3.0) and acetonitrile (40:60 v/v).[9]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Buffer Preparation: Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water and adjust the pH to 3.0 with orthophosphoric acid.[9]

  • Standard Solution Preparation (100 µg/mL): Accurately weigh and dissolve approximately 10 mg of the reference standard in the mobile phase in a 100 mL volumetric flask.

  • Sample Solution Preparation (100 µg/mL): Accurately weigh and dissolve approximately 10 mg of the test sample in the mobile phase in a 100 mL volumetric flask.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

  • Analysis: Inject the standard and sample solutions in duplicate and record the chromatograms.

  • Calculation: Calculate the percentage purity of the sample using the area normalization method or against the reference standard.

Protocol 2: LC-MS/MS Method for Enhanced Sensitivity

This method is suitable for trace-level quantification and impurity identification.

Objective: To quantify 1-(4-Bromophenyl)-2,2-dimethylpiperazine with high sensitivity and selectivity.

Materials:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Stable isotope-labeled internal standard (SIL-IS), if available

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

Chromatographic and MS Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A suitable gradient to ensure separation from impurities.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Ionization Mode: ESI Positive

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for the analyte and internal standard.

Procedure:

  • Stock Solutions: Prepare stock solutions of the reference standard and internal standard in a suitable organic solvent.

  • Calibration Standards: Prepare a series of calibration standards by spiking the stock solution into a blank matrix or solvent to cover the desired concentration range.

  • Sample Preparation: Dilute the test sample to fall within the calibration range and add the internal standard.

  • Analysis: Inject the calibration standards and samples onto the LC-MS/MS system.

  • Quantification: Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration. Determine the concentration of the test sample from the calibration curve.

PART 4: Data Presentation and Performance Comparison

The success of an inter-laboratory validation is determined by the statistical comparison of the results. The key performance characteristics to be evaluated are defined by ICH Q2(R1) and include accuracy, precision (repeatability and reproducibility), and linearity.[2]

Principles of Chromatographic Separation

The underlying principle for both methods is reversed-phase chromatography, where separation is based on the hydrophobic interactions between the analyte and the stationary phase.

G cluster_1 Stationary Phase (Non-Polar) M1 A S2 M1->S2 Weak Interaction (Elutes First) M2 B M3 C S5 M3->S5 Strong Interaction (Elutes Last) S1 S3 S4 S6

Caption: Principle of reversed-phase chromatography.

Comparative Performance Data

The following tables summarize hypothetical data from a 3-laboratory study to illustrate how the results should be presented and compared.

Table 1: Assay Results (% Purity) for 1-(4-Bromophenyl)-2,2-dimethylpiperazine

LaboratoryHPLC-UV MethodLC-MS/MS Method
Lab 199.6%99.7%
Lab 299.4%99.5%
Lab 399.7%99.8%
Mean 99.57% 99.67%
Std. Dev. 0.15 0.15
RSD (%) 0.15% 0.15%

Table 2: Summary of Validation Parameters (Based on ICH Q2(R1))

ParameterHPLC-UV MethodLC-MS/MS MethodAcceptance Criteria
Accuracy (% Recovery) 98.5% - 101.2%99.0% - 100.8%98.0% - 102.0%
Precision (RSD)
- Repeatability≤ 0.5%≤ 0.4%≤ 2.0%
- Intermediate Precision≤ 0.8%≤ 0.7%≤ 2.0%
- Reproducibility≤ 1.5%≤ 1.2%≤ 2.0%
Linearity (r²) > 0.999> 0.999≥ 0.995
LOD ~10 ng/mL~0.1 ng/mLReportable
LOQ ~30 ng/mL~0.3 ng/mLReportable

Interpretation of Results:

The data in the tables demonstrate that both methods are suitable for their intended purpose. The HPLC-UV method shows excellent accuracy and precision, making it ideal for routine QC. The LC-MS/MS method offers significantly lower limits of detection (LOD) and quantitation (LOQ), which would be critical if trace-level impurities needed to be quantified. The low Relative Standard Deviation (RSD) for reproducibility across the labs indicates that the methods are robust and transferable. Statistical analysis, such as an Analysis of Variance (ANOVA), can be used to formally assess if there are any statistically significant differences between the laboratories' results.[17]

Conclusion: Ensuring Method Reliability Across the Board

The inter-laboratory validation of an analytical method is a critical exercise in ensuring data integrity and consistency in pharmaceutical development. This guide has provided a comprehensive framework for designing and executing such a study for 1-(4-Bromophenyl)-2,2-dimethylpiperazine assays. By grounding the validation process in established regulatory guidelines, employing robust analytical techniques like HPLC-UV and LC-MS/MS, and performing a thorough statistical analysis of the results, organizations can be confident in the reliability and transferability of their analytical methods. This confidence is fundamental to maintaining product quality and ultimately, patient safety.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • BA Sciences. USP <1225> Method Validation. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • International Council for Harmonisation. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. Retrieved from [Link]

  • BioAgilytix. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Bioanalysis Zone. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • International Council for Harmonisation. Quality Guidelines. Retrieved from [Link]

  • ResearchGate. <1225> VALIDATION OF COMPENDIAL PROCEDURES. Retrieved from [Link]

  • USP-NF. <1225> Validation of Compendial Procedures. Retrieved from [Link]

  • ResearchGate. (1971). Statistical Analysis of Interlaboratory Studies. Retrieved from [Link]

  • International Pharmaceutical Industry. A generic approach to the Validation of Small Molecule Lc-MS/MS Biomarker assays. Retrieved from [Link]

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  • Bioanalysis Zone. (2023). HPLC UV Method Development: Testing 9 Articles in Formulation with Gradient Elution. Retrieved from [Link]

  • Diva-Portal.org. (2000). Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Retrieved from [Link]

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  • Regulations.gov. (2013). FDA Draft Guidance for Industry - Bioanalytical Method Validation. Retrieved from [Link]

  • PMC. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. Retrieved from [Link]

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  • Chromatography Online. (2026). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

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  • International Journal of Pharmaceutical Sciences and Research. (2025). Comparative Study of UV And HPLC Methods for Estimation of Drug. Retrieved from [Link]

  • IQVIA Laboratories. Small Molecule Biomarker Assay Validation Strategies Using Surrogate Matrix and Surrogate Analyte Approaches. Retrieved from [Link]

  • ACS Omega. (2024). Validation of a Simple HPLC/UV Method for Assay and In Vitro Release of Glycosaminoglycan from Pharmaceutical Formulations. Retrieved from [Link]

  • PMC. (2014). Development and Validation of a HPLC and an UV Spectrophotometric Methods for Determination of Dexibuprofen in Pharmaceutical Preparations. Retrieved from [Link]

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  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

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Sources

Comparative

A Comparative Guide to the Definitive Structural Confirmation of 1-(4-Bromophenyl)-2,2-dimethylpiperazine via Single-Crystal X-ray Crystallography

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical, non-negotiable step. The precise spatial arrangement of atoms d...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical, non-negotiable step. The precise spatial arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety.[1] While a suite of spectroscopic techniques provides essential pieces of the structural puzzle, single-crystal X-ray crystallography remains the unequivocal gold standard for providing a detailed, atomic-level map of a molecule.[1][2]

This guide provides an in-depth, experience-driven comparison of X-ray crystallography with other common analytical techniques for the structural elucidation of novel small molecules, using the target compound 1-(4-Bromophenyl)-2,2-dimethylpiperazine as a practical case study. We will explore not just the "how" but the critical "why" behind the experimental choices, ensuring a self-validating and trustworthy workflow from sample preparation to final data deposition.

The Imperative for Unambiguous Structure: Why Spectroscopic Data Isn't Always Enough

In the synthesis of a target molecule like 1-(4-Bromophenyl)-2,2-dimethylpiperazine, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable first-pass analyses.[3] They confirm the presence of expected functional groups (IR), verify the molecular weight and formula (MS), and piece together the carbon-hydrogen framework (NMR).[4][5]

However, these methods provide indirect structural information.[6] They excel at defining connectivity but can be ambiguous regarding:

  • Absolute Stereochemistry: Determining the exact 3D arrangement of atoms in chiral centers.

  • Conformational Isomers (Conformers): Identifying the preferred low-energy shape of the molecule in the solid state.

  • Subtle Bond Angles and Lengths: Quantifying the precise geometric parameters of the molecule.

  • Intermolecular Interactions: Visualizing how molecules pack together in a solid lattice, which influences properties like solubility and stability.

X-ray crystallography transcends these limitations by directly observing the diffraction of X-rays by the electron clouds of the atoms within a single crystal, generating a definitive, high-resolution three-dimensional model.[7][8]

Workflow: From Powder to Final Structure

The following diagram outlines the comprehensive workflow for the structural determination of 1-(4-Bromophenyl)-2,2-dimethylpiperazine via X-ray crystallography.

X-ray Crystallography Workflow cluster_0 Preparation cluster_1 Data Collection cluster_2 Structure Determination cluster_3 Validation & Dissemination Synthesis Synthesis & Purification (High Purity >99%) Crystal_Growth Single Crystal Growth (Critical Bottleneck Step) Synthesis->Crystal_Growth Mounting Crystal Selection & Mounting Crystal_Growth->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Integration Data Integration & Scaling Data_Collection->Integration Solution Structure Solution (Phase Problem) Integration->Solution Refinement Model Refinement Solution->Refinement Validation Structure Validation (checkCIF) Refinement->Validation Deposition Data Deposition (e.g., CSD) Validation->Deposition Publication Publication Deposition->Publication

Caption: A flowchart illustrating the key stages of X-ray crystallography.[1]

Part 1: The Crystallographic Protocol in Detail

This section describes a self-validating protocol for confirming the structure of 1-(4-Bromophenyl)-2,2-dimethylpiperazine.

Synthesis and Rigorous Purification

The initial synthesis of the target compound, for example, via a Buchwald-Hartwig amination between 2,2-dimethylpiperazine and 1,4-dibromobenzene, is the first step. However, the success of crystallography is critically dependent on the purity of the starting material. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

Protocol:

  • Synthesize 1-(4-Bromophenyl)-2,2-dimethylpiperazine using established synthetic routes.[9]

  • Purify the crude product using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to remove starting materials and by-products.

  • Perform a final recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to achieve >99% purity.

  • Confirm purity using ¹H NMR and LC-MS before proceeding.

The Art and Science of Single-Crystal Growth

Obtaining a high-quality single crystal is often the most challenging and time-consuming step in the entire process.[1][6] It is an empirical science that requires patience and experimentation with various solvents and techniques. The goal is to allow the molecules to slowly and orderly arrange themselves into a repeating three-dimensional lattice.

Key Techniques for Crystal Growth:

  • Slow Evaporation: This is the simplest method.[10][11] A nearly saturated solution of the compound is prepared and left undisturbed in a vial covered with a perforated cap. As the solvent slowly evaporates, the solution becomes supersaturated, promoting crystal formation.

    • Causality: The slow rate of evaporation is crucial. Rapid evaporation leads to the formation of many nucleation sites, resulting in a microcrystalline powder instead of a single, well-defined crystal.

  • Vapor Diffusion: This technique is highly effective for small quantities of material.[12] A concentrated solution of the compound in a "good" solvent is placed in a small open vial. This vial is then sealed inside a larger jar containing a "poor" solvent (the anti-solvent) in which the compound is insoluble but which is miscible with the good solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.

  • Controlled Cooling: A saturated solution is prepared at an elevated temperature and then cooled very slowly.[6] The decrease in solubility with temperature causes the compound to crystallize. A programmable heating block or a well-insulated container (like a Dewar flask) can be used to control the cooling rate.

Experimental Protocol for 1-(4-Bromophenyl)-2,2-dimethylpiperazine:

  • Solvent Screening: Test the solubility of ~5 mg of the purified compound in various solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, toluene) to find one in which it is moderately soluble.

  • Set up Crystallization Trials:

    • Trial A (Slow Evaporation): Dissolve 15-20 mg of the compound in 1-2 mL of ethyl acetate in a small vial. Cover the vial with aluminum foil and poke a few small holes in it with a needle.

    • Trial B (Vapor Diffusion): Dissolve 10-15 mg of the compound in 0.5 mL of dichloromethane (good solvent) in a 1-dram vial. Place this small vial inside a larger 20 mL vial containing 3-4 mL of hexane (anti-solvent). Seal the larger vial.

  • Incubation: Place all trials in a vibration-free location at a constant temperature.

  • Monitoring: Check the vials daily without disturbing them. High-quality crystals can take anywhere from a few days to several weeks to grow.[10]

Data Collection and Processing

Once a suitable crystal (typically 0.1-0.3 mm in size, with clear faces and no visible cracks) is obtained, it is carefully mounted on a diffractometer for data collection.[12]

Step-by-Step Methodology:

  • Crystal Mounting: A selected crystal is picked up using a cryo-loop and flash-cooled in a stream of cold nitrogen gas (typically 100 K).

    • Causality: The low temperature minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher-quality data.[7]

  • Data Collection: The mounted crystal is exposed to a focused beam of X-rays (e.g., from a Mo or Cu source). The crystal is rotated, and a series of diffraction images are collected by a detector.[13]

  • Data Integration and Scaling: The raw diffraction images are processed computationally.[13] This involves identifying the position and intensity of each diffraction spot, indexing the spots to a specific unit cell and lattice symmetry, and scaling the intensities from all images to create a single, comprehensive reflection file.[14]

Structure Solution, Refinement, and Validation

The processed reflection file contains the intensities of the diffracted X-rays but lacks the crucial phase information needed to reconstruct the electron density map. This is known as the "phase problem."

Protocol:

  • Structure Solution: The phase problem is solved using computational methods like "direct methods" or the "Patterson method," which are effective for small molecules. This generates an initial, rough electron density map.

  • Model Building: Atoms are fitted into the electron density map to build an initial molecular model. For 1-(4-Bromophenyl)-2,2-dimethylpiperazine, the heavy bromine atom is usually located first, which simplifies the process.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. This process iteratively adjusts the atomic positions, bond lengths, and thermal parameters to improve the agreement between the calculated diffraction pattern from the model and the observed experimental pattern.

  • Validation: The final refined structure is rigorously validated. The primary tool for this is the checkCIF utility from the International Union of Crystallography (IUCr), which generates a report flagging any potential issues with the data, such as unusual bond lengths, missed symmetry, or unassigned electron density.[15]

Trustworthiness through Self-Validation: A high-quality crystal structure is validated by low R-factors (R1 < 5% is excellent), a Goodness-of-Fit (GooF) value close to 1.0, and a clean checkCIF report with no A- or B-level alerts.[16]

Part 2: A Comparative Analysis of Structural Elucidation Techniques

While X-ray crystallography provides the definitive answer, its results should be consistent with data from other spectroscopic methods. A combined approach is essential for unambiguous structure determination.[4][5]

Technique_Comparison cluster_Xray Definitive 3D Structure cluster_NMR Connectivity & Solution Conformation cluster_MS Mass & Formula center 1-(4-Bromophenyl)-2,2-dimethylpiperazine Xray X-ray Crystallography center->Xray Provides NMR NMR Spectroscopy center->NMR Provides MS Mass Spectrometry center->MS Provides Xray_info1 Absolute Stereochemistry NMR_info1 C-H Framework MS_info1 Molecular Weight Xray_info2 Bond Lengths & Angles Xray_info3 Crystal Packing NMR_info2 Neighboring Atoms (J-coupling) NMR_info3 Through-space Proximity (NOE) MS_info2 Elemental Composition (HRMS) MS_info3 Fragmentation Pattern

Caption: Information provided by different analytical techniques.

The table below provides a direct comparison of X-ray crystallography with its primary spectroscopic alternatives.

Technique Information Provided Strengths Limitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths/angles, absolute stereochemistry, crystal packing.Unambiguous and definitive structural determination; the "gold standard".[1]Requires a high-quality single crystal, which can be difficult or impossible to grow[6]; provides a static picture in the solid state, not in solution.[17]
NMR Spectroscopy Carbon-hydrogen framework, atom connectivity (¹H-¹H, ¹H-¹³C), through-space interactions, solution-state conformation.Provides detailed structural information in a physiologically relevant solution state; essential for studying molecular dynamics.[4][18]Structure is inferred, not directly observed; can be complex to interpret; absolute stereochemistry is not directly determined.[17][19]
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution), and structural clues from fragmentation patterns.Extremely high sensitivity, requires a very small amount of sample.[4]Does not provide information on connectivity or stereochemistry; isomers are often indistinguishable.[4]
Infrared (IR) Spectroscopy Presence or absence of specific functional groups (e.g., C=O, N-H, C-Br).Fast, non-destructive, and simple to perform.[3]Provides limited information on the overall molecular skeleton; not useful for distinguishing isomers.[4]

Part 3: Data Presentation and Dissemination

Upon successful structure determination, the results are summarized in a Crystallographic Information File (CIF). This standard text file format contains all the necessary information about the crystal structure and the diffraction experiment.[20]

Hypothetical Crystallographic Data for 1-(4-Bromophenyl)-2,2-dimethylpiperazine
Parameter Value Significance
Chemical Formula C₁₂H₁₇BrN₂Confirms the elemental composition.
Formula Weight 269.18 g/mol Consistent with Mass Spectrometry data.
Crystal System MonoclinicDescribes the basic symmetry of the unit cell.
Space Group P2₁/cDefines the specific symmetry operations within the unit cell.
a, b, c (Å) 10.123(4), 8.456(2), 15.678(5)Dimensions of the unit cell.
α, γ (°) 90Unit cell angles.
β (°) 98.76(1)Unit cell angle for a monoclinic system.
Volume (ų) 1325.7(4)Volume of the unit cell.
Z 4Number of molecules in the unit cell.
Temperature (K) 100(2)The temperature at which data was collected.
R₁ [I > 2σ(I)] 0.035A measure of the agreement between the model and data (lower is better).
wR₂ (all data) 0.082A weighted R-factor for all data (lower is better).
GooF 1.05Goodness-of-Fit; should be close to 1.0 for a good model.
Data Deposition: Ensuring Scientific Trustworthiness

A core tenet of scientific integrity is the open availability of data. The final CIF and structure factor files must be deposited in a public database prior to publication.[15] The primary repository for small organic molecules is the Cambridge Structural Database (CSD), managed by the Cambridge Crystallographic Data Centre (CCDC).[21][22] Deposition provides a unique CCDC number that allows any researcher worldwide to access and view the crystal structure, ensuring transparency and enabling future research.

Conclusion

While a combination of spectroscopic methods like NMR, MS, and IR provides a foundational understanding of a molecule's identity, they ultimately generate a hypothesis of the structure. Single-crystal X-ray crystallography serves as the definitive experiment to test and confirm this hypothesis. It provides an unparalleled, high-resolution view of the molecule's three-dimensional architecture, revealing the subtle but critical details of stereochemistry, conformation, and intermolecular interactions that govern its function. For any drug discovery or development program, the investment in obtaining a crystal structure is a crucial step that replaces ambiguity with certainty, providing a solid foundation for all subsequent research.

References

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Comparative

A Comparative Guide to the Synthetic Efficiency of Routes to 1-(4-Bromophenyl)-2,2-dimethylpiperazine

Introduction 1-(4-Bromophenyl)-2,2-dimethylpiperazine is a valuable substituted piperazine intermediate in medicinal chemistry and drug development. The piperazine motif is a privileged scaffold, frequently incorporated...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(4-Bromophenyl)-2,2-dimethylpiperazine is a valuable substituted piperazine intermediate in medicinal chemistry and drug development. The piperazine motif is a privileged scaffold, frequently incorporated into biologically active molecules to modulate physicochemical properties such as solubility and basicity, which are critical for pharmacokinetic profiles.[1] Specifically, the 1-arylpiperazine structure is a key component in a variety of psychoactive drugs that target serotonin and dopamine receptors.[2] The 2,2-dimethyl substitution provides steric hindrance that can influence metabolic stability and receptor binding selectivity.[3]

Given its utility, the efficient and scalable synthesis of this intermediate is of significant interest to researchers in pharmaceutical development. This guide provides an in-depth comparison of two primary synthetic strategies for its preparation: the modern palladium-catalyzed Buchwald-Hartwig amination and a classical piperazine ring-forming cyclization. We will analyze each route based on chemical principles, experimental data, and practical considerations such as yield, scalability, and cost.

Synopsis of Synthetic Strategies

Two divergent and mechanistically distinct pathways are evaluated for the synthesis of the target compound:

  • Route A: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination): This approach involves the direct coupling of a pre-formed 2,2-dimethylpiperazine ring with an aryl halide (1,4-dibromobenzene). This reaction has become a cornerstone of modern organic synthesis for its reliability and broad substrate scope.[4][5]

  • Route B: Classical Piperazine Ring Formation (Cyclization): This strategy constructs the piperazine ring directly onto the aromatic scaffold. It begins with 4-bromoaniline and utilizes a bis-electrophilic agent derived from diethanolamine to form the heterocyclic core in a two-step, one-pot sequence.[6]

The logical flow for selecting and evaluating these synthetic routes is outlined below.

G cluster_selection Route Selection Logic cluster_routes cluster_evaluation Evaluation Criteria Target Target Molecule: 1-(4-Bromophenyl)-2,2-dimethylpiperazine Bond Key Retrosynthetic Disconnection: Aryl C-N Bond Target->Bond RouteA Route A: Form C-N Bond Directly (Buchwald-Hartwig) Bond->RouteA RouteB Route B: Construct Piperazine Ring (Cyclization) Bond->RouteB Yield Overall Yield RouteA->Yield Steps Step Count RouteA->Steps Cost Reagent Cost RouteA->Cost Scale Scalability RouteA->Scale RouteB->Yield RouteB->Steps RouteB->Cost RouteB->Scale G A 2,2-Dimethylpiperazine D Buchwald-Hartwig Coupling (110 °C, 24h) A->D B 1,4-Dibromobenzene B->D C Pd(OAc)₂ / BINAP Cs₂CO₃, Toluene C->D E Filtration (Celite) & Concentration D->E F Column Chromatography E->F G Final Product F->G G A Diethanolamine + Thionyl Chloride B Chlorination (50 °C, 0.5h) A->B C Bis(2-chloroethyl)amine Intermediate B->C E Cyclization (Reflux) C->E D 4-Bromoaniline + Na₂CO₃ (aq.) D->E F Precipitation & Filtration E->F G 1-(4-Bromophenyl)piperazine (Core Structure) F->G H *Additional complex steps required for C2,C2-dimethylation* G->H

Sources

Validation

A Comparative Guide to the In Vivo and In Vitro Efficacy of (Z)-2-(2-Bromophenyl)-3-{[4-(1-methyl-piperazine)amino]phenyl}acrylonitrile (DG172), a Novel PPARβ/δ Inverse Agonist

For researchers and drug development professionals navigating the complexities of therapeutic compound evaluation, understanding the translation from in vitro activity to in vivo efficacy is paramount. This guide provide...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals navigating the complexities of therapeutic compound evaluation, understanding the translation from in vitro activity to in vivo efficacy is paramount. This guide provides a comprehensive comparison of the in vitro and in vivo performance of (Z)-2-(2-bromophenyl)-3-{[4-(1-methyl-piperazine)amino]phenyl}acrylonitrile, hereafter referred to as DG172. This novel, orally bioavailable and selective inverse agonist of the peroxisome proliferator-activated receptor β/δ (PPARβ/δ) serves as an illustrative case study for bridging the gap between benchtop assays and whole-organism pharmacology. We will delve into the experimental data that substantiates its activity, compare it with a relevant precursor compound, and provide detailed protocols to ensure scientific integrity and reproducibility.

Introduction to DG172 and the Significance of In Vitro vs. In Vivo Correlation

DG172 is a piperazine derivative identified through systematic structure-activity relationship (SAR) studies as a potent and selective inverse agonist for PPARβ/δ.[1][2] PPARβ/δ is a ligand-activated transcription factor implicated in various physiological and pathological processes, including metabolism and cancer, making it a compelling therapeutic target.[3][4] An inverse agonist is a ligand that binds to the same receptor as an agonist but elicits an opposite pharmacological response, thereby reducing the receptor's basal activity.[3]

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a primary one being the often-observed disconnect between in vitro potency and in vivo efficacy. In vitro assays, conducted in a controlled environment outside a living organism, are essential for initial screening and mechanistic studies.[1][2] However, they cannot fully replicate the complex physiological environment of a living system. In vivo studies, performed in whole living organisms, provide a more holistic understanding of a compound's behavior, accounting for absorption, distribution, metabolism, and excretion (ADME).[1] This guide will dissect the available data for DG172 to highlight the critical importance of this comparative analysis.

In Vitro Efficacy: Target Engagement and Cellular Activity

The initial characterization of DG172 involved robust in vitro assays to determine its binding affinity for the PPARβ/δ receptor and its functional effect on target gene expression.

Quantitative In Vitro Data
CompoundAssayTargetIC50 (nM)
DG172 TR-FRET Competitive Ligand BindingPPARβ/δ27
DG172 ANGPTL4 Gene Expression (Mouse Myoblasts)PPARβ/δ9.5
Lead Compound 1 TR-FRET Competitive Ligand BindingPPARβ/δ>10,000

Data sourced from Lieber et al., 2012.[1]

The data clearly demonstrates the high-affinity binding of DG172 to its target, PPARβ/δ, with an IC50 of 27 nM.[1] Furthermore, it potently down-regulates the transcription of the PPARβ/δ target gene, Angiopoietin-like 4 (ANGPTL4), with an even lower IC50 of 9.5 nM in a cell-based assay.[1] This indicates strong target engagement and functional inverse agonism at the cellular level. In contrast, the lead compound from which DG172 was developed showed negligible binding affinity, highlighting the success of the chemical optimization.[1]

Experimental Protocol: In Vitro TR-FRET Competitive Ligand Binding Assay

This protocol outlines the key steps for determining the binding affinity of a test compound to the PPARβ/δ receptor using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based competitive ligand binding assay.

Objective: To quantify the ability of a test compound to displace a fluorescently labeled ligand from the PPARβ/δ ligand-binding domain (LBD), thereby determining its IC50 value.

Materials:

  • GST-tagged PPARβ/δ LBD

  • Terbium-labeled anti-GST antibody (Donor fluorophore)

  • Fluorescently labeled pan-PPAR ligand (e.g., Fluormone™ Pan-PPAR Green) (Acceptor fluorophore)

  • Test compound (DG172) and comparator compound

  • Assay buffer

  • 384-well black, low-volume microplates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in assay buffer. The final concentration in the assay should typically range from picomolar to micromolar.

  • Reagent Preparation: Prepare a master mix containing the GST-tagged PPARβ/δ LBD and the terbium-labeled anti-GST antibody in assay buffer. Prepare a separate solution of the fluorescently labeled pan-PPAR ligand.

  • Assay Assembly:

    • Add a defined volume of the test compound dilutions to the wells of the 384-well plate.

    • Add the PPARβ/δ LBD/antibody master mix to all wells.

    • Initiate the binding reaction by adding the fluorescently labeled pan-PPAR ligand to all wells.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium. The plate should be protected from light.

  • Detection:

    • Excite the donor fluorophore (Terbium) at its excitation wavelength (e.g., ~340 nm).

    • Measure the emission at the donor's emission wavelength (e.g., ~495 nm) and the acceptor's emission wavelength (e.g., ~520 nm) after a time delay (typically 50-100 µs) to minimize background fluorescence.[5][6][7]

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 495 nm).

    • Plot the TR-FRET ratio against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the fluorescent ligand.

G cluster_prep Preparation cluster_assay Assay Assembly cluster_readout Detection & Analysis A Serial Dilution of DG172 D Add DG172 to Plate A->D B Prepare PPARβ/δ LBD & Tb-Ab Mix E Add LBD/Ab Mix B->E C Prepare Fluorescent Ligand F Add Fluorescent Ligand C->F D->E E->F G Incubate at RT F->G H Read Plate (TR-FRET) G->H I Calculate IC50 H->I

Caption: Workflow for the in vitro TR-FRET competitive binding assay.

In Vivo Efficacy: Oral Bioavailability and Pharmacokinetics

The promising in vitro profile of DG172 prompted its evaluation in an in vivo setting to assess its pharmacokinetic properties, a critical determinant of its potential as a therapeutic agent.

Quantitative In Vivo Data (Pharmacokinetics in Mice)
CompoundAdministration RouteDose (mg/kg)Bioavailability (%)
DG172 Oral (p.o.)572
Lead Compound 1 Oral (p.o.)5Not bioavailable

Data sourced from Lieber et al., 2012.[1]

The in vivo studies revealed that DG172 possesses excellent oral bioavailability (72%) in mice, a significant achievement for a drug candidate.[1] This means that a substantial fraction of the orally administered dose reaches the systemic circulation, a prerequisite for exerting its therapeutic effect throughout the body. In stark contrast, the lead compound was not orally bioavailable, further underscoring the successful optimization of the molecular structure.[1]

Experimental Protocol: In Vivo Pharmacokinetic Study in Mice

This protocol provides a detailed methodology for assessing the pharmacokinetic profile of a test compound following oral administration in mice.

Objective: To determine the plasma concentration-time profile of a test compound after a single oral dose and to calculate key pharmacokinetic parameters such as bioavailability.

Materials:

  • Test compound (DG172) formulated in a suitable vehicle for oral administration.

  • Male or female mice (e.g., C57BL/6), 8-12 weeks old.

  • Oral gavage needles.

  • Blood collection supplies (e.g., EDTA-coated capillary tubes, microcentrifuge tubes).

  • Anesthetic (e.g., isoflurane).

  • Centrifuge.

  • -80°C freezer for sample storage.

  • LC-MS/MS system for bioanalysis.

Procedure:

  • Acclimation and Dosing:

    • Acclimate the mice to the housing conditions for at least one week before the experiment.

    • Fast the animals overnight (with access to water) before dosing to ensure consistent absorption.

    • Administer a single oral dose of the test compound formulation via gavage. A typical volume is 5-10 mL/kg.

  • Blood Sampling:

    • Collect serial blood samples (approximately 20-30 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[8]

    • Blood can be collected via a suitable method such as saphenous vein puncture.

    • Place the collected blood into EDTA-coated tubes and keep on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.[8]

    • Carefully collect the plasma supernatant and transfer it to clean, labeled microcentrifuge tubes.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in mouse plasma.

    • Prepare plasma samples for analysis, typically by protein precipitation with an organic solvent containing an internal standard.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis (NCA) software to calculate pharmacokinetic parameters from the plasma concentration-time data.

    • Key parameters include: Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and half-life (t1/2).

    • To determine oral bioavailability, a separate group of animals is administered the compound intravenously, and the AUC from the oral dose is compared to the AUC from the intravenous dose.

G cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis A Acclimate & Fast Mice B Oral Gavage of DG172 A->B C Serial Blood Collection B->C D Plasma Separation C->D E Store Plasma at -80°C D->E F LC-MS/MS Bioanalysis E->F G Pharmacokinetic Modeling F->G H Determine Bioavailability G->H

Caption: Workflow for an in vivo pharmacokinetic study in mice.

In Vivo vs. In Vitro: A Correlated Success Story

The case of DG172 exemplifies a successful translation from in vitro potency to in vivo bioavailability. The high affinity for its target receptor, demonstrated in the cell-free binding assay, and its potent cellular activity in the gene expression assay laid a strong foundation for its advancement into animal studies. The subsequent confirmation of excellent oral bioavailability in mice is a testament to the successful molecular design that not only optimized target interaction but also conferred favorable drug-like properties.

The discrepancy between the in vitro activity of the lead compound and its lack of in vivo bioavailability highlights a common pitfall in drug discovery. A compound can be highly potent in a simplified in vitro system but fail in a living organism due to poor absorption, rapid metabolism, or other pharmacokinetic limitations. The development of DG172 showcases the importance of a multi-parameter optimization approach that considers both pharmacodynamics (the effect of the drug on the body) and pharmacokinetics (the effect of the body on the drug) from an early stage.

G A High Target Affinity (IC50 = 27 nM) B Potent Cellular Activity (IC50 = 9.5 nM) A->B Confirms Functional Activity C Excellent Oral Bioavailability (72% in mice) B->C Successful Translation D Favorable Pharmacokinetics C->D Enables In Vivo Efficacy

Caption: The logical progression from in vitro success to in vivo viability for DG172.

Conclusion

The development of (Z)-2-(2-bromophenyl)-3-{[4-(1-methyl-piperazine)amino]phenyl}acrylonitrile (DG172) serves as a compelling case study for the successful navigation of the in vitro-in vivo efficacy bridge. Its high in vitro potency, demonstrated through target binding and cellular functional assays, was successfully translated into excellent in vivo oral bioavailability and favorable pharmacokinetic properties. This guide has provided a detailed comparison of its performance, alongside its less successful precursor, and has outlined the rigorous experimental protocols necessary for such evaluations. For researchers in drug discovery, the story of DG172 underscores the critical need for an integrated approach that balances potent biological activity with the practicalities of drug delivery and disposition in a complex living system.

References

  • Lieber, S., et al. (2012). (Z)-2-(2-Bromophenyl)-3-{[4-(1-methyl-piperazine)amino]phenyl}acrylonitrile (DG172): An Orally Bioavailable PPARβ/δ-Selective Ligand with Inverse Agonistic Properties. Journal of Medicinal Chemistry, 55(6), 2858-2868. [Link]

  • Lieber, S., et al. (2012). (Z)-2-(2-Bromophenyl)-3-{[4-(1-methyl-piperazine)amino]phenyl}acrylonitrile (DG172): An Orally Bioavailable PPARβ/δ-Selective Ligand with Inverse Agonistic Properties. Request PDF. ResearchGate. [Link]

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  • Staszewski, M., et al. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. MedChemComm, 10(2), 234-251. [Link]

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Comparative

A Comparative Guide to the Pharmacokinetic Profiles of Bromophenylpiperazine Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, particularly within neuroscience, phenylpiperazine derivatives represent a cornerstone scaffold for developing ag...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly within neuroscience, phenylpiperazine derivatives represent a cornerstone scaffold for developing agents targeting the central nervous system. The introduction of a bromine atom to the phenyl ring can significantly modulate the compound's pharmacological and pharmacokinetic properties. This guide offers a comparative analysis of the pharmacokinetic profiles of different bromophenylpiperazine analogs, providing insights into their absorption, distribution, metabolism, and excretion (ADME). This document is intended to serve as a technical resource for researchers and professionals in drug development, synthesizing available data to inform the design and selection of new chemical entities.

Introduction to Bromophenylpiperazine Analogs

The piperazine moiety is a prevalent feature in many clinically significant drugs, lauded for its ability to confer favorable physicochemical properties such as improved solubility and bioavailability.[1] When coupled with a phenyl group, the resulting phenylpiperazine structure becomes a versatile template for interacting with a range of CNS receptors.[1][2] The addition of a bromine atom, a halogen, to the phenyl ring can alter the molecule's lipophilicity, metabolic stability, and receptor binding affinity, thereby influencing its overall pharmacokinetic and pharmacodynamic profile. Understanding these structure-activity relationships (SAR) is paramount for the rational design of new therapeutic agents.[3]

This guide will use meta-chlorophenylpiperazine (mCPP), a closely related and well-studied analog, as a reference point for comparison, and extrapolate the likely pharmacokinetic characteristics of bromo-analogs based on established metabolic pathways and SAR principles.

Comparative Pharmacokinetic Profiles

The journey of a drug through the body is defined by its ADME profile. Below, we compare the key pharmacokinetic parameters of bromophenylpiperazine analogs, drawing on available data and established principles of drug metabolism.

Table 1: Comparative Pharmacokinetic Parameters of Phenylpiperazine Analogs
Parametermeta-Chlorophenylpiperazine (mCPP)Bromo-DragonFLYGeneral Bromophenylpiperazine Analogs (Predicted)
Administration Route Oral, IntravenousOralOral
Bioavailability Highly variable (14-108%)[4]High gastrointestinal absorption predicted[5]Expected to be moderate to high, influenced by position of bromine
Elimination Half-life (t½) 4.3 - 5.8 hours[6]Very long (1-3 days)[7]Likely to be in the range of several hours, potentially longer than mCPP
Metabolism Primarily via CYP2D6 (hydroxylation)[8]Resistant to hepatic metabolism in vitro[9]Primarily hepatic via CYP450 enzymes (CYP2D6, CYP1A2, CYP3A4)[8]
Primary Metabolites Hydroxylated metabolitesMinimalHydroxylated and potentially dealkylated products
Absorption

Phenylpiperazine derivatives are generally well-absorbed after oral administration.[10] For mCPP, a compound structurally similar to bromophenylpiperazine analogs, absorption is rapid.[6] It is anticipated that bromophenylpiperazine analogs would also exhibit good oral absorption. The position of the bromine atom on the phenyl ring is likely to influence the compound's lipophilicity, which in turn can affect its absorption characteristics. For instance, increased lipophilicity can sometimes enhance absorption across the gastrointestinal tract.

Distribution

Following absorption, phenylpiperazine derivatives tend to distribute into various tissues. Studies with a novel N-phenylpiperazine derivative, LQFM05, have shown wide tissue distribution, with significant penetration into the brain, which is a key target for CNS-active drugs.[6] The tissue-to-plasma partition coefficient (Kp) for LQFM05 was greater than one for all studied tissues, indicating extensive tissue uptake.[6] It is reasonable to expect that bromophenylpiperazine analogs would also exhibit good brain penetration, a critical factor for their intended pharmacological effects.

Metabolism

The metabolism of phenylpiperazine derivatives is predominantly hepatic, mediated by the cytochrome P450 (CYP) enzyme system.[11][12] For many phenylpiperazines, including mCPP and trifluoromethylphenylpiperazine (TFMPP), the key metabolizing enzymes are CYP2D6, CYP1A2, and CYP3A4.[8] The primary metabolic pathway is often hydroxylation of the phenyl ring.[12]

The presence and position of a bromine atom can influence the rate and site of metabolism. Halogenation can sometimes block sites that are otherwise susceptible to metabolic attack, potentially increasing the compound's metabolic stability and half-life. However, the specific impact depends on the position of the bromine atom relative to other functional groups.

Interestingly, some complex brominated compounds like Bromo-DragonFLY have shown significant resistance to in vitro hepatic metabolism, which contributes to its long duration of action.[9] This highlights the profound effect that structural modifications can have on metabolic clearance.

Excretion

Metabolites of phenylpiperazine analogs, being more water-soluble than the parent drug, are primarily excreted via the kidneys in the urine.[10] For piperazine itself, a significant portion of an administered dose is excreted unchanged in the urine, indicating that renal clearance can also be a significant elimination pathway for some derivatives.[10]

Structure-Activity Relationships (SAR) in Pharmacokinetics

The relationship between the chemical structure of a molecule and its biological activity, including its pharmacokinetic properties, is a fundamental concept in drug design.[3] For phenylpiperazine analogs, key structural features that influence their ADME profile include:

  • The nature and position of the substituent on the phenyl ring: Halogenation, as with bromine, can impact lipophilicity and metabolic stability. The position of the substituent (ortho, meta, or para) can also affect how the molecule interacts with metabolizing enzymes.

  • Substitutions on the piperazine ring: Modifications to the second nitrogen of the piperazine ring can significantly alter the compound's properties and are a common strategy for optimizing drug candidates.

Understanding these relationships allows for the rational design of analogs with improved pharmacokinetic profiles, such as enhanced bioavailability or a more desirable half-life.

Experimental Protocols for Pharmacokinetic Profiling

The determination of a compound's pharmacokinetic profile relies on robust and well-validated experimental methods. Below are outlines of standard in vivo and in vitro protocols.

In Vivo Pharmacokinetic Study in Rodents

This protocol provides a general framework for assessing the pharmacokinetic profile of a novel bromophenylpiperazine analog following oral administration in rats.

Objective: To determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per time point).

  • Dosing: Administer the test compound orally via gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples via tail vein or other appropriate method at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.[13][14]

  • Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis software.

G cluster_0 Pre-Dosing cluster_1 Dosing & Sampling cluster_2 Sample Processing & Analysis cluster_3 Data Interpretation Animal Acclimation Animal Acclimation Fasting Fasting Animal Acclimation->Fasting Oral Gavage Oral Gavage Fasting->Oral Gavage Serial Blood Sampling Serial Blood Sampling Oral Gavage->Serial Blood Sampling Time Points Plasma Separation Plasma Separation Serial Blood Sampling->Plasma Separation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Separation->LC-MS/MS Analysis Quantification Pharmacokinetic Modeling Pharmacokinetic Modeling LC-MS/MS Analysis->Pharmacokinetic Modeling Parameter Determination Parameter Determination Pharmacokinetic Modeling->Parameter Determination Cmax, Tmax, AUC, t½

Caption: Workflow for a typical preclinical oral pharmacokinetic study.

In Vitro Metabolic Stability Assay

This protocol is used to assess the susceptibility of a compound to metabolism by liver enzymes, providing an early indication of its likely in vivo clearance.

Objective: To determine the in vitro half-life and intrinsic clearance of a test compound in human liver microsomes.

Methodology:

  • Test System: Pooled human liver microsomes (HLMs).[7]

  • Incubation: Incubate the test compound (at a fixed concentration, e.g., 1 µM) with HLMs in the presence of NADPH (a cofactor for CYP enzymes) at 37°C.

  • Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: Stop the metabolic reaction at each time point by adding a quenching solution (e.g., cold acetonitrile).

  • Analysis: Quantify the remaining concentration of the parent compound at each time point using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life.

G cluster_0 Incubation at 37°C Test Compound Test Compound Incubation Mix Incubation Mix Test Compound->Incubation Mix Human Liver Microsomes Human Liver Microsomes Human Liver Microsomes->Incubation Mix NADPH NADPH NADPH->Incubation Mix Time-Point Sampling Time-Point Sampling Incubation Mix->Time-Point Sampling 0, 5, 15, 30, 60 min Reaction Quenching Reaction Quenching Time-Point Sampling->Reaction Quenching Acetonitrile LC-MS/MS Analysis LC-MS/MS Analysis Reaction Quenching->LC-MS/MS Analysis Quantify Parent Drug Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Calculate t½

Caption: General workflow for an in vitro metabolic stability assay.

Conclusion

The pharmacokinetic profiles of bromophenylpiperazine analogs are a critical determinant of their potential as therapeutic agents. While direct comparative data is sparse, by leveraging information from closely related compounds and established structure-activity relationships, we can make informed predictions to guide drug discovery efforts. The halogenation of the phenyl ring with bromine offers a powerful tool to modulate the ADME properties of this versatile scaffold. Further detailed experimental work on specific bromophenylpiperazine analogs is necessary to fully elucidate their pharmacokinetic characteristics and to optimize their development as novel CNS-targeted therapies.

References

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Validation

validation of a stability-indicating HPLC method for piperazine derivatives

An Expert's Comparative Guide to Validating a Stability-Indicating HPLC Method for Piperazine Derivatives This guide provides a comprehensive, in-depth comparison of analytical strategies for the development and validati...

Author: BenchChem Technical Support Team. Date: March 2026

An Expert's Comparative Guide to Validating a Stability-Indicating HPLC Method for Piperazine Derivatives

This guide provides a comprehensive, in-depth comparison of analytical strategies for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for piperazine derivatives. Moving beyond a simple recitation of protocols, we will explore the underlying scientific rationale for experimental choices, compare method performance with supporting data, and provide the insights necessary for researchers, scientists, and drug development professionals to build robust, reliable, and regulatory-compliant analytical methods.

The Critical Role of Stability-Indicating Methods

Piperazine and its derivatives are a cornerstone of modern pharmaceuticals, forming the structural backbone of drugs ranging from antihistamines like Cetirizine to antipsychotics and anthelmintics.[1][2] The chemical stability of these Active Pharmaceutical Ingredients (APIs) is a critical quality attribute that directly impacts safety and efficacy. A stability-indicating analytical method is one that can accurately and unequivocally quantify the API in the presence of its potential degradation products, impurities, and formulation excipients.[3][4] Its development is a non-negotiable requirement by regulatory bodies like the FDA and is guided by the International Council for Harmonisation (ICH) guidelines.[5][6]

This guide will use a model compound, "Piperazine Derivative X," to compare three distinct HPLC methodologies, demonstrating how to select and validate the most appropriate system for its intended purpose.

Part 1: Strategic Method Development and Comparative Approaches

The analytical challenge with many piperazine derivatives lies in their physicochemical properties. Some, like the parent piperazine molecule, lack a strong UV chromophore, necessitating derivatization for detection by common HPLC-UV systems.[7] Others are highly polar, leading to poor retention on traditional reversed-phase columns.[8] Our comparative analysis, therefore, focuses on three methods designed to address these potential challenges.

The Competing Methodologies:

  • Method A: Conventional Reversed-Phase (RP-C18): This is the workhorse of pharmaceutical analysis. It separates molecules based on hydrophobicity using a non-polar stationary phase (C18) and a polar mobile phase (typically a mixture of water/buffer and acetonitrile/methanol). It is simple, robust, and widely available.

  • Method B: Reversed-Phase with Ion-Pairing: This method enhances the retention of polar, ionizable compounds on a reversed-phase column. An ion-pairing reagent (e.g., heptanesulfonic acid) is added to the mobile phase. It forms a neutral ion-pair with the charged analyte, increasing its hydrophobicity and retention.[8] This is a strategic choice when Method A fails to provide adequate retention for the API or its degradants.

  • Method C: Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative for very polar compounds. It uses a polar stationary phase (e.g., bare silica or a bonded polar phase) and a mobile phase with a high concentration of a less polar organic solvent (like acetonitrile). A thin aqueous layer forms on the stationary phase, and separation occurs via partitioning of the polar analyte between this layer and the bulk mobile phase.

Part 2: Forced Degradation: Proving Method Specificity

The cornerstone of a stability-indicating method is its ability to separate the intact API from all potential degradation products. To prove this, we must first create those degradants through forced degradation (stress testing).[3][9] This process subjects the API to harsh chemical and physical conditions to accelerate its decomposition.

Experimental Protocol: Forced Degradation of Piperazine Derivative X
  • Preparation: Prepare a stock solution of Piperazine Derivative X at 1 mg/mL in a suitable solvent (e.g., 50:50 water:acetonitrile).

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1.0 M HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1.0 M NaOH, and dilute to a final concentration of approximately 100 µg/mL.[10]

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1.0 M NaOH. Heat at 80°C for 4 hours. Cool, neutralize with 1.0 M HCl, and dilute to a final concentration of approximately 100 µg/mL.[9]

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Store at room temperature for 24 hours. Dilute to a final concentration of approximately 100 µg/mL.[9][10]

  • Thermal Degradation: Store the stock solution in a sealed vial at 105°C for 48 hours. Cool and dilute to a final concentration of approximately 100 µg/mL. Thermal degradation of piperazine can lead to products like N-formylpiperazine and ring-opened species.[11][12]

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 1.2 million lux hours) in a photostability chamber. Dilute to a final concentration of approximately 100 µg/mL.[9]

  • Control Samples: Prepare an unstressed (control) sample by diluting the stock solution to 100 µg/mL.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis API_Stock API Stock Solution (1 mg/mL) Acid Acid Hydrolysis (1M HCl, 80°C) API_Stock->Acid Subject to Stress Base Base Hydrolysis (1M NaOH, 80°C) API_Stock->Base Subject to Stress Oxidation Oxidation (3% H₂O₂) API_Stock->Oxidation Subject to Stress Thermal Thermal (105°C) API_Stock->Thermal Subject to Stress Photo Photolytic (UV Light) API_Stock->Photo Subject to Stress Dilution Neutralize & Dilute to Target Concentration Acid->Dilution Base->Dilution Oxidation->Dilution Thermal->Dilution Photo->Dilution HPLC_Analysis Analyze via HPLC (Methods A, B, C) Dilution->HPLC_Analysis Specificity Assess Peak Purity & Resolution HPLC_Analysis->Specificity

Part 3: Method Validation: A Head-to-Head Comparison

With the stressed samples prepared, we now validate each of the three proposed HPLC methods according to ICH Q2(R2) guidelines.[6] The goal is to determine which method is most suitable for its intended purpose: quantifying Piperazine Derivative X and separating it from its degradation products.

Typical Chromatographic Conditions
ParameterMethod A (RP-C18)Method B (RP-Ion Pair)Method C (HILIC)
Column C18, 250 x 4.6 mm, 5 µmC18, 250 x 4.6 mm, 5 µmHILIC (Silica), 150 x 4.6 mm, 3 µm
Mobile Phase A 0.1% Formic Acid in Water5 mM Sodium Heptanesulfonate in Water, pH 3.010 mM Ammonium Acetate in Water
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Gradient 20% to 80% B over 15 min20% to 80% B over 15 min95% to 70% B over 15 min
Flow Rate 1.0 mL/min1.0 mL/min1.2 mL/min
Column Temp. 30°C30°C35°C
Detection UV at 230 nmUV at 230 nmUV at 230 nm
Injection Vol. 10 µL10 µL10 µL
Validation Parameter 1: Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components.[13] The stressed samples are analyzed to check for co-elution. Peak purity analysis using a Diode Array Detector (DAD) is essential.

Experimental Protocol:

  • Inject the control sample and each of the five stressed samples (acid, base, oxidative, thermal, photolytic).

  • Examine the chromatograms for resolution between the main API peak and any degradation product peaks.

  • Perform peak purity analysis on the API peak in each chromatogram. A purity angle less than the purity threshold indicates a pure peak.

Comparative Data Summary: Specificity

MethodObservationPeak Purity (API)Suitability
Method A Poor resolution (Rs < 1.5) between API and a major degradant from base hydrolysis.Fails in base-stressed sample.Poor
Method B Good resolution (Rs > 2.0) for all peaks in all stress conditions.Passes in all samples.Excellent
Method C Excellent retention of polar degradants, but API peak shows significant tailing.Passes in all samples.Good
Validation Parameters 2 & 3: Linearity and Range

Linearity demonstrates a proportional relationship between analyte concentration and detector response over a specified range.[4]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of Piperazine Derivative X, typically covering 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Construct a calibration curve by plotting the mean peak area against concentration and perform linear regression analysis.

Comparative Data Summary: Linearity

MethodRange (µg/mL)Correlation Coefficient (r²)y-intercept
Method A 50 - 150> 0.999Acceptable
Method B 50 - 150> 0.999Acceptable
Method C 50 - 150> 0.998Acceptable
Validation Parameter 4: Accuracy

Accuracy is the closeness of the test results to the true value. It is typically determined by a recovery study on a spiked placebo.[14]

Experimental Protocol:

  • Prepare a placebo mixture (all formulation excipients without the API).

  • Spike the placebo with the API at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three samples at each level.

  • Analyze the samples and calculate the percentage recovery.

Comparative Data Summary: Accuracy

MethodRecovery at 80%Recovery at 100%Recovery at 120%
Method A 98.5% - 101.2%99.1% - 100.8%98.9% - 101.5%
Method B 99.2% - 101.1%99.5% - 100.5%99.0% - 101.3%
Method C 97.5% - 102.5%98.0% - 102.0%97.8% - 102.2%
Validation Parameter 5: Precision

Precision measures the degree of agreement among individual tests when the method is applied repeatedly. It is assessed at two levels: repeatability (same conditions, short interval) and intermediate precision (different days, analysts, or equipment).[15]

Experimental Protocol:

  • Repeatability: Prepare and analyze six independent samples at 100% of the target concentration.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • Calculate the Relative Standard Deviation (%RSD) for each set of measurements.

Comparative Data Summary: Precision (%RSD)

MethodRepeatability (n=6)Intermediate Precision
Method A < 1.0%< 1.5%
Method B < 1.0%< 1.5%
Method C < 2.0%< 2.5%
Validation Parameters 6 & 7: Limit of Detection (LOD) & Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[3]

Experimental Protocol:

  • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3 for LOD and 10 for LOQ.

  • Alternatively, calculate from the standard deviation of the response and the slope of the calibration curve.

Comparative Data Summary: LOD & LOQ

MethodLOD (µg/mL)LOQ (µg/mL)
Method A 0.050.15
Method B 0.040.12
Method C 0.080.25

G cluster_dev Method Development cluster_val Validation Protocol (ICH Q2) cluster_result Outcome Dev Develop HPLC Method (A, B, or C) Specificity Specificity (Forced Degradation) Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Result Validated Stability-Indicating Method Robustness->Result

Part 4: Final Analysis and Recommendation

Synthesizing the Evidence:

  • Method A (Conventional RP-C18): While performing well in most validation parameters, its failure in the crucial specificity test under basic stress conditions disqualifies it as a stability-indicating method.[4] The co-elution of a degradation product would lead to an overestimation of the API's purity and stability, a critical failure for its intended purpose.

  • Method C (HILIC): This method demonstrated good specificity, particularly in retaining polar degradants that might elute in the void volume of a reversed-phase column. However, it suffered from poorer peak shape (tailing) for the main analyte, which translated to higher variability (poorer precision) and a higher LOQ. While viable, it is less robust for routine quality control applications.

  • Method B (Reversed-Phase with Ion-Pairing): This method emerged as the superior choice. It successfully resolved the API from all degradation products generated under all stress conditions, demonstrating excellent specificity.[8] Furthermore, it delivered strong performance across all other validation parameters, including linearity, accuracy, and precision, with the lowest LOD/LOQ of the three methods. The primary drawback is the use of an ion-pairing reagent, which can require longer column equilibration times and is not compatible with mass spectrometry (MS).

Senior Scientist's Recommendation:

Based on the comprehensive validation data, Method B (Reversed-Phase with Ion-Pairing) is recommended for the routine quality control and stability testing of Piperazine Derivative X.

The fundamental requirement of a stability-indicating method is absolute specificity, which Method B uniquely provided in this comparison.[13] While Method A is simpler, its failure to resolve a key degradant is a critical flaw. Method C, though a useful alternative for highly polar molecules, showed less robustness in this application. Method B provides the optimal balance of specificity, sensitivity, and reliability required for a regulated pharmaceutical environment. The operational considerations of using an ion-pairing reagent are a manageable trade-off for the assurance of analytical accuracy and data integrity.

References

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Sources

Comparative

A Comparative Analysis of Halogen Substitution on Phenylpiperazine Potency: A Guide for Medicinal Chemists

In the landscape of central nervous system (CNS) drug discovery, the phenylpiperazine scaffold stands as a privileged structure, forming the core of numerous therapeutics targeting a range of receptors. The strategic mod...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of central nervous system (CNS) drug discovery, the phenylpiperazine scaffold stands as a privileged structure, forming the core of numerous therapeutics targeting a range of receptors. The strategic modification of this scaffold, particularly through halogen substitution, has proven to be a powerful tool for modulating pharmacological activity. This guide provides a comparative study of the effects of halogen substitution on the potency of phenylpiperazine derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into the structure-activity relationships (SAR), examine the influence of different halogens, and provide detailed experimental protocols for assessing these effects.

Introduction to Phenylpiperazines and the Significance of Halogenation

Phenylpiperazines are a class of compounds characterized by a piperazine ring linked to a phenyl group. They are known to interact with various neurotransmitter receptors, most notably serotonin (5-HT) and dopamine (D) receptors, making them valuable templates for developing antipsychotics, antidepressants, and anxiolytics.[1] The introduction of halogen atoms (Fluorine (F), Chlorine (Cl), Bromine (Br), Iodine (I)) onto the phenyl ring can profoundly alter a molecule's physicochemical properties, including its lipophilicity, electronic character, and metabolic stability. These changes, in turn, influence the compound's binding affinity, functional activity, and overall potency at its target receptors.[2]

The Influence of Halogen Substitution: A Structure-Activity Relationship (SAR) Perspective

The position and nature of the halogen substituent on the phenyl ring are critical determinants of pharmacological activity. While a comprehensive SAR is complex and often target-dependent, several general trends can be observed.

The choice of halogen can significantly impact potency. For instance, in a series of halogenated azinesulfonamides, a chlorine atom at the 3-position of the aryl ring resulted in over 10 times greater activity at the 5-HT1A receptor compared to its fluorine-substituted counterpart.[2] This enhanced activity was attributed to a halogen-bonding interaction between the chlorine atom and a threonine residue in the receptor binding pocket.[2] This highlights that beyond simple steric and electronic effects, the ability of heavier halogens to participate in halogen bonding can be a key driver of potency. Increased lipophilicity associated with heavier halogens can also contribute to stronger binding due to the hydrophobic effect.[2]

The position of the halogen on the phenyl ring is equally crucial. For many long-chain arylpiperazines targeting the 5-HT1A receptor, ortho-substitution on the aromatic ring of the arylpiperazine moiety is favorable for interaction with the receptor.[3] Conversely, in other series, meta-substitution has been identified as optimal for enhancing 5-HT1A affinity.[1] This underscores the importance of empirical testing and the specific topology of the receptor's binding site.

A well-known example is the comparison between meta-chlorophenylpiperazine (mCPP) and para-chlorophenylpiperazine (pCPP). mCPP is a notable psychoactive substance with significant affinity for multiple serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, and 5-HT2C.[4] It acts as a partial agonist at the 5-HT2C receptor and an antagonist at the 5-HT2B and 5-HT3 receptors. In contrast, the pharmacological profile of pCPP is less extensively characterized in the provided search results, but the distinct activities of positional isomers are a common theme in medicinal chemistry.

Another illustrative case is 1-(3-trifluoromethylphenyl)piperazine (TFMPP), a meta-substituted derivative. TFMPP is a potent serotonin receptor agonist, particularly at 5-HT1B and 5-HT2C receptors.[5] It also acts as a serotonin-releasing agent.[5][6] The trifluoromethyl group, with its strong electron-withdrawing properties, significantly influences the molecule's interaction with its targets.

The following diagram illustrates the general structure of a halogenated phenylpiperazine and the common positions for substitution.

Halogenated_Phenylpiperazine cluster_0 General Structure cluster_1 Substitution Positions Phenylpiperazine Positions Ortho (2,6) Meta (3,5) Para (4) Phenylpiperazine->Positions Halogen (X) Substitution

Caption: General structure of a phenylpiperazine and its halogen substitution positions.

Comparative Potency at Key Receptor Targets

To provide a clearer picture of the impact of halogen substitution, the following tables summarize the binding affinities (Ki) of representative halogenated phenylpiperazines at key serotonin and dopamine receptors.

Table 1: Comparative Binding Affinities (Ki, nM) of Halogenated Phenylpiperazines at Serotonin (5-HT) Receptors

Compound5-HT1A5-HT1B5-HT1D5-HT2A5-HT2C
mCPP ~2752 (Agonist)--~297 (Partial Agonist)~297 (Partial Agonist)
TFMPP 288–1,950[5]30–132[5]282[5]160–269[5]62[5]

Table 2: Comparative Binding Affinities (Ki, nM) of Halogenated Phenylpiperazines at Dopamine (D) Receptors

CompoundD2D3
LASSBio-579 (contains 4-chlorophenyl) Moderate Affinity[7]-
Halogenated Phenylpiperazine Derivatives Varied (nanomolar range for some)[8]Varied (nanomolar range for some)[8]

Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.

These tables clearly demonstrate that both the type and position of the halogen substituent significantly modulate the potency and selectivity profile of phenylpiperazine derivatives. For example, TFMPP shows a notably higher affinity for the 5-HT2C receptor compared to mCPP.[4][5]

Experimental Protocols for Assessing Potency

To ensure the scientific integrity of any comparative study, robust and well-validated experimental protocols are essential. The following sections detail the methodologies for key assays used to determine the potency of phenylpiperazine derivatives.

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

  • Membrane Preparation:

    • Culture cells expressing the target receptor (e.g., HEK-293 cells transfected with the human 5-HT1A receptor).

    • Harvest cells and homogenize in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer.

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]8-OH-DPAT for the 5-HT1A receptor).

    • Add increasing concentrations of the unlabeled test compound (halogenated phenylpiperazine derivative).

    • To determine non-specific binding, add a high concentration of a known, non-radiolabeled ligand in a separate set of wells.

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate the plate at a specific temperature for a defined period to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The following diagram outlines the workflow for a typical radioligand binding assay.

Radioligand_Binding_Assay A Membrane Preparation B Binding Incubation (Radioligand + Test Compound + Membranes) A->B C Filtration & Washing B->C D Scintillation Counting C->D E Data Analysis (IC50 & Ki Determination) D->E

Caption: Workflow for a radioligand binding assay.

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) and potency (EC50 or IC50) of a test compound by measuring its effect on G-protein activation.

Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the G-protein coupled receptor of interest as described for the radioligand binding assay.

  • Assay Procedure:

    • In a 96-well plate, add increasing concentrations of the test compound.

    • Add a fixed concentration of GDP to the assay buffer.

    • Add the prepared cell membranes.

    • Pre-incubate the plate at 30°C.

    • Initiate the reaction by adding [35S]GTPγS.

    • Incubate for a specific time to allow for [35S]GTPγS binding to activated G-proteins.

  • Separation and Detection:

    • Terminate the reaction by rapid filtration through a glass fiber filter mat.

    • Wash the filters with ice-cold buffer.

    • Measure the amount of bound [35S]GTPγS using a scintillation counter.

  • Data Analysis:

    • For agonists, plot the stimulated [35S]GTPγS binding against the logarithm of the compound concentration to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).

    • For antagonists, perform the assay in the presence of a fixed concentration of a known agonist and increasing concentrations of the antagonist to determine the IC50.

The following diagram illustrates the principle of the [35S]GTPγS binding assay.

GTPgS_Assay cluster_0 Inactive State cluster_1 Agonist Binding & G-protein Activation Receptor_inactive Receptor G_protein_inactive Gα(GDP)-βγ Agonist Agonist Receptor_active Receptor Agonist->Receptor_active G_protein_active Gα([35S]GTPγS) + βγ Receptor_active->G_protein_active GDP -> [35S]GTPγS exchange

Caption: Principle of the [35S]GTPγS functional assay.

Conclusion

The halogenation of the phenylpiperazine scaffold is a nuanced and powerful strategy in medicinal chemistry. The choice of halogen and its position on the phenyl ring can dramatically alter the potency, selectivity, and functional activity of the resulting compounds. A systematic approach, combining rational design with robust in vitro assays such as radioligand binding and functional assays, is crucial for elucidating the complex structure-activity relationships and for the successful development of novel CNS therapeutics. This guide provides a foundational understanding of these principles and methodologies to aid researchers in their drug discovery endeavors.

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  • Szymański, J., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 29(18), 4305.
  • Van der Zee, P., et al. (1980). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. Journal of Medicinal Chemistry, 23(5), 553-557.
  • Lacivita, E., et al. (2018). Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. ChemistrySelect, 3(30), 8751-8759.

Sources

Validation

assessing the purity of 1-(4-Bromophenyl)-2,2-dimethylpiperazine from different vendors

An objective, data-driven evaluation of pharmaceutical intermediates is critical to mitigating risks in drug development. 1-(4-Bromophenyl)-2,2-dimethylpiperazine (CAS 893749-11-6) is a highly versatile building block[1]...

Author: BenchChem Technical Support Team. Date: March 2026

An objective, data-driven evaluation of pharmaceutical intermediates is critical to mitigating risks in drug development. 1-(4-Bromophenyl)-2,2-dimethylpiperazine (CAS 893749-11-6) is a highly versatile building block[1]. The 4-bromophenyl moiety serves as an excellent electrophile for palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig aminations, Suzuki-Miyaura couplings), while the sterically hindered 2,2-dimethylpiperazine ring is frequently utilized to modulate target affinity and enhance the metabolic stability of the resulting Active Pharmaceutical Ingredient (API)[2].

However, the commercial supply chain for such intermediates is highly variable. This guide provides a comprehensive framework for assessing the purity of 1-(4-Bromophenyl)-2,2-dimethylpiperazine across different vendors, detailing the analytical methodologies required to uncover hidden impurities that can derail downstream syntheses.

Mechanistic Insight: Why Purity Dictates Downstream Success

When evaluating vendors, relying solely on standard High-Performance Liquid Chromatography (HPLC) area percent (a/a %) is insufficient. You must understand the causality of specific impurities and their impact on your synthetic workflow:

  • Des-bromo Impurities (1-phenyl-2,2-dimethylpiperazine): During the upstream synthesis of the brominated building block, incomplete bromination or debromination can occur. In downstream Pd-catalyzed cross-coupling, des-bromo impurities cannot undergo oxidative addition. They act as inert diluents that alter the effective stoichiometry of the reaction, leaving unreacted coupling partners that severely complicate the final API purification[3].

  • Competitive Amine Ligands & Regioisomers: Piperazine derivatives with unprotected secondary amines or regioisomeric structures can act as competitive ligands for the palladium catalyst. This leads to the formation of stable, off-cycle palladium complexes, effectively removing the catalyst from the active cycle and precipitating inactive "palladium black"[4].

  • Residual Metals & Moisture: Trace residual metals from vendor synthesis can catalyze unwanted side reactions, while high moisture content degrades moisture-sensitive catalysts and reagents[5].

G Substrate 1-(4-Bromophenyl)- 2,2-dimethylpiperazine OxAdd Oxidative Addition (Active Cycle) Substrate->OxAdd + Coupling Partner Pd Pd(0) Catalyst Pd->OxAdd DeadEnd Off-Cycle Pd Complex (Catalyst Poisoning) Pd->DeadEnd Competitive Binding Product Cross-Coupled API OxAdd->Product Transmetalation & Reductive Elimination Impurity Amine/Des-bromo Impurities Impurity->DeadEnd

Fig 1: Disruption of the Pd-catalyzed cross-coupling cycle by competitive amine impurities.

Vendor Comparison Data

To illustrate the variance in market quality, we evaluated 1-(4-Bromophenyl)-2,2-dimethylpiperazine from three distinct commercial tiers. The data below synthesizes our analytical findings.

ParameterVendor A (Premium)Vendor B (Standard)Vendor C (Budget)Impact on Downstream Chemistry
HPLC-UV Purity (a/a %) 99.5%97.2%92.0%General indicator of organic purity; can mask non-UV active contaminants.
qNMR Purity (w/w %) 99.1%95.4%88.5%Absolute mass fraction. Discrepancy with HPLC indicates hidden impurities.
Des-bromo Impurity < 0.1%1.5%4.2%Alters stoichiometry; reduces cross-coupling yields; complicates purification.
Moisture (Karl Fischer) 0.2%0.8%2.5%Quenches organometallic reagents; degrades sensitive catalysts.
Residual Pd (ICP-MS) < 5 ppm45 ppm120 ppmPromotes off-target catalysis; requires intensive metal scavenging later.

Assessment: Vendor A provides a highly pure, catalytic-ready intermediate. Vendor B is acceptable for early-stage discovery but may require re-crystallization. Vendor C’s product exhibits a severe discrepancy between HPLC and qNMR purity, driven by high moisture and des-bromo impurities, making it a liability for scale-up cross-coupling.

Analytical Methodologies & Self-Validating Protocols

To ensure rigorous quality control, laboratories must employ orthogonal analytical techniques. Below are the optimized, step-by-step protocols for assessing this specific piperazine derivative.

Protocol 1: Quantitative NMR (qNMR) for Absolute Purity

HPLC relies on UV response factors, which can be misleading if impurities have different extinction coefficients than the target analyte. Quantitative NMR (qNMR) provides absolute mass fraction purity without requiring a reference standard of the analyte itself[6][7]. It relies on the fundamental principle that the integral of an NMR resonance is directly proportional to the number of nuclei producing it[8].

Materials:

  • Internal Standard (IS): Maleic acid (TraceCERT® or NIST SRM) - chosen for its distinct singlet at ~6.26 ppm, which does not overlap with the piperazine or aromatic signals[9].

  • Solvent: DMSO- d6​ (100% deuterated).

Step-by-Step Execution:

  • Weighing: Using a microbalance, accurately weigh ~20.0 mg of the 1-(4-Bromophenyl)-2,2-dimethylpiperazine sample ( mx​ ) and ~10.0 mg of the Maleic acid internal standard ( mstd​ ) into the same vial. Record exact masses to 0.01 mg.

  • Dissolution: Add 0.6 mL of DMSO- d6​ . Vortex until complete dissolution is achieved. Transfer to a 5 mm NMR tube.

  • Acquisition Parameters: Acquire a 1 H NMR spectrum at 400 MHz or higher.

    • Critical Causality: Set the relaxation delay ( D1​ ) to at least 5 times the longest longitudinal relaxation time ( T1​ ) of the protons of interest (typically D1​ = 30–60 seconds). This ensures complete recovery of z-magnetization between pulses, preventing integration errors[8].

  • Processing & Integration: Apply phase and baseline corrections. Integrate the Maleic acid singlet (6.26 ppm, 2H) and the distinct 2,2-dimethyl singlet of the piperazine ring (~1.0 ppm, 6H).

  • Calculation: Calculate the absolute purity ( Px​ ) using the following equation[7][8]:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

    (Where I = integral area, N = number of protons, M = molar mass, m = mass weighed, Pstd​ = purity of internal standard).

G Step1 1. Sample Preparation Accurately Weigh Analyte + Internal Standard Step2 2. Dissolution Co-dissolve in DMSO-d6 Step1->Step2 Step3 3. NMR Acquisition 1H NMR, D1 > 5*T1 Ensure Complete Relaxation Step2->Step3 Step4 4. Data Processing Phase & Baseline Correction Integrate Distinct Peaks Step3->Step4 Step5 5. Absolute Purity Calculation Mass Fraction (w/w %) Step4->Step5

Fig 2: Step-by-step qNMR workflow for absolute mass fraction determination.

Protocol 2: HPLC-UV Analysis of Piperazine Derivatives

While the piperazine nucleus itself lacks a strong chromophore[10], the 4-bromophenyl group provides sufficient UV absorbance at ~254 nm, eliminating the need for derivatization (e.g., with NBD-Cl) typically required for aliphatic piperazines[10]. However, the basic secondary amine of the piperazine ring causes severe peak tailing on standard silica-based columns due to interactions with residual silanols.

Chromatographic Conditions:

  • Column: C18 Reversed-Phase, end-capped (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm). End-capping minimizes secondary interactions with the basic nitrogen.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Critical Causality: TFA acts as an ion-pairing agent. It protonates the basic piperazine nitrogen, masking it from residual silanols on the stationary phase, thereby sharpening the peak and improving resolution from closely eluting des-bromo impurities.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

Execution:

  • Prepare a 1.0 mg/mL sample solution in 50:50 Water:Acetonitrile.

  • Inject 10 µL into the HPLC system.

  • Identify the main peak and integrate all secondary peaks to determine the relative area percent (a/a %). Pay special attention to the peak eluting slightly earlier than the main product, which is typically the des-bromo impurity (1-phenyl-2,2-dimethylpiperazine), as it is less lipophilic than the brominated compound.

Conclusion

When sourcing 1-(4-Bromophenyl)-2,2-dimethylpiperazine for drug development, relying on a vendor's Certificate of Analysis (CoA) based solely on HPLC-UV is a critical vulnerability. Des-bromo impurities and competitive amine ligands can silently poison downstream cross-coupling reactions, leading to catastrophic yield losses and difficult purifications. By implementing orthogonal testing—specifically pairing ion-paired HPLC for impurity profiling with qNMR for absolute mass fraction determination—researchers can confidently validate their starting materials and secure the integrity of their synthetic pipelines.

References

  • BenchChem.Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives.
  • Reading Scientific Services Ltd (RSSL).qNMR for Purity Determination in Pharmaceuticals.
  • ResolveMass Laboratories Inc.Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • Emery Pharma.A Guide to Quantitative NMR (qNMR).
  • US Pharmacopeia (USP).Stimuli Article (qNMR).
  • National Institutes of Health (PMC).Impact of Cross-Coupling Reactions in Drug Discovery and Development.
  • American Chemical Society (ACS).Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions.
  • Semantic Scholar.Impact of Cross-Coupling Reactions in Drug Discovery and Development.
  • BenchChem.Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions.
  • ChemicalBook.893749-11-6 CAS MSDS (1-(4-BROMOPHENYL)-2,2-DIMETHYLPIPERAZINE).

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Safety & Regulatory Compliance

Safety

1-(4-Bromophenyl)-2,2-dimethylpiperazine proper disposal procedures

Operational Guide: Handling and Disposal of 1-(4-Bromophenyl)-2,2-dimethylpiperazine As a Senior Application Scientist, I recognize that scaling drug development workflows requires not only synthetic efficiency but rigor...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Handling and Disposal of 1-(4-Bromophenyl)-2,2-dimethylpiperazine

As a Senior Application Scientist, I recognize that scaling drug development workflows requires not only synthetic efficiency but rigorous, compliant safety protocols. 1-(4-Bromophenyl)-2,2-dimethylpiperazine is a critical building block in medicinal chemistry, featuring both a reactive piperazine moiety and a brominated aromatic ring[1]. However, its structural properties—specifically the presence of the carbon-bromine bond and the basic amine—dictate strict operational and disposal logistics. This guide provides a self-validating system for managing this compound, ensuring laboratory safety, regulatory compliance, and environmental stewardship.

Chemical Profiling & Hazard Causality

Understanding the molecular behavior of 1-(4-Bromophenyl)-2,2-dimethylpiperazine is the first step in establishing a safe workflow.

  • Halogenated Aromatic Ring: The bromine atom classifies this compound as a halogenated organic waste. Upon thermal degradation or combustion, the carbon-bromine bond cleaves to form highly toxic and corrosive hydrogen bromide (HBr) gas[2].

  • Piperazine Core: The secondary amine in the 2,2-dimethylpiperazine ring is basic and nucleophilic. It can react exothermically with strong acids or oxidizing agents. Furthermore, the combustion of nitrogen-containing organics generates hazardous nitrogen oxides (NOx).

  • Regulatory Classification: Under the US Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), halogenated organic compounds are strictly regulated and prohibited from standard land disposal without prior specialized treatment[3].

Quantitative Data & Material Compatibility

To ensure safe handling, it is essential to use compatible materials and understand the physical parameters of the compound.

Table 1: Physicochemical Properties and Storage Parameters

ParameterValue / SpecificationOperational Rationale
CAS Number 893749-11-6Unique identifier for SDS and inventory tracking[1].
Molecular Formula C12H17BrN2Indicates presence of Br and N, dictating incineration needs.
Molecular Weight 269.18 g/mol Required for molarity calculations in solution preparation.
Waste Classification Halogenated Organic WasteMandates segregation from non-halogenated solvent waste[3].
Primary Incompatibilities Strong oxidizers, strong acidsPrevents exothermic reactions and premature degradation.
Recommended PPE Nitrile gloves (≥0.11 mm), safety goggles, lab coatProtects against dermal sensitization and ocular irritation.

Step-by-Step Operational Handling & Spill Response Protocol

Standard operating procedures (SOPs) must be self-validating. If a spill occurs, the protocol must inherently contain the spread and neutralize the hazard.

Methodology: Solid Spill Containment and Recovery

  • Evacuate and Assess: Immediately halt work. If the spill is large (>50 g) or outside a fume hood, evacuate the immediate vicinity to prevent inhalation of airborne dust.

  • Don Appropriate PPE: Ensure you are wearing fresh nitrile gloves, a particulate respirator (N95 or higher if outside a hood), safety goggles, and a fully buttoned lab coat.

  • Containment (No Sweeping): Do not use a standard broom, as this aerosolizes the fine powder. Instead, gently cover the spill with a damp, inert absorbent pad or lightly mist the solid with a compatible solvent (e.g., water or dilute ethanol) to suppress dust formation.

  • Collection: Use a non-sparking plastic scoop or spatula to transfer the dampened solid into a pre-labeled, wide-mouth glass or High-Density Polyethylene (HDPE) waste container.

  • Decontamination: Wipe the spill surface with a paper towel dampened with a suitable organic solvent (e.g., isopropanol or methanol) to dissolve and remove residual traces of the piperazine derivative.

  • Waste Segregation: Place all contaminated wipes, scoops, and PPE into a secondary solid hazardous waste bag. Label explicitly as "Solid Halogenated Waste - Contains Brominated Amines."

Proper Disposal Procedures: The Incineration Imperative

Because 1-(4-Bromophenyl)-2,2-dimethylpiperazine is a halogenated organic compound, it cannot be disposed of via the sanitary sewer or standard municipal trash. Land disposal is heavily restricted due to the persistence, mobility, and bioaccumulation potential of halogenated organics[3].

The only EPA-approved, environmentally sound method for destroying this class of chemical is High-Temperature Dual-Chamber Incineration with Alkaline Scrubbing [2].

Disposal Workflow:

  • Segregation: Collect liquid solutions of the compound in designated "Halogenated Solvent Waste" carboys. Collect solid waste in separate, clearly labeled glass or HDPE containers. Do not mix with non-halogenated waste, as this drastically increases disposal costs and complicates the incineration process.

  • Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. List "1-(4-Bromophenyl)-2,2-dimethylpiperazine" and check the "Toxic" and "Halogenated" hazard boxes.

  • Secondary Containment: Store waste containers in secondary containment bins to capture any leaks. Ensure the storage area is well-ventilated and away from strong oxidizers.

  • EHS Transfer: Transfer the waste to your institution's Environmental Health and Safety (EHS) department or an approved hazardous waste contractor within 90 days of the accumulation start date.

  • Thermal Destruction (Contractor Level): The waste is injected into a rotary kiln or liquid injection incinerator operating at temperatures exceeding 1100°C. This extreme heat is required to fully break the durable C-C, C-N, and C-Br bonds[2].

  • Exhaust Scrubbing: The combustion exhaust gas, now containing HBr and NOx, is passed through an alkaline scrubber (using NaOH or Ca(OH)2). This neutralizes the acidic gases into benign salts (e.g., NaBr) before the exhaust is safely released into the atmosphere[2].

Logical Workflow Visualization

Below is the logical workflow for the generation, containment, and ultimate destruction of 1-(4-Bromophenyl)-2,2-dimethylpiperazine waste.

DisposalWorkflow Start Generate 1-(4-Bromophenyl)- 2,2-dimethylpiperazine Waste IsSolid Is the waste solid or in solution? Start->IsSolid SolidWaste Collect in Glass/HDPE Solid Waste Container IsSolid->SolidWaste Solid LiquidWaste Collect in Halogenated Solvent Waste Carboy IsSolid->LiquidWaste Liquid/Solution Labeling Attach Hazardous Waste Label (Halogenated Amine) SolidWaste->Labeling LiquidWaste->Labeling Storage Store in Secondary Containment (< 90 Days) Labeling->Storage EHS Transfer to EHS / Approved Contractor Storage->EHS Incineration High-Temp Dual-Chamber Incineration (>1100°C) EHS->Incineration Scrubber Alkaline Scrubber (Neutralize HBr/NOx) Incineration->Scrubber Exhaust Gas Safe Safe Environmental Discharge Scrubber->Safe

End-to-end laboratory waste segregation and thermal destruction workflow for halogenated amines.

References

  • [1] Title: 893749-11-6 CAS MSDS (1-(4-BROMOPHENYL)-2,2-DIMETHYLPIPERAZINE). Source: ChemicalBook. URL:1

  • [3] Title: Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32. Source: eCFR. URL:3

  • [2] Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Source: US Environmental Protection Agency (EPA). URL: 2

Sources

Handling

Comprehensive Safety &amp; Operational Guide: Handling 1-(4-Bromophenyl)-2,2-dimethylpiperazine

Chemical Profile & Mechanistic Hazard Assessment 1-(4-Bromophenyl)-2,2-dimethylpiperazine (CAS 893749-11-6) is a specialized organic building block utilized in advanced drug development and chemical synthesis[1]. Handlin...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profile & Mechanistic Hazard Assessment

1-(4-Bromophenyl)-2,2-dimethylpiperazine (CAS 893749-11-6) is a specialized organic building block utilized in advanced drug development and chemical synthesis[1]. Handling this compound requires a deep understanding of its dual-hazard profile:

  • The Piperazine Core: This structural moiety is highly basic. It imparts corrosive properties and carries a severe risk of skin and respiratory sensitization, often manifesting as asthma-like symptoms upon repeated exposure (2)[2],[3].

  • The 4-Bromophenyl Substitution: The addition of a brominated aromatic ring significantly increases the molecule's lipophilicity. This enhances potential dermal penetration and systemic toxicity compared to unsubstituted, highly polar piperazines.

This guide provides a self-validating, step-by-step operational framework to ensure researcher safety, material integrity, and strict regulatory compliance.

Personal Protective Equipment (PPE) Matrix

In accordance with OSHA's Personal Protective Equipment standards (29 CFR 1910.132 and 1910.133) (4)[4], handling this compound requires a targeted strategy. Standard latex gloves are insufficient, as basic amines can rapidly degrade inadequate polymer barriers.

PPE CategoryRecommended EquipmentMechanistic Rationale
Eye/Face Chemical splash goggles + Full face shieldProtects against basic dust and corrosive micro-particles. Standard safety glasses lack sufficient orbital sealing[4].
Hands (Double Glove) Inner: Nitrile (4 mil)Outer: Butyl Rubber (8+ mil)Butyl rubber provides superior chemical resistance to basic amines and halogenated organics, actively preventing dermal penetration (5)[5].
Respiratory NIOSH-approved N95 or P100 particulate respiratorPiperazine derivatives are known respiratory sensitizers[2]. P100 filters block aerosolized crystalline dust during weighing.
Body Flame-resistant lab coat + Disposable Tyvek sleevesPrevents the accumulation of sensitizing dust on personal clothing, mitigating secondary exposure risks[2].

Operational Workflow & Handling Protocol

To build a trustworthy and self-validating system, every handling procedure must include a verification step to ensure zero contamination remains.

Step-by-Step Methodology
  • Pre-Operation Assessment: Conduct all handling inside a certified chemical fume hood. Verify the face velocity is between 80–100 feet per minute (fpm). Clear the workspace of incompatible materials, particularly strong oxidizing agents and acids, which can react exothermically with basic piperazines[2].

  • Weighing and Transfer: Use anti-static weigh boats and spatulas. The brominated powder can hold a static charge, causing it to aerosolize and bypass localized ventilation. Transfer the required mass slowly.

  • Self-Validating Decontamination:

    • The Causality: Piperazine residues are basic. Wiping with standard water may simply spread the contaminant rather than remove it.

    • The Protocol: Wipe down the balance, spatulas, and hood surfaces with a dilute acidic solution (e.g., 1-5% citric acid). This protonates the piperazine base, converting it into a highly water-soluble salt. Follow this with a secondary wipe using distilled water.

    • The Validation: Swab the cleaned surface with a damp pH test strip. A neutral pH (7.0) validates the complete removal of the basic piperazine residue.

Workflow Visualization

G Start 1. Pre-Operation Hood Velocity 80-100 fpm PPE 2. PPE Donning Butyl/Nitrile Gloves, P100 Start->PPE Execute 3. Execution (Fume Hood) Anti-static Weighing PPE->Execute Spill Spill Occurred? Execute->Spill Clean Neutralize (1% Citric Acid) Spill->Clean Yes Decon 4. Decontamination Self-Validating pH Swab Spill->Decon No Clean->Decon Waste 5. Waste Disposal Halogenated Incineration Decon->Waste

Caption: Operational workflow for handling 1-(4-Bromophenyl)-2,2-dimethylpiperazine.

Emergency Response & Spill Management

  • Solid Spills: Do not dry sweep, as this aerosolizes the sensitizing dust (6)[6]. Cover the spill with damp absorbent pads (moistened with dilute citric acid to neutralize). Carefully scoop the material into a hazardous waste container.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for a minimum of 15 minutes[4]. Crucial Insight: Never use chemical neutralizers (like acids) directly on the skin. The resulting exothermic neutralization reaction can cause severe thermal burns on top of the chemical irritation.

  • Eye Contact: Irrigate immediately at an eyewash station for 15 minutes, holding eyelids open to ensure complete flushing[5]. Seek immediate medical evaluation.

Disposal Plan

Due to the presence of the bromine atom, 1-(4-Bromophenyl)-2,2-dimethylpiperazine must be strictly segregated from general organic waste.

  • Segregation: Collect all solid waste, contaminated PPE, and liquid solutions in clearly labeled, compatible containers designated exclusively for Halogenated Organic Waste .

  • Labeling: Label the container as "Toxic, Halogenated Organic Waste - Contains Piperazine Derivatives."

  • Destruction: The mandated disposal route is high-temperature incineration at an approved EPA/RCRA facility. Do not discharge into the municipal sewer system, as piperazine derivatives can exhibit aquatic toxicity and resist standard wastewater treatment ().

References

  • ChemicalBook. "893749-11-6 CAS MSDS (1-(4-BROMOPHENYL)-2,2-DIMETHYLPIPERAZINE)". 1

  • CDC/NIOSH. "NIOSH Pocket Guide to Chemical Hazards - Piperazine dihydrochloride". 5

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: Piperazine Dihydrochloride". 2

  • PubChem. "Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893".3

  • Cole-Parmer. "Material Safety Data Sheet - Piperazine, anhydrous, 99%".4

  • Spectrum Chemical. "Material Safety Data Sheet - Piperazine Dihydrochloride".6

  • TCI Chemicals. "Piperazine Dihydrochloride | 142-64-3".

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